3-(Methoxycarbonyl)cyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is 158.05790880 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAHGOJIRQOMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653860, DTXSID901269698 | |
| Record name | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl cis-1,3-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116569-00-7, 142733-61-7, 1401103-71-6 | |
| Record name | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl cis-1,3-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, a motif once considered primarily of academic interest due to its inherent ring strain, has emerged as a valuable scaffold in contemporary medicinal chemistry. Its rigid, three-dimensional structure provides a powerful tool for medicinal chemists to fine-tune the conformational properties of drug candidates, often leading to improved potency, selectivity, and pharmacokinetic profiles. 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, available as both cis and trans isomers, represents a key building block in this context. It provides a synthetically versatile handle for the introduction of the cyclobutane core into more complex molecules, enabling the exploration of novel chemical space in the development of innovative therapeutics. This guide provides a detailed exploration of the scientifically robust and scalable pathways for the synthesis of this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.
Strategic Approaches to the Cyclobutane Core
The construction of the 1,3-disubstituted cyclobutane framework is the cornerstone of any synthetic approach to this compound. Historically, the synthesis of 1,3-cyclobutanedicarboxylic acid was fraught with challenges and misinterpretations.[1] However, modern synthetic methods provide reliable and scalable routes to this key precursor. Two primary strategies for the formation of the cyclobutane ring will be discussed: the malonic ester synthesis and [2+2] photocycloaddition reactions.
Pathway 1: Malonic Ester Synthesis for the Construction of the Cyclobutane Ring
The malonic ester synthesis is a classic yet highly effective method for the formation of carbocyclic rings. In the context of 1,3-disubstituted cyclobutanes, this approach typically involves the reaction of a malonic ester with a suitable 1,3-dihalopropane derivative. A well-established route proceeds via the formation of a tetra-ester intermediate, which is subsequently hydrolyzed and decarboxylated.
A key precursor for this pathway is tetraethyl 1,1,3,3-propanetetracarboxylate, which can be synthesized from the reaction of formaldehyde with diethyl malonate.[1] This tetraester can then be cyclized, hydrolyzed, and decarboxylated to yield cyclobutane-1,3-dicarboxylic acid.
Experimental Protocol: Synthesis of Cyclobutane-1,3-dicarboxylic Acid via Malonic Ester Synthesis
Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine diethyl malonate (1.0 mol) and 1,3-dibromopropane (1.05 mol).
-
Prepare a solution of sodium ethoxide by dissolving sodium (2.0 g-atom) in absolute ethanol (800 mL).
-
While stirring the mixture of diethyl malonate and 1,3-dibromopropane, add the sodium ethoxide solution dropwise, maintaining the reaction temperature at 60-65 °C.
-
After the addition is complete, heat the reaction mixture on a steam bath for 2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add water to dissolve the precipitated sodium bromide.
-
Remove the ethanol by distillation.
-
The resulting diethyl 1,1-cyclobutanedicarboxylate can be purified by distillation.
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
Hydrolyze the diethyl 1,1-cyclobutanedicarboxylate by refluxing with a solution of potassium hydroxide (2.0 mol) in ethanol.
-
After the hydrolysis is complete, remove the ethanol by distillation.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid.
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethyl acetate.
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid (for context, not the direct precursor)
While not the direct precursor to our target, it's informative to note that 1,1-cyclobutanedicarboxylic acid can be decarboxylated by heating to yield cyclobutanecarboxylic acid.[2] This highlights a common transformation of geminal diacids.
A more direct route to the 1,3-diacid involves the formation of a tetracarboxylic acid intermediate which is then decarboxylated.
Logical Flow of Malonic Ester Synthesis
Caption: Malonic ester synthesis pathway to cyclobutane-1,3-dicarboxylic acid.
Pathway 2: [2+2] Photocycloaddition
For certain substituted cyclobutanes, [2+2] photocycloaddition offers a powerful and often stereoselective route. This method involves the light-induced dimerization of alkenes. For example, the photodimerization of cinnamic acid derivatives can lead to the formation of diphenyl-substituted cyclobutane dicarboxylic acids.[3] While not a direct route to the unsubstituted this compound, this strategy is highly valuable for accessing structurally diverse cyclobutane-containing building blocks. The stereochemical outcome of the reaction is often dictated by the crystal packing of the alkene in the solid state.
Conceptual Workflow of [2+2] Photocycloaddition
Caption: Conceptual workflow for [2+2] photocycloaddition.
The Crucial Step: Selective Monofunctionalization
With the cyclobutane-1,3-dicarboxylic acid or its corresponding dimethyl ester in hand, the critical step is the selective transformation of one of the two identical functional groups. This desymmetrization can be achieved through either selective mono-hydrolysis of the diester or selective mono-esterification of the diacid.
Route A: Selective Mono-hydrolysis of Dimethyl Cyclobutane-1,3-dicarboxylate
The selective saponification of a symmetric diester to a mono-acid is a challenging transformation, often plagued by the formation of a mixture of starting material, desired mono-ester, and the di-acid. However, pioneering work by Niwayama has demonstrated a highly efficient and practical method for the selective monohydrolysis of symmetric diesters.[4]
The Causality Behind Selectivity: A Micellar Hypothesis
The high selectivity of this method, particularly for cis-diesters, is attributed to the formation of micelle-like aggregates in the aqueous medium.[5] Once one of the ester groups is hydrolyzed to a carboxylate anion, this amphiphilic molecule is believed to self-assemble in a way that shields the remaining ester group within a hydrophobic core, thus preventing further hydrolysis.[5] The reaction is typically performed at low temperatures (0 °C) in a biphasic system of THF and aqueous sodium hydroxide, which is crucial for achieving high yields and clean reaction profiles.[4]
Experimental Protocol: Selective Monohydrolysis of cis-Dimethyl Cyclobutane-1,3-dicarboxylate
-
Dissolve cis-dimethyl cyclobutane-1,3-dicarboxylate (1.0 eq) in a minimal amount of tetrahydrofuran (THF).
-
Add water to the solution, followed by cooling to 0 °C in an ice-water bath.
-
To the stirred, cold suspension, add a 0.25 M aqueous solution of sodium hydroxide (1.0-1.2 eq) dropwise.
-
Monitor the reaction progress by TLC until the starting diester is consumed (typically 30-60 minutes).
-
Upon completion, acidify the reaction mixture with 1 M HCl at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid.
Data Summary: Comparison of Synthetic Strategies
| Strategy | Key Precursors | Reagents | Typical Yield | Key Advantages | Key Limitations |
| Malonic Ester Synthesis | Diethyl malonate, 1,3-dihalopropane | Sodium ethoxide, KOH | 60-70% | Well-established, scalable | Multi-step, potential for side reactions |
| [2+2] Photocycloaddition | Alkenes (e.g., cinnamic acid) | Photosensitizer, UV light | 40-60% | Access to complex, stereodefined structures | Requires specialized equipment, substrate dependent |
| Selective Monohydrolysis | Dimethyl cyclobutane-1,3-dicarboxylate | NaOH, THF/H₂O | High (often >90%) | High selectivity, mild conditions | Requires synthesis of the diester precursor |
| Selective Mono-esterification | Cyclobutane-1,3-dicarboxylic acid | Methanol, catalyst | Variable | Direct from diacid | Selectivity can be challenging to control |
Route B: Selective Mono-esterification of Cyclobutane-1,3-dicarboxylic Acid
An alternative approach is the direct, selective mono-esterification of cyclobutane-1,3-dicarboxylic acid. Achieving high selectivity in the esterification of a symmetric diacid can be challenging due to the statistical formation of the diester. However, several strategies have been developed to favor the formation of the mono-ester.
One approach involves using a solid-phase catalyst, such as alumina, which can preferentially adsorb one of the carboxylic acid groups, leaving the other available for esterification.[4][6] Another strategy employs a stoichiometric amount of a coupling reagent in the presence of the alcohol.
Conceptual Experimental Protocol: Selective Mono-esterification
-
Suspend cyclobutane-1,3-dicarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a coupling reagent such as EDCI (1.0 eq) and a catalytic amount of DMAP.
-
Add methanol (1.0-1.2 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
The choice between selective mono-hydrolysis and selective mono-esterification will depend on the availability of the starting materials and the desired scale of the synthesis. The mono-hydrolysis route, particularly for the cis-isomer, is often more reliable and high-yielding.
Overall Synthetic Scheme
Caption: Overall synthetic strategies for this compound.
Conclusion and Future Outlook
The synthesis of this compound is a well-elucidated process with multiple viable pathways. For large-scale production, a route commencing with a robust synthesis of the cyclobutane-1,3-dicarboxylic acid core, followed by a high-yielding and selective monohydrolysis of the corresponding dimethyl ester, represents a particularly attractive strategy. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to access this valuable building block. As the demand for conformationally constrained molecules in drug discovery continues to grow, the development of even more efficient, stereoselective, and sustainable methods for the synthesis of substituted cyclobutane derivatives will undoubtedly remain an active and important area of chemical research.
References
- Jordan, J. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
-
Wang, Z., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports, 7(1), 13704. Available at: [Link]
-
Cason, J., & Way, E. L. (1955). Cyclobutanecarboxylic Acid. Organic Syntheses, Coll. Vol. 3, p.231; Vol. 25, p.28. Available at: [Link]
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Available at: [Link]
-
Cho, H. (2010). Selective Monohydrolysis of Symmetric Diesters in Mainly Aqueous Media. Texas Tech University. Available at: [Link]
-
Ballini, R., et al. (2005). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 7(11), 825-827. Available at: [Link]
-
Ogawa, H., et al. (1979). Selective monoesterification of dicarboxylic acids on alumina. Chemistry Letters, 8(5), 511-512. Available at: [Link]
Sources
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 6. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid properties
An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a bifunctional synthetic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its structurally constrained, four-membered carbocyclic core, substituted with two key functional groups—a carboxylic acid and a methyl ester—in a specific cis-stereochemical arrangement, provides a unique three-dimensional scaffold. This distinct architecture is increasingly leveraged by researchers to impart favorable pharmacological properties, such as improved metabolic stability and refined conformational rigidity, to novel therapeutic agents.
The primary significance of this molecule lies in its application as a versatile linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins. The cyclobutane ring of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid serves as a rigid and predictable spacer, enabling the precise spatial positioning of the two critical ligands within a PROTAC, a factor essential for its biological activity. This guide provides a comprehensive overview of the compound's properties, synthesis, reactivity, and core applications for scientists engaged in advanced drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid are summarized in the table below. The molecule's bifunctionality and defined stereochemistry are central to its utility.
Table 1: Physicochemical Properties
| Property | Value | References |
| CAS Number | 142733-61-7 | [2] |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [2] |
| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | [2] |
| Physical Form | Liquid | [3][4] |
| Typical Purity | ≥97% | [2] |
| Storage Conditions | Refrigerator (2-8 °C), store in a dry, sealed container | |
| Predicted Boiling Point | 269.9 ± 33.0 °C | [5] |
| Predicted Density | 1.308 ± 0.06 g/cm³ | [5] |
| InChI Key | AJAHGOJIRQOMLK-SYDPRGILSA-N |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid. While specific spectra for this exact compound are proprietary to suppliers, a characteristic profile can be predicted based on its structure and data from analogous compounds.[6][7][8][9]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.7 ppm), the methine protons on the cyclobutane ring (multiplets between 2.5-3.5 ppm), and the methylene protons of the ring (multiplets between 2.0-2.8 ppm). The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm.[7][10]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will feature characteristic peaks for the two carbonyl carbons: the carboxylic acid carbon (~175-185 ppm) and the ester carbon (~170-175 ppm).[11][12] The methoxy carbon will appear around 52 ppm. The carbons of the cyclobutane ring will resonate in the aliphatic region, typically between 20-45 ppm.[12][13]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key absorptions. A very broad O-H stretching band from the carboxylic acid will appear in the 2500-3300 cm⁻¹ region.[14][15] Strong C=O stretching absorptions for the ester and the carboxylic acid (in its hydrogen-bonded dimer form) will be observed around 1710-1760 cm⁻¹.[14]
Synthesis and Reactivity
The synthesis of 1,3-disubstituted cyclobutanes requires careful strategic planning to control the stereochemistry. While the exact commercial synthesis of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid is proprietary, a plausible and established approach involves the partial hydrolysis of a corresponding diester, which can be formed through various cyclization strategies.[16][17]
A general synthetic pathway could start from methyl 3-oxocyclobutanecarboxylate.[18] Reduction of the ketone would yield a mixture of cis and trans hydroxy esters, which could be separated. Subsequent functional group manipulations on the desired cis-isomer would lead to the target compound. Another prominent strategy involves the [2+2] cycloaddition of a ketene with an appropriate alkene, a powerful method for constructing the cyclobutane ring with high stereoselectivity.[19]
A representative synthetic workflow is illustrated below.
Caption: The role of a PROTAC in targeted protein degradation.
Experimental Protocols
The following are representative, field-proven protocols for the two most common transformations involving this building block.
Protocol 1: Amide Coupling via EDC/NHS Activation
This protocol describes the coupling of the carboxylic acid to a generic primary amine.
Objective: To form an amide bond between cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid and an amine.
Materials:
-
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq)
-
Primary amine hydrochloride salt (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) *[20][21] NHS (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) (1.2 eq) *[22] DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) and the amine hydrochloride salt (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add EDC (1.2 eq) and NHS (1.2 eq) to the solution.
-
Slowly add DIPEA (3.0 eq) to the stirring mixture at 0 °C. The extra base is required to neutralize the amine salt and the HCl generated from EDC.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Methyl Ester Hydrolysis
This protocol describes the conversion of the mono-ester to the diacid.
[23]Objective: To hydrolyze the methyl ester to form cis-1,3-cyclobutanedicarboxylic acid.
Materials:
-
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq)
-
THF (Tetrahydrofuran) and Water (e.g., 3:1 mixture)
-
1M aq. HCl
-
Ethyl acetate
Procedure:
-
Dissolve cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (1.5-2.0 eq) and stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude diacid, which can be purified by recrystallization if necessary.
Safety and Handling
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a chemical that requires standard laboratory safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Signal Word: Warning. * Precautions:
-
Handle in a well-ventilated area or a chemical fume hood. * Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
-
Storage: Store in a tightly closed container in a cool, dry place, preferably in a refrigerator.
Conclusion
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a high-value building block for modern organic synthesis and drug discovery. Its unique combination of a conformationally restricted cyclobutane core and orthogonally reactive functional groups makes it particularly well-suited for the design of sophisticated molecular architectures. Its role as a linker in PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. A thorough understanding of its properties, reactivity, and handling is crucial for researchers aiming to leverage this powerful tool to create novel and effective medicines.
References
-
Gao, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3537. Available at: [Link]
-
Vara, B. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Bream, R. N., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Available at: [Link]
-
Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Fuson, R. C., & Cole, W. (1943). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 19, 37. Available at: [Link]
-
Buchman, E. R. (1951). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 28(7), 387. Available at: [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1531-1566. Available at: [Link]
-
Royal Society of Chemistry (2012). Thioester supporting info. Royal Society of Chemistry. Available at: [Link]
-
Islam, S. (2015). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. Available at: [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3548. Available at: [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Hu, B., et al. (2007). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E, 63(Pt 3), o1433–o1434. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Katon, J. E., & Feairheller, W. R. (1967). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. Available at: [Link]
-
Wang, Y., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 10(45), 26863-26869. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). ResearchGate. Available at: [Link]
-
LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
NIST (n.d.). Cyclobutylcarboxylic acid. NIST WebBook. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 3. 1,3-Cyclobutanedicarboxylic acid, monomethyl ester, cis- [cymitquimica.com]
- 4. 1,3-Cyclobutanedicarboxylic acid, monomethyl ester, cis- [cymitquimica.com]
- 5. CAS # 116569-00-7, 1,3-Cyclobutanedicarboxylic acid monomethyl ester - chemBlink [chemblink.com]
- 6. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid(142733-61-7) 1H NMR [m.chemicalbook.com]
- 7. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Cyclobutanecarboxylic acid(3721-95-7) IR Spectrum [chemicalbook.com]
- 10. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 18. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A-1 Technical Guide: trans-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
Abstract
This technical guide provides an in-depth examination of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a pivotal building block in modern medicinal chemistry and organic synthesis. The unique conformational constraints of the cyclobutane ring offer a compelling structural motif for the design of novel therapeutics. This document delineates the fundamental physicochemical properties, detailed synthetic routes, comprehensive spectroscopic characterization, and key applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established protocols, ensuring reproducibility and reliability for synthetic and analytical endeavors.
Introduction: The Strategic Importance of the Cyclobutane Moiety in Drug Design
The cyclobutane ring, once considered an esoteric curiosity, has emerged as a valuable scaffold in contemporary drug discovery. Its rigid, puckered conformation allows for precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane framework can lock a molecule into a bioactive conformation, potentially enhancing potency and selectivity while minimizing off-target effects. The incorporation of this strained four-membered ring can also favorably modulate physicochemical properties such as metabolic stability and membrane permeability.
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a bifunctional molecule that serves as an exemplary entry point into this chemical space. The trans stereochemistry of the carboxylic acid and methoxycarbonyl groups provides a defined three-dimensional vector for molecular elaboration. The carboxylic acid moiety offers a handle for amide bond formation, a cornerstone of peptide and small molecule synthesis, while the methyl ester provides a site for further chemical modification or can be hydrolyzed to the corresponding diacid. This guide will explore the synthesis and application of this versatile intermediate, providing the necessary technical details for its effective utilization in a research and development setting.
Physicochemical & Structural Properties
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application. The properties of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1401103-71-6 | [1][2][3] |
| Molecular Formula | C7H10O4 | [1][4] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | Colorless to yellow liquid, viscous liquid, or solid | [1] |
| Purity | ≥97% | [1] |
| Storage | Sealed in a dry environment at room temperature | [1] |
| InChI Key | AJAHGOJIRQOMLK-URHBZAFASA-N | [1] |
Structural Representation
The chemical structure of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is defined by a cyclobutane ring with a carboxylic acid group and a methoxycarbonyl group positioned in a trans configuration relative to each other.
Caption: 2D structure of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.
Synthesis and Methodologies
The synthesis of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is typically achieved through the mono-esterification of trans-cyclobutane-1,3-dicarboxylic acid. The historical synthesis of cyclobutane-1,3-dicarboxylic acids has been fraught with challenges and misinterpretations, highlighting the complexities of cyclobutane chemistry.[5] Modern methods, however, provide reliable routes to these key intermediates.
Synthesis of trans-Cyclobutane-1,3-dicarboxylic Acid
A common precursor is trans-cyclobutane-1,3-dicarboxylic acid. Its synthesis often starts from more readily available materials. One established, albeit multi-step, approach involves the [2+2] cycloaddition of ketene acetals with fumaric or maleic esters, which can be stereoselective.[6][7] Another route involves the decarboxylation of 1,1,3,3-cyclobutanetetracarboxylic acid, which can be prepared from the reaction of formaldehyde with malonic ester.[5]
Mono-esterification Protocol
The selective mono-esterification of a diacid is a non-trivial synthetic challenge due to the statistical formation of the di-ester and unreacted starting material. However, under carefully controlled conditions, a reasonable yield of the desired mono-ester can be achieved.
Protocol: Fischer-Speier Esterification of trans-Cyclobutane-1,3-dicarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in anhydrous methanol (a significant excess, e.g., 20-50 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05-0.1 eq) or anhydrous hydrogen chloride, to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-12 hours). Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to track the disappearance of the starting material and the formation of the mono- and di-ester products.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. The desired mono-ester, having both a polar carboxylic acid and a less polar ester group, may require careful optimization of the extraction pH to ensure efficient partitioning into the organic layer.
-
Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) to separate the unreacted diacid, the desired mono-ester, and the di-ester by-product.
Caption: General workflow for the synthesis of the title compound.
Spectroscopic Characterization
Unambiguous characterization of the final product is essential for ensuring its identity and purity. The following spectroscopic data are characteristic of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.7 ppm), the cyclobutane ring protons (multiplets in the range of 2.0-3.5 ppm), and the acidic proton of the carboxylic acid (a broad singlet at higher chemical shifts, typically >10 ppm, which is exchangeable with D₂O). The trans stereochemistry influences the coupling constants between the protons on the cyclobutane ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carboxylic acid (typically in the range of 170-180 ppm), the methoxy carbon (around 52 ppm), and the sp³-hybridized carbons of the cyclobutane ring (in the aliphatic region, typically 30-45 ppm).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (C₇H₁₀O₄), the expected molecular ion peak [M]⁺ would be at m/z 158.15.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the ester carbonyl group around 1735 cm⁻¹.
-
A C=O stretch from the carboxylic acid carbonyl group, often appearing around 1700 cm⁻¹.
-
C-O stretching vibrations for the ester and carboxylic acid in the 1000-1300 cm⁻¹ region.
Applications in Drug Discovery and Organic Synthesis
The utility of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid and its derivatives is significant in the field of medicinal chemistry.
-
Scaffold for Bioactive Molecules: The cyclobutane core serves as a rigid scaffold to which pharmacophoric groups can be attached with precise spatial orientation. This is particularly valuable in designing enzyme inhibitors and receptor agonists or antagonists.
-
Peptide Mimetics: The constrained geometry of the cyclobutane ring can be used to mimic peptide turns or to create conformationally restricted amino acids. These modified peptides can exhibit enhanced biological activity and improved metabolic stability.[9][10]
-
PROTAC Linkers: Derivatives of this molecule, such as trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, are employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are bifunctional molecules that induce the degradation of target proteins and represent a promising new therapeutic modality.
-
Intermediate for Complex Syntheses: This compound is a valuable intermediate for the synthesis of more complex molecules, including antiviral nucleoside analogues.[6]
Conclusion
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a strategically important building block for researchers in organic synthesis and drug discovery. Its well-defined stereochemistry and bifunctional nature provide a versatile platform for the creation of novel molecular architectures. The synthetic and analytical protocols detailed in this guide are intended to provide a solid foundation for the effective utilization of this compound in the laboratory. As the demand for new therapeutics with improved properties continues to grow, the importance of conformationally constrained scaffolds like the cyclobutane ring, and by extension, versatile intermediates such as trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, will undoubtedly increase.
References
-
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6. Sigma-Aldrich.
-
trans-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid, min 97%, 100 mg. CP Lab Safety.
-
1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm.
-
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6. Sigma-Aldrich.
-
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6. Sigma-Aldrich.
-
trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid. Chem-Impex.
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education.
-
Trans-3-(Tert-Butoxycarbonylamino)Cyclobutanecarboxylic Acid | 939400. J&K Scientific.
-
1401103-71-6 | trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid. Ambeed.com.
-
trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid-COA-1071665. MedChemExpress.
-
trans-Cyclobutane-1,3-dicarboxylic acid | 7439-33-0 | HAA43933. Biosynth.
-
trans-3-(Boc-amino)cyclopentanecarboxylic Acid | C22H38N2O8 | CID 171920824. PubChem.
-
3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553. PubChem.
-
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6. Sigma-Aldrich.
-
trans-3-Methylcyclobutanecarboxylic acid 97% | CAS: 87863-09-0. AChemBlock.
-
rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. PubChem.
-
1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure.
-
trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid | PROTAC Linker. MedChemExpress.
-
Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid.
-
Process for preparing cyclobutane-1,2-dicarboxylic esters. Google Patents.
-
Process for preparing cyclobutane-1,2-dicarboxylic esters. Eureka | Patsnap.
-
Cyclobutanecarboxylic acid synthesis. ChemicalBook.
-
TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum.
-
METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum.
-
Cyclobutanecarboxylic acid. Wikipedia.
-
trans-3-Methylcyclopentane-carboxylic acid | C7H12O2 | CID 13239208. PubChem.
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
-
1268521-85-2 | trans-3-Hydroxycyclobutanecarboxylic acid. ChemScene.
-
(+-)-trans-1,2-Cyclobutanedicarboxylic acid. PubChem.
-
trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, min 97%, 10 grams.
-
trans-3-(Boc-amino)cyclobutanecarboxylic acid, 97%, Thermo Scientific Chemicals.
-
3-methylcyclobutane-1-carboxylic acid | 57252-83-2. ChemicalBook.
Sources
- 1. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1401103-71-6 | trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 7. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]
- 8. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. medchemexpress.com [medchemexpress.com]
The Unassuming Powerhouse: A Technical Guide to the Chemical Reactivity of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclobutane Motif - More Than Just a Strained Ring
In the landscape of medicinal chemistry and materials science, the cyclobutane ring stands out as a unique structural motif. Often perceived primarily through the lens of its inherent ring strain, this four-membered carbocycle offers a compelling combination of conformational rigidity and metabolic stability.[1] This guide delves into the chemical reactivity of a particularly intriguing derivative, 3-(methoxycarbonyl)cyclobutanecarboxylic acid, available as both cis and trans isomers. This bifunctional molecule serves as a versatile building block, enabling the synthesis of a diverse array of complex molecules, from potent pharmaceuticals to novel polymers.[2][3] Its growing importance is underscored by its application as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in drug discovery.
This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis and core chemical transformations of this compound. We will move beyond a simple recitation of protocols to explain the underlying principles and strategic considerations that guide experimental design.
Synthesis of the Core Scaffold: Crafting the Cyclobutane Ring
The efficient synthesis of the this compound core is a critical first step. While various methods for constructing cyclobutane rings exist, a common and scalable approach involves the derivatization of 1,1-cyclobutanedicarboxylic acid.[4]
A Representative Synthetic Approach:
A plausible and often utilized pathway to this compound begins with the readily available diethyl 1,1-cyclobutanedicarboxylate. This precursor can be synthesized through the condensation of diethyl malonate with 1,3-dibromopropane.[4]
Sources
A-Z Guide to the Synthesis of Cyclobutane Carboxylic Acid Derivatives: Strategies, Mechanisms, and Protocols for the Modern Chemist
Abstract
The cyclobutane moiety, a strained four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry and drug development.[1] Its derivatives, particularly cyclobutane carboxylic acids, serve as versatile building blocks and key pharmacophores that can enhance metabolic stability, improve binding affinity, and provide unique three-dimensional diversity.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing cyclobutane carboxylic acid derivatives. We will delve into the mechanistic underpinnings of cornerstone reactions such as [2+2] cycloadditions and Favorskii rearrangements, offering field-proven insights into experimental design and execution. This guide includes detailed, step-by-step protocols, data-driven comparisons of methodologies, and visual diagrams to elucidate complex transformations, ensuring scientific integrity and practical applicability.
Introduction: The Rising Prominence of the Cyclobutane Core
Historically considered too strained to be stable, the cyclobutane ring is now recognized as a valuable "bioisostere" and conformational constraint in drug design.[1] Unlike aromatic rings, the puckered, three-dimensional nature of the cyclobutane scaffold allows for precise spatial orientation of substituents, enabling chemists to explore previously inaccessible chemical space.[1] The carboxylic acid functional group, when appended to this ring, provides a crucial handle for further functionalization, such as amide bond formation or esterification, making these derivatives pivotal intermediates in the synthesis of complex pharmaceuticals.[3][4][5] This guide focuses on the most robust and widely employed methods for constructing this valuable molecular framework.
Strategic Overview of Synthetic Routes
The construction of the strained cyclobutane ring requires specific and powerful synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. This guide will focus on three primary classes of reactions:
-
[2+2] Cycloaddition Reactions: The most direct and common approach, involving the combination of two two-carbon units (alkenes, ketenes) to form the four-membered ring.[6][7]
-
Ring Contraction Reactions: Methods that start with a larger, more readily available ring (e.g., a cyclopentanone) and contract it to the cyclobutane system. The Favorskii rearrangement is the preeminent example.[8][9]
-
Intramolecular Ring Closure: The formation of a bond between the 1- and 4-positions of a suitable linear precursor to close the ring.
Caption: Core strategies for cyclobutane ring synthesis.
[2+2] Cycloaddition: The Direct Approach
The hallmark of cyclobutane synthesis is the [2+2] cycloaddition, a reaction that forms two new sigma bonds by combining two unsaturated components.[6] This family of reactions can be broadly categorized into photochemical and thermal methods.
Photochemical [2+2] Cycloaddition of Alkenes
Photochemical [2+2] cycloaddition is arguably the most versatile method for creating cyclobutane rings.[6][10] It typically involves the irradiation of an alkene, which promotes it to an excited state capable of undergoing this otherwise thermally forbidden reaction.[11][12]
Mechanism and Causality: The reaction often proceeds via the triplet excited state of one of the alkene partners (particularly for enones).[12][13] This is achieved through irradiation with UV light, often in the presence of a "triplet sensitizer" like benzophenone or acetone.[13] The sensitizer absorbs the light, enters an excited singlet state, undergoes efficient intersystem crossing (ISC) to a triplet state, and then transfers its energy to the alkene. The resulting triplet alkene diradical adds to the ground-state alkene in a stepwise fashion, forming a 1,4-diradical intermediate that then closes to form the cyclobutane ring.[13]
Expertise in Practice: The choice of solvent is critical. Solvents like acetonitrile or acetone are common. For intramolecular reactions, high dilution is employed to favor the ring-closing pathway over intermolecular dimerization. The stereochemical outcome is a key consideration; while the reaction can be stereospecific, the stepwise nature of the triplet mechanism can sometimes allow for bond rotation in the diradical intermediate, leading to a loss of stereochemistry.
Caption: General workflow for a photochemical experiment.
Thermal [2+2] Cycloaddition of Ketenes
Ketenes are exceptionally reactive partners in thermal [2+2] cycloadditions with alkenes, yielding cyclobutanones.[11][14] These reactions are synthetically valuable because the resulting cyclobutanone is a versatile intermediate for further transformations.[14][15]
Mechanism and Causality: Unlike alkene-alkene cycloadditions, the ketene-alkene reaction is thermally allowed. This is explained by Frontier Molecular Orbital (FMO) theory, where the interaction occurs between the HOMO of the alkene and the LUMO of the ketene in a concerted, antarafacial-suprafacial manner. This specific geometric requirement leads to high stereospecificity.[14] The regioselectivity is also predictable: the more nucleophilic carbon of the alkene bonds to the electrophilic carbonyl carbon of the ketene.[14]
Detailed Protocol: Synthesis of a Cyclobutanone via Ketene Cycloaddition
This protocol describes the in-situ generation of a ketene from an acid chloride followed by its reaction with an alkene.
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser under an inert atmosphere (N₂ or Ar), and a magnetic stirrer.
-
Reagents: The flask is charged with the alkene (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like diethyl ether or THF.
-
Ketene Generation: The acid chloride (e.g., propionyl chloride, 1.2 eq) is dissolved in the same anhydrous solvent and added dropwise via the dropping funnel to the stirred solution at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The triethylammonium hydrochloride salt is filtered off. The filtrate is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude cyclobutanone product is then purified by flash column chromatography.
Ring Contraction: The Favorskii Rearrangement
The Favorskii rearrangement is a powerful method for synthesizing carboxylic acid derivatives via the ring contraction of cyclic α-halo ketones in the presence of a base.[8][9] For example, 2-chlorocyclohexanone can be efficiently converted to cyclopentane carboxylic acid.[16]
Mechanism and Causality: The accepted mechanism involves the formation of a cyclopropanone intermediate.[9][16] First, the base abstracts an acidic proton on the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen) to form an enolate.[16] This enolate then undergoes intramolecular nucleophilic substitution, displacing the halide to form a strained, bicyclic cyclopropanone intermediate. The nucleophile (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, cleaving a bond of the three-membered ring to form the most stable carbanion, which is then protonated to yield the final ring-contracted product.[16]
Caption: Mechanistic pathway of the Favorskii Rearrangement.
Data Summary: Comparison of Synthetic Strategies
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Photochemical [2+2] | UV light, often needs sensitizer.[13] | 40-90% | High functional group tolerance; good for complex scaffolds.[10] | Requires specialized photochemical equipment; potential for side reactions. |
| Ketene [2+2] | Thermally allowed, stereospecific.[11][14] | 50-95% | Forms versatile cyclobutanone products; often high yielding.[14] | Ketenes are highly reactive and must be generated in situ; limited to electron-rich or unactivated alkenes.[17] |
| Favorskii Rearrangement | Base-mediated ring contraction of α-halo ketones.[8] | 60-85% | Accesses cyclobutanes from larger rings; good yields.[16] | Requires a substrate with an enolizable α'-proton; regioselectivity can be an issue. |
Conclusion and Future Outlook
The synthesis of cyclobutane carboxylic acid derivatives is a mature field with a diverse and powerful toolkit available to the modern chemist. [2+2] cycloadditions offer the most direct routes, with photochemical and ketene-based methods providing complementary access to a wide range of structures. For cases where a ring-contraction strategy is more suitable, the Favorskii rearrangement remains a reliable and high-yielding option.
Future developments will likely focus on enhancing the stereocontrol of these reactions through the development of new chiral catalysts for [2+2] cycloadditions and expanding the scope of C-H functionalization methods to decorate pre-formed cyclobutane rings.[18] As the demand for non-flat, sp³-rich molecules in drug discovery continues to grow, the importance and application of these synthetic methods will undoubtedly increase.[1]
References
-
Baran, P. Cyclobutanes in Organic Synthesis. Baran Lab Group Meeting. Available at: [Link]
-
Majumdar, N. [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. Available at: [Link]
-
Hoffmann, N. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PubMed Central. Available at: [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]
-
Weldegirma, S. 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
-
Ring-closing metathesis. Wikipedia. Available at: [Link]
-
29 Cyclobutane Synthesis. Scribd. Available at: [Link]
-
Cyclobutanecarboxylic Acid: Properties, Uses, and Applications. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
[2+2] Photochemical Cycloaddition in Organic Synthesis. R Discovery. Available at: [Link]
-
Sarpong, R., et al. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central. Available at: [Link]
-
Cyclobutanecarboxylic acid - general description. Georganics. Available at: [Link]
-
Cyclobutanecarboxylic acid | Formula, Properties & Application. Mol-Instincts. Available at: [Link]
-
Myers, A. Cyclobutane Synthesis. Myers Research Group, Harvard University. Available at: [Link]
-
Gheorghiu, M. D., et al. Synthesis and reactivity of compounds with cyclobutane ring(s). 19. Intramolecular thermal cyclization reactions of N,N-diacryloylamines. Journal of the American Chemical Society. Available at: [Link]
-
Allinger, N. L. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]
-
Favorskii Rearrangement. NROChemistry. Available at: [Link]
-
Secci, F., et al. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]
-
Favorskii rearrangement. Wikipedia. Available at: [Link]
-
Wessjohann, L. A., et al. Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]
-
Lee-Ruff, E., & Mladenova, G. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. Available at: [Link]
-
Mó, O., et al. A Theoretical Study of the Favorskii Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Amjaour, H. S. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei". UND Scholarly Commons. Available at: [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. Available at: [Link]
-
Solved The synthesis of cyclobutanecarboxylic acid was first... Chegg.com. Available at: [Link]
-
CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. Available at: [Link]
-
Organometallic Chemistry - Ring Closing Metathesis Reaction. Reddit. Available at: [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
Brown, M. K. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central. Available at: [Link]
-
Lambert, T. H., et al. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PubMed Central. Available at: [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]
-
Sarpong, R., et al. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]
-
Roberts, J. D. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. ScienceDirect. Available at: [Link]
-
de Meijere, A., et al. The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. material-properties.org [material-properties.org]
- 4. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. baranlab.org [baranlab.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. adichemistry.com [adichemistry.com]
- 17. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Cyclobutane Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Cyclobutane-Containing Compounds
Abstract
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure, conferred by inherent ring strain and a puckered conformation, provides a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of cyclobutane-containing compounds, delving into their diverse origins, mechanisms of action, and the synthetic strategies employed to access these valuable molecules. We will explore key examples from nature, their translation into clinical candidates, and the forward-looking applications of this versatile four-membered ring system in the development of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the cyclobutane core in their own research endeavors.
The Cyclobutane Ring: More Than Just a Square
The pharmacological significance of the cyclobutane ring stems from its distinct structural and electronic properties, which set it apart from more common cyclic and acyclic systems.[1][2][3]
Conformational Rigidity and Three-Dimensionality
Unlike planar aromatic rings or flexible alkyl chains, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][2][3] This inherent three-dimensionality allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors. By incorporating a cyclobutane core, medicinal chemists can introduce conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing potency and selectivity.[1][2][3] This strategy is often employed to "escape from flatland," a concept in drug design aimed at increasing the sp3 character and improving the developability of drug candidates.[4]
A Bioisostere with Unique Properties
The cyclobutane moiety can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, and even larger ring systems.[1][2] This substitution can lead to improved metabolic stability by blocking sites susceptible to enzymatic oxidation.[5] For instance, replacing a metabolically vulnerable ethyl group with a cyclobutane ring can significantly enhance a drug's half-life. The choice between a cyclobutane and a cyclopropane ring, another small carbocycle used in drug design, often depends on the specific biological context, with subtle differences in ring strain and geometry leading to significant variations in activity and metabolic fate.[5]
Nature's Blueprint: Bioactive Cyclobutane-Containing Natural Products
Nature has long utilized the cyclobutane scaffold to construct molecules with potent biological activities. These natural products serve as a rich source of inspiration for the design of new therapeutic agents.[6][7]
Cyclobutane Alkaloids: A Diverse Arsenal
A significant number of bioactive cyclobutane-containing compounds are alkaloids, isolated from a wide array of terrestrial and marine organisms.[6][7][8] These compounds exhibit a broad spectrum of pharmacological effects, including antimicrobial, antibacterial, antitumor, and antifungal properties.[6][7][8][9]
-
Sceptrins: Isolated from marine sponges of the Agelas genus, sceptrin and its analogues are dimeric pyrrole-imidazole alkaloids that possess a central cyclobutane ring.[1][2] They are known for their potent antimicrobial and antiviral activities.
-
Piper Amides: Several dimeric amide alkaloids from the Piper genus, such as the nigramides, feature a cyclobutane core.[6][7] These compounds have demonstrated interesting insecticidal and antifeedant properties.
The biosynthesis of many of these dimeric natural products is often proposed to proceed through a [2+2] cycloaddition of monomeric precursors, a reaction that can be mimicked in the laboratory to achieve their total synthesis.[10]
Other Notable Natural Products
Beyond alkaloids, the cyclobutane motif is found in a variety of other natural product classes, including terpenes and fatty acids.[6][7] For example, some cyclobutane-containing fatty acids have been identified in certain bacteria and plants.
Synthetic Cyclobutanes in Medicine: From Bench to Bedside
The insights gained from natural products, coupled with advances in synthetic organic chemistry, have led to the development of numerous clinically successful drugs containing a cyclobutane ring.
Marketed Drugs Featuring a Cyclobutane Core
The versatility of the cyclobutane scaffold is evident in the diverse therapeutic areas where it has found application.
| Drug | Therapeutic Area | Role of the Cyclobutane Ring |
| Carboplatin | Oncology | Part of a 1,1-cyclobutanedicarboxylate ligand that modulates the reactivity of the platinum center, reducing side effects compared to its predecessor, cisplatin.[1][2] |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane moiety provides a rigid scaffold for the pharmacophore, contributing to its potent inhibition of the NS3/4A serine protease.[11] |
| Nalbuphine | Analgesic | The N-cyclobutylmethyl group is a key structural feature that contributes to its mixed agonist-antagonist activity at opioid receptors.[11] |
Cyclobutanes in Drug Development
The cyclobutane ring is an increasingly common feature in experimental drugs and clinical candidates.[3] Its ability to improve pharmacokinetic properties and confer desirable conformational constraints makes it an attractive building block for medicinal chemists. For example, the introduction of a cyclobutane fragment into certain thiazole-based compounds has been shown to significantly enhance their antifungal and antibacterial activities.[11]
Synthesis of Bioactive Cyclobutane Compounds: Key Methodologies
The construction of the strained four-membered ring of cyclobutanes presents unique synthetic challenges. However, a number of powerful methods have been developed to access these structures.
Photochemical [2+2] Cycloaddition
One of the most common and powerful methods for constructing cyclobutane rings is the photochemical [2+2] cycloaddition of two alkenes. This reaction is particularly prevalent in the synthesis of natural product dimers.[4] The formation of cyclobutane pyrimidine dimers in DNA upon exposure to UV radiation is a well-known biological example of this reaction.[1][6][7]
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition
-
Reactant Preparation: Dissolve the alkene substrate(s) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel. The concentration should be optimized to favor either intramolecular or intermolecular cycloaddition.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the alkene.
-
Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) at a specific wavelength (often ≥ 300 nm to avoid unwanted side reactions). The reaction temperature should be controlled, often by using a cooling bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.
-
Characterization: Characterize the purified product by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and stereochemistry.
Other Synthetic Approaches
While photochemical methods are prevalent, other strategies for cyclobutane synthesis are also widely used in medicinal chemistry, including:
-
Ionic Stepwise [2+2] Cycloaddition: Acid-catalyzed reactions of silyl enol ethers with α,β-unsaturated carbonyl compounds can provide access to functionalized cyclobutanes.[12]
-
Nucleophilic Cyclization: Intramolecular cyclization reactions, often involving the displacement of a leaving group, can be used to form the cyclobutane ring.[12]
-
Transition-Metal Catalyzed Cycloadditions: Various transition metals can catalyze the [2+2] cycloaddition of alkenes and alkynes, often under milder conditions than photochemical methods.[13]
Characterization and Biological Evaluation
Once synthesized, the biological activity of cyclobutane-containing compounds must be thoroughly evaluated.
Spectroscopic Analysis
The structure and stereochemistry of cyclobutane derivatives are typically confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity and relative stereochemistry of the substituents on the cyclobutane ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula of the compound. Mass spectrometric techniques are also being developed for the chemoselective detection of specific classes of bioactive molecules, including those containing thiol groups that can react with bicyclobutane-based probes.[14]
In Vitro and In Vivo Assays
A wide range of biological assays are employed to determine the efficacy and mechanism of action of cyclobutane-containing compounds. These can include:
-
Enzyme Inhibition Assays: To determine the potency of compounds targeting specific enzymes (e.g., proteases, kinases).
-
Cell-Based Assays: To assess the cytotoxic, antiproliferative, or antiviral effects of the compounds in relevant cell lines.
-
In Vivo Studies: To evaluate the efficacy, pharmacokinetics, and toxicity of lead compounds in animal models.
Future Perspectives
The cyclobutane ring continues to be a valuable and increasingly utilized scaffold in drug discovery. Future research in this area is likely to focus on:
-
Development of Novel Synthetic Methodologies: The discovery of new and more efficient ways to synthesize complex, stereochemically defined cyclobutanes will be crucial for accessing novel chemical space.
-
Exploration of New Biological Targets: As our understanding of disease biology grows, so too will the opportunities to design cyclobutane-containing molecules that modulate new and challenging targets.
-
Application in Other Fields: Beyond pharmaceuticals, cyclobutane derivatives are also finding applications in materials science and supramolecular chemistry.[11]
Conclusion
The cyclobutane ring has firmly established its place as a key structural motif in modern medicinal chemistry. Its unique conformational properties and ability to enhance drug-like properties have led to the development of important therapeutic agents. From its origins in complex natural products to its central role in blockbuster drugs, the cyclobutane scaffold continues to provide a rich platform for the discovery and development of new medicines. A thorough understanding of the synthesis, biological activity, and structure-activity relationships of cyclobutane-containing compounds is therefore essential for any researcher working at the forefront of drug discovery.
Visualizations
Caption: A generalized experimental workflow for the synthesis and evaluation of bioactive cyclobutane-containing compounds.
Caption: Logical relationships between the properties of the cyclobutane scaffold and pharmacological outcomes in drug design.
References
-
Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Teles, A. M., Guimarães, L. G. L., & Silva, G. H. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed. [Link]
-
Dembitsky, V. M. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. PubMed. [Link]
-
Dembitsky, V. M. (2007). Bioactive cyclobutane-containing alkaloids. PubMed. [Link]
-
Wang, M., & Lu, P. (2018). Contemporary synthesis of bioactive cyclobutane natural products. Request PDF. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar. [Link]
-
Wang, M., & Lu, P. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]
-
Dembitsky, V. M. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]
-
Song, S. J., Li, D., & Hao, X. J. (2023). Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. PubMed. [Link]
-
Hansen, T. V., & Stenstrøm, Y. (2001). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Taylor & Francis Online. [Link]
-
Klünemann, M., et al. (2023). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. NIH. [Link]
-
Dembitsky, V. M. (2007). Bioactive cyclobutane-containing alkaloids. Semantic Scholar. [Link]
-
Dembitsky, V. M. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The Hebrew University of Jerusalem. [Link]
-
ResearchGate. (n.d.). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. [Link]
-
Dembitsky, V. M. (2008). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]
-
Wang, M., & Lu, P. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally... [Link]
-
Dembitsky, V. M. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. ResearchGate. [Link]
-
ResearchGate. (n.d.). Bioactive cyclobutane-containing alkaloids. [Link]
-
ResearchGate. (n.d.). Representative cyclobutane-containing bioactive molecules. [Link]
-
Dembitsky, V. M. (2007). Bioactive cyclobutane-containing alkaloids. OUCI. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid: Nomenclature, Synthesis, and Application in Drug Discovery
This guide provides an in-depth technical overview of 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a bifunctional molecule featuring the increasingly important cyclobutane scaffold. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the precise IUPAC nomenclature, outlines a robust synthetic pathway, and explores the strategic value of this compound and its analogs in modern pharmaceutical design.
Part 1: Decoding the Identity - IUPAC Nomenclature
The structural identity of a molecule is unequivocally established by its IUPAC name. For 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid, the name is derived through a systematic application of nomenclature rules that prioritize functional groups and ensure unambiguous communication.
Principle of Highest Priority Functional Group
The molecule contains two functional groups: a carboxylic acid (-COOH) and a methyl ester (-COOCH₃). According to IUPAC rules, the carboxylic acid group has higher priority than the ester group and therefore dictates the suffix of the parent name.[1][2][3] The parent structure is thus named as a "carboxylic acid".
Identifying the Parent Cycloalkane
The principal functional group, the carboxylic acid, is directly attached to a four-membered carbon ring. Consequently, the parent hydrocarbon is cyclobutane.[4][5] When a carboxylic acid group is attached to a ring, the suffix "-carboxylic acid" is appended to the name of the cycloalkane.[3] This leads to the base name: cyclobutanecarboxylic acid .
Numbering the Ring and Locating Substituents
Numbering of the cyclobutane ring begins at the carbon atom bearing the highest priority functional group. Therefore, the carbon attached to the -COOH group is designated as position 1.[3]
The remaining functional group, the methyl ester, is treated as a substituent. This group, -COOCH₃, is named as "methoxycarbonyl". The ring is numbered to give the substituent the lowest possible locant. In this 1,3-disubstituted cyclobutane, the methoxycarbonyl group is located at position 3.
Combining these elements yields the systematic IUPAC name: 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid .
The logical flow for determining the IUPAC name is illustrated below.
Caption: IUPAC nomenclature workflow for the target molecule.
Stereochemistry
The 1,3-disubstituted cyclobutane ring can exist as cis and trans diastereomers. The specific spatial arrangement of the substituents is denoted using stereochemical descriptors. For instance, the cis-isomer is systematically named (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid .[6] It is critical in a drug development context to synthesize and test stereochemically pure isomers, as biological activity is often highly dependent on three-dimensional structure.
Part 2: Synthesis and Characterization
The synthesis of 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid is typically achieved via the hydrolysis of a diester precursor, which itself is synthesized from commercially available starting materials. This approach provides a reliable and scalable route to the target compound.
Synthetic Strategy: A Self-Validating Protocol
The most common strategy involves a two-step process starting from 1,1-cyclobutanedicarboxylic acid. This precursor is valuable for introducing the cyclobutane motif into molecules.[7] The logic is as follows:
-
Mono-esterification: Selectively protect one of the carboxylic acid groups of a precursor like cyclobutane-1,3-dicarboxylic acid as a methyl ester.
-
Controlled Hydrolysis: Alternatively, start with a symmetric diester (e.g., dimethyl cyclobutane-1,3-dicarboxylate) and perform a controlled mono-saponification (hydrolysis) to yield the desired half-ester, half-acid.
A representative experimental protocol adapted from established procedures for synthesizing cyclobutane derivatives is detailed below.[8][9]
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
Objective: To synthesize 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid via mono-saponification of dimethyl cyclobutane-1,3-dicarboxylate.
-
Reaction Setup: A solution of dimethyl cyclobutane-1,3-dicarboxylate (1.0 eq) in methanol (5-10 mL per gram of diester) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Saponification: A solution of sodium hydroxide (1.0 eq) in water is added dropwise to the stirred diester solution over 30 minutes, maintaining the temperature at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product.
-
Work-up: Upon completion, the methanol is removed under reduced pressure. The remaining aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 by the slow addition of 1M hydrochloric acid. A precipitate may form at this stage.
-
Extraction: The acidified mixture is extracted three times with ethyl acetate.
-
Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Key analytical data are summarized below.
| Property | Data | Source |
| Molecular Formula | C₇H₁₀O₄ | [6] |
| Molecular Weight | 158.15 g/mol | [6] |
| Appearance | Colorless to yellow liquid or solid | N/A |
| ¹H NMR (CDCl₃) | Spectral data confirms the presence of methoxy protons, cyclobutane ring protons, and the carboxylic acid proton. | [10] |
| Purity (Typical) | ≥97% | [6] |
Note: Spectroscopic data can be complex due to the fluxional nature of the cyclobutane ring, which can lead to unpredictable chemical shifts and coupling constants.[11]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The cyclobutane ring is no longer a synthetic curiosity but a strategically valuable scaffold in medicinal chemistry.[12] Its unique structural and conformational properties are leveraged to solve common challenges in drug design. Cyclobutane dicarboxylic acid monoesters, like the title compound, serve as versatile building blocks for introducing this motif.
Conformational Restriction and Potency
Flexible molecules often pay an entropic penalty upon binding to a biological target. The rigid, puckered structure of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing this penalty and potentially increasing binding affinity and potency.[12][13] Replacing a flexible linker (e.g., an ethyl group) with a 1,3-disubstituted cyclobutane ring can rigidly control the spatial orientation of key pharmacophoric groups.[12]
Metabolic Stability and Bioisosterism
The cyclobutane core is chemically robust and relatively inert compared to more strained rings like cyclopropane.[12] This stability can enhance a drug candidate's metabolic profile by blocking sites susceptible to enzymatic degradation. Furthermore, 1,3-disubstituted cyclobutanes are often used as bioisosteres for aromatic rings.[14] This substitution can improve physicochemical properties such as solubility while maintaining the necessary vectoral arrangement of substituents to fit into a binding pocket.[13]
Expanding Chemical Space
The three-dimensional nature of the cyclobutane scaffold provides access to novel chemical space, moving away from the flat, aromatic structures that have historically dominated drug discovery.[12] This spatial complexity can lead to improved target selectivity and novel intellectual property. Molecules like 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid are bifunctional, allowing for orthogonal derivatization at both the acid and ester sites, making them ideal starting points for building diverse chemical libraries for screening.[15] For instance, the carboxylic acid can be coupled with various amines to form amides, while the ester can be hydrolyzed and coupled with alcohols or used in other transformations.
The increasing incorporation of cyclobutane rings into clinical drug candidates underscores their growing importance in addressing complex therapeutic challenges.[12][16]
References
-
Willems, H. M. G., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Available at: [Link]
-
MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. MCAT Content. Available at: [Link]
-
Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers. Available at: [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]
-
Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Available at: [Link]
-
Chemistry Steps. (n.d.). Naming Carboxylic Acids. Available at: [Link]
-
ChemSrc. (n.d.). cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid(142733-61-7) 1H NMR spectrum. Available at: [Link]
-
ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit. Available at: [Link]
-
ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally... Available at: [Link]
-
LookChem. (n.d.). Cas 5445-51-2,1,1-Cyclobutanedicarboxylic acid. Available at: [Link]
-
UND Scholarly Commons. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their... Available at: [Link]
-
Eureka | Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters. Available at: [Link]
-
Chemistry LibreTexts. (2023). 4.1: Naming Cycloalkanes. Available at: [Link]
-
ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 4.1: Naming Cycloalkanes. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Available at: [Link]
Sources
- 1. medlifemastery.com [medlifemastery.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 7. Cas 5445-51-2,1,1-Cyclobutanedicarboxylic acid | lookchem [lookchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid(142733-61-7) 1H NMR spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery
For Immediate Release
Shanghai, China – January 8, 2026 – As a cornerstone in the synthesis of complex pharmaceutical agents, cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS Number: 142733-61-7) has emerged as a critical building block for researchers and drug development professionals. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, a four-membered carbocycle, has garnered significant attention in medicinal chemistry for its unique conformational properties and its ability to introduce three-dimensionality into drug candidates. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, with its defined stereochemistry and bifunctional nature, offers a versatile scaffold for the construction of novel therapeutics. Its strategic importance is particularly pronounced in the burgeoning field of PROTACs, where it often serves as a rigid and reliable linker component.
Synthesis and Purification: A Reliable Protocol
The synthesis of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is most effectively achieved through the selective mono-hydrolysis of dimethyl cis-1,3-cyclobutanedicarboxylate. This method provides a straightforward and scalable route to the desired product.
Experimental Protocol:
Materials:
-
Dimethyl cis-1,3-cyclobutanedicarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl cis-1,3-cyclobutanedicarboxylate (1 equivalent) in a 3:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (1.1 equivalents) in water dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.
Caption: Synthetic workflow for cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound.
| Property | Value |
| CAS Number | 142733-61-7[1] |
| Molecular Formula | C₇H₁₀O₄[1] |
| Molecular Weight | 158.15 g/mol [1] |
| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5-12.0 (br s, 1H, COOH), 3.71 (s, 3H, OCH₃), 3.10-3.20 (m, 1H), 2.85-2.95 (m, 1H), 2.40-2.60 (m, 4H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 180.1 (COOH), 174.5 (COO-CH₃), 52.1 (O-CH₃), 39.8, 30.2.
-
FT-IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1735 (C=O stretch of ester), 1700 (C=O stretch of carboxylic acid).[2]
-
Mass Spectrometry (ESI-MS): m/z 159.06 [M+H]⁺.
Applications in Drug Discovery: A Focus on PROTACs
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a valuable linker in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[3]
Mechanism of Action in PROTACs:
PROTACs function by simultaneously binding to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker, for which cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a key precursor, plays a crucial role in orienting the POI and E3 ligase for efficient ubiquitination.
Caption: Mechanism of PROTAC-mediated protein degradation.
The rigid cyclobutane core of the linker derived from cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid helps to maintain an optimal distance and orientation between the two ends of the PROTAC, which is critical for the stability and activity of the ternary complex.
Safety and Handling
Standard laboratory safety protocols should be followed when handling cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.
Conclusion
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis and well-defined structure make it an ideal component for the construction of complex molecules, particularly as a linker in PROTACs. The continued exploration of this and other cyclobutane derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
-
MySkinRecipes. Cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid. Available from: [Link].
-
Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. Available from: [Link].
-
Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Available from: [Link].
-
UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]2]
Sources
Molecular weight of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid
An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid for Advanced Research and Development
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Small, rigid ring systems have emerged as valuable components, offering conformational constraint and precise vectoral positioning of functional groups. Among these, the cyclobutane core has garnered significant attention. This guide provides a comprehensive technical overview of this compound, a bifunctional building block whose unique stereochemistry and structural rigidity make it a compelling tool for researchers, particularly in the synthesis of complex molecules and novel therapeutic agents like PROTACs (Proteolysis Targeting Chimeras).
This document will delve into the fundamental physicochemical properties, stereoisomeric considerations, plausible synthetic strategies, critical analytical methodologies for quality control, and essential safety protocols for both the cis and trans isomers of this compound. The insights provided herein are curated to empower researchers and drug development professionals to effectively integrate this versatile building block into their synthetic and medicinal chemistry programs.
Core Molecular Identification and Properties
This compound is a disubstituted cyclobutane derivative featuring both a carboxylic acid and a methyl ester group. Its rigid, four-membered ring structure imparts specific spatial arrangements to these functional groups, which can be exploited in molecular design. The compound exists as two primary stereoisomers, cis and trans, which possess distinct chemical properties and require separate consideration.
Key Chemical Identifiers
The fundamental identity of a chemical compound is established through a set of standardized identifiers. The table below summarizes these for both the cis and trans isomers of this compound.
| Identifier | cis-Isomer | trans-Isomer |
| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid[1] | (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid |
| CAS Number | 142733-61-7[1] | 1401103-71-6[2] |
| Molecular Formula | C₇H₁₀O₄[1][2] | C₇H₁₀O₄[2] |
| Molecular Weight | 158.15 g/mol [1][2] | 158.15 g/mol [2] |
| SMILES | O=C(C1CC(C(OC)=O)C1)O[1] | O=C([C@H]1CC1)OC[2] |
| InChI Code | 1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5- | 1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
| InChI Key | AJAHGOJIRQOMLK-URHBZAFASA-N | AJAHGOJIRQOMLK-UHFFFAOYSA-N[3] |
Physicochemical Characteristics
The physical state and stability of the compound are critical for its handling, storage, and application in reactions.
| Property | Description | Source(s) |
| Physical Form | Colorless to Yellow Liquid, Viscous Liquid, or Solid | |
| Purity | Typically supplied at ≥97% | [1] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Strategic Synthesis Pathway
While numerous proprietary methods exist for the synthesis of cyclobutane derivatives, a logical and common approach for producing this compound involves the selective mono-esterification of a corresponding dicarboxylic acid precursor, such as 1,3-cyclobutanedicarboxylic acid. The choice of starting material (cis or trans dicarboxylic acid) will dictate the stereochemistry of the final product.
The general principle relies on the controlled reaction of the diacid with one equivalent of an esterifying agent (e.g., methanol under acidic catalysis or diazomethane) to favor the formation of the mono-ester.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of cis-1,3-cyclobutanedicarboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq) at 0°C.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to maximize the formation of the mono-ester and minimize the di-ester byproduct.
-
Workup: Once the desired conversion is achieved, quench the reaction by adding cold water. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the target mono-ester.
This approach is informed by standard organic synthesis principles, including the preparation of related chlorocyclobutane derivatives from diacids[4].
Applications in Drug Discovery: The PROTAC Linker
A significant and high-value application of this compound, particularly the cis isomer, is its use as a rigid linker in the construction of Proteolysis Targeting Chimeras (PROTACs)[5].
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[5]. The linker component is not merely a spacer; its length, rigidity, and exit vectors are critical for establishing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The cyclobutane ring of this compound provides a conformationally restricted scaffold. This rigidity helps to control the spatial orientation of the two ends of the PROTAC, potentially reducing the entropic penalty of forming the ternary complex and improving binding affinity and degradation efficiency. The carboxylic acid and ester functionalities provide orthogonal handles for sequential attachment to the target-binding ligand and the E3-binding ligand.
Caption: Conceptual diagram of a PROTAC utilizing a cyclobutane linker.
Analytical Quality Control
Ensuring the identity, purity, and stereochemical integrity of this compound is crucial. A multi-pronged analytical approach is recommended.
| Analytical Method | Purpose | Key Parameters to Assess |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Peak purity, area percentage of the main component, detection of impurities (e.g., diacid, di-ester). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification. | Parent ion mass-to-charge ratio (m/z) corresponding to [M+H]⁺ or [M-H]⁻. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation and isomeric ratio determination. | Chemical shifts, coupling constants, and integration values to confirm structure and distinguish between cis and trans isomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Presence of characteristic C=O stretches (acid and ester) and O-H stretch (acid). |
General Analytical Workflow
Caption: Standard quality control workflow for chemical building blocks.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from available safety data sheets (SDS)[6].
GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood[7].
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols[6]. Wash hands thoroughly after handling[7].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[6][8]. Store at room temperature[2].
References
-
Aaron Chemicals. Safety Data Sheet - trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid. Available at: [Link]
-
PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. Available at: [Link]
-
PubChem. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. Available at: [Link]
-
ALFA CHEMICAL. CAS:1427503-02-3丨1-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid. Available at: [Link]
-
PubChemLite. 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid. Available at: [Link]
-
PubChem. Cyclobutanecarboxylic acid, 3-methyl-. Available at: [Link]
-
PubChem. 3-Methylenecyclobutanecarboxylic acid. Available at: [Link]
-
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Available at: [Link]
-
Du, Q., et al. (2015). Rapid assessing the quality of Qingkailing products using wooden-tip electrospray ionization mass spectrometry combined with multivariate statistical analysis. Analytical Methods, 7(15), 6299-6306. Available at: [Link]
-
Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. Available at: [Link]
Sources
- 1. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 2. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aaronchem.com [aaronchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
The Synthesis of 1,3-Cyclobutanedicarboxylic Acid: A Technical Guide from Historical Discovery to Modern Applications
Abstract
The journey to synthesize and correctly identify 1,3-cyclobutanedicarboxylic acid is a compelling narrative in the history of organic chemistry, marked by early misinterpretations and eventual triumph. This technical guide provides an in-depth exploration of this journey, from the initial erroneous reports of the 19th century to the definitive syntheses and the advent of modern photochemical methods. We will delve into the mechanistic underpinnings of these synthetic strategies, offer detailed experimental protocols for key transformations, and present a comparative analysis of the properties of the cis and trans isomers. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the synthesis and chemical nature of this important cyclobutane derivative.
A History of Mistaken Identity: The Early "Syntheses"
The quest for 1,3-cyclobutanedicarboxylic acid began in the late 19th century, a period of burgeoning exploration into cyclic compounds. However, the early chapters of this story are a classic example of chemical misidentification, a narrative that underscores the importance of rigorous structural elucidation.
From 1881 onwards, a number of esteemed chemists, including Markownikoff, Krestownikoff, and Perkin, reported various methods that they believed yielded the coveted 1,3-diacid.[1] These early attempts, however, were plagued by a series of unusual reactions and incorrect assumptions, leading to the mischaracterization of the products.[1]
A pivotal moment of clarity came in 1942 when Buchman demonstrated that the product of one of these early "syntheses," attributed to Perkin, was in fact not a cyclobutane derivative at all.[1] This discovery unraveled decades of misconception and set the stage for the true synthesis of 1,3-cyclobutanedicarboxylic acid.
The Markownikoff and Krestownikoff Synthesis: A Case of Unintended Ring Formation
In 1881, Markownikoff and Krestownikoff reported what they believed to be the first synthesis of 1,3-cyclobutanedicarboxylic acid.[1] Their approach involved the self-condensation of ethyl-α-chloropropionate catalyzed by sodium ethoxide. The resulting diacid, after hydrolysis, was later shown by Deutsch and Buchman in 1950 to be a methylcyclopropanedicarboxylic acid, a consequence of an unexpected intramolecular cyclization.[1]
The Perkin Syntheses: A Persistent Misconception
William Henry Perkin, Jr., a prominent figure in the study of cyclic compounds, also reported syntheses of what he believed were cyclobutane derivatives.[1] One of his methods involved the reaction of formaldehyde with malonic ester.[1] However, the resulting acid was later identified as a different compound, highlighting the challenges in distinguishing between small ring systems with the analytical techniques of the era.
The following diagram illustrates the general, albeit flawed, logic of these early attempts which often relied on condensation reactions expected to form a four-membered ring.
Caption: Conceptual workflow of early, erroneous syntheses.
The Dawn of an Era: The First Authentic Synthesis of 1,3-Cyclobutanedicarboxylic Acid
It was not until the mid-20th century that the authentic synthesis of both cis- and trans-1,3-cyclobutanedicarboxylic acid was definitively achieved and reported by E. R. Buchman.[1] This landmark achievement corrected the historical record and provided the scientific community with reliable methods to access these fundamental four-membered ring structures. The general strategy of Buchman's synthesis is outlined in the literature and represents a cornerstone in cyclobutane chemistry.[1] While a detailed step-by-step protocol from the original publication is not reproduced here, the key transformations are well-documented.
Modern Synthetic Strategies: Precision and Efficiency
The synthesis of cyclobutane derivatives has evolved significantly since the pioneering work of Buchman. Modern methods offer greater control over stereochemistry and yield, with photochemical [2+2] cycloaddition emerging as a particularly powerful tool.
[2+2] Photocycloaddition: A Light-Driven Pathway to Cyclobutanes
The [2+2] photocycloaddition is a photochemical reaction that involves the formation of a cyclobutane ring from two alkene-containing molecules. This method is highly valued for its ability to construct the strained four-membered ring system with high stereoselectivity. The reaction is typically initiated by the photoexcitation of one of the alkene partners, which then reacts with a ground-state alkene to form the cyclobutane product.
The general mechanism for a photosensitized [2+2] cycloaddition is depicted below:
Caption: Generalized mechanism of a photosensitized [2+2] cycloaddition.
A practical application of this methodology is the synthesis of cyclobutane-1,3-dicarboxylic acid derivatives from renewable resources. For instance, a derivative has been synthesized from sorbic acid, a biorenewable molecule, via a [2+2] photocycloaddition.[2]
The following protocol is adapted from a published procedure for the synthesis of a cyclobutane-containing diacid building block from sorbic acid.[2] This serves as a representative example of the [2+2] photocycloaddition approach.
Step 1: Salt Formation
-
Sorbic acid is first reacted with ethylenediamine to form the salt, ethylenediammonium disorbate (EDADS). This pre-organizes the sorbic acid molecules in a favorable orientation for photodimerization.[2]
Step 2: Photocycloaddition
-
The solid EDADS salt is spread evenly on a quartz plate and irradiated with a medium-pressure mercury arc lamp.[2]
-
The progress of the reaction is monitored by FT-IR and ¹H-NMR spectroscopy until completion.[2]
Step 3: Isolation of the Diacid
-
After the photoreaction, the resulting powder is dissolved in water and acidified with hydrochloric acid.
-
The product, a 1,3-cyclobutanedicarboxylic acid derivative, is extracted with ethyl acetate.[2]
-
The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.[2]
Physicochemical Properties and Characterization of cis- and trans-1,3-Cyclobutanedicarboxylic Acid
The cis and trans isomers of 1,3-cyclobutanedicarboxylic acid exhibit distinct physical and chemical properties due to their different spatial arrangements. A thorough understanding of these properties is crucial for their application in various fields, including polymer chemistry and drug design.
| Property | cis-1,3-Cyclobutanedicarboxylic Acid | trans-1,3-Cyclobutanedicarboxylic Acid |
| CAS Number | 2398-16-5[3][4] | 7439-33-0[5][6] |
| Molecular Formula | C₆H₈O₄[3] | C₆H₈O₄[5] |
| Molecular Weight | 144.13 g/mol [3][4] | 144.13 g/mol [5][6] |
| Melting Point | 135-136 °C[1] | Data not consistently available |
| Boiling Point | Decomposes | 253.0±15.0 °C (calculated)[7] |
| pKa Values | pK₁ and pK₂ values are reported to have small differences from the trans isomer.[1] | pK₁ and pK₂ values are reported to have small differences from the cis isomer.[1] |
| Appearance | Solid | Colorless solid[5] |
| Dipole Moment | Non-zero, polar molecule.[8] | Zero, non-polar molecule due to symmetry.[8] |
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for distinguishing between the cis and trans isomers.
-
¹H NMR Spectroscopy: The proton NMR spectra of the two isomers will show differences in the chemical shifts and coupling constants of the cyclobutane ring protons due to their different magnetic environments.
-
¹³C NMR Spectroscopy: Similarly, the carbon NMR spectra will exhibit distinct signals for the carboxyl and cyclobutane carbons in each isomer.
Conclusion and Future Outlook
The synthesis of 1,3-cyclobutanedicarboxylic acid, once a source of confusion, is now well-established, with modern methods providing efficient and stereocontrolled access to this valuable molecule. The journey from the erroneous reports of the 19th century to the definitive syntheses of the 20th century and the elegant photochemical methods of today is a testament to the progress of organic chemistry. As a rigid and versatile building block, 1,3-cyclobutanedicarboxylic acid and its derivatives are poised for continued application in the development of novel polymers, pharmaceuticals, and other advanced materials. The ongoing exploration of green and sustainable synthetic routes, such as those utilizing biorenewable starting materials and photoenergy, will undoubtedly expand the horizons of cyclobutane chemistry.
References
-
Anbu Chem. (n.d.). Cas 1124-13-6 | TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID. Retrieved from [Link]
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.).
- Ma, S., & Webster, D. C. (2017). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.
- Türkmen, Y. E., & Yagci, B. B. (2024). Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids. The Journal of Organic Chemistry.
-
PubChem. (n.d.). cis-Cyclobutane-1,3-dicarboxylic acid. Retrieved from [Link]
- Ma, S., & Webster, D. C. (2017). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing.
- Yagci, B. B., & Türkmen, Y. E. (2025).
- Vogel, A. I. (1956). A Text-Book of Practical Organic Chemistry. Longman.
-
Vogel, A. I. (n.d.). Vogel - A Text-Book of Practical Organic Chemistry. Scribd. Retrieved from [Link]
-
NIST. (n.d.). cis-Cyclobutane-1,3-dicarboxylic acid. Retrieved from [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).
- Textbook of Practical Organic Chemistry 5th ed. (n.d.).
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).
- Kartha, K. K., & Samanta, A. (2021). Unravelling Supramolecular Photocycloaddition: Cavitand-Mediated Reactivity of 3-(Aryl)Acrylic Acids. ChemRxiv.
-
SpectraBase. (n.d.). 1,1-Cyclobutanedicarboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Shahni, R. K., Wang, Z., Wang, Z. D., Butz, J., & Chu, Q. R. (2022). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. iScience, 25(10), 105156.
- template-directed photochemical [2+2] cycloaddition reactions of naphthalene acrylic acid deriv
-
Brainly.in. (2018, March 9). Draw cis and trans- isomers of 1,3-cyclobutanedicarboxylic acid. Comment on the dipole moment of these. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, cis-. Retrieved from [Link]
Sources
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-1,3-Cyclobutanedicarboxylic acid 95% | CAS: 2398-16-5 | AChemBlock [achemblock.com]
- 5. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]
- 6. trans-1,3-Cyclobutanedicarboxylic acid 95% | CAS: 7439-33-0 | AChemBlock [achemblock.com]
- 7. CAS # 7439-33-0, trans-1,3-Cyclobutanedicarboxylic acid - chemBlink [chemblink.com]
- 8. brainly.in [brainly.in]
- 9. rsc.org [rsc.org]
Physicochemical properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
Introduction
This compound is a bifunctional organic compound featuring a strained four-membered cyclobutane ring. This structure is of increasing interest to researchers, scientists, and drug development professionals. The rigid, three-dimensional nature of the cyclobutane scaffold provides a unique conformational constraint that is highly valuable in modern medicinal chemistry.[1][2] Unlike more common planar aromatic rings, the puckered cyclobutane ring allows for precise spatial orientation of appended functional groups, making it an attractive component for designing molecules that interact with complex biological targets.[1]
This compound exists as two distinct diastereomers: cis and trans. The spatial relationship between the carboxylic acid and the methoxycarbonyl group in these isomers significantly influences their physical properties and their application in synthesis. Notably, derivatives of this acid are utilized as linkers in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where precise geometry is paramount for efficacy.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and explains the scientific rationale behind these analytical choices.
Chemical Identity and Structural Characteristics
The fundamental identity of a compound is rooted in its structure, which dictates all of its chemical and physical behaviors.
-
Molecular Formula: C₇H₁₀O₄
-
IUPAC Names:
-
cis isomer: (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid[5]
-
trans isomer: (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
-
-
CAS Numbers:
The structures of the cis and trans isomers are depicted below:
Caption: Chemical structures of cis and trans isomers.
Summary of Key Physicochemical Data
The following table summarizes essential properties for quick reference. These values are critical for handling, storage, and application of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₄ | [5][6] |
| Molecular Weight | 158.15 g/mol | [4][5][6] |
| Physical Form | Colorless to Yellow Liquid, Viscous Liquid, or Solid | [4] |
| Typical Purity | ≥97% | [4][5] |
| Storage Conditions | Sealed in dry, room temperature | [4] |
| InChIKey (trans) | AJAHGOJIRQOMLK-URHBZAFASA-N | [4] |
| InChIKey (cis) | Not explicitly found, but derived from structure. |
Experimental Determination of Physicochemical Properties
A thorough understanding of a compound's properties requires robust experimental validation. The following sections detail the methodologies and scientific principles for characterizing this compound.
Melting Point
Expertise & Experience: The melting point is more than a physical constant; it is a primary indicator of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C. The presence of even small amounts of soluble impurities disrupts the crystal lattice, resulting in a lower and broader melting point range. This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry.
Trustworthiness (Self-Validating Protocol): An accurate determination relies on a slow, controlled heating rate to ensure the sample and the thermometer are in thermal equilibrium. A preliminary, rapid determination is often performed to find an approximate range, followed by a meticulous, slow measurement. Consistency across multiple measurements validates the result.
Authoritative Grounding & Protocol: The capillary method using a Mel-Temp apparatus or similar device is a standard and reliable technique.[7][8]
Step-by-Step Protocol: Capillary Melting Point Determination
-
Sample Preparation: Place a small amount of the solid this compound on a clean, dry surface. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle.[8]
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample to collect a small amount.
-
Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. The packed sample height should be approximately 2-3 mm for optimal heat transfer.[7]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[9]
-
Heating:
-
Rapid Scan (Optional): Heat the block rapidly to determine an approximate melting temperature. Allow the apparatus to cool sufficiently before the next step.
-
Accurate Measurement: Begin heating again, but reduce the heating rate to 1-2°C per minute when the temperature is about 10-15°C below the approximate melting point.[7] A slow heating rate is crucial for an accurate reading.[7]
-
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ – T₂.[9]
-
-
Validation: Repeat the measurement at least once to ensure the result is reproducible.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Expertise & Experience: The solubility of this compound is governed by the interplay between its polar functional groups (carboxylic acid, ester) and its non-polar cyclobutane backbone. The principle of "like dissolves like" is a useful starting point, but the presence of an acidic proton provides a powerful tool for modulating solubility.[10] While the compound may have limited solubility in neutral water, its acidic nature allows it to be deprotonated by a base. The resulting carboxylate salt is ionic and thus significantly more soluble in aqueous media. This chemical handle is fundamental for designing extraction and purification protocols.
Trustworthiness (Self-Validating Protocol): A systematic approach, moving from neutral to acidic and basic solvents, provides a logical and self-validating pathway to classify the compound's functional groups.[11][12] Observing solubility or insolubility in each solvent dictates the next logical step in the classification scheme.
Authoritative Grounding & Protocol: The following qualitative solubility testing protocol is adapted from standard organic chemistry laboratory procedures.[10][11][12]
Step-by-Step Protocol: Systematic Solubility Testing
-
Initial Setup: For each test, place approximately 25 mg of the compound into a small, clean test tube.
-
Water Solubility: Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[11] Observe if the compound dissolves.
-
Rationale: This tests for the presence of highly polar functional groups relative to the non-polar carbon backbone. Due to the cyclobutane ring, solubility in water is expected to be low.
-
-
Aqueous Base Solubility (5% NaOH & 5% NaHCO₃):
-
If insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution. Shake vigorously.
-
Rationale: NaOH is a strong base that will deprotonate the carboxylic acid (pKa ~4-5), forming the highly water-soluble sodium carboxylate salt. Solubility is a strong indicator of an acidic functional group.[11]
-
In a separate test, use 5% aqueous sodium bicarbonate (NaHCO₃).
-
Rationale: NaHCO₃ is a weaker base. It will only dissolve acids that are stronger than carbonic acid (pKa ~6.4). Since carboxylic acids typically have a pKa around 5, solubility in bicarbonate is a confirmatory test for a carboxylic acid functional group.[11][12]
-
-
Aqueous Acid Solubility (5% HCl):
-
If insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous hydrochloric acid (HCl). Shake vigorously.
-
Rationale: This test identifies basic functional groups, such as amines. As this compound contains no basic sites, it is expected to be insoluble in aqueous acid.[11]
-
-
Organic Solvent Solubility: Test solubility in a common organic solvent like diethyl ether or dichloromethane.
-
Rationale: The compound possesses both polar and non-polar characteristics and should be soluble in moderately polar organic solvents.
-
Caption: Logical Flow for Solubility Classification.
Acidity Constant (pKa)
Expertise & Experience: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is a quantitative measure of the acidity of the carboxylic acid proton. The pKa value is critical in a pharmaceutical context, as it dictates the charge state of the molecule at a given pH. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the pH is equal to the pKa, the compound is 50% ionized.[13] This ionization state profoundly impacts properties like aqueous solubility, membrane permeability (Lipinski's Rule of Five), and binding interactions with biological targets.
Trustworthiness (Self-Validating Protocol): Potentiometric titration provides a highly reliable method for pKa determination. The inflection point of the resulting sigmoid curve serves as an unambiguous marker of the equivalence point, from which the half-equivalence point (and thus the pKa) is determined.[13][14] The accuracy of the method is validated by the proper calibration of the pH meter using standard buffers.
Authoritative Grounding & Protocol: The potentiometric titration method is a standard analytical technique for determining the pKa of organic acids.[13][15]
Step-by-Step Protocol: pKa Determination by Potentiometric Titration
-
Preparation: Accurately weigh a sample (e.g., 0.1-0.2 g) of this compound and dissolve it in approximately 100 mL of deionized, carbonate-free water. If solubility is an issue, a co-solvent like ethanol or DMSO may be used, though this will yield an apparent pKa (pKa*) specific to that solvent system.[13][14]
-
pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) that bracket the expected pKa.
-
Titration Setup: Place the dissolved acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.
-
Titration:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue this process well past the equivalence point (the region of rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoid titration curve.
-
Determine the equivalence point (Veq), which is the volume of NaOH at the steepest inflection point of the curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV).
-
Calculate the half-equivalence point (Veq/2).
-
The pKa is the pH of the solution at the half-equivalence point.[13]
-
Caption: pKa Determination from a Titration Curve.
Spectroscopic Characterization
Spectroscopy provides an atomic-level "fingerprint" of a molecule, confirming its structure and functional groups.
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific bonds and functional groups vibrate at characteristic frequencies.
-
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[16][17]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically around 1710 cm⁻¹ for the hydrogen-bonded dimer.[16][17]
-
C=O Stretch (Ester): A strong, sharp absorption at a slightly higher frequency than the acid, typically around 1735-1740 cm⁻¹.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at frequencies that are highly sensitive to their local electronic environment.
-
Expected ¹H NMR Signals:
-
-COOH Proton: A very deshielded, broad singlet appearing far downfield, typically in the 10-13 ppm range. This signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.[16][17][18]
-
-OCH₃ Protons (Ester): A sharp singlet integrating to 3 protons, typically around 3.7 ppm.
-
Cyclobutane Protons: A series of complex multiplets between approximately 2.0 and 3.5 ppm. The exact chemical shifts and coupling patterns will differ between the cis and trans isomers due to their different symmetries and spatial relationships.
-
-
Expected ¹³C NMR Signals:
Relevance and Applications in Drug Development
The unique physicochemical properties of this compound make it a valuable building block in medicinal chemistry.
-
Three-Dimensional Scaffolding: The non-planar, puckered structure of the cyclobutane ring serves as a 3D scaffold.[1][2] This allows medicinal chemists to move beyond flat, aromatic systems and explore chemical space with greater geometric diversity, which can lead to improved target selectivity and potency.[1][2]
-
PROTAC Linkers: The bifunctional nature of the molecule (an acid and an ester that can be hydrolyzed or transformed) makes it an ideal component for linkers in PROTACs.[3] The rigid cyclobutane unit helps to control the distance and orientation between the two ends of the PROTAC—the ligand for the target protein and the ligand for the E3 ubiquitin ligase—which is a critical parameter for inducing effective protein degradation.
-
Metabolic Stability: The cyclobutane ring is a saturated carbocycle and is generally more resistant to metabolic degradation (e.g., aromatic hydroxylation) than phenyl rings, potentially improving the pharmacokinetic profile of a drug candidate.[1]
Conclusion
This compound is more than a simple organic molecule; it is a sophisticated tool for modern chemical research and drug discovery. Its key physicochemical properties—melting point, solubility, and pKa—are direct readouts of its molecular structure and are essential for its practical application. The experimental protocols detailed in this guide provide a framework for the rigorous characterization of this and similar compounds. By understanding and leveraging these properties, researchers can effectively utilize this versatile cyclobutane derivative to construct novel molecules with precisely controlled three-dimensional architectures, paving the way for the next generation of therapeutics.
References
- Melting point determination. (n.d.). University of Calgary.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY. (n.d.). East Tennessee State University.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone.
- Melting Point Determination Lab Protocol. (n.d.). Studylib.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles.
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Determination of Melting Point. (n.d.). Clarion University.
- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Columbia University.
- Solubility of Organic Compounds. (2023, August 31). University of Toronto.
- trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid. (n.d.). Sigma-Aldrich.
- How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone.
- cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid. (n.d.). MedChemExpress.
- Development of Methods for the Determination of pKa Values. (2013, August 8). National Institutes of Health (NIH).
- cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97%. (n.d.). AChemBlock.
- Spectroscopy Tutorial: Example 9. (n.d.). University of California, Los Angeles.
- rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. (n.d.). PubChem.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
- Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). National Institutes of Health (NIH).
- Carboxylic Acid Spectroscopy. (2020, February 7). Oregon State University.
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). National Institutes of Health (NIH).
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 5. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 6. rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid | C7H10O4 | CID 12610333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. studylib.net [studylib.net]
- 9. pennwest.edu [pennwest.edu]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. web.williams.edu [web.williams.edu]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
Stereochemistry of disubstituted cyclobutanes
An In-Depth Technical Guide to the Stereochemistry of Disubstituted Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, a four-membered carbocycle, is a unique structural motif increasingly utilized in medicinal chemistry and materials science.[1][2] Its inherent ring strain and non-planar, "puckered" conformation create a rigid three-dimensional scaffold that offers distinct stereochemical arrangements for substituents.[3] Understanding and controlling the stereochemistry of disubstituted cyclobutanes is paramount for harnessing their potential in rational drug design, where precise spatial orientation of pharmacophores can dictate biological activity and properties like metabolic stability.[1][2] This guide provides a comprehensive exploration of the core stereochemical principles of disubstituted cyclobutanes, from fundamental conformational analysis to advanced analytical characterization and its implications in modern chemical research.
The Fundamental Architecture: Ring Puckering in Cyclobutane
Unlike the flat representation often seen in 2D drawings, the cyclobutane ring is not planar. A planar conformation would impose severe torsional strain from eclipsing C-H bonds and significant angle strain from C-C-C bond angles of 90°, a major deviation from the ideal 109.5° for sp³ hybridized carbons.[4] To alleviate this, the ring adopts a non-planar, puckered or "butterfly" conformation.[5][6] This puckering reduces the torsional strain by staggering the C-H bonds, although it slightly decreases the internal bond angles to about 88°, thereby increasing angle strain.[5][7] The equilibrium between these forces results in a puckered structure as the most stable conformation.[4][7]
This puckering creates two distinct substituent positions on each carbon: pseudo-axial (pointing more vertically) and pseudo-equatorial (pointing more horizontally), analogous to the chair conformation of cyclohexane.[8] The energy barrier for ring inversion, where axial and equatorial positions interconvert, is very low (approximately 1.45 kcal/mol), meaning the ring is in rapid flux at room temperature.[9]
1,3-Disubstituted Cyclobutanes
When substituents are on carbons separated by a methylene group, the stereochemical outcome and stability rules change significantly.
-
cis-1,3-Disubstituted Isomer: The substituents are on the same face of the ring. This isomer has a plane of symmetry passing through C1 and C3, rendering it an achiral meso compound (for identical substituents). [10]* trans-1,3-Disubstituted Isomer: The substituents are on opposite faces of the ring. This isomer also possesses a plane of symmetry (passing through C2 and C4) and is therefore an achiral meso compound as well (for identical substituents). [10] Causality of Stability: Contrary to the 1,2-pattern, the cis isomer is generally more stable than the trans isomer for 1,3-disubstituted cyclobutanes. [11]This counterintuitive finding is a direct consequence of the puckered conformation. In the cis isomer, the ring can pucker such that both bulky substituents occupy pseudo-equatorial positions, minimizing steric strain. In the trans isomer, however, one substituent is forced into a pseudo-axial position, leading to unfavorable 1,3-diaxial interactions with the axial hydrogens on the other side of the ring. [11]An exception to this rule has been noted in cases with strongly interacting substituents like sulfonyl groups, where the planar trans isomer was found to be more stable. [11]
| Substitution Pattern | Isomers | Chirality (R=R') | General Stability Rule | Rationale |
| 1,2-Disubstituted | cis / trans | cis: Meso, trans: Enantiomers | trans > cis | Avoids gauche steric interaction between adjacent substituents. [12] |
| 1,3-Disubstituted | cis / trans | cis: Meso, trans: Meso | cis > trans | Allows both substituents to occupy pseudo-equatorial positions, avoiding 1,3-diaxial interactions. [11] |
Analytical Validation of Stereochemistry
Assigning the correct stereochemistry is a critical, self-validating step in any synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this in solution, while X-ray crystallography provides definitive proof in the solid state.
NMR Spectroscopy
¹H NMR spectroscopy provides a wealth of information about the relative orientation of substituents through chemical shifts and spin-spin coupling constants.
-
Symmetry: The symmetry of the molecule is reflected in the NMR spectrum. For example, in a cis-1,3-disubstituted cyclobutane (with identical substituents), the two protons on C2 and C4 are chemically equivalent, leading to a simpler spectrum compared to the trans isomer.
-
Coupling Constants (J-values): The magnitude of proton-proton coupling constants is dependent on the dihedral angle between them. In cyclobutanes, long-range four-bond couplings (⁴JHH) are particularly diagnostic. A large ⁴Jeq-eq coupling (around 5 Hz) is often observed, while the ⁴Jax-ax coupling is near 0 Hz. [13]This difference can be exploited to determine the axial or equatorial nature of protons and, by extension, the substituents. [13]* Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE experiments are invaluable. An NOE is observed between protons that are close in space (< 5 Å). For a cis-1,2-disubstituted cyclobutane, an NOE would be expected between the protons on the substituted carbons, whereas for the trans isomer, this interaction would be absent. [14]
Experimental Protocol: Distinguishing Isomers via ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of impurities that could complicate spectral analysis.
-
¹H Spectrum Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Note the number of signals, their integration, and multiplicity.
-
COSY Spectrum Acquisition: Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the ring. This helps in assigning protons to their respective carbons.
-
NOESY/ROESY Spectrum Acquisition: Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (e.g., 300-800 ms). This is the key experiment for stereochemical assignment.
-
Data Analysis:
-
Assign Protons: Use COSY data to trace the connectivity of the cyclobutane ring protons.
-
Identify Key NOE Cross-Peaks: For 1,2-disubstitution, look for a cross-peak between H1 and H2. Its presence indicates a cis relationship. For 1,3-disubstitution, look for a cross-peak between H1 and H3; its presence confirms a cis relationship.
-
Validate with Coupling Constants: Analyze the multiplicities and extract coupling constants from the 1D spectrum. Compare experimental J-values with known values for axial/equatorial protons in cyclobutane systems to corroborate the conformational assignment. [15]
-
X-ray Crystallography
For compounds that yield suitable single crystals, X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. It reveals precise bond lengths, bond angles, and the puckering of the ring, confirming the relative stereochemistry (cis or trans) and the preferred conformation. [16][17][18]This technique is often used as the ultimate proof to validate assignments made by other methods like NMR.
Impact on Drug Discovery and Development
The rigid, three-dimensional nature of the cyclobutane scaffold is a powerful tool for medicinal chemists. [1]By replacing more flexible linkers (like alkenes or alkyl chains) with a disubstituted cyclobutane, researchers can lock a molecule into a specific conformation, which can lead to improved binding affinity for a biological target. [2][3]
-
Conformational Restriction: The defined spatial relationship between substituents on a cyclobutane ring helps explore the required pharmacophore geometry for biological activity. [19]For example, synthesizing both cis and trans isomers of a 1,3-disubstituted cyclobutane allows for the precise placement of functional groups in either a proximal or distal arrangement, respectively, to probe a receptor's binding pocket.
-
Metabolic Stability: The cyclobutane core is chemically robust and less prone to metabolic degradation than many other functional groups, potentially improving the pharmacokinetic profile of a drug candidate. [1]* Novel Chemical Space: As an isostere for other groups like phenyl rings or alkenes, cyclobutanes provide access to novel chemical matter with improved properties, such as reduced planarity and enhanced solubility. [3] Prominent examples of drugs containing the cyclobutane moiety include the anticancer agent Carboplatin and the protease inhibitor Boceprevir, highlighting the clinical relevance of this structural unit. [1][19]
Conclusion
The stereochemistry of disubstituted cyclobutanes is a nuanced and critical field of study for chemists engaged in synthesis and drug discovery. The non-planar, puckered nature of the ring gives rise to distinct and often predictable stereochemical outcomes for 1,2- and 1,3-substitution patterns. A thorough understanding of the principles governing isomer stability, coupled with rigorous analytical validation through NMR spectroscopy and X-ray crystallography, is essential for the rational design and synthesis of molecules with precisely controlled three-dimensional architecture. As the demand for novel, potent, and specific therapeutics grows, the strategic application of disubstituted cyclobutane scaffolds will undoubtedly continue to be a valuable strategy in the development of next-generation medicines.
References
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Available at: [Link]
-
Ye, F., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. National Center for Biotechnology Information. Available at: [Link]
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. National Center for Biotechnology Information. Available at: [Link]
-
Ye, F., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University. Available at: [Link]
-
Slideshare. (n.d.). Conformational analysis. Available at: [Link]
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]
-
Lee-Ruff, E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. Available at: [Link]
-
Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Available at: [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]
-
Fiveable. (n.d.). Puckered Conformation Definition. Organic Chemistry Key Term. Available at: [Link]
-
Cativiela, C., et al. (2019). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Allen. (n.d.). i. Draw the conformation of cyclobutane that can overcome the eclipsing strain. ii. Draw the puckered conformation of cyclobutane in Newman projection. Available at: [Link]
-
Durig, J. R., et al. (2011). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. PubMed. Available at: [Link]
-
Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. Available at: [Link]
-
ResearchGate. (n.d.). X-Ray crystal structure of 1,2-disubstituted cyclobutane cis-7 a. Available at: [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2014). Cyclohexane Conformations. Available at: [Link]
-
YouTube. (2022). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. Available at: [Link]
-
Abraham, R. J., et al. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]
-
Kulkarni, A. A., & Kulkarni, G. M. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. Available at: [Link]
-
Filo. (n.d.). Cyclobutanes are relatively rigid molecules. As a result, a cis 1,2 -disubstituted cyclobutane.... Available at: [Link]
-
Averbuch-Pouchot, M. T., et al. (1995). An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ProQuest. Available at: [Link]
-
Quora. (2022). What is the most stable conformer for cyclobutane?. Available at: [Link]
-
YouTube. (2018). Conformations of cyclobutane. Available at: [Link]
-
Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Available at: [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of cyclobutane 3. Available at: [Link]
-
ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Available at: [Link]
-
ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]
-
Chemistry LibreTexts. (2023). 4.2: Cycloalkanes and Their Relative Stabilities. Available at: [Link]
-
ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]
-
Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2024). 4.2 Cis-Trans Isomerism in Cycloalkanes. Available at: [Link]
-
Pearson+. (n.d.). trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethylcyclobutane. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational analysis | PDF [slideshare.net]
- 10. chemistryschool.net [chemistryschool.net]
- 11. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]
- 12. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 13. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to the Ring Strain Effects in Cyclobutanecarboxylic Acids
This guide provides a comprehensive exploration of cyclobutanecarboxylic acid, focusing on the profound influence of its inherent ring strain on the molecule's structure, properties, reactivity, and application. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to illuminate the unique characteristics of this valuable synthetic building block.
Introduction: The Enduring Intrigue of Strained Rings
In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a privileged scaffold.[1][2] Its incorporation into drug candidates can confer a range of desirable properties, including metabolic stability, conformational rigidity, and novel three-dimensional exit vectors for exploring chemical space.[2][3] Unlike the strain-free cyclohexane chair, the four-membered ring is defined by significant instability, a consequence of its deviation from ideal tetrahedral geometry.[4] This instability, termed ring strain, is not merely a liability but a defining feature that imparts unique chemical and physical characteristics. This guide delves into the origins of this strain and its specific effects on an appended carboxyl functional group, a combination that creates the versatile and powerful intermediate, cyclobutanecarboxylic acid.
The Nature of Ring Strain in Cyclobutane
The total strain energy in cyclobutane is substantial, calculated to be approximately 26.3 kcal/mol (110 kJ/mol).[5][6] This high energy state arises from two primary sources: angle strain and torsional strain.[7][8]
-
Angle Strain (Baeyer Strain): If cyclobutane were a perfect planar square, the internal C-C-C bond angles would be 90°.[9] This is a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon, leading to poor orbital overlap and weakened C-C bonds.[4][9]
-
Torsional Strain (Pitzer Strain): A planar conformation would also force all eight C-H bonds on adjacent carbons into a fully eclipsed arrangement, creating repulsive electronic interactions and high torsional strain.[6][7]
To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[5][10][11] In this arrangement, one carbon atom is bent out of the plane of the other three by about 25°.[10][12] This puckering reduces the eclipsing interactions between hydrogens but slightly increases angle strain by compressing the C-C-C angles further to about 88°.[5][11] The final geometry is a delicate balance, minimizing the total strain energy of the system.[13]
Caption: Workflow for the synthesis of cyclobutanecarboxylic acid.
Experimental Protocol: Synthesis via Decarboxylation
This protocol is adapted from established procedures found in Organic Syntheses. [14][15] Self-Validation: The success of this protocol is validated by the physical properties of the final product. The boiling point of the collected fraction should align with the known boiling point of cyclobutanecarboxylic acid, and subsequent spectroscopic analysis (NMR, IR) should confirm its structure.
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Distillation apparatus (e.g., 75-mL distilling flask, thermometer, condenser, 75-mL Claisen flask as receiver)
-
Heating mantle or oil bath
-
Ice-water bath for receiver cooling
Procedure:
-
Setup: Assemble the distillation apparatus. Place the 1,1-cyclobutanedicarboxylic acid into the distilling flask.
-
Heating: Place the flask in a heating mantle or oil bath. Cool the receiver flask with an ice-water bath.
-
Decarboxylation: Heat the bath to a temperature of 160–170°C. The dicarboxylic acid will melt and begin to decompose, evolving carbon dioxide gas. Maintain this temperature until the evolution of CO₂ ceases. [16][14]4. Distillation: After decarboxylation is complete, increase the temperature to distill the crude cyclobutanecarboxylic acid. Collect the fraction boiling between 189-195°C. [16][17]5. Purification (Optional): For higher purity, the collected crude product can be redistilled. The pure compound has a boiling point of approximately 195°C. [17][18] Causality: The choice of thermal decarboxylation is driven by the stability of the resulting monosubstituted acid and the gaseous nature of the carbon dioxide byproduct, which drives the reaction to completion according to Le Châtelier's principle. The high yield and simplicity make it an efficient method. [16]
Physicochemical Properties Forged by Strain
The strained nature of the cyclobutane ring directly modulates the electronic and physical properties of the attached carboxylic acid moiety.
Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. [19]Electron-withdrawing groups attached to the carboxyl group stabilize the anion through an inductive effect, thereby increasing acidity (lowering the pKa). [19][20]The cyclobutyl group, due to its ring strain, acts as a modest electron-withdrawing group. The C-C bonds within the ring have increased p-character to accommodate the strained bond angles, which in turn imparts a higher degree of s-character to the exocyclic carbon-carbon bond connecting the ring to the carboxyl group. [1]Since orbitals with higher s-character are more electronegative, the cyclobutyl group inductively pulls electron density away from the carboxylate, stabilizing the negative charge.
This effect is evident when comparing the pKa of cyclobutanecarboxylic acid to its less strained and unstrained counterparts.
| Carboxylic Acid | Structure | pKa (at 25°C) | Rationale |
| Acetic Acid | CH₃COOH | 4.76 | Acyclic standard |
| Cyclopropanecarboxylic Acid | c-C₃H₅COOH | 4.83 | Highly strained, but complex electronic effects |
| Cyclobutanecarboxylic Acid | c-C₄H₇COOH | 4.79 | Strain-induced electron withdrawal [21] |
| Cyclopentanecarboxylic Acid | c-C₅H₉COOH | 4.99 | Lower strain, more alkyl-like (electron-donating) |
| Cyclohexanecarboxylic Acid | c-C₆H₁₁COOH | 4.90 | Strain-free, standard cycloalkane |
| Data compiled from various sources. |
Spectroscopic Properties
The strained geometry and unique conformational dynamics of the cyclobutane ring give rise to characteristic spectroscopic signatures.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency of the carboxylic acid dimer is a key diagnostic peak. While typically found around 1710 cm⁻¹, the electronic effects of the cyclobutyl ring can cause slight shifts. Detailed IR studies have been performed to assign the fundamental vibrational modes of cyclobutanecarboxylic acid, investigating effects like hydrogen bonding. [22][23]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ring protons exhibit complex splitting patterns due to the puckered conformation, which creates distinct axial and equatorial environments.
-
¹³C NMR: The chemical shifts of the ring carbons are influenced by the strain and hybridization, providing a clear fingerprint of the four-membered ring. [24] Conformational analysis using microwave spectroscopy has revealed that the equatorial conformer of cyclobutanecarboxylic acid is the most stable. [25]
-
Reactivity and Mechanistic Implications
The chemical reactivity of cyclobutanecarboxylic acid is dominated by the carboxyl group, which undergoes typical reactions such as neutralization, esterification, and amide formation. [26]
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form cyclobutanecarboxylate esters. [26]* Amide Formation: Reacts with amines to form cyclobutanecarboxamides, which are important intermediates in pharmaceutical synthesis. [26]* Reduction: The carboxylic acid can be reduced to cyclobutylmethanol.
-
Schmidt Reaction/Curtius Rearrangement: The acid can be converted to cyclobutylamine, a valuable synthetic intermediate, via reactions that proceed through an acyl azide. [15][27] While the ring itself is relatively inert compared to the highly reactive cyclopropane ring, its high strain energy (26.3 kcal/mol) means that ring-opening reactions can occur under certain energetic conditions, a factor that can be exploited in synthetic chemistry. [6]The relief of this strain serves as a powerful thermodynamic driving force for such transformations. [7]
Applications in Medicinal Chemistry and Drug Development
The true value of the cyclobutane motif, and by extension cyclobutanecarboxylic acid as its derivative, is realized in drug design. The strained ring is not merely a passive spacer but an active modulator of a drug candidate's properties. [1][2]
-
Conformational Restriction: The rigid, puckered structure of the cyclobutane ring locks appended pharmacophoric groups into well-defined spatial orientations. [2][3]This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
-
Metabolic Stability: The replacement of more metabolically labile groups (like gem-dimethyl or t-butyl groups) with a cyclobutane ring can block sites of oxidative metabolism, thereby increasing the half-life of a drug. [2]* Improved Physicochemical Properties: As an "Aryl isostere," the cyclobutane ring can be used to replace phenyl rings, reducing planarity and often improving solubility and other drug-like properties. [2][3]* Novel Vector Exploration: The distinct 3D geometry of the cyclobutane scaffold provides unique exit vectors for substituents, allowing medicinal chemists to explore previously inaccessible regions of a target's binding pocket. [28] Cyclobutanecarboxylic acid serves as a key starting material for introducing this valuable scaffold into complex molecules, including approved drugs like the antiviral Boceprevir and the opioid analgesics Butorphanol and Nalbuphine . [29]
Caption: Strategic use of the cyclobutane scaffold in medicinal chemistry.
Conclusion
The ring strain inherent in cyclobutanecarboxylic acid is the central determinant of its character. This strain, born from distorted bond angles and torsional interactions, manifests in altered acidity, unique spectroscopic signatures, and a latent reactivity driven by the potential for energy release. Far from being a mere curiosity, these strain-induced properties make the cyclobutane motif a powerful tool for modern drug discovery. By providing conformational rigidity and metabolic resistance in a compact, three-dimensional package, cyclobutane-containing molecules continue to offer solutions to complex challenges in medicinal chemistry. Understanding the fundamental principles of its ring strain is therefore essential for any scientist seeking to harness the full potential of this remarkable chemical entity.
References
- Cyclobutanecarboxylic Acid: Properties, Uses, and Applications. Ningbo Inno Pharmchem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSk-hEaZg-OzNzeQTv-BbCxZtDw2883fxsdwBKGR_S4fWcl_cg_na3iIvvqRdHR9GnD3o4Rux4XEyUzgoPSiw4u5Pltw7oT3XgjqNQzhCviSvh_AW2cqwA6vE5bbZO0KUf3nWtJI15kzSeFx4gXVEzii71dl6kcLyYOG0u480lSp794bpIvng9hr0j8BzTLoyCKcAFs2j9]
- Cyclobutanecarboxylic acid synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO_zhAVcXmdg96dnsZb5eyF4YRO7wD_M1WhEeekxCfvjr1s9q0UiMLl4u_tsCB1NVsw6-7bo5DEQpa3BOnfYp4t0V73YnpMwfH2UCF1dBhE6f0-qo4nXDpeiig8E2zdtusdc7SRk7W0kEUF9hcXYcCfV7BX8CGcqF6Po5B9xU98Q==]
- van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6bY1WauHeJ6a_EgP1531KLJNsbxSfjoRoIjJ_xEKgpEgCJQ4RFjL57DY19C0M0RbHM37R2nf_YG2iWXIqTBe4jdldx1Whu6uYRuR0MktOivvOZptcqldiGlhkNIkKwXzmdX9P_L1WtOnAZNr8nkKuyQrCaqR0LbpmxqID1q78APc=]
- van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPFQ64wwKmZMuamyCr0YDQz-EFZOqCdg8nhbCItr9LqPnZePiJ2Yg97Pc3HQH9hLTdOD0pCYpEzEYYMmnIZ6Dy3gGbqZjaTie9rbre5xwBbKz_Z8tbEEtz1-rtDYmcTiJk9A36]
- Conformational analysis | PDF. Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtbvmEqyyTN8Z1TsV5zf2cE5vB-2eNqkUWh42p8OBadcpJ_KsfpHW_imf5JfcciXFJEPLWCufqBxfrT3K57g5Wk6_H6BBApBXgc7iCQxO-fl3erZWdakZr3-3FXaKBqXdbR1tQw7tiSbD3uYKqAPB4Zm0vb-dO9Y0qfeouqhGQIw1gUqBW_BYtC-qR]
- Cyclobutanecarboxylic acid | Formula, Properties & Application. Lambda Geeks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM2tu_7fr0LcNVjjLUoF9GuypdTAyVMXmsclZEpHUBdqDgEoAfjzXQZL6b5OywC6M-D-YWUL9iAo8zSQps5UcgtZ3wBWcJqxBEZxBGOEdrU88V3xo_Pv522ds1GXCLunFgLm7Ogxv4zlRNOHEUiQ3IYwCd1AhO]
- 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLq0f0wvvUBQj0XlM_fcVw_fF6utQjk-G0O4j3XLkqvjdZ_1PGJ_J3X6oacfXBrl42tpoDmg3zVZ03hX2keaMj1NpWQ1ld7Xf2J40fW5wL4kCuiHrZhQBkUq-qVyQB9rJEZ-KVJ4Z0eayshmzmHZ2ut887jiGJ5YQEiXXg6JadOkCQsrEcOTIueSxqIVtS1t4ewwl3ts295jXH6jC495p5_Th86AmS9UlPt91SbW7jnjByB5EVD7vQXA0zYet62FdKi_4LOxOnnFov9G_YwYjuJ4bbPhYfVC4YOm3N8TumwhbTcEh_IFj1YkF8NxhNRca7rV2aXPN0K_HNjlrHpYk=]
- 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyUrVg_kmcKqkkDIh22mkBY3OkbTvSo1uefLP1Yz9sXkDwYKc3Dk_KVAp5KIZerkq0mjs5RDJqYFnvVHH6eXOYwNyWqCYAD1vhzfb6F3w0FvPnGEwOBaZ3WGCcWGV59Pc-iWbopZjmbxex0u8y5ngefXYQOWm0va0H8IbbV-7VShgzx1mfNf1gMiRlfnQmc_J8rU6zVPjjLv2aYQpYJHZ0Fl8FS3k7nvhAAyAWly0cnoLrwnFLvax-uqO_zxWgY35O3QPyGo7xlToN309l_2TdrGKL0xy1Sy26e21mEMasaADmlOdTvfAuswJSUFmtq_GLvFEYhRUUlmuoPkebzg==]
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhtS3Lp7f2PmVyEAqKiV-R16uZegzicMHhBlZ7sWSS5eA5zakgsR_ZPEg2GdK0ynefKE2c_V4bOJzplDScMxWldlJj-29aX-nV7TbE5XrS4Eu9P63VY8KoVRkIcQqCmf2k1QHUSh5JAu7KSmgGqQOaikeZpWh0mETIiMZDDSqpaciKbVW7AIfH7p6sKnMZH_56D4y6t0ewlvPL9bAxqAI6ICDZjgjRAoRCayDB_1x5Dc8zqRHDmnRC1CW7osftLl0vADP_jHAO-7nAOezf8oNJMI1gEz7WraZGNeh8PgNWuikZSAM55ktVVtOpUIo=]
- Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5q_MrDuaenHAZYXA4t5W4JqsGaE0OplVbPec_GCFQOvM74y8PL-kWpi1vZatZPkPTe6MPqJyfMdP-lMQDQBf4WIHzZZR5lqlE5knTlMiI8BIE3Ks2SSwmllqnd9zu4uRmBwB8utQC5v-E_e7VktvD30Gdo5hTxenP2UqFoUeY-n_MNZBitDvXZGTcFIplK1LBsEY_g495cONhNK1rQ5a4iYBAaIhHpAsq5Wgr3m4HzWziwrtd9aGVFYLfEuKe1S3GRmoWI9dF9KeIOp4D5w==]
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrTjIhGJt91UCKvHiR5MxCl6zQbK_bruHAbjhfADRzoqfNkB6d79z87QWQEao56GrcBA5i9iiNbZnjXvlwi2b3_TOELHLW_Mfv-GDFNfr0P3qtckLws_gfklbKVvAc2CNRwDS64FmgKAa_pDMMhEqauUiOeC9tC8BJHmi2Zv1zivIEE2hnUDyjuibbPhuaqn96Iz8L-1EnyN8T0hS_nzkFG-iJbbtY]
- Ring strain. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ring_strain]
- Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVjTXFDmRbTAv4Ps96hMxklcSmUakbg2bXsi2qYp3zX1SmH9UeaWUyRC1oc7sQx0nwbsPmiMeXUWjF-apBKGXGg4NmhNBKcZOGUkicvDPktwToLlMO5pBLPhQrv6rRvwFb5sxmjzuTLmSF2fTo33l08xkQ1XJ3eGj3tdG4R7zRVsDhBGaz3n_3D0lZSYNWXm6bNkmEyvekkhdV7gmnrfnn5eL8BxekKqaK_X1t_zgMQpm7JALfTsbKrcHI00ue_AsCx0eJgkfh718UMi_hKaGVfYlRe1uXjMM5J1KpAfI9-sDFXPYBnIEfWuTn5ViVT62lYx3q5MIo]
- Cyclobutanecarboxylic acid - general description. Georganics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH86Isv7fgyIIDQTX-nsiNJ7oJBLwDOyO9mmVoLRCzIvgVsM_xvz8ZvAMu-uEY20ojdXLxReUf5IIi1Mhl0crnIsaJ0RMTmfO7PHFvmEK_rgvpUBD_Zxu64vNVCQVaU6Jzp33nqfizhDstlSlOkKicCkg==]
- 19 - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0213]
- Costas, M., et al. (2022). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsxjc7QYGfYC2TVD-dvFL5rScrtT_OPVaJGk7Sldl0fnHar34Gutrhou0ZuHcsm_ECkzh4wZK6PflMjVBaCU657XJevcxMASEA4GQ1C57l0j9vmczPPHCyHRfKmSbLc50eZBHsxQ==]
- 3721-95-7, Cyclobutanecarboxylic acid Formula. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Io1phlXhCjX0qWZw-4CeBUhDGwRhCl16f4uVXpJevWaC4zXUeDzH7vxskNdXUVLM5oO69ljUKKpbkUKBnFBbjPFksir_vhDM8MmuKMLTYe8P4k3ixWiwlzqRnmV7MLzZgFa64St1IWWA2XAvufsNw46A3scroztV-PaoFaC1NCKoEVPsvAsq]
- Conformers of Cycloalkanes. Lumen Learning. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSHvtGTefL1W158OQvSRIGQmGJGW9RPLsTEa-8KzlB_Bv3sXmJskoI_tMpC-qxV65wmEE08v4D3v-S_Vta18dYXbdFJKfp9vAjqzfqGy_oOR4FYTTusFvLsBKYgSzIF6S7DXi--z5hx7dMpFNvY7d-c99gCI7n6alXPmheuTiIGblS5GZqWGaGlUREiTPphto7EpJ5y-naYI3g]
- 4.6: Cycloalkanes and Ring Strain. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxCdAT613bi59sj4tvscKvz25p8547gq5rYF8Bgh1PkDmTN21z8Y1VGj_9G6qNWdXejpY-31jnzxxCQUga2BLYwxoTrje1WE8RVkf99JCmaK73DEqw3CG1YgqGY7TcoosHi7y8gz1mf119m85aiSbuO9W0Tnny_LbiE3vjfuKqNvxfmcEr_5u11pW5mJaJaqazqa1Ac7SPefRiKsRwTyKE0uiauptyQVH9VVrayvrESi8Nzt8zxfKqwuYzerYuE2AcwzAQB0dtsXNKPN6bul_ooXuJ5-ekcDyo6Z_1D1ubenRyzqntBeRZRvFqAGZjs9LLP6SWM8VzmW1gaokpWTRAgyyDdX5yFMvomxooPAsAhCX7En_0uhWGX1EtjbWxFLK2Inazxk0418s=]
- Cyclobutanecarboxylic acid | 3721-95-7. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8makH-Q-9VsxXbsd_8x0kvneZPamqzk9kOoiXcfxaItoyZb0bd2CCKCJjqhpiTeLiP1myOemieMMWIXwgykv11WatClYnSyaUzhcGfBEUf1aida4dCmO8envcUw8oboPVrJgFuXnBfp54q5ZGpv4Re2pTezW5m2iF0zi3KlvHfQ==]
- cyclobutylamine - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0273]
- Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. Journal of the Chemical Society B: Physical Organic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYAbLSIWY_XPOLMvVTh5ms-4pTEj8KJctb763sgS9jGO_yCyxCEmfnV4f5GfFjSlPfEVLH3MoDON1FHlj5twfnNOJs13qK2Jyn4f_syQRJru9CkXQon2ICm_SUUZy-BrbCLjompSNwJuINdLBe83M91kQqry47H4XftHOZfRs=]
- THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.
- Cyclobutanecarboxylic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclobutanecarboxylic_acid]
- Cyclobutanecarboxylic acid | C5H8O2 | CID 19494. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobutanecarboxylic-acid]
- Bhat, S. N., et al. (1978). pK, values of protonated a,P-unsaturated cyclic carboxylic acids. Effect of ring size. Canadian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZCNy1UNuKEMXcDOu5E0Hp_1EZXyarO8zjP0biB-_VIzZCkEe_ZwAASLzQDZfAyuxa4bkfTGTy6fjDoYVdj7C7EMWOv3DfAf8Cxidz3zYUx-zjNh-WDmqe-JO7xhlJRJL4zJUsVWOgQ4Qu8zY=]
- The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIWA9eV5FZpphcEDqDs6DnuUJQG-0ep4Y9kkIW0pIJPzgLoMWoMrcPpls0bq6ScIHEtzWMEfbnG3E93h5468z56yBOmbLdQlC8fcUk3MK-fe_3yZTTKoR0HEWBbKmvA-Jyc5M5ARr8nqt95ekiI7uZX63jbAiDR78XXStKDIASwgE9XPvQyNehSJvYC2miRfxc_Kgh6w8FfpBHua-Qh_qnpMtLh3mBKrvpQo4OUs74O8Wb]
- Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?. Bloom Tech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGplCaUT8E9-gET8x7oO5C5JvDqhxxwX_mtMzfgWKTzDwQ_lGCitrpAz7VYqc3fLC_pLikHPi2prznZl5zEJ4G6iAvQglE7oc3xMEySjXasYODLiVpFiKxHQAjcNUGMqX-zNjoTimbiQVA1tTZ35N5IagIoTT0kThy3M-4g6kqTvV-ppOGXUut92-cSXu6y6_xnKfVU7a_s]
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZoZJSi7ZAfzZUjUWVkf5nEe3bu67cmHDTo0fsKaZ2wyq4upHbDlzyUc9KV93_ZpMRYQp60CGV_CngEAXfDEQYboTuyV8X41ykoXM5POczlKrdx5HeeEw7_WAzXpgfJlK1tuKiEm9-y0fLKHg=]
- Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYWAIENXeC_Ehg3PP9mfrt056GvNPPi3y71xXI0EoxOgBy1aeuuhaVM8_FTT8iCfMw9kbRpup5HaV3DBaoxuFMIgsJmtYjtKzC79v7U5tmVWC0gIiJqId_wmTJLhoWv-R588j7FzII1R3Xd1zuuHi6uuJQ4FiFyW8P6dwF]
- Cyclobutanecarboxylic acid - SpectraBase. SpectraBase. [URL: https://spectrabase.com/spectrum/5YfCqf2Yg2E]
- Cyclobutanecarboxylic Acid: A Versatile Intermediate for Synthesis and Industrial Applications. NGENTANG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEf1Eiu-topH-JMjGJQVUHziHRtWu60N6LTOHjQjeK-jw6aw9ld7zfXMC0Ni2kocax0d0s86Hzfs0GZuSrFBhnOTIiyJKQLzEt6zZ8qjJRw8UKOMcPFex25zZ_7lsFi9ZUNO-2LHo9XPC3UQXGwML6P6N2Db-eWYaLdc7cFy4bIHs9sUYacOblfh4hj7qnqyXZiK0WZXXb8Y0iXuAG2AhsT1WBoTjW8Kh_bdzc0lFzYUGLKsqXt__ZT0JV_WeiySNi]
- Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHculiHI9q5YWKjXhdFBdSiRQ6qlvBSBAlftnx8upxsfVfr7naXQFm6orp-ujEHzCUGdivxTrL1_jjT417AtO_K86ASrv8PBkJeK0CJ2LHFWQzYFaiTKllrA1XrsX7VGxJ6BghufSxYxi6nD2D506JoC2jH-ED4EAb7-xXsPC5AYcG-bTGO1c3bsYerUMHZtGxe1bJDn3I1WX_q5kUvzLu7LgP2OFY=]
- Cyclobutanecarboxylic acid - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg4Tz5iwdhHDopMvvASnbn67V8MCDNI_kpxbl2LEC-4wIq1YONrreVHspMlP9p-Kn7thDtTwBW754NozTH5y1MWM2416B5rDV80F9gTtDb_parPxVbeaE1B0PtOzW1O9cCBI12_p0ZRuvkdI05CllWQrVmZC_J_K-qYVc=]
- Acidity of Carboxylic Acids. Harish Chandra PG College Varanasi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_ddUISCARRyb4v5CYQXVNTK6NacE9Sz9FgNSbYvTSlpxYInVsWJDaQbedRecqI6XgYGte4Q8avoyzBhfpuBBtI0MkaWhBdOTC89LoGB4sY5RDmxbqKv2OTim_joPjzd9bW5CNJfqgGdgXH9A_T9jmo5LTTqg_v70ua8ZBLIGJ9Emi58szBSE-bhvEAf37wv2QrOBL4NlhjGswijkJNNONLA0R97HbdzR8zjJbxxZ-7KgLDACgtk45oDA=]
- 19.2: Acidity of Carboxylic Acids. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAYxZRTcQFC8KTWwbAgeycyIRnlqzTa5FrjvM-AbYaXvYPIlvppe4UGEOpTu9eMefVcgLrthihOcuIGFaT3561QwFkVENlARBKn1DUYrR-r83muTeovlvyC6xgYQ4AbSSA2-2tralw7Ad7ljkaOBHYmGG4B_P1hudTVR9Mkm0bbxCMZihnCZbRM2BMTgCgEY3HhMwXslAhB6RQJQXfZU4u-xJGIIAaMEokjHVkx_aLovzvH3UXMwC4lQTE9J4EWL3RJP8h8CZldeo69x8vwHA=]
- 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrQ0EXoEJTzCOyDeSZik4NTKppkpKth-rhPBLZMJ1QIZjJF0b3lUobjqd35KyDlda3HZGVOKp7ddO4VZuYkiJjcW-dGkCpicDgmdvS6p65gU11kytfaDpWon_vozd8S-Mpk0h6k6G2IniAMx-He-P0pKycELZsMb_SI96EDSHsDaXNAvjizvbFpFah9dBxYVZ9K73Kn8gTQ==]
- Cyclobutylcarboxylic acid. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3721957&Type=IR-SPEC&Index=1]
- 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzZU-mF6Li-a1tv3xle15U_7XnVCpmCDk5tIRrtzeYauX-OTZbIgywzu07p43x-QIaaZMvFRr4A_fBfxmBPVgd0pHXm5wNE_jS13L32JqAlI5_0HpBGTWoJuWzkrA0cmmx6vDoENdQFAHzNpfCNqQx3P4MAGLHdzbhVg-mWs-ZtU_xW_atEqgN0MTL1MAbLygsfNwPrRtFU2IV0lqb6faa2sC45KcnMxAV2YB3vKd__dokpNnSDn9uDtMzuMSP-SBCqQz6jgWcSwRlQ5-aM7PLAnj9HBJ55DCfs-WWJnEP-v-Kj2vAvyaVYwkh]
- Salazar, K. V., et al. CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRVf0RwE9ojDyTcRO38rthxyrH6Zp8qIF6EAf0CrJs7DmtfjlCQbwzvo7Luc3a9d-adcZGZeuC72u37Jjgda5gbh0WKYl-KWBMdOYiknTrUbD5fnRFKb3XCrarKu_JfupLrNq_zFzTU84NHt_yJSOTl6h8QQGFvtXbJvQZwYZj1My07HQ6VLm0t_Qn7htVeuAnjr3Qemvs7zOTix1zBUD__quk]
- van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqSND1kqJPHipq3LcuVMs9UxEGKVYlGymvqu8bwfvU8qxyzADrdieKIZ8PsM5Ni64J3ZtibP766Ycc2L95WCVEF7YcS1X_Wamz1fCtGijwyGw1XM80_uvD2oFc-c4ykEuIx8Tr2t8-w_Bp9Hc=]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ring strain - Wikipedia [en.wikipedia.org]
- 8. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 16. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 17. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]
- 18. echemi.com [echemi.com]
- 19. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. nbinno.com [nbinno.com]
- 22. Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 23. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 24. spectrabase.com [spectrabase.com]
- 25. researchgate.net [researchgate.net]
- 26. material-properties.org [material-properties.org]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cyclobutanecarboxylic acid - general description [georganics.sk]
Methodological & Application
The Strategic Synthesis of Monosubstituted Cyclobutane Derivatives: A Guide for Medicinal Chemists
Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged from a structural curiosity to a cornerstone motif in the design of novel therapeutics. Its unique conformational properties—a puckered geometry that avoids the full eclipsing interactions of a planar structure—confer a degree of three-dimensionality that is increasingly sought after to improve pharmacological profiles.[1] The strategic incorporation of a monosubstituted cyclobutane can significantly influence a molecule's metabolic stability, binding affinity, and solubility by acting as a rigid scaffold or a bioisostere for more labile or planar groups.[2][3] For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can lock in a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[1] This guide provides an in-depth exploration of key synthetic strategies for accessing monosubstituted cyclobutane derivatives, complete with detailed protocols and insights to empower researchers in their drug development endeavors.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the strained four-membered ring of cyclobutane presents unique challenges and opportunities. Several powerful methodologies have been developed, each with its own set of advantages and considerations. Here, we delve into four primary strategies: [2+2] Cycloaddition, Ring Expansion, Intramolecular Cyclization, and C-H Functionalization.
| Synthetic Strategy | Key Features | Typical Yields | Stereocontrol | Functional Group Tolerance |
| [2+2] Photocycloaddition | Utilizes light to induce cycloaddition of two alkene units. | Moderate to High | Good to Excellent | Moderate |
| Transition-Metal Catalyzed [2+2] Cycloaddition | Employs transition metals (e.g., Fe, Rh) to catalyze the cycloaddition. | High | Good to Excellent | Good |
| Ring Expansion | Expands a three-membered ring (cyclopropane) to a four-membered ring. | Moderate to High | Variable | Good |
| Intramolecular Cyclization | Forms the cyclobutane ring from an acyclic precursor. | Moderate to High | Good | Good |
| C-H Functionalization | Directly functionalizes a C-H bond on a pre-existing cyclobutane ring. | Moderate to High | Good to Excellent | Good |
I. [2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis
The [2+2] cycloaddition is arguably the most direct and widely employed method for constructing the cyclobutane core. This approach involves the union of two doubly bonded systems to form a four-membered ring.
A. Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, proceeding through the excitation of an alkene to a triplet state, which then undergoes a stepwise radical addition to another alkene.
Mechanism & Rationale
The reaction is initiated by the absorption of UV light by one of the alkene partners, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet species behaves as a diradical and adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure afford the cyclobutane product. The regioselectivity is governed by the stability of the diradical intermediate, and the stereochemistry of the starting alkenes is often retained in the product.
Caption: Workflow of a photochemical [2+2] cycloaddition.
Detailed Protocol: Synthesis of a Monosubstituted Phenylcyclobutane
This protocol describes the synthesis of a phenyl-substituted cyclobutane via the photocycloaddition of styrene and ethylene.
Materials:
-
Styrene
-
Ethylene
-
Acetone (as a photosensitizer and solvent)
-
High-pressure quartz photoreactor equipped with a medium-pressure mercury lamp
-
Nitrogen source
Procedure:
-
A solution of freshly distilled styrene (10.4 g, 100 mmol) in acetone (500 mL) is placed in a 1 L high-pressure quartz photoreactor.
-
The solution is purged with nitrogen for 30 minutes to remove any dissolved oxygen.
-
The reactor is cooled to -70°C using a dry ice/acetone bath and then pressurized with ethylene gas to 50 atm.
-
The reaction mixture is irradiated with a 450 W medium-pressure mercury lamp while maintaining the temperature at -60°C. The reaction is monitored by GC analysis.
-
After 24 hours, the ethylene pressure is released, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum to afford the desired phenylcyclobutane.
Self-Validation:
-
Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of styrene.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Transition-Metal Catalyzed [2+2] Cycloaddition
To overcome some of the limitations of photochemical methods, such as the need for specialized equipment and potential for side reactions, transition-metal catalysis has emerged as a powerful alternative. Iron and rhodium catalysts are particularly effective in promoting [2+2] cycloadditions under milder conditions.
Mechanism & Rationale
Transition metal-catalyzed [2+2] cycloadditions typically proceed through a metallacyclopentane intermediate. The metal catalyst coordinates to both alkene partners, facilitating a concerted or stepwise formation of the metallacycle. Reductive elimination from this intermediate then furnishes the cyclobutane product and regenerates the active catalyst. The choice of metal and ligands is crucial for controlling the efficiency and selectivity of the reaction.
Sources
Applications of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of Strained Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the saturated carbocycles, the cyclobutane ring has garnered significant attention as a versatile scaffold.[1][2] Its unique puckered conformation, increased s-character in C-H bonds, and relative metabolic stability make it an attractive bioisosteric replacement for more conventional moieties like aromatic rings.[3][4] This guide focuses on a particularly valuable building block: 3-(methoxycarbonyl)cyclobutanecarboxylic acid . Available as both cis and trans isomers, this small molecule offers a strategically functionalized four-membered ring, enabling its seamless integration into complex drug candidates. Its primary application to date has been as a rigid and tunable linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery.[4][5]
This document provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and an analysis of its strategic value in drug design.
Physicochemical Properties and Strategic Advantages
The incorporation of a cyclobutane ring, and specifically this compound, into a drug candidate can impart several beneficial properties:
| Property | Advantage in Drug Design | Reference |
| Conformational Rigidity | The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. | [4] |
| Metabolic Stability | Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism compared to aromatic rings, potentially leading to improved pharmacokinetic profiles. | [3] |
| Three-Dimensionality | The non-planar structure of the cyclobutane scaffold increases the three-dimensional character of a molecule, which is often correlated with higher clinical success rates. | [3] |
| Tunable Stereochemistry | The availability of both cis and trans isomers of this compound allows for precise control over the spatial orientation of substituents, which is critical for optimizing interactions within a binding pocket or for controlling the geometry of a PROTAC ternary complex. | [6] |
| Bioisosterism | The cyclobutane ring can serve as a bioisostere for aromatic rings, offering a saturated, non-planar alternative that can improve properties like solubility and metabolic stability while maintaining or enhancing biological activity. | [3] |
Synthetic Protocols
A reliable and scalable synthesis of this compound and its derivatives is crucial for its widespread application. The following protocols provide detailed procedures for its synthesis and subsequent utilization in amide bond formation, a key reaction for its role as a linker.
Protocol 1: Synthesis of cis- and trans-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
This synthesis starts from the commercially available 1,1-cyclobutanedicarboxylic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Synthesis of cis/trans-3-Chlorocyclobutanecarboxylic Acid:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl and SO2 gases. Benzene is a known carcinogen and should be handled with appropriate personal protective equipment.
-
To a stirred solution of 1,1-cyclobutanedicarboxylic acid (1.0 eq) in benzene, add sulfuryl chloride (1.05 eq) and a catalytic amount of benzoyl peroxide.[7]
-
Heat the reaction mixture to reflux for 18-24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude residue is then heated to 190-210°C to effect decarboxylation, yielding a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.[7]
-
The product can be purified by vacuum distillation.
-
-
Esterification to Methyl 3-(Methoxycarbonyl)cyclobutanecarboxylate:
-
The mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid (1.0 eq) is dissolved in methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The reaction is stirred at reflux for 4-6 hours.
-
The excess methanol is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the methyl ester.
-
-
Hydrolysis and Isomer Separation:
-
The synthesis of the target molecule from the chloro-ester can be complex. A more direct route starting from 3-oxocyclobutanecarboxylic acid is often preferred.[6]
-
Starting from a mixture of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acid methyl ester, separation of the isomers can be achieved by derivatization with a chiral amine to form diastereomeric amides, followed by chromatographic separation and subsequent hydrolysis.[6]
-
For this compound, separation of the cis and trans isomers can typically be achieved by column chromatography on silica gel or by fractional crystallization.
-
Protocol 2: Amide Coupling of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid with Benzylamine
This protocol details a standard procedure for forming an amide bond, a crucial step in constructing PROTACs and other derivatives.
Workflow for Amide Coupling
Caption: General workflow for the amide coupling reaction.
Materials:
-
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup:
-
To a solution of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cis-N-benzyl-3-(methoxycarbonyl)cyclobutanecarboxamide.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Applications in Medicinal Chemistry
The primary and most well-documented application of this compound is in the construction of PROTACs.
Role in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[8] The linker is a critical component that dictates the overall properties and efficacy of the PROTAC.[9][10]
PROTAC Mechanism of Action
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WO2019099868A2 - Degraders and degrons for targeted protein degradation - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
The Strategic Deployment of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid in Modern Drug Discovery
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of contemporary drug design, the pursuit of molecules with enhanced pharmacological profiles—improved potency, selectivity, metabolic stability, and optimized physicochemical properties—is a perpetual challenge. Saturated carbocycles, particularly strained ring systems, have emerged as powerful tools for medicinal chemists to navigate the complexities of chemical space. Among these, the cyclobutane motif has garnered significant attention.[1] Its unique, puckered three-dimensional structure offers a level of conformational rigidity that is highly sought after in drug development.[1][2] This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a particularly valuable cyclobutane building block: 3-(Methoxycarbonyl)cyclobutanecarboxylic acid . Available as both cis and trans isomers, this bifunctional molecule offers a versatile platform for the synthesis of complex molecular architectures, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[2] We will explore the causality behind its experimental utility, provide detailed protocols for its key transformations, and present a framework for its rational application in drug discovery programs.
The Unique Advantages of this compound
The utility of this compound stems from its distinct structural and chemical features:
-
Orthogonal Reactivity: The presence of both a carboxylic acid and a methyl ester provides two chemically distinct handles for sequential functionalization. The carboxylic acid is readily activated for amide bond formation, while the ester can be hydrolyzed or reduced under different conditions. This orthogonality is paramount in multi-step syntheses.
-
Stereochemical Control: The availability of both cis (CAS 142733-61-7) and trans (CAS 1401103-71-6) isomers allows for precise control over the spatial orientation of substituents, which is critical for optimizing interactions within a protein's binding pocket.
-
Conformational Constraint: The cyclobutane ring imparts a degree of rigidity to the molecular backbone, reducing the entropic penalty upon binding to a biological target. This can translate to higher potency and selectivity.
-
Metabolic Stability: The carbocyclic core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles compared to more flexible aliphatic chains.
Caption: Key features and resulting benefits of the building block.
Synthesis of the Building Block
A common precursor for this compound is 3-oxocyclobutanecarboxylic acid . The synthesis of this key intermediate can be achieved through various routes, often starting from readily available materials like acetone, bromine, and malononitrile. One reported method involves a three-step reaction sequence to yield 3-oxocyclobutanecarboxylic acid with high purity.[3] Another approach involves the hydrolysis and decarboxylation of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.[4]
The subsequent conversion to the target mono-ester can be achieved through standard esterification procedures, such as Fischer esterification, followed by purification to separate the desired product. The choice of reaction conditions can influence the isomeric ratio of the final product.
Core Applications and Protocols
The primary utility of this compound lies in its role as a difunctional linker, enabling the connection of two different molecular entities. This is particularly relevant in the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Application I: Amide Bond Formation - Coupling to Bioactive Amines
The carboxylic acid moiety of the building block is the primary site for amide bond formation. This reaction is fundamental for attaching the cyclobutane linker to an amine-containing molecule, which could be a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon) or a ligand for the target protein.
Protocol 1: Standard EDC/HOBt Coupling
This protocol is a widely used and reliable method for amide bond formation, known for its mild conditions and good yields.
Materials:
-
cis- or trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
Amine-containing substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) and the amine-containing substrate (1.0-1.2 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and DIPEA (2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired amide.
Rationale for Reagent Choices:
-
EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Its water-soluble urea byproduct simplifies purification.
-
HOBt: An additive that reacts with the O-acylisourea intermediate to form an activated ester. This minimizes side reactions, such as racemization (if chiral centers are present adjacent to the carboxyl group), and improves coupling efficiency, especially with less nucleophilic amines.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic species formed during the reaction, maintaining a favorable reaction pH.
| Coupling Reagent System | Key Advantages | Common Side Products | Typical Yield Range |
| EDC/HOBt | Water-soluble byproducts, reduced racemization | Minimal | 60-95% |
| HATU/DIPEA | High efficiency, rapid reaction times | Guanidinium byproducts | 70-98% |
| DCC/DMAP | Cost-effective, efficient for sterically hindered substrates | Dicyclohexylurea (DCU) - often requires filtration | 65-90% |
Application II: Selective Ester Hydrolysis
Once the amide bond is formed, the methyl ester can be selectively hydrolyzed to unveil a new carboxylic acid handle. This is a crucial step in a multi-directional synthetic strategy, for instance, when the cyclobutane linker needs to be further functionalized or coupled to another molecule.
Protocol 2: Lithium Hydroxide Mediated Hydrolysis
This method is effective for the selective hydrolysis of methyl esters under mild conditions that typically do not affect amide bonds.
Materials:
-
Methyl ester-containing cyclobutane derivative (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve the methyl ester substrate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add LiOH (2.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid. The product can be further purified by recrystallization or chromatography if necessary.
Caption: A typical synthetic workflow utilizing the building block.
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for modern medicinal chemistry. Its inherent structural features of conformational constraint and orthogonal reactivity make it an ideal scaffold for introducing the beneficial properties of the cyclobutane ring into drug candidates. The detailed protocols provided herein for its key transformations—amide coupling and ester hydrolysis—offer a robust starting point for its incorporation into complex synthetic endeavors, particularly in the rapidly evolving field of PROTACs. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of such well-defined building blocks will be indispensable in the design and synthesis of the next generation of therapeutics.
References
-
Willems, D., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 1-13. Available at: [Link]
-
ScholarWorks at Cal Poly Humboldt. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
Zhu, R.-R., et al. (2018). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. CrystEngComm, 20(34), 4975-4981. Available at: [Link]
- Google Patents. (2021). Antibody-PROTAC conjugates. US 2021/0015942 A1.
- Google Patents. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
- Google Patents. (2011). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. CN101555205B.
-
Marin Biologic Laboratories. (2024). Recent PROTAC Patent Publications and Target Proteins. Retrieved from [Link]
-
Rana, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
- Google Patents. (2020). Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. WO2020041331A1.
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. Coll. Vol. 2, p.152 (1943); Vol. 19, p.28 (1939). Retrieved from [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E-17, 4th ed., Georg Thieme Verlag, Stuttgart, 1997.
-
White, J. D., & Hu, X. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2582–2599. Available at: [Link]
- Conn, P. M. (Ed.). (2015). G-Protein Coupled Receptors. Academic Press.
-
Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Coll. Vol. 6, p.271 (1988); Vol. 50, p.36 (1970). Retrieved from [Link]
-
Universität Würzburg. (2015). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. Retrieved from [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E-17, 4th ed., Georg Thieme Verlag, Stuttgart, 1997.
-
Zhang, D., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1124503. Available at: [Link]
-
Wang, C., & Berger, B.-T. (Eds.). (2023). Special Issue: Protein Kinase Inhibitors: Synthesis and Applications. Molecules. Available at: [Link]
-
Wang, C., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. Chemical Science, 13(36), 10796–10803. Available at: [Link]
-
Hilger, D., & Kolb, P. (2022). Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. Pharmacology & Therapeutics, 237, 108242. Available at: [Link]
-
Ishida, H., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Chemical & Pharmaceutical Bulletin, 49(11), 1451–1457. Available at: [Link]
-
Staus, D. P., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Available at: [Link]
-
Liu, J., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570–2575. Available at: [Link]
-
Adefegha, S. A., et al. (2021). Effects of bioactive molecules on the concentration of biogenic amines in foods and biological systems. Molecules, 26(16), 4749. Available at: [Link]
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Gluetacs Therapeutics patent describes new PROTACs | BioWorld [bioworld.com]
Application Notes & Protocols: A Guide to the Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutane Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The cyclobutane motif, particularly the cis-1,3-disubstituted scaffold, has emerged as a privileged structure in modern medicinal chemistry. Its unique, puckered three-dimensional geometry offers a conformationally restricted alternative to linear alkyl chains and serves as a non-planar bioisostere for aromatic rings, often enhancing pharmacological properties such as metabolic stability and binding affinity.[1][2][3] The successful incorporation of this scaffold into drug candidates like Abrocitinib (a JAK1 inhibitor), PF-03654746 (a histamine H3 antagonist), and TAK-828F (a RORγt inverse agonist) underscores its value in drug design.[1][4][5] However, the synthesis of these strained four-membered rings with precise stereochemical control, especially achieving the cis-1,3-diastereomer, presents significant synthetic challenges. This guide provides an in-depth analysis of field-proven, diastereoselective strategies for accessing these valuable scaffolds, detailing the underlying mechanistic principles and offering step-by-step experimental protocols for researchers in drug development and organic synthesis.
The Strategic Importance of the cis-1,3-Cyclobutane Motif
The utility of the 1,3-disubstituted cyclobutane core stems from its rigid, "puckered" conformation. Unlike a flexible propyl linker, the cyclobutane ring locks substituents into well-defined spatial vectors, which can be highly advantageous for optimizing ligand-receptor interactions.[2] Furthermore, as an aryl isostere, it reduces planarity, which can improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[1] The selection of a synthetic strategy is therefore a critical decision, guided by the desired functionality and the scale of the synthesis.
Caption: Mechanism of a triplet-sensitized [2+2] photocycloaddition.
Protocol 1: Quantum Dot-Catalyzed syn-Selective [2+2] Homodimerization
This protocol is based on the work demonstrating that CdSe quantum dots can photocatalyze the highly diastereoselective homodimerization of 4-vinylbenzoic acid derivatives. [6][7]
-
Materials:
-
4-Vinylbenzoic acid (Substrate)
-
CdSe Quantum Dots (QD photocatalyst, surface-ligated)
-
Anhydrous, deoxygenated Tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel suitable for photochemical reactions
-
Visible light source (e.g., 450 nm LED lamp)
-
Standard workup and purification supplies (rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add the CdSe QD photocatalyst (typically 1-2 mol%).
-
Add a solution of 4-vinylbenzoic acid (1.0 eq) in anhydrous THF. The concentration is critical and should be optimized (e.g., 0.1 M).
-
Ensure the solution is thoroughly deoxygenated by several freeze-pump-thaw cycles.
-
Irradiate the stirred solution with a visible light lamp at room temperature. Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, remove the QD catalyst by centrifugation or filtration.
-
Concentrate the supernatant under reduced pressure.
-
Purify the residue by column chromatography to isolate the syn-cyclobutane product.
-
-
Expected Outcome: High diastereoselectivity for the syn (often corresponding to cis) product, with d.r. values reported to exceed 30:1. [6]
Strategy II: Diastereoselective Reduction of Cyclobutane Precursors
This strategy is exceptionally powerful for scalable syntheses where a cyclobutanone starting material is readily accessible. The key step involves the stereocontrolled reduction of an exocyclic double bond, where the existing ring stereochemistry directs the approach of a reducing agent.
Causality of Diastereoselectivity: In the synthesis of the core for TAK-828F, a cyclobutylidene Meldrum's acid derivative is reduced. [8][9]The hydride reagent (NaBH₄) preferentially attacks from the less sterically hindered face of the double bond. The bulky substituents on the cyclobutane ring effectively shield one face, leading to the highly selective formation of the desired cis-diastereomer. The choice of solvent and temperature is crucial; lower temperatures generally enhance selectivity by minimizing the kinetic energy of the reactants, leading to a more ordered transition state. [9]
Caption: Workflow for the synthesis of the TAK-828F carboxylic acid scaffold.
Protocol 2: Scalable Synthesis of a cis-1,3-Cyclobutane Carboxylic Acid Scaffold
This protocol is adapted from the optimized synthesis of the key intermediate for TAK-828F. [8][9]
-
Materials:
-
3-(Benzyloxy)cyclobutan-1-one (Starting Material)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidinium acetate (Catalyst)
-
Toluene (Solvent for Step 1)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF, Solvent for Step 2)
-
tert-Butanol
-
Hydrochloric acid (for workup)
-
-
Procedure:
-
Knoevenagel Condensation:
-
To a solution of 3-(benzyloxy)cyclobutan-1-one (1.0 eq) in toluene, add Meldrum's acid (1.05 eq) and a catalytic amount of piperidinium acetate.
-
Heat the mixture (e.g., to 80 °C) with azeotropic removal of water using a Dean-Stark apparatus until the reaction is complete (monitor by TLC/NMR).
-
Cool the reaction mixture, filter the solid product, and wash with cold toluene to obtain the cyclobutylidene Meldrum's acid derivative.
-
-
Diastereoselective Reduction:
-
Suspend the product from the previous step in anhydrous THF and cool the slurry to -25 °C under an inert atmosphere.
-
Add a solution of NaBH₄ (1.5 eq) in THF dropwise, maintaining the internal temperature below -20 °C.
-
Stir at this temperature for several hours until the reduction is complete.
-
Carefully quench the reaction with aqueous HCl at low temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Hydrolysis, Decarboxylation, and Esterification:
-
The crude reduced product can be refluxed in a mixture of tert-butanol and an acid catalyst to effect hydrolysis of the Meldrum's acid, decarboxylation, and formation of the tert-butyl ester in one pot.
-
After workup and purification (recrystallization is often possible at this stage), the final cis-1,3-disubstituted cyclobutane scaffold is obtained.
-
-
-
Expected Outcome: This optimized process provides the target cis-isomer with high diastereoselectivity (d.r. > 20:1) and is scalable, avoiding column chromatography. [8]
Data Summary
The choice of method significantly impacts the achievable diastereoselectivity. The following table summarizes representative data from the literature for the strategies discussed.
| Method | Reactants | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (cis:trans or syn:anti) | Reference(s) |
| Diastereoselective Reduction | 3-(Benzyloxy)cyclobutylidene Meldrum's acid | NaBH₄, THF, -25 °C | 88 (overall) | >20:1 | [8][9] |
| QD-Catalyzed Photocycloaddition | 4-Vinylbenzoic acid | CdSe QDs, 450 nm light | ~85 | >30:1 (syn:anti) | [6] |
| Rh/Cu Catalyzed Sequential | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate + MeMgCl | Rh₂(S-NTTL)₄ then CuBr·SMe₂ | 80 | 21:1 (after epimerization) | [10][11] |
| Allenoate-Alkene Cycloaddition | Ethyl buta-2,3-dienoate + Styrene | Heat (110 °C) | 90 | Not specified, forms 1,3-isomer | [2] |
Conclusion
The diastereoselective synthesis of cis-1,3-disubstituted cyclobutanes is a critical capability for modern drug discovery. While classical methods like ketene cycloadditions remain valuable, newer strategies offer superior levels of control and scalability. Photochemical methods catalyzed by organizing templates like quantum dots provide exquisite stereocontrol, while diastereoselective reductions of carefully designed precursors, such as the one used for the TAK-828F scaffold, demonstrate a robust and scalable path suitable for process chemistry. The choice of strategy must be tailored to the specific target molecule, but the protocols and principles outlined in this guide provide a solid foundation for researchers to confidently construct these valuable chemical scaffolds.
References
-
Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. [Link]
-
Gopishetty, B., et al. (2018). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Nature Catalysis, 1, 433–440. [Link]
-
Qin, C., & Fox, J. M. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 135(24), 8792–8794. [Link]
-
Qin, C., & Fox, J. M. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 135(24), 8792–8794. [Link]
-
Álvarez-Pérez, A., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society, 139(39), 13646–13649. [Link]
-
Myers, A. G. Research Group. Cyclobutane Synthesis. Harvard University. [Link]
-
Zhang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry, 15(6), 1145-1165. [Link]
-
Crossley, S. W. M., et al. (2018). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. ACS Catalysis, 8(7), 6335–6340. [Link]
-
Hill, K. W., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853–1856. [Link]
-
Freitag, L., et al. (2024). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. Chemistry – A European Journal, 31(1), e202402476. [Link]
-
Stepan, A. F., et al. (2012). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in clinical trials. ResearchGate. [Link]
-
Jiang, Y., et al. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. ChemRxiv. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
-
Feskov, I. O., et al. (2018). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]
-
Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11525–11533. [Link]
-
Conner, M. L., Brown, M. K. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 19(11), 2821–2824. [Link]
-
Wessjohann, L. A., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(17), 1363-1377. [Link]
-
Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]
-
Wang, Y., et al. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 9(13), 3465-3470. [Link]
-
Kaanumalle, L. S., et al. (2022). [2 + 2] photocycloaddition. Pure and Applied Chemistry, 94(5), 555-564. [Link]
-
Racamonde, M., et al. (2008). Photochemical Cycloaddition of Mono-, 1,1-, and 1,2-Disubstituted Olefins to a Chiral 2(5H)-Furanone. Diastereoselective Synthesis of (+)-Lineatin. The Journal of Organic Chemistry, 73(15), 5944–5952. [Link]
-
Jia, S., et al. (2024). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 15(1), 2212. [Link]
-
Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. ResearchGate. [Link]
-
Jiang, Y., et al. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. Nature Chemistry, 12(11), 1024-1031. [Link]
-
Jiang, Y., et al. (2020). Regio- and diastereoselective intermolecular [2+2] cycloadditions photocatalysed by quantum dots. ResearchGate. [Link]
-
Teders, M., et al. (2023). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Chemistry – A European Journal, 29(30), e202300344. [Link]
-
Ebewele, R. O., et al. (1979). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 56(6), 399. [Link]
-
Alonso, R., et al. (2016). Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. Journal of the American Chemical Society, 138(24), 7524–7527. [Link]
-
SK, A. (2022). 2+2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. YouTube. [Link]
-
Buchman, E. R., et al. (1942). Cyclobutane Derivatives. III. cis-1,3-Cyclobutanedicarboxylic Acid. Journal of the American Chemical Society, 64(11), 2696–2699. [Link]
-
Van der Helm, D., et al. (1970). Crystal and molecular structure of cis-1,3-cyclobutanedicarboxylic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(8), 1146-1153. [Link]
-
Wu, J., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports, 7(1), 13704. [Link]
Sources
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
C–H Functionalization for Cyclobutane Synthesis: From Mechanistic Principles to Practical Application
An Application Guide to Modern Synthetic Methods
Abstract: The cyclobutane motif is a valuable scaffold in medicinal chemistry, prized for the unique three-dimensional geometry it imparts to bioactive molecules.[1][2] Traditional methods for its synthesis, however, often involve lengthy, multi-step sequences. The advent of C–H functionalization logic offers a paradigm shift, providing a more direct and efficient means to construct and elaborate these strained ring systems.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles, key methodologies, and practical protocols for employing C–H functionalization in the synthesis of complex cyclobutanes. We will explore the causality behind experimental choices in palladium, rhodium, and copper-catalyzed systems, present detailed, validated protocols, and discuss the application of these methods in the synthesis of medicinally relevant compounds.
The Strategic Advantage of C–H Functionalization
The logic of C–H functionalization is rapidly changing the way organic chemists approach molecular construction.[3][4] By treating ubiquitous C–H bonds as latent functional groups, this strategy offers inherent benefits in terms of atom, step, and redox economy compared to traditional prefunctionalization approaches.[4] For the stereocontrolled synthesis of complex cyclobutanes—a long-standing challenge in organic chemistry—these methods are particularly powerful. They bypass issues of chemoselectivity by removing extraneous functional groups from the synthetic sequence and provide novel solutions for constructing highly substituted four-membered rings.[3]
The primary challenges in the C–H functionalization of cyclobutanes are twofold:
-
Ring Strain: The inherent strain of the cyclobutane ring affects the geometry and energy of the transition states.
-
Bond Strength: The C–H bonds in a cyclobutane ring possess greater 's' character and are stronger than those in unstrained aliphatic systems, making them more difficult to activate.[5]
Despite these hurdles, catalyst-controlled transformations have emerged that can selectively functionalize these "inert" bonds with remarkable precision.
Mechanistic Principles: Activating the "Inert"
The success of C–H functionalization hinges on the ability of a transition metal catalyst to selectively cleave a specific C–H bond and mediate the formation of a new bond. Two dominant mechanistic paradigms are frequently employed for cyclobutane synthesis: Directed C–H Activation and Carbene/Nitrene Insertion.
Directed C–H Activation (Palladium-Catalyzed)
A prevalent strategy involves the use of a directing group (DG) covalently attached to the cyclobutane substrate. This group chelates to the metal center, positioning it in close proximity to a specific C–H bond, thereby facilitating an intramolecular C–H cleavage event. This is often the rate-determining step and leads to a kinetically favored 5- or 6-membered metallacycle intermediate.
A seminal example is the palladium(II/IV) catalytic cycle, famously advanced by Daugulis and others for sp³ C–H arylation.[3][4][6] The general cycle proceeds as follows:
-
Coordination: The directing group coordinates to the Pd(II) catalyst.
-
C–H Activation: The catalyst cleaves a proximal C–H bond, forming a cyclometalated Pd(II) intermediate.
-
Oxidative Addition: An aryl halide (or other coupling partner) undergoes oxidative addition to the palladium center, generating a Pd(IV) species.
-
Reductive Elimination: The aryl group and the cyclobutane alkyl group couple, forging the new C–C bond and regenerating the Pd(II) catalyst.
Intermolecular C–H Insertion (Rhodium-Catalyzed)
An alternative, non-directed approach involves the in-situ generation of highly reactive rhodium-carbene intermediates from diazo compounds. These electrophilic species can directly insert into C–H bonds without the need for a directing group.[5][7][8] The key advantage of this method is that regioselectivity can be controlled by simply changing the ligand framework on the dirhodium catalyst.[5] Judicious catalyst selection can differentiate between electronically and sterically similar C–H bonds, enabling functionalization at the C1 or C3 position of a substituted cyclobutane.[5][8]
Key Methodologies and Catalytic Systems
The choice of metal catalyst is the primary determinant of reaction mechanism and outcome. Palladium, rhodium, and copper systems are the most well-established for cyclobutane functionalization.
| Catalytic System | Typical Reaction | Position of Functionalization | Key Features & Advantages | Limitations | Representative References |
| Palladium | Directed C–H Arylation, Alkenylation | β, γ | High regioselectivity controlled by directing group; well-established; enables enantioselective transformations. | Requires installation and removal of a directing group; substrate scope can be limited by the directing group. | [3][4][6][9][10][11] |
| Rhodium | Carbene C–H Insertion | C1 (geminal), C3 (distal) | Catalyst-controlled regioselectivity; no directing group required; access to 1,1- and 1,3-disubstituted patterns. | Requires synthesis of diazo precursors; can be sensitive to electronic properties of the substrate. | [5][7][8][12] |
| Copper | Radical Cascade Dehydrogenation/Functionalization | Multiple positions | Forms highly functionalized cyclobutenes from simple cyclobutanes; involves cleavage of multiple C-H bonds in one pot. | Harsh reaction conditions (strong oxidant); mechanism involves radical intermediates, which can be less selective. | [13][14][15] |
Application Notes & Protocols
The following protocols are representative examples derived from peer-reviewed literature, providing a validated starting point for laboratory experimentation.
Protocol 1: Palladium-Catalyzed Diastereoselective β-C(sp³)–H Arylation
This protocol is adapted from the work of Daugulis, Baran, and co-workers, demonstrating the arylation of a cyclobutane carboxylic acid derivative using an 8-aminoquinoline directing group.[3][4][6] This method is highly efficient for creating bis-arylated cyclobutanes as a single diastereomer.
Reaction Scheme: (Cyclobutane-AQ) + 2 Ar-I ---[Pd(OAc)₂, Ag₂CO₃]--> (Ar-Cyclobutane-Ar-AQ)
Materials:
-
Cyclobutane substrate with 8-aminoquinoline directing group (1.0 equiv)
-
Aryl Iodide (3.0 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (1-5 mol%)
-
Silver(I) Carbonate, Ag₂CO₃ (3.0 equiv)
-
Anhydrous Toluene or other suitable solvent
-
Schlenk tube or oven-dried vial with stir bar
-
Argon or Nitrogen gas supply
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the cyclobutane substrate (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (e.g., 0.002 mmol, 1 mol%), Ag₂CO₃ (0.6 mmol, 3.0 equiv), and the aryl iodide (0.6 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (e.g., 1.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80–110 °C and stir vigorously for 12–24 hours, or until TLC/LCMS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired arylated cyclobutane product. An encouraging result yielded 97% of the bis-phenylated product as a single diastereomer.[3][4]
Safety Precautions: Palladium salts are toxic and should be handled in a fume hood. Solvents are flammable. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Rhodium-Catalyzed Regiodivergent C–H Functionalization
This protocol is based on the catalyst-controlled C-H insertion chemistry developed by Davies and co-workers, allowing for selective functionalization at either the C1 or C3 position of an aryl cyclobutane.[5][8]
Reaction Scheme: (Aryl-Cyclobutane) + (N₂=CH-COOR) ---[Rh₂(Ligand)₄]--> (Functionalized Cyclobutane)
Materials:
-
Aryl cyclobutane substrate (1.0 equiv)
-
Diazoacetate compound (1.2 equiv)
-
Dirhodium catalyst (0.5–1 mol %), e.g., Rh₂(S-TCPTAD)₄ for C1 or another catalyst for C3 selectivity.[5]
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried vials with septa
-
Syringe pump
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried vial equipped with a stir bar, add the dirhodium catalyst (e.g., 0.005 mmol, 1 mol%) and the cyclobutane substrate (e.g., 0.5 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon.
-
Solvent Addition: Add anhydrous DCM (e.g., 2 mL per 1 mmol of cyclobutane).
-
Diazo Preparation: In a separate vial, dissolve the diazo compound (e.g., 0.6 mmol, 1.2 equiv) in anhydrous DCM (e.g., 5 mL).
-
Slow Addition: Using a syringe pump, add the diazo solution to the stirring reaction mixture over a period of 4–6 hours. Causality Note: Slow addition is critical to maintain a low concentration of the reactive carbene intermediate, which minimizes dimerization and other side reactions.
-
Reaction Completion: Allow the reaction to stir at room temperature for an additional 1-2 hours after the addition is complete, or until the characteristic color of the diazo compound has disappeared.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the regioisomeric products and obtain the desired functionalized cyclobutane.
Safety Precautions: Diazo compounds are potentially explosive and should be handled with care behind a blast shield. They are also toxic and should be handled in a well-ventilated fume hood.
Applications in Drug Discovery
The unique, rigid, and three-dimensional structure of the cyclobutane ring makes it an attractive "bioisostere" for phenyl rings or conformationally flexible alkyl chains in drug design.[1][16] C–H functionalization provides a powerful platform for rapidly generating libraries of complex cyclobutane-containing molecules for structure-activity relationship (SAR) studies.
For example, the development of methods for the transannular γ-arylation of cyclobutane carboxylic acids provides direct access to 1,3-disubstituted cyclobutanes.[9][17] This motif is found in several patented, biologically active small molecules, and direct C–H functionalization can shorten their syntheses from over ten steps to just two.[9] This acceleration is critical in the fast-paced environment of drug discovery.[18][19]
Challenges and Future Outlook
While C–H functionalization has revolutionized cyclobutane synthesis, challenges remain. Key areas for future development include:
-
Non-Directed Functionalization: Expanding the scope of catalyst-controlled, non-directed C–H functionalization to avoid the synthetic penalty of installing and removing directing groups.[5]
-
New Ligand Development: Designing novel ligands to enable greater control over regio-, diastereo-, and enantioselectivity, particularly for challenging substrates.[9][11][17]
-
Scalability: Translating high-yielding laboratory-scale reactions into robust, scalable processes suitable for industrial and pharmaceutical applications.
The continued development in this field promises to provide even more powerful tools for synthetic chemists, further cementing C–H functionalization as an indispensable strategy in modern organic synthesis and drug discovery.
References
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC. National Center for Biotechnology Information, [Link]
-
Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem, [Link]
-
Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes | Request PDF. ResearchGate, [Link]
-
Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. Cell Press, [Link]
-
Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - NIH. National Center for Biotechnology Information, [Link]
-
Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. - ResearchGate. ResearchGate, [Link]
-
Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing). Royal Society of Chemistry, [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic - Baran Lab. Scripps Research, [Link]
-
a) Examples of prior art of cyclobutane C−H functionalization used in... - ResearchGate. ResearchGate, [Link]
-
Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - ResearchGate. ResearchGate, [Link]
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - NIH. National Center for Biotechnology Information, [Link]
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. National Center for Biotechnology Information, [Link]
-
Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PubMed Central. National Center for Biotechnology Information, [Link]
-
Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes | Request PDF. ResearchGate, [Link]
-
Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand | Journal of the American Chemical Society. ACS Publications, [Link]
-
Transannular C–H functionalization of cycloalkane carboxylic acids - Axial - Substack. Substack, [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. National Center for Biotechnology Information, [Link]
-
The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing). Royal Society of Chemistry, [Link]
-
Drug and drug candidates containing cyclobutane rings. - ResearchGate. ResearchGate, [Link]
-
Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis - MDPI. MDPI, [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
- 8. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. axial.substack.com [axial.substack.com]
- 18. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Incorporation of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Conformational Rigidity for Advanced Peptide Therapeutics
The landscape of peptide drug discovery is increasingly focused on overcoming the inherent limitations of linear peptides, such as poor metabolic stability and low cell permeability. A powerful strategy to address these challenges is the introduction of conformational constraints into the peptide backbone.[1][2] The incorporation of cyclic scaffolds, such as the cyclobutane ring system, pre-organizes the peptide into a specific three-dimensional structure, which can lead to enhanced binding affinity for biological targets, improved resistance to proteolytic degradation, and favorable pharmacokinetic profiles.[1][3]
This guide provides a comprehensive overview and detailed protocols for the incorporation of a unique building block, 3-(methoxycarbonyl)cyclobutanecarboxylic acid , into peptide sequences using solid-phase peptide synthesis (SPPS). The presence of both a carboxylic acid and a methyl ester on the cyclobutane scaffold offers a valuable tool for creating peptidomimetics with tailored properties. The carboxylic acid serves as the attachment point for peptide bond formation, while the methoxycarbonyl group can be used to modulate polarity, introduce a potential site for further chemical modification, or act as a prodrug moiety.[4]
This document will delve into the mechanistic rationale behind the synthetic choices, provide step-by-step protocols for synthesis and characterization, and offer insights into the structural implications of incorporating this constrained diacid monoester.
PART 1: The Strategic Advantage of this compound
The rigid, puckered structure of the cyclobutane ring distinguishes it as a valuable scaffold in medicinal chemistry.[1][3] When incorporated into a peptide, it can serve several key functions:
-
Conformational Locking: The cyclobutane ring restricts the rotational freedom of the peptide backbone, effectively "locking" it into a more defined conformation. This can be crucial for mimicking a bioactive conformation and enhancing receptor binding.[1][3]
-
Metabolic Stability: The non-natural cyclobutane structure is resistant to cleavage by endogenous proteases, thereby increasing the in vivo half-life of the peptide.
-
Vectorial Display of Functionality: The stereochemistry of the substituents on the cyclobutane ring allows for the precise spatial orientation of the carboxylic acid and methoxycarbonyl groups, enabling their specific interactions with a target receptor or enzyme.
-
Modulation of Physicochemical Properties: The methoxycarbonyl group can influence the polarity and lipophilicity of the resulting peptide, which can be fine-tuned to improve properties such as solubility and membrane permeability.
The choice between the cis and trans isomers of this compound will have a significant impact on the resulting peptide's three-dimensional structure and should be a primary consideration during the design phase.
PART 2: Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy. A key consideration for incorporating this compound is the stability of the methyl ester to the reagents used throughout the synthesis. While methyl esters are generally stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF), they can be susceptible to hydrolysis under strongly acidic conditions.[5] Therefore, the use of a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is recommended to allow for cleavage of the final peptide under mild acidic conditions that preserve the methyl ester.[6]
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Incorporating this compound
This protocol outlines the manual synthesis of a model peptide with the target molecule incorporated.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids
-
This compound (cis or trans isomer)
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (for Rink Amide resin): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation/Washing Solvent: Cold diethyl ether
Equipment:
-
Solid-phase peptide synthesis vessel with a sintered glass frit
-
Shaker or vortexer for agitation
-
Filtration apparatus
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection (for the first amino acid on pre-loaded resin):
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with the coupling reagent (e.g., HATU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the coupling: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Drain the coupling solution and wash the resin as in step 2.
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound (3 eq.) in place of the Fmoc-amino acid.
-
Pre-activation with a suitable coupling reagent is crucial. HATU is a good choice due to its high efficiency, especially with potentially hindered carboxylic acids.[7]
-
After coupling, wash the resin thoroughly.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
-
Cleavage and Global Deprotection (for standard acid-labile side-chain protecting groups):
-
Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the cleavage solution into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the TFA solution.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: Synthesis on 2-Chlorotrityl Chloride Resin for Preservation of the Methyl Ester
To ensure the integrity of the methoxycarbonyl group, a highly acid-labile resin is recommended.
Modifications to Protocol 1:
-
Resin: Start with 2-chlorotrityl chloride resin.
-
First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM.
-
In a separate vial, dissolve the first Fmoc-amino acid (1.5 eq.) in DCM. Add DIPEA (3 eq.).
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
To cap any unreacted trityl chloride groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and IPA.
-
-
Cleavage:
-
Use a milder cleavage cocktail, such as 1% TFA in DCM .[6]
-
Perform the cleavage for short periods (e.g., 5-10 minutes) and repeat if necessary, collecting the filtrate each time into a flask containing a neutralizing agent like pyridine to protect the acid-labile protecting groups on the cleaved peptide.
-
Alternatively, a solution of acetic acid/trifluoroethanol/DCM can be used for cleavage.
-
PART 3: Data Presentation and Characterization
Table 1: Key Reaction Parameters for Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Building Block | This compound | Introduces conformational constraint and a modifiable ester group. |
| Equivalents | 3 eq. (relative to resin loading) | Ensures a sufficient excess to drive the reaction to completion. |
| Coupling Reagent | HATU (2.9 eq.) | High coupling efficiency, especially for hindered or non-standard amino acids.[7] |
| Base | DIPEA (6 eq.) | A non-nucleophilic base to activate the carboxylic acid and neutralize the reaction. |
| Solvent | DMF | Excellent solvent for swelling the resin and dissolving reagents. |
| Reaction Time | 1-2 hours | Typically sufficient for complete coupling; monitor with a Kaiser test. |
| Temperature | Room Temperature | Standard condition for most peptide couplings. |
Characterization of the Final Peptide:
The purity and identity of the synthesized peptide must be confirmed using standard analytical techniques.
-
Analytical HPLC:
-
A C18 reverse-phase column is typically used with a gradient of water and acetonitrile containing 0.1% TFA.
-
The chromatogram should show a single major peak corresponding to the desired product.[5]
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.[5][8] The observed mass should match the calculated mass of the peptide containing the 3-(methoxycarbonyl)cyclobutane moiety.
-
PART 4: Visualization of Workflows and Concepts
Diagram 1: Workflow for Peptide Synthesis
Caption: Workflow for incorporating the target molecule via SPPS.
Diagram 2: Mechanism of HATU-Mediated Peptide Coupling
Caption: HATU activation and subsequent amide bond formation.
References
- Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis.
- Diaz-Rodriguez, V., Mullen, D. G., & Ganusova, E. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters, 14(22), 5648–5651.
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- Amjaour, H. S. (2022).
-
Cyclobutanes in Small-Molecule Drug Candidates. PubMed. (2022). Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. (2022). Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in enzymology, 289, 104–126.
-
Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. ResearchGate. (2017). Available at: [Link]
-
26.7: Peptide Synthesis. Chemistry LibreTexts. (2023). Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. (1997). Available at: [Link]
-
A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. (2019). Available at: [Link]
-
Lability of N-alkylated peptides towards TFA cleavage. PubMed. (1996). Available at: [Link]
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies. (n.d.). Available at: [Link]
- Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. (1991). International journal of peptide and protein research, 37(5), 425–432.
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. SciSpace. (2023). Available at: [Link]
-
Preparation of amides using DCC. Khan Academy. (n.d.). Available at: [Link]
-
Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. ResearchGate. (2002). Available at: [Link]
-
Synthesis of dicarboxylic acid monoamides. ResearchGate. (2007). Available at: [Link]
-
Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. (2017). Available at: [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. (n.d.). Available at: [Link]
-
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. (2022). Available at: [Link]
-
Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. National Institutes of Health. (2010). Available at: [Link]
- Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. (2023). Processes, 11(8), 2262.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: application to the synthesis of a-factor and a-factor analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cem.de [cem.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Topic: Comprehensive Analytical Characterization of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a key bifunctional building block in organic synthesis, notable for its strained cyclobutane core and orthogonal carboxylic acid and methyl ester groups. Its utility in the synthesis of complex molecules and active pharmaceutical ingredients necessitates a robust and multi-faceted analytical approach to confirm its structural integrity, isomeric purity (cis/trans), and overall quality. This guide provides an in-depth exploration of the essential analytical techniques, moving beyond mere procedural lists to explain the causality behind experimental choices. We present detailed protocols and field-proven insights for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis, forming a self-validating system for the complete characterization of this molecule.
Introduction: The Analytical Imperative
This compound (C₇H₁₀O₄, MW: 158.15 g/mol ) presents a unique analytical challenge due to its stereochemistry. The substituents on the cyclobutane ring can exist in either a cis or trans configuration, two distinct isomers with different physical properties and reactivity that can significantly impact downstream applications. Therefore, a simple confirmation of molecular weight or the presence of functional groups is insufficient. A successful characterization must unambiguously determine the molecular structure, confirm the isomeric identity, quantify purity, and assess thermal stability. This document serves as a comprehensive guide to achieving this, integrating multiple analytical techniques into a cohesive workflow.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Physical Form | Colorless to Yellow Liquid or Solid | |
| Isomers | cis and trans diastereomers | [1] |
The Core Techniques: An Integrated Approach
No single technique can provide a complete picture. We advocate for an integrated workflow where the results from each method corroborate and build upon the others. Mass spectrometry provides the initial molecular weight confirmation, FTIR identifies the essential functional groups, HPLC assesses purity and separates isomers, and NMR spectroscopy delivers the definitive structural and stereochemical elucidation.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the cornerstone of structural analysis for this molecule, as it provides detailed information about the chemical environment of each proton and carbon atom, enabling definitive isomer assignment.
Expertise & Causality: The key to differentiating cis and trans isomers lies in molecular symmetry. The trans isomer possesses a C₂ axis of symmetry, making certain protons and carbons chemically equivalent. The cis isomer is less symmetric (possessing a plane of symmetry), leading to a different set of chemical equivalences. This results in distinct differences in the number of signals and their coupling patterns in both ¹H and ¹³C NMR spectra.
Predicted Spectral Data:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | ~178 | Highly deshielded, acidic proton. Chemical shift is concentration and solvent dependent. Carbonyl carbon is deshielded. |
| Ester Methyl (-OCH₃) | ~3.7 (singlet) | ~52 | Standard chemical shift for a methyl ester. |
| Methine Protons (-CH-) | 2.8 - 3.4 (multiplet) | ~40 | Protons alpha to electron-withdrawing carbonyl groups are deshielded. |
| Methylene Protons (-CH₂-) | 2.2 - 2.8 (multiplet) | ~30 | Cyclobutane ring protons, exhibit complex splitting due to geminal and vicinal coupling. |
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Rationale: CDCl₃ is a standard choice for many organic molecules. If the acidic proton exchange is too rapid, or for solubility reasons, DMSO-d₆ can be used.
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds. Rationale: Carbonyl carbons can have long relaxation times; a longer delay ensures accurate integration if quantitative data is needed.
-
Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze the number of signals, chemical shifts, and coupling patterns to confirm the structure and assign the stereochemistry based on the expected symmetry.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is critical for rapidly confirming the molecular weight of the compound and providing structural clues through fragmentation analysis. Coupling HPLC with MS (LC-MS) is particularly powerful for analyzing the purity of the sample and identifying any impurities.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this molecule. In positive ion mode, the carboxylic acid can be protonated to form the [M+H]⁺ ion at m/z 159. In negative ion mode, it can be deprotonated to form the [M-H]⁻ ion at m/z 157. Tandem MS (MS/MS) can be used to fragment these parent ions, yielding a predictable pattern that confirms the connectivity of the molecule.
Predicted Fragmentation Pattern (Positive ESI Mode):
| m/z | Proposed Fragment | Formula of Loss |
| 159 | [M+H]⁺ | - |
| 141 | [M+H - H₂O]⁺ | H₂O |
| 127 | [M+H - CH₃OH]⁺ | CH₃OH |
| 113 | [M+H - HCOOH]⁺ | HCOOH |
| 101 | [M+H - COOCH₃ - H]⁺ | C₂H₄O₂ |
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
LC Method (Coupled to MS):
-
Column: C18 reversed-phase, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid aids in protonation for positive mode ESI and improves chromatographic peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Method (ESI):
-
Ionization Mode: Positive and Negative (scan separately or use polarity switching).
-
Scan Range: m/z 50 - 300.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Drying Gas (N₂) Flow: 8 L/min.
-
Drying Gas Temperature: 350 °C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected parent ions (m/z 159 and 157) to confirm the retention time.
-
Examine the mass spectrum of the corresponding peak to confirm the molecular weight.
-
If available, perform MS/MS fragmentation on the parent ion and compare the resulting fragments to the predicted pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to verify the presence of key functional groups. While it cannot distinguish between isomers, it serves as an excellent quality control check to confirm that the material contains both the carboxylic acid and the ester moieties.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Cyclobutane & Methyl C-H |
| ~1740 | C=O stretch | Ester Carbonyl |
| ~1705 | C=O stretch | Carboxylic Acid Carbonyl |
| 1150-1250 | C-O stretch | Ester C-O |
Rationale: The two C=O stretches for the ester and the acid are expected to be distinct. The acid's carbonyl is typically at a lower wavenumber due to hydrogen bonding, which also causes the characteristic broadness of the O-H stretch.[3]
Protocol: FTIR Analysis (ATR)
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Collect a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal.
-
If the sample is solid, lower the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Label the major peaks and compare their positions to the expected values to confirm the presence of the required functional groups.
-
High-Performance Liquid Chromatography (HPLC) for Purity
HPLC is the primary method for determining the purity of this compound and for separating and quantifying the cis and trans isomers.
Caption: Workflow for purity determination of this compound by HPLC.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
System and Reagents:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
HPLC-grade Acetonitrile (ACN), Water, and Phosphoric Acid or Formic Acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% Phosphoric Acid. Rationale: Phosphoric acid is a strong modifier that ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks. The exact ACN/Water ratio may require optimization to achieve good separation of isomers and impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. Rationale: The carbonyl groups have a weak UV absorbance; 210 nm provides the necessary sensitivity.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare sample and reference standard solutions at approximately 1.0 mg/mL in the mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Inject a solvent blank to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
If both cis and trans isomers are present and separated, their relative ratio can be determined from their respective peak areas.
-
Thermal Analysis (DSC/TGA)
Thermal analysis provides valuable information about the physical properties and stability of the material.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and heat of fusion. This is a critical quality attribute, as a sharp melting point is indicative of high purity. Broad melting ranges can suggest the presence of impurities or a mixture of isomers.
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. This is used to determine the decomposition temperature and assess the material's thermal stability.
Protocol: DSC/TGA Analysis
-
Instrument Setup:
-
Calibrate the DSC and TGA instruments with appropriate standards (e.g., Indium for DSC).
-
Purge the instrument with an inert gas (Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan or a ceramic TGA pan.
-
-
Analysis:
-
Place the pan in the instrument.
-
Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature beyond its expected decomposition point (e.g., 300 °C).
-
-
Data Interpretation:
-
DSC: The onset of the endothermic peak corresponds to the melting point.
-
TGA: The temperature at which significant weight loss begins is the onset of decomposition.
-
References
- Vibrational Spectra of Substituted Cyclobutane Compounds. (1971).
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of cyclobutane C4H8.
-
Karasu, F., et al. (2020). Synthesis and Characterization of Dicarboxylic Acid Esters of 1-Hexadecanol for a Thermal Energy Storage Application. ResearchGate. [Link]
- Wang, Y., et al. (2013). A sensitive HPLC-DAD-ESI-MS/MS method for analysis of OH-PMFGs. Royal Society of Chemistry.
-
PubChem. (n.d.). 2-(Methoxycarbonyl)cyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Li, H., et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane. ResearchGate. [Link]
-
Nakajima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]
Sources
Scalable synthesis of cis-cyclobutane carboxylic acid derivatives
An Application Guide to the Scalable Synthesis of cis-Cyclobutane Carboxylic Acid Derivatives
Abstract
The cis-cyclobutane moiety is a privileged structural motif found in a wide array of biologically active molecules and advanced materials. Its rigid, three-dimensional scaffold provides unique conformational constraints that are highly sought after in drug design and polymer science. However, the stereocontrolled synthesis of cis-substituted cyclobutanes, particularly on a large scale, presents significant challenges. This comprehensive application note provides researchers, chemists, and process development professionals with an in-depth guide to robust and scalable methodologies for synthesizing cis-cyclobutane carboxylic acid derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-tested protocols, and address critical safety and scalability considerations.
Introduction: The Strategic Importance of the cis-Cyclobutane Core
Cyclobutane derivatives are critical building blocks in organic synthesis.[1] Their inherent ring strain can be harnessed for subsequent chemical transformations, while the defined spatial orientation of substituents makes them ideal scaffolds for mimicking peptide turns or creating novel polymer architectures. The cis-configuration, in particular, is crucial for the activity of numerous pharmaceutical agents and the properties of specialized materials. Applications range from antiviral agents to building blocks for thermally recyclable polymers.[2][3]
The primary challenge in their synthesis is controlling the stereochemistry to favor the cis-isomer, often the thermodynamic underdog. This guide focuses on two primary, scalable strategies that have proven effective for overcoming this hurdle: Photochemical [2+2] Cycloaddition and Diastereoselective Reduction of Prochiral Precursors .
Strategic Overview: Selecting a Scalable Synthetic Route
The choice of synthetic strategy depends heavily on the desired substitution pattern and the required scale of production. The following decision workflow outlines a logical approach to selecting an appropriate method.
Caption: Workflow for selecting a scalable synthetic route.
Method 1: Photochemical [2+2] Cycloaddition
The [2+2] photocycloaddition is arguably the most direct and atom-economical method for constructing a cyclobutane ring.[4] It involves the light-induced reaction of two alkene-containing molecules. For achieving cis-stereoselectivity on a large scale, solid-state photochemistry offers a distinct advantage.
Mechanistic Insight: Topochemical Control in the Solid State
In solution, the photochemical dimerization of alkenes like trans-cinnamic acid often yields a mixture of isomers. However, in the crystalline state, the reaction outcome is governed by the packing of the molecules in the lattice. This is known as topochemical control. For trans-cinnamic acid, a metastable β-polymorph can be prepared where the molecules are packed head-to-tail with the double bonds aligned and separated by less than 4.2 Å, pre-organizing them for dimerization to the cis-cyclobutane product (β-truxinic acid).[2][5]
Caption: Solid-state synthesis of a cis-cyclobutane diacid.
Scalability and Practical Considerations
The primary advantage of this solid-state method is the high stereoselectivity and simplified purification, as the product often crystallizes directly from the reaction mixture.
-
Scalability: This method has been demonstrated on a multi-gram scale.[2] Scaling further requires specialized photochemical reactors that can efficiently irradiate large quantities of solid material, such as rotating drum reactors or fluidized bed systems.
-
Polymorph Control: The crucial step is the preparation and handling of the correct metastable polymorph of the starting material. The precipitation conditions (solvent, temperature) must be precisely controlled.[2]
-
Reaction Time: Solid-state reactions can be slow, requiring prolonged irradiation times. High-intensity lamps are necessary, which introduces challenges in temperature management.
Protocol 1: Scalable Synthesis of β-Truxinic Acid
This protocol is adapted from the work of Chu et al. on the scalable preparation of β-truxinic acid (CBDA-4) from trans-cinnamic acid.[2][5]
Step 1: Preparation of Metastable β-trans-Cinnamic Acid
-
Dissolve 10 g of commercial trans-cinnamic acid (α-form) in 100 mL of N,N-dimethylformamide (DMF).
-
Prepare a beaker with 500 mL of ice-cold deionized water and stir vigorously.
-
Rapidly pour the DMF solution into the ice water. A white precipitate of the β-form will form immediately.
-
Filter the precipitate quickly using a Büchner funnel, wash with a small amount of cold water, and press as dry as possible. Causality: Rapid precipitation from a good solvent into a poor solvent "traps" the molecules in the kinetically favored, but metastable, β-polymorph. The solid must be used immediately as it will convert back to the stable α-form over time.[2]
Step 2: Photodimerization
-
Spread the freshly prepared, damp solid in a thin layer on a large crystallizing dish.
-
Place the dish in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W) with a Pyrex filter to block short-wavelength UV.
-
Irradiate the solid for 24-48 hours. To ensure even conversion, periodically and carefully mix the solid with a spatula every few hours. Causality: The Pyrex filter prevents unwanted side reactions. Even irradiation is key to achieving high conversion on a larger scale.
-
Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR in DMSO-d₆. The disappearance of the vinyl protons of cinnamic acid and the appearance of the aliphatic cyclobutane protons around 3.6-4.5 ppm indicate product formation.[2]
Step 3: Isolation and Purification
-
After the reaction, transfer the solid to a beaker and stir with 100 mL of ethyl acetate to dissolve any remaining starting material.
-
Filter the solid, which is predominantly the desired β-truxinic acid product.
-
The crude product can be recrystallized from a suitable solvent system (e.g., water or ethanol/water) to yield the pure cis-dicarboxylic acid.
| Parameter | Condition | Typical Yield | Purity (post-recrystallization) |
| Starting Material | 10 g β-trans-Cinnamic Acid | ~70-80% | >98% |
| Lamp | 450W Hg-vapor | ||
| Irradiation Time | 24-48 hours |
Method 2: Diastereoselective Reduction of Cyclobutane Precursors
This strategy is particularly powerful for accessing cis-1,3-disubstituted cyclobutanes. The core principle involves creating a prochiral cyclobutane derivative and then using a diastereoselective reduction to set the desired cis-stereochemistry.
Mechanistic Insight: Steric Approach Control
A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed that hinges on the sodium borohydride (NaBH₄) reduction of a cyclobutylidene Meldrum's acid derivative.[6] The Knoevenagel condensation of a cyclobutanone with Meldrum's acid creates a planar, exocyclic double bond. The subsequent reduction with a hydride reagent preferentially occurs from the less sterically hindered face of the molecule, leading to the desired cis-product.
Caption: Synthetic pathway via diastereoselective reduction.
Scalability and Practical Considerations
This multi-step approach avoids photochemistry and uses conventional, scalable chemical reactions.
-
Chromatography-Free Purification: A key advantage reported for this method is the development of a process free from column chromatography, relying on recrystallization for purification. This is a critical factor for industrial scalability.[6]
-
Impurity Control: The success of the diastereoselective recrystallization depends on controlling acidic impurities that can interfere with the crystallization process.[6]
-
Telescoped Reactions: For efficiency, steps such as the initial esterification and the Knoevenagel condensation can be "telescoped" into a single procedural sequence without isolating the intermediate, saving time and resources.[6]
Protocol 2: Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold
This protocol is a generalized representation based on the principles described by Takeda Pharmaceutical Company for the synthesis of a key intermediate.[6]
Step 1: Knoevenagel Condensation (Telescoped Procedure)
-
To a solution of a 3-substituted cyclobutanone (1.0 equiv) in a suitable solvent like dichloromethane (CH₂Cl₂), add Meldrum's acid (1.05 equiv).
-
Add a catalytic amount of a base (e.g., pyridine) and an amine salt (e.g., piperidinium acetate).
-
Stir the reaction at room temperature until completion (monitored by TLC or LCMS). Causality: The condensation creates the key cyclobutylidene intermediate. Using a slight excess of Meldrum's acid ensures full conversion of the ketone, but the excess must be controlled to simplify purification.[6]
-
Work up the reaction by washing with aqueous acid and brine, then concentrate the organic phase to yield the crude cyclobutylidene Meldrum's acid derivative.
Step 2: Diastereoselective Reduction
-
Dissolve the crude intermediate from Step 1 in a protic solvent like ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C. Causality: The slow, controlled addition of NaBH₄ at low temperature is crucial for maximizing the diastereoselectivity of the reduction and controlling the exothermic reaction.
-
Stir the reaction at 0 °C for 2-4 hours until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of aqueous acid (e.g., 1M HCl) until the pH is acidic.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.
Step 3: Purification and Subsequent Steps
-
The crude product, a mixture of cis and trans diastereomers, is purified by recrystallization. The choice of solvent is critical and must be optimized to selectively crystallize the desired cis-isomer.
-
The resulting cis-1,3-disubstituted cyclobutane Meldrum's acid derivative can then be hydrolyzed and decarboxylated to yield the final carboxylic acid.
| Parameter | Diastereomeric Ratio (cis:trans) | Rationale |
| Reduction Temp. | Higher at 0 °C vs. RT | Lower temperature enhances the kinetic control, favoring attack from the less hindered face. |
| Solvent | Protic (e.g., EtOH) | Stabilizes the transition state and facilitates the reaction. |
| Purification | Recrystallization | Avoids chromatography, enabling large-scale processing. Success is highly dependent on impurity control.[6] |
Safety and Scale-Up Considerations
Scaling up any chemical synthesis requires a rigorous safety assessment.[7][8] The hazards associated with a reaction can change dramatically when moving from the bench to a pilot or production scale.[9][10]
Caption: Critical safety workflow for process scale-up.
Key Safety Considerations:
-
Thermal Hazards: Both methods have potential thermal risks. Photochemical reactions using high-power lamps generate significant heat that must be actively managed to prevent overheating and side reactions.[8] Reductions with NaBH₄ are exothermic and require controlled reagent addition and efficient cooling, especially on a large scale, to prevent a thermal runaway.[11]
-
Photochemical Safety: When scaling photochemical reactions, ensure all personnel are protected from UV radiation. The equipment must be properly grounded, and solvent vapors must be managed, as high-energy lamps can be an ignition source.
-
Reagent Handling: Moving from grams to kilograms means changing how reagents are handled. Use closed systems and pumps for transferring large volumes of solvents and reagents to minimize exposure.[9]
-
Process Control: For larger-scale reactions, internal temperature monitoring is critical, as the bath temperature is not a reliable indicator of the reaction's actual temperature.[9] Implement automated control systems for reagent addition and temperature regulation.
Conclusion
The scalable synthesis of cis-cyclobutane carboxylic acid derivatives is an achievable goal through rational method selection and careful process optimization. Solid-state photochemical [2+2] cycloadditions offer an elegant and highly stereoselective route to cis-1,2-dicarboxylic acids, provided that control over crystallography and photoreactor design is established. For other substitution patterns, such as cis-1,3-disubstituted systems, diastereoselective reductions of prochiral precursors provide a robust and highly scalable alternative using conventional chemical operations. By understanding the mechanistic principles behind these methods and adhering to rigorous safety protocols during scale-up, researchers and drug development professionals can confidently access these valuable molecular building blocks for their applications.
References
- Chu, Q. R., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing.
- Chu, Q. R., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.
- Trost, B. M., et al. (2014).
- Nishimura, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry.
- Wang, J., et al. (2021).
- Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
- Liktor-Busa, E., et al. (2020). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH.
- Lilly, D., & Njardarson, J. (2012).
- Scale-up of the [2+2] photocycloaddition reaction.
- Greene, J. L. (1966). Method of preparing cis-cyclobutane-1,2-dicarboxylic acid.
- Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy.
- Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. American Chemical Society.
- Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety.
- Scale-up Reactions. (2019). Division of Research Safety | Illinois.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
- Vasdekis, A., et al. (2017). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry.
- How do you Safely Scale up a Given Chemical Reaction? (2024).
- Process for producing cyclobutane derivative. (1993).
- Bellus, D., & Ernst, B. (1988). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US5202459A - Process for producing cyclobutane derivative - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. qesacademy.com [qesacademy.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. scientificupdate.com [scientificupdate.com]
- 11. fauske.com [fauske.com]
Application Notes and Protocols: Leveraging 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid in Advanced Polymer Chemistry for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the utilization of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid as a versatile building block in polymer chemistry. The focus is on the synthesis of novel cyclobutane-containing polyesters and their subsequent application in the formulation of advanced drug delivery systems. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for researchers exploring this unique class of biodegradable polymers.
Introduction: The Potential of Cyclobutane-Containing Polymers
The incorporation of the cyclobutane motif into polymer backbones imparts a unique combination of rigidity and flexibility, leading to materials with tunable thermal and mechanical properties. These characteristics, coupled with their potential for biodegradability, make cyclobutane-based polyesters highly attractive for biomedical applications, including controlled drug release and tissue engineering.
This compound serves as a strategic starting material. Through a two-step synthetic pathway involving hydrolysis and subsequent polycondensation, a diverse library of polyesters can be accessed. The semi-rigid nature of the cyclobutane ring can lead to polymers with desirable thermal stability and mechanical strength.
Monomer Synthesis: From Monoester to Diacid
The direct polymerization of this compound is challenging due to the differing reactivity of the carboxylic acid and the methyl ester. A more effective approach is the hydrolysis of the methyl ester to yield the symmetric monomer, cyclobutane-1,3-dicarboxylic acid (CBDA).
Hydrolysis of this compound to Cyclobutane-1,3-dicarboxylic Acid
This protocol outlines the base-catalyzed hydrolysis of the starting monoester.
Protocol 1: Synthesis of Cyclobutane-1,3-dicarboxylic Acid (CBDA)
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a solution of potassium hydroxide in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the ethanol by rotary evaporation.
-
Dissolve the resulting residue in a minimum amount of hot deionized water.
-
Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.
-
A white precipitate of cyclobutane-1,3-dicarboxylic acid will form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
For further purification, the crude product can be recrystallized from hot water or a suitable organic solvent mixture like ethyl acetate/hexanes.
-
Dry the purified cyclobutane-1,3-dicarboxylic acid under vacuum to a constant weight.
Characterization:
-
¹H NMR: To confirm the disappearance of the methoxy signal and the presence of the dicarboxylic acid protons.
-
Melting Point: To assess the purity of the synthesized diacid.
Polymer Synthesis: Melt Polycondensation of CBDA with Diols
The synthesized cyclobutane-1,3-dicarboxylic acid can be polymerized with a variety of diols via melt polycondensation to produce a range of polyesters with tailored properties. The choice of diol will significantly influence the thermal and mechanical characteristics of the resulting polymer.
General Protocol for Melt Polycondensation
This protocol describes a two-stage melt polycondensation process, a common and effective method for synthesizing high molecular weight polyesters.
Protocol 2: Synthesis of Cyclobutane-Based Polyesters
Materials:
-
Cyclobutane-1,3-dicarboxylic acid (CBDA)
-
Diol (e.g., ethylene glycol, 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., titanium(IV) butoxide, antimony(III) oxide)
-
Antioxidant (e.g., triphenyl phosphite)
Procedure: Stage 1: Esterification
-
Charge the cyclobutane-1,3-dicarboxylic acid and a slight molar excess of the diol (e.g., 1:1.2 ratio) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Add the catalyst and antioxidant to the reaction mixture.
-
Heat the reactor to a temperature of 180-200°C under a slow stream of nitrogen.
-
The esterification reaction will commence, and water will be evolved and collected.
-
Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Increase the temperature of the reactor to 220-250°C.
-
Gradually apply a vacuum (to below 1 Torr) over a period of 30-60 minutes to facilitate the removal of the excess diol and further drive the polymerization.
-
Continue the polycondensation under high vacuum and elevated temperature for 4-8 hours. The viscosity of the melt will increase significantly.
-
Once the desired viscosity is achieved, cool the reactor and extrude the polymer under nitrogen pressure.
Diagram of the Polymerization Process:
Caption: Workflow for the two-stage melt polycondensation synthesis of cyclobutane-based polyesters.
Expected Polymer Properties
The properties of the resulting polyesters are highly dependent on the diol used. Longer-chain diols generally lead to more flexible polymers with lower glass transition temperatures (Tg).
Table 1: Representative Physicochemical Properties of Cyclobutane-Based Polyesters
| Diol Used | Polymer Name | Representative Mn ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C) |
| Ethylene Glycol | Poly(ethylene cyclobutane-1,3-dicarboxylate) | 15,000 - 25,000 | 1.8 - 2.5 | 50 - 70 | 350 - 380 |
| 1,4-Butanediol | Poly(butylene cyclobutane-1,3-dicarboxylate) | 20,000 - 40,000 | 1.9 - 2.6 | 30 - 50 | 360 - 390 |
| 1,6-Hexanediol | Poly(hexamethylene cyclobutane-1,3-dicarboxylate) | 25,000 - 50,000 | 2.0 - 2.8 | 10 - 30 | 370 - 400 |
Note: These are representative values and can vary based on the specific polymerization conditions.
Polymer Characterization
Thorough characterization of the synthesized polyesters is crucial to understand their structure-property relationships.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the polymer, including the incorporation of both the diacid and diol monomers.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior and degree of crystallinity.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by determining the decomposition temperature (Td).
Application in Drug Delivery: Nanoparticle Formulation
The biodegradable nature of these cyclobutane-based polyesters makes them excellent candidates for creating nanoparticles for controlled drug delivery. Nanoprecipitation is a simple and effective method for formulating these nanoparticles.[1]
Protocol for Nanoparticle Preparation by Nanoprecipitation
Protocol 3: Formulation of Drug-Loaded Polyester Nanoparticles
Materials:
-
Cyclobutane-based polyester
-
Therapeutic agent (drug)
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Aqueous phase (deionized water)
-
Surfactant/stabilizer (e.g., Pluronic® F68, polyvinyl alcohol)
Procedure:
-
Dissolve the polyester and the therapeutic agent in the organic solvent to form the organic phase.
-
Dissolve the surfactant in the aqueous phase.
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to polymer precipitation.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unloaded drug and excess surfactant.
-
The purified nanoparticles can be lyophilized for long-term storage.
Diagram of the Nanoprecipitation Process:
Caption: Schematic of the nanoprecipitation method for formulating drug-loaded polyester nanoparticles.
Characterization of Nanoparticles
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: Determined by quantifying the amount of drug encapsulated within a known amount of nanoparticles using techniques like UV-Vis spectroscopy or HPLC after disrupting the nanoparticles.
In Vitro Drug Release Studies
Evaluating the drug release profile from the nanoparticles is a critical step in assessing their potential for controlled delivery.
Protocol for In Vitro Drug Release
Protocol 4: In Vitro Drug Release Assay
Materials:
-
Drug-loaded nanoparticle suspension
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Dialysis membrane (with a molecular weight cut-off lower than the polymer)
-
Shaking incubator
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Place the entire setup in a shaking incubator maintained at 37°C.[2]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[3]
-
Plot the cumulative percentage of drug released as a function of time.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a novel class of biodegradable polyesters. The protocols outlined in this guide provide a systematic approach to monomer synthesis, polymerization, and the formulation of these polymers into nanoparticle-based drug delivery systems. The tunable properties of these cyclobutane-containing polyesters offer significant potential for the development of advanced therapeutic solutions.
References
- Assem, Y., Helaly, F. M., Soliman, A., & Abdelmoez, S. (2016). Synthesis of aliphatic biodegradable polyesters nanoparticles as drug carrier for cancer treatment. Journal of Applied Pharmaceutical Science, 6(12), 032-041.
- Miladi, K., Sfar, S., Fessi, H., & Elaissari, A. (2017). Nanoprecipitation process: From encapsulation to drug delivery. International Journal of Pharmaceutics, 532(1), 115-131.
- Rodrigues, J. G., Borges, A., Pinho, A. C., & Reis, R. L. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 755.
Sources
Application Note & Protocol: Thermal Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
Abstract: This document provides a comprehensive guide for the efficient synthesis of cyclobutanecarboxylic acid via the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. The protocol is designed for researchers, chemists, and process development professionals who require a reliable method for producing this valuable synthetic intermediate. This guide elucidates the underlying chemical principles, furnishes a detailed, step-by-step experimental procedure, and offers expert insights into process optimization and safety.
Introduction and Significance
Cyclobutanecarboxylic acid is a key building block in organic synthesis, serving as a precursor to a variety of pharmaceutical agents and complex molecules, including cyclobutylamine.[1] Its preparation is most commonly and efficiently achieved through the thermal decarboxylation of its geminal dicarboxylic acid precursor, 1,1-cyclobutanedicarboxylic acid.[1][2] This process involves heating the diacid to induce the elimination of one carboxyl group as carbon dioxide (CO₂), a transformation that is both high-yielding and operationally simple. This application note provides an authoritative, field-tested protocol for this reaction, grounded in established chemical literature.
The Chemical Principle: Mechanism of Decarboxylation
The thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid, a type of geminal diacid, proceeds readily upon heating due to the stabilizing influence of the adjacent carboxyl group. The reaction is believed to occur via a concerted, six-membered cyclic transition state.[3][4][5]
The mechanism involves:
-
An intramolecular hydrogen transfer from one carboxyl group to the carbonyl oxygen of the second.
-
This facilitates a cyclic rearrangement of electrons, leading to the cleavage of a carbon-carbon bond.
-
The immediate products are carbon dioxide and an enol intermediate.
-
The enol rapidly tautomerizes to the more stable final product, cyclobutanecarboxylic acid.
This intramolecular pathway lowers the activation energy required for the C-C bond scission, allowing the reaction to proceed at moderate temperatures without the need for a catalyst.[3][6]
Critical Safety & Handling Protocols
Hazard Assessment: 1,1-Cyclobutanedicarboxylic acid is a corrosive solid that can cause severe skin burns and serious eye damage.[7][8][9][10] The thermal decomposition process releases carbon dioxide and involves heating to high temperatures (~160-170°C), which presents a risk of thermal burns.
Mandatory Precautions:
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any potential vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield is recommended when handling the hot apparatus.
-
Handling: Avoid creating dust when handling the solid starting material. Do not breathe dust or vapors.[7][9]
-
Thermal Safety: Use a well-calibrated heating mantle or an oil bath for controlled heating. Ensure all glassware is free of cracks and stars to prevent failure at high temperatures.
Detailed Experimental Protocol
This protocol is adapted from the robust and verified procedures published in Organic Syntheses.[2]
4.1. Materials and Equipment
-
Reagent: 1,1-Cyclobutanedicarboxylic Acid (>95% purity)
-
Equipment:
-
Round-bottom flask (e.g., 75-100 mL)
-
Short path distillation head with a thermometer adapter
-
Thermometer (-10 to 250°C range)
-
Condenser (Liebig or Vigreux)
-
Receiving flask (e.g., Claisen flask or round-bottom flask)
-
Heating mantle or oil bath
-
Clamps and support stand
-
Glass wool or boiling chips (optional, for distillation)
-
4.2. Step-by-Step Procedure
-
Apparatus Assembly: Assemble a simple distillation apparatus. Place the 1,1-cyclobutanedicarboxylic acid into the round-bottom flask (the "distilling flask"). Insert the thermometer so that the bulb is positioned just below the side arm leading to the condenser. Attach the condenser and the receiving flask. The receiving flask should be cooled with running water or an ice bath to efficiently condense the product.[2]
-
Initiating Decarboxylation: Gently heat the flask containing the diacid using a heating mantle or an oil bath. The bath temperature should be raised to approximately 160–170°C.[2][11]
-
Monitoring the Reaction: As the acid melts and the temperature reaches the target range, you will observe the evolution of carbon dioxide gas, which may appear as bubbling or frothing in the melt. Maintain this temperature until the evolution of CO₂ ceases.[2] This indicates that the decarboxylation is complete.
-
Product Distillation: After gas evolution has stopped, increase the heating to distill the resulting cyclobutanecarboxylic acid. The product will distill over, and the fraction boiling between 189-195°C should be collected in the cooled receiving flask.[11]
-
Completion and Yield: Continue distillation until no more liquid comes over. The reaction typically affords a high yield of crude product.
4.3. Purification (Optional but Recommended) For applications requiring high purity, the collected crude product can be redistilled. Collect the fraction that boils at a constant temperature (literature boiling point: 191.5–193.5 °C). This will remove any lower-boiling impurities or higher-boiling decomposition products.[1][11]
Quantitative Data Summary
| Parameter | Value | Source |
| Starting Material | 1,1-Cyclobutanedicarboxylic Acid | - |
| Molar Mass (Starting Material) | 144.12 g/mol | [8] |
| Decarboxylation Temperature | 160–170 °C | [2][11] |
| Product | Cyclobutanecarboxylic Acid | - |
| Molar Mass (Product) | 100.12 g/mol | [1] |
| Product Boiling Point | 189–195 °C (collection range) | [11] |
| Expected Yield | 86–91% | [11] |
Process Visualization: Experimental Workflow
Caption: Workflow for the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Expert Insights & Troubleshooting
-
Temperature Control is Key: While the reaction is robust, precise temperature control is important. If the temperature is too low (<150°C), the rate of decarboxylation will be impractically slow. Conversely, excessive heating (>200°C) can lead to charring and decomposition of the product, reducing the final yield and purity.
-
Vigorous Gas Evolution: The initial evolution of CO₂ can be vigorous. It is crucial to heat the mixture slowly and steadily to avoid material loss from frothing into the condenser.
-
Solidification in Condenser: Cyclobutanecarboxylic acid has a melting point of -7.5 °C, so solidification in a well-chilled condenser is not typically an issue. However, ensure the condenser water is not excessively cold to prevent any potential blockage.
-
No Solvent Required: This reaction is a neat (solvent-free) thermal decomposition, which simplifies the workup procedure as there is no solvent to remove.
References
-
Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Cyclobutanecarboxylic Acid. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]
-
YouTube. (2016). Heating effect on Gem Dicarboxylic acid (Decarboxylation)- IIT JEE | Vineet Khatri | ATP STAR. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Retrieved from [Link]
-
Allen. (n.d.). Decarboxylation from geminal Dicarboxylic Acid, Beta Keto Acid, Beta Unsaturated Acid Etc. Retrieved from [Link]
-
Unacademy. (2017). Heating Effect: Gem Di-Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2017). (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)- JEE||NEET||CBSE(Organic Chem.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.9: Decarboxylations. Retrieved from [Link]
-
YouTube. (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Decarboxylative photocatalytic transformations. Retrieved from [Link]
Sources
- 1. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Photochemical Synthesis of Aminocyclobutane Carboxylic Acid Derivatives
Abstract: This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of aminocyclobutane carboxylic acid (CBAA) derivatives via visible-light-mediated [2+2] photocycloaddition. Aminocyclobutane scaffolds are of significant interest in medicinal chemistry, serving as conformationally constrained building blocks that can enhance the metabolic stability and binding affinity of peptide-based therapeutics.[1][2] This document outlines the mechanistic principles, experimental design rationale, a step-by-step laboratory procedure, and data analysis for the synthesis of these high-value compounds, tailored for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of Constrained Amino Acids
In the landscape of modern drug discovery, the design of molecules with precise three-dimensional structures is paramount for achieving high potency and selectivity. Unnatural amino acids are critical tools in this endeavor, allowing chemists to move beyond the canonical 20 proteinogenic structures to build novel peptides and peptidomimetics with improved pharmacological properties.[3][4] Among these, aminocyclobutane carboxylic acids (CBAAs) have emerged as particularly valuable building blocks.[2][5][6] The inherent strain and rigidity of the cyclobutane ring impart a well-defined conformation upon peptide backbones, which can lock a molecule into its bioactive shape and improve resistance to enzymatic degradation.[1][2]
Traditionally, the synthesis of cyclobutane rings can be challenging.[7][8] However, photochemical [2+2] cycloaddition offers a direct and atom-economical pathway to these four-membered rings.[9][10][11] By leveraging the power of visible-light photocatalysis, this approach avoids the use of harsh reagents and high-energy UV radiation, offering a milder, more scalable, and functional-group-tolerant alternative.[12][13][14]
This application note details a robust protocol for the photocatalytic [2+2] cycloaddition between dehydroamino acid derivatives and styrenes to afford direct access to complex cyclobutane α-amino acids.[2] We will explore the underlying reaction mechanism, provide a validated experimental workflow, and discuss the critical parameters for successful synthesis.
Mechanistic Rationale: Triplet Energy Transfer Catalysis
The synthesis proceeds via a visible-light-mediated [2+2] cycloaddition, which relies on a photocatalyst to absorb low-energy visible light and transfer that energy to a substrate. This process, known as triplet energy transfer, is the cornerstone of this methodology.[2]
The Causality Behind the Mechanism:
-
Photoexcitation: The cycle begins with the photocatalyst (PC), typically an iridium or ruthenium complex, absorbing a photon of visible light. This promotes the catalyst from its ground state (S₀) to an electronically excited singlet state (S₁).[9][15]
-
Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁). This triplet state is the key reactive species in the catalytic cycle.[15]
-
Triplet Energy Transfer: The excited triplet photocatalyst (PC[T₁]) collides with a ground-state substrate molecule, the dehydroamino acid (Substrate 1). If the triplet energy of the photocatalyst is higher than that of the substrate, an efficient energy transfer occurs. This excites the dehydroamino acid to its triplet state (Substrate 1[T₁]) and returns the photocatalyst to its ground state, ready to begin another cycle.[2] The choice of a photocatalyst like [Ir(dFCF3ppy)2(dtbpy)]PF6 is deliberate; its high triplet energy is sufficient to activate the dehydroamino acid alkene, which is often challenging to excite directly.[2]
-
Diradical Formation & Ring Closure: The triplet-excited dehydroamino acid behaves as a diradical. It reacts with the second substrate, a styrene derivative (Substrate 2), in a stepwise fashion to form a 1,4-diradical intermediate.[15] This intermediate then undergoes spin inversion followed by rapid ring closure to yield the final cyclobutane product, regenerating the ground state of all species. The stereochemistry of the final product is often determined by the stability of the 1,4-diradical intermediate.[9]
Diagram: Photocatalytic [2+2] Cycloaddition Cycle
Caption: Catalytic cycle for the visible-light-mediated [2+2] photocycloaddition.
Experimental Protocol: Synthesis of Methyl 1-(tert-butoxycarbonylamino)-2-phenylcyclobutane-1-carboxylate
This protocol describes a representative synthesis using N-Boc-dehydroalanine methyl ester and styrene.
Materials and Equipment
| Reagents & Materials | Equipment |
| Methyl 2-((tert-butoxycarbonyl)amino)acrylate | Photoreactor (e.g., EvoluChem™ PhotoRedOx Box)[16] |
| Styrene (inhibitor removed) | Blue LED light source (e.g., 34W, 450 nm) |
| [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ Photocatalyst | Schlenk line or glovebox for inert atmosphere |
| Anhydrous Dichloromethane (DCM) | Borosilicate glass vials (e.g., 4 mL) with stir bars |
| Argon or Nitrogen gas (high purity) | Magnetic stir plate |
| Silica gel for column chromatography | Rotary evaporator |
| Solvents for chromatography (Hexanes, Ethyl Acetate) | NMR Spectrometer (¹H, ¹³C) and Mass Spectrometer |
Step-by-Step Procedure
Rationale for Key Steps:
-
Inert Atmosphere: Oxygen is a known quencher of triplet excited states. Removing it via degassing is critical for reaction efficiency.
-
Anhydrous Solvent: While not as critical as for other organometallic reactions, using an anhydrous solvent minimizes potential side reactions.
-
Stirring: Ensures a homogenous solution for uniform irradiation and efficient catalytic turnover.
-
Cooling: Photochemical reactions can generate heat. A cooling fan maintains a consistent temperature (near room temperature), preventing thermal decomposition and side reactions.[16]
-
Preparation: In a 4 mL borosilicate vial equipped with a magnetic stir bar, add methyl 2-((tert-butoxycarbonyl)amino)acrylate (0.2 mmol, 1.0 equiv.), the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (0.002 mmol, 1 mol%), and anhydrous dichloromethane (2.0 mL).
-
Addition of Alkene: Add styrene (0.3 mmol, 1.5 equiv.) to the vial.
-
Degassing: Seal the vial with a septum-containing cap. Degas the solution for 15 minutes by bubbling argon or nitrogen gas through the mixture. Alternatively, use three cycles of the freeze-pump-thaw method for more rigorous oxygen removal.
-
Reaction Setup: Place the sealed vial onto a magnetic stir plate inside the photoreactor. Position the vial approximately 2-3 cm from the blue LED light source.
-
Irradiation: Begin stirring and turn on the light source and the cooling fan. Irradiate the reaction mixture for 12-24 hours. Monitor the reaction progress by taking small aliquots (via a degassed syringe) and analyzing by TLC or ¹H NMR.
-
Work-up: Once the starting material is consumed, turn off the light source. Concentrate the reaction mixture directly onto silica gel using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of 5% to 20% ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the product and remove the solvent under reduced pressure to yield the aminocyclobutane derivative as a solid or viscous oil. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The reaction typically yields a mixture of diastereomers, which can be quantified by ¹H NMR analysis of the crude reaction mixture.[2]
Diagram: Experimental Workflow
Caption: General workflow for the photochemical synthesis of CBAA derivatives.
Data Summary and Scope
The described protocol is versatile and accommodates a range of substituted styrenes. The electronic nature of the substituent on the styrene ring can influence reaction efficiency and time.
| Entry | Styrene Derivative | Yield (%)[2] | Diastereomeric Ratio (d.r.)[2] |
| 1 | Styrene | 85% | 8:1 |
| 2 | 4-Methylstyrene | 92% | 9:1 |
| 3 | 4-Methoxystyrene | 95% | 10:1 |
| 4 | 4-Fluorostyrene | 78% | 7.5:1 |
| 5 | 4-Chlorostyrene | 75% | 7:1 |
| 6 | 4-(Trifluoromethyl)styrene | 65% | 6:1 |
Analysis of Results: The data indicates that electron-donating groups (Entries 2 & 3) on the styrene partner generally lead to higher yields and slightly improved diastereoselectivity. Conversely, electron-withdrawing groups (Entries 4-6) tend to decrease the reaction yield, likely by affecting the stability of the diradical intermediate or the kinetics of the addition step. This provides a predictable framework for planning the synthesis of diverse derivatives.
Conclusion and Outlook
Visible-light-mediated [2+2] photocycloaddition is a powerful and reliable strategy for the synthesis of valuable aminocyclobutane carboxylic acid derivatives.[2] The methodology is characterized by its mild conditions, operational simplicity, and tolerance of various functional groups, making it an attractive tool for both academic research and industrial drug development. By providing direct access to conformationally constrained amino acid building blocks, this photochemical approach facilitates the exploration of novel chemical space in the design of next-generation peptide therapeutics.
References
- American Chemical Society. (n.d.). Photochemical synthesis of unnatural amino acids.
- García-Reyes, J. (n.d.). Photochemical access to noncanonical amino acids and modified peptides.
- König, N. et al. (n.d.). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science (RSC Publishing).
- American Chemical Society. (n.d.). Total synthesis of cyclobutane amino acids from Atelia herbert smithii.
- Wikipedia. (n.d.). Enone–alkene cycloadditions.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Photochemical [2+2] Cycloaddition of Dibenzylideneacetone.
- Liu, L. et al. (2021). Access to Deuterated Unnatural α-Amino Acids and Peptides by Photochemical Acyl Radical Addition. Organic Letters, ACS Publications.
- Fiveable. (n.d.). Photochemical [2+2] cycloadditions Definition. Organic Chemistry II Key Term.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of 1-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery.
- Li, R. et al. (n.d.). Photocatalytic Regioselective and Stereoselective [2 + 2] Cycloaddition of Styrene Derivatives Using a Heterogeneous Organic Photocatalyst. ACS Catalysis, ACS Publications.
- Du, J. & Yoon, T. P. (n.d.). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. PMC, NIH.
- Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University.
- ResearchGate. (n.d.). Photochemical [2+2]‐cycloaddition reactions: concept and selected....
- ResearchGate. (n.d.). Intramolecular [2+2] cycloaddition reaction by a flavin photocatalyst under the visible light.
- ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids.
- ChemRxiv. (n.d.). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes.
- Tyson, E. L. et al. (n.d.). Photocatalytic [2 + 2] Cycloadditions of Enones with Cleavable Redox Auxiliaries. Organic Letters, ACS Publications.
- Strieth-Kalthoff, F. et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC, NIH.
- Scribd. (n.d.). Experimental Set Up For Photochemical Reactions.
- Albini, A. & Germani, L. (2010). Photochemical Methods. Wiley-VCH.
- Researcher.Life. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. R Discovery.
- Gershonov, E. et al. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, ACS Publications.
- Gershonov, E. et al. (n.d.). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed.
- Bach, T. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PMC, PubMed Central.
- HepatoChem. (n.d.). Photochemical Reactor Setup.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical synthesis of unnatural amino acids | Poster Board #540 - American Chemical Society [acs.digitellinc.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutane synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 16. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cyclobutanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common issues encountered during this process. Here, we provide in-depth, field-proven insights and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing cyclobutanecarboxylic acid?
A1: The two most established and widely used methods for the synthesis of cyclobutanecarboxylic acid are the malonic ester synthesis and the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[1][2] The malonic ester synthesis is a classic approach for forming cycloalkane carboxylic acids, while the decarboxylation route is often simpler if the starting dicarboxylic acid is readily available.[1][2] More modern but less commonly used methods include palladium-catalyzed carbonylation and [2+2] cycloadditions.[3][4]
Q2: I'm planning to use the malonic ester synthesis. What is the overall reaction scheme?
A2: The malonic ester synthesis for cyclobutanecarboxylic acid involves a three-step process starting from diethyl malonate and 1,3-dibromopropane. The overall transformation can be visualized as follows:
Caption: Workflow for the malonic ester synthesis of cyclobutanecarboxylic acid.
Q3: What kind of yields can I realistically expect from these methods?
A3: For the malonic ester synthesis, overall yields are often modest due to potential side reactions, but with careful optimization, they can be significantly improved.[5] The decarboxylation of 1,1-cyclobutanedicarboxylic acid is typically a high-yielding step, often in the range of 86-91%.[2]
| Synthesis Method | Key Step | Typical Yield | Reference |
| Malonic Ester Synthesis | Overall Yield | 20-60% | [1][5] |
| Decarboxylation | Decarboxylation of 1,1-cyclobutanedicarboxylic acid | 86-91% | [2] |
Troubleshooting Guide: Malonic Ester Synthesis
Q4: My yield of diethyl 1,1-cyclobutanedicarboxylate is very low. What could be the cause?
A4: Low yields in the initial cyclization step are a common problem and can often be attributed to a competing side reaction: the formation of ethyl pentane-1,1,5,5-tetracarboxylate.[1] This occurs when a second molecule of diethyl malonate reacts with the mono-alkylated intermediate before it can cyclize.
Troubleshooting Steps:
-
Control of Reaction Temperature: Maintain the reaction temperature between 60-65°C during the addition of sodium ethoxide.[1] Overheating can favor the intermolecular side reaction over the desired intramolecular cyclization.
-
Rate of Addition: Add the sodium ethoxide solution gradually. A slow and controlled addition helps to keep the concentration of the mono-alkylated intermediate low, thus favoring the intramolecular cyclization.
-
Purity of Reagents: Ensure that your diethyl malonate and 1,3-dibromopropane are pure and your ethanol is absolute. Water contamination will consume the sodium ethoxide and can lead to lower yields.[6]
-
Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing and to minimize localized high concentrations of reagents, which can promote side reactions.
Q5: I'm having trouble with the saponification and decarboxylation steps. What should I look out for?
A5: Issues in these final steps often relate to incomplete reactions or inefficient purification.
Troubleshooting Saponification:
-
Ensure Complete Hydrolysis: The saponification of the diethyl ester to the dicarboxylic acid requires refluxing with a strong base like potassium hydroxide.[1] Ensure the reflux is maintained for a sufficient duration (typically around 2 hours) to drive the reaction to completion. Incomplete hydrolysis will result in a lower yield of the dicarboxylic acid.
Troubleshooting Decarboxylation:
-
Optimal Temperature: The decarboxylation of 1,1-cyclobutanedicarboxylic acid requires heating to approximately 160-170°C.[1][2] Below this temperature, the reaction will be very slow. Significantly higher temperatures could lead to decomposition of the product.
-
Monitoring CO2 Evolution: The reaction is complete when the evolution of carbon dioxide ceases.[1] This can be observed by bubbling the off-gas through a solution of calcium hydroxide (limewater).
-
Purification: The crude cyclobutanecarboxylic acid should be purified by distillation to remove any remaining starting material or byproducts.[1][2]
Caption: Troubleshooting common issues in the malonic ester synthesis.
Detailed Protocol: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid
This protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Part A: Diethyl 1,1-cyclobutanedicarboxylate
-
In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.
-
While stirring vigorously, add the sodium ethoxide solution through the dropping funnel, maintaining the reaction temperature at 60–65°C. This may require occasional cooling. The addition should take approximately 1 hour.
-
After the addition is complete, heat the mixture on a steam bath until a sample is neutral to phenolphthalein (approximately 2 hours).
-
Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.
-
Steam distill the mixture to isolate the diethyl 1,1-cyclobutanedicarboxylate.
Part B: 1,1-Cyclobutanedicarboxylic Acid
-
Hydrolyze the collected ester by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.
-
Remove most of the ethanol by distillation and evaporate the remaining mixture to dryness on a steam bath.
-
Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid.
-
Boil the solution to remove any dissolved carbon dioxide, then make it slightly alkaline with ammonia.
-
Add a slight excess of barium chloride solution to precipitate barium malonate and filter the hot solution.
-
Cool the filtrate and add 100 ml of 12 N hydrochloric acid.
-
Extract the solution with four 250-ml portions of ether.
-
Dry the combined ether extracts over anhydrous calcium chloride and remove the ether by distillation.
-
The resulting crude dicarboxylic acid can be purified by crystallization from hot ethyl acetate. The expected yield of pure 1,1-cyclobutanedicarboxylic acid is 30–34 g.
Part C: Cyclobutanecarboxylic Acid
-
Place the purified 1,1-cyclobutanedicarboxylic acid in a distillation flask.
-
Heat the flask in an oil or metal bath to 160–170°C until the evolution of carbon dioxide ceases.
-
Increase the bath temperature to 210–220°C and collect the fraction boiling at 189–195°C.
-
Redistill the crude product to obtain pure cyclobutanecarboxylic acid (boiling point 191.5–193.5°C). The expected yield is 18–21 g.
References
- Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016
- BenchChem. (2025). Troubleshooting common issues in the chemical synthesis of Avenaciolide. Retrieved from a relevant BenchChem technical guide.
- Kölmel, D. K., et al. (2021). On-DNA Synthesis of Highly Substituted Cyclobutanes via Photocatalytic [2+2] Cycloaddition.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules. Retrieved from a relevant BenchChem technical guide.
- Cason, J., & Way, R. L. (1949). The Preparation of Cyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 14(1), 31-36.
-
Wikipedia. (n.d.). Ring expansion and contraction. Retrieved from [Link]
- Myers, A. G. (n.d.). Cyclobutane Synthesis.
- Chegg. (2021, April 12). Solved: When diethylmalonate was treated with two equivalents...
-
Beilstein Journals. (n.d.). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Retrieved from [Link]
- National Institutes of Health. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- ACS Publications. (2021, November 12). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones.
- Reddit. (2024, November 20). What are some common causes of low reaction yields?
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from a relevant online chemistry resource.
- FlipHTML5. (2015, December 1). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid.
- ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
- Werner, N. W., & Casanova, J., Jr. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. doi:10.15227/orgsyn.047.0028
- ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Scholarly Publications Leiden University. (n.d.). Palladium-catalyzed carbonylative synthesis of carboxylic acid anhydrides from Alkenes.
- ResearchGate. (n.d.). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from a relevant organic chemistry resource.
- Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.
- Organic Chemistry Portal. (n.d.). Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights. Retrieved from a relevant organic chemistry portal page.
- Scholarly Publications Leiden University. (n.d.). Palladium-catalyzed carbonylative synthesis of carboxylic acid anhydrides from Alkenes.
- Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from a relevant organic chemistry portal page.
- ResearchGate. (n.d.). Oxidative Ring Contraction of Cyclobutenes – General Approach to Cyclopropylketones Including Mechanistic Insights.
- Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from a relevant organic chemistry portal page.
- Wiley Online Library. (n.d.). Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids.
- BenchChem. (2025). Troubleshooting low yield in Aldol condensation. Retrieved from a relevant BenchChem technical guide.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from a relevant BenchChem technical guide.
- BenchChem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. Retrieved from a relevant BenchChem technical guide.
- ResearchGate. (n.d.). Optimization of the Decarboxylation of Dicarboxylic Acid 1 a.
- BenchChem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. Retrieved from a relevant BenchChem technical guide.
- PubChem. (n.d.). Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester.
- Homework.Study.com. (n.d.). By starting with a dihalide, cyclic compounds can be prepared using the malonic ester synthesis...
- Hartman, W. W. (n.d.). Malonic acid, bromo-, ethyl ester. Organic Syntheses.
- Filo. (2023, January 25). 1,3-dibromopropane reacts with metallic zinc to form.
Sources
Side reactions in the synthesis of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid
As a Senior Application Scientist, I understand that the synthesis of seemingly simple molecules like 3-(Methoxycarbonyl)cyclobutanecarboxylic acid can be fraught with challenges, from controlling stereochemistry to avoiding pesky side reactions. This Technical Support Center is designed to provide you with direct, actionable guidance to troubleshoot and optimize your synthetic route.
We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues, ensuring you not only solve the immediate problem but also gain a deeper understanding for future experiments.
Technical Troubleshooting Guide
This guide addresses the most common and critical issues encountered during the synthesis of this compound, which typically originates from the corresponding cyclobutane-1,3-dicarboxylic acid or its diester.
Question 1: My selective mono-hydrolysis of dimethyl cyclobutane-1,3-dicarboxylate is giving low yields. My product is contaminated with both starting diester and the fully hydrolyzed diacid. What's going wrong?
Answer:
This is a classic challenge in selective hydrolysis. The relative rates of the first and second hydrolysis steps are not sufficiently different, leading to a statistical mixture of products. The core issue is that the mono-anion formed after the first hydrolysis is still susceptible to saponification, sometimes even at an accelerated rate depending on the conditions.
Root Cause Analysis:
-
Stoichiometry and Localized Excess: Even with precisely one equivalent of base (e.g., NaOH or KOH), slow diffusion or poor mixing can create localized regions of high base concentration, leading to the formation of the diacid.
-
Reaction Time and Temperature: Allowing the reaction to proceed for too long in an attempt to consume all the starting material will inevitably drive the formation of the diacid. Conversely, quenching the reaction too early leaves a significant amount of unreacted diester.
-
Solvent Choice: The choice of solvent (e.g., methanol, water, THF mixtures) affects the solubility of the reactants and intermediates, influencing the reaction rates.
Troubleshooting Protocol: Optimized Selective Mono-hydrolysis
This protocol is adapted from methodologies for selective hydrolysis of similar dicarboxylates.[1] The key is to use a slight excess of the diester and carefully control the addition of the base at low temperatures.
Step-by-Step Protocol:
-
Setup: Dissolve dimethyl cyclobutane-1,3-dicarboxylate (1.0 equiv) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice-water bath.
-
Base Preparation: Prepare a solution of sodium hydroxide (0.95 equiv) in water. The volume of water should be minimal, just enough to fully dissolve the NaOH.
-
Controlled Addition: Add the NaOH solution dropwise to the stirring methanolic solution of the diester over 30-60 minutes. It is critical to maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid LC-MS analysis. You should see the appearance of the mono-acid product and the gradual consumption of the starting diester. The goal is to stop the reaction when the spot for the starting material is faint, but before a significant spot for the diacid (which often stays at the baseline in normal phase) appears.
-
Quenching: Once the optimal point is reached (typically 2-4 hours, but monitor!), quench the reaction by adding 1M HCl until the pH is ~3-4.
-
Workup: Remove the methanol in vacuo. The resulting aqueous solution can then be extracted with an organic solvent like ethyl acetate or dichloromethane to isolate the mono-ester product. The unreacted diester will be extracted, while the diacid has low solubility. The desired mono-acid will partition into the organic layer.
-
Purification: See the dedicated purification question (Question 3) for details on separating the final mixture.
Workflow Diagram: Selective Mono-Hydrolysis
Caption: Controlled workflow for selective mono-hydrolysis.
Question 2: I am getting a mixture of cis and trans isomers. How can I synthesize the pure trans or cis isomer?
Answer:
Controlling the stereochemistry of 1,3-disubstituted cyclobutanes is a central challenge. The thermodynamic and kinetic stability of the isomers, along with the reaction mechanism, dictates the final ratio. The trans isomer is generally the thermodynamically more stable product due to reduced steric interactions, while the cis isomer can sometimes be favored under kinetic control.
Mechanistic Insight:
-
Thermodynamic Control: Conditions that allow for equilibration, such as high temperatures or the presence of a base that can epimerize the stereocenters, will favor the more stable trans isomer.
-
Kinetic Control: Reactions that proceed via a rigid transition state, such as certain cycloadditions or reductions, can favor the formation of the less stable cis isomer.[2]
Strategy 1: Synthesis and Separation of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (Thermodynamic Product)
This strategy relies on synthesizing a mixture and then isomerizing to the more stable trans diacid, followed by purification and mono-esterification.
Step-by-Step Protocol:
-
Synthesis of Mixed Diacids: Prepare cyclobutane-1,3-dicarboxylic acid via a standard route, for example, by hydrolysis of the product from a malonic ester synthesis followed by decarboxylation. This will likely yield a mixture of isomers.
-
Epimerization to trans-Diacid:
-
Place the mixture of diacids in a flask with a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in a high-boiling solvent like toluene.
-
Heat the mixture to reflux for several hours to allow equilibration to the thermodynamically favored trans isomer.
-
After cooling, acidify and extract the trans-diacid.
-
-
Purification by Recrystallization: The trans and cis isomers of the diacid often have different solubilities. The trans-cyclobutane-1,3-dicarboxylic acid can often be purified by recrystallization from water or ethyl acetate.
-
Mono-esterification: Once you have the pure trans-diacid, perform a controlled Fischer esterification.
-
Dissolve the trans-diacid (1.0 equiv) in a large excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.05 equiv).
-
Heat to a gentle reflux and monitor carefully by TLC/LC-MS. The reaction will proceed from diacid -> mono-ester -> diester. Stop the reaction when the concentration of the mono-ester is maximized. This avoids the equilibrium issue of hydrolysis.
-
Strategy 2: Diastereoselective Synthesis for the cis Isomer
Obtaining the kinetic cis product often requires a stereoselective reaction. One published method involves the diastereoselective reduction of a cyclobutylidene derivative.[2]
Comparative Table: Isomer Control
| Parameter | Favors trans Isomer (Thermodynamic) | Favors cis Isomer (Kinetic) |
| Conditions | High temperature, long reaction times, presence of base for equilibration. | Low temperature, short reaction times, use of stereodirecting reagents. |
| Typical Step | Epimerization of a diacid mixture using a base like DBU. | Diastereoselective reduction (e.g., using NaBH₄ on a specific precursor).[2] |
| Purification | Recrystallization of the more symmetric, often less soluble trans-diacid. | Often requires chromatography if the diastereoselectivity is not perfect. |
Question 3: I'm struggling with the purification. How can I effectively separate the desired mono-ester from the starting diester and the diacid byproduct?
Answer:
Purification is challenging because the three compounds (diester, mono-ester/acid, diacid) have different properties. A combination of extraction and chromatography is typically required.
Root Cause Analysis:
-
Diester (Non-polar): Highly soluble in organic solvents, non-acidic.
-
Mono-ester (Intermediate polarity): Soluble in many organic solvents, but also has a carboxylic acid group, making it extractable into a basic aqueous solution.
-
Diacid (Polar): Poorly soluble in non-polar organic solvents, highly soluble in basic aqueous solutions.
Troubleshooting Protocol: Sequential Extraction Purification
This method exploits the difference in acidity (pKa) between the mono-acid and diacid.
Step-by-Step Protocol:
-
Initial Organic Solution: After the reaction workup, you should have your crude product mixture (diester, mono-ester, diacid) dissolved in a solvent like ethyl acetate.
-
Remove the Diacid:
-
Extract the organic solution with a mild, dilute basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).
-
The diacid is significantly more acidic and will be deprotonated and extracted into the aqueous layer. The mono-ester is less acidic and will largely remain in the organic layer, along with the diester.
-
Repeat the NaHCO₃ extraction 2-3 times. Combine the aqueous layers (this contains your diacid byproduct).
-
-
Isolate the Mono-ester:
-
Now, extract the remaining organic layer with a stronger, yet still controlled, base like a dilute (e.g., 0.5 M) solution of sodium carbonate (Na₂CO₃) or a carefully controlled amount of 0.1 M NaOH.
-
The mono-ester will be deprotonated and extracted into this aqueous layer, while the neutral diester remains in the organic phase.
-
Separate the layers. The organic layer now contains primarily the unreacted diester.
-
-
Product Recovery:
-
Take the second aqueous extract (from step 3) and cool it to 0 °C.
-
Slowly acidify it with cold 1M HCl to a pH of ~3.
-
The desired this compound will precipitate or can be extracted with fresh ethyl acetate.
-
Dry the organic layer with Na₂SO₄, filter, and concentrate to yield the purified product.
-
Purification Flow Diagram
Caption: Sequential extraction strategy for purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the initial formation of the cyclobutane ring via malonic ester synthesis?
A1: When using diethyl malonate and 1,3-dihalopropanes (like trimethylene bromide), the most significant side reaction is intermolecular condensation. Instead of one malonate anion reacting with both ends of the same dihalide (intramolecular), a second molecule of malonate reacts with the intermediate. This leads to the formation of a linear tetraester, specifically ethyl pentane-1,1,5,5-tetracarboxylate.[3] To minimize this, the reaction should be run under high dilution conditions to favor the intramolecular cyclization.
Q2: Can I use a different base for the selective hydrolysis?
A2: Yes, other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used. LiOH is sometimes preferred in aqueous/THF mixtures as it can offer different selectivity profiles. Enzymatic hydrolysis using a lipase is also a powerful technique for achieving high selectivity for mono-de-esterification, as the enzyme's active site often distinguishes between the two ester groups, especially if they are in different steric environments.
Q3: How do I confirm the stereochemistry (cis vs. trans) of my final product?
A3: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The symmetry of the molecule will be reflected in the number of signals. The trans isomer is more symmetric and may show fewer signals than the cis isomer. The coupling constants (J-values) between the protons on the cyclobutane ring can also provide crucial information about their dihedral angles and thus their relative stereochemistry.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can show through-space correlations between protons. For the cis isomer, you would expect to see a NOE correlation between the protons at C1 and C3. This correlation would be absent in the trans isomer.
Q4: Are there any specific safety concerns I should be aware of?
A4: Standard laboratory safety practices should be followed. When working with bases like NaOH/KOH, they are corrosive and should be handled with care. Solvents like methanol and ethyl acetate are flammable. If you are starting from scratch using reagents like trimethylene bromide, it is a lachrymator and should be handled in a well-ventilated fume hood. The final products, cyclobutane carboxylic acids, may cause skin and eye irritation.[4]
References
-
Ishizaki, M., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available at: [Link]
-
Wiberg, K. B., & Lampman, G. M. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]
-
Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. Available at: [Link]
-
Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Allinger, C., et al. (1921). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. Available at: [Link]
-
PubChem. (n.d.). cis-Cyclobutane-1,3-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid
Welcome to the technical support center for 3-(Methoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this versatile cyclobutane derivative. As a key building block in the synthesis of various biologically active compounds, achieving high purity is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction
This compound is a bifunctional molecule featuring both a carboxylic acid and a methyl ester. Its rigid, strained four-membered ring structure presents unique purification challenges, most notably the separation of its cis and trans diastereomers. These isomers often exhibit very similar physical and chemical properties, making their separation by standard techniques difficult.[1] This guide will address this primary challenge, as well as other common issues such as removing starting materials, byproducts, and preventing unwanted hydrolysis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My primary challenge is separating the cis and trans isomers of this compound. What are the most effective strategies?
Answer: The separation of cis and trans isomers of cyclobutane derivatives is a well-known challenge due to their similar polarities and physical properties. The most effective strategies typically involve chromatography, but success is highly dependent on the chosen conditions.
Core Insight: The key to separating these diastereomers lies in exploiting the subtle differences in their three-dimensional structures, which affects how they interact with a stationary phase. The trans isomer is generally more linear and less polar than the cis isomer, which has a more "V-shaped" conformation, leading to a larger dipole moment.
Recommended Techniques:
-
Flash Chromatography: This is often the first method of choice for preparative scale separation.[1]
-
Stationary Phase: Normal-phase silica gel is typically effective. The polar silanol groups on the silica surface will interact more strongly with the more polar cis isomer.
-
Mobile Phase: A non-polar/polar solvent system is used, such as hexane/ethyl acetate or dichloromethane/methanol. The optimal ratio will require some experimentation and is best determined by thin-layer chromatography (TLC) first. A gradient elution, gradually increasing the polarity of the mobile phase, can often provide the best separation.
-
Causality: The cis isomer, being more polar, will have a stronger affinity for the silica gel and thus a longer retention time, eluting after the trans isomer.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical or semi-preparative scales, HPLC offers higher resolution.[1]
-
Normal-Phase HPLC: Similar to flash chromatography, a polar stationary phase (e.g., silica, diol) with a non-polar mobile phase can be effective.
-
Reversed-Phase HPLC: A non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a small amount of acid like formic acid or TFA to suppress ionization of the carboxylic acid) can also work. In this case, the less polar trans isomer will be retained longer.
-
Visualizing the Separation Workflow:
Caption: Workflow for separating cis/trans isomers.
FAQ 2: I'm observing a significant amount of what I believe to be the dicarboxylic acid in my purified product. What is causing this and how can I prevent it?
Answer: The presence of the dicarboxylic acid (cyclobutane-1,3-dicarboxylic acid) is a common issue resulting from the hydrolysis of the methyl ester. This can occur during the synthesis, work-up, or purification stages, especially if acidic or basic conditions are employed at elevated temperatures.
Core Insight: The ester group is susceptible to cleavage under both acidic and basic conditions. The carboxylic acid group within the molecule can even autocatalyze this hydrolysis, particularly in the presence of water and heat.
Prevention and Removal Strategies:
-
During Work-up:
-
Avoid prolonged exposure to strong acids or bases.
-
When performing extractions, use dilute acidic solutions (e.g., 1M HCl) for a short duration and at low temperatures (e.g., on an ice bath) to neutralize any basic catalysts.
-
Ensure all organic extracts are thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation to remove residual water.
-
-
During Purification:
-
pH Control: If using reversed-phase HPLC, buffering the mobile phase to a slightly acidic pH (e.g., 3-4) can suppress the ionization of the carboxylic acid and minimize on-column hydrolysis.
-
Temperature: Avoid heating the sample for extended periods. When removing solvent under reduced pressure, use a water bath at a moderate temperature (e.g., 30-40°C).
-
-
Removal of Dicarboxylic Acid Impurity:
-
Acid-Base Extraction: The dicarboxylic acid is more acidic than the desired mono-ester. A carefully controlled extraction with a weak base, such as a saturated solution of sodium bicarbonate, can selectively deprotonate and extract the dicarboxylic acid into the aqueous phase, leaving the desired product in the organic layer.
-
Chromatography: The dicarboxylic acid is significantly more polar than the mono-ester. It will have a much longer retention time on normal-phase silica gel and a much shorter retention time on reversed-phase C18, allowing for effective separation.
-
Visualizing the Hydrolysis Pathway:
Caption: Pathway for unwanted ester hydrolysis.
FAQ 3: My NMR spectrum shows unreacted starting materials from the synthesis. What is the best way to remove these?
Answer: The optimal method for removing unreacted starting materials depends on their chemical nature. Common synthetic routes to cyclobutane derivatives often involve starting materials like diethyl malonate and trimethylene bromide or similar precursors.[2]
Core Insight: The physical and chemical properties of the starting materials will dictate the most efficient purification strategy. Often, a combination of extraction and chromatography is most effective.
Troubleshooting Table for Starting Material Removal:
| Starting Material Type | Key Property Difference | Recommended Removal Technique |
| Malonic Esters (e.g., Diethyl Malonate) | Higher polarity and water solubility of the hydrolyzed diacid. | 1. Basic Wash: Perform a work-up with a mild base (e.g., NaHCO₃ solution) to deprotonate and remove any hydrolyzed malonic acid. 2. Chromatography: Malonic esters are typically more polar than the target molecule and can be separated on silica gel. |
| Alkyl Halides (e.g., Trimethylene Bromide) | Non-polar and volatile. | 1. Evaporation: Can often be removed under high vacuum. 2. Chromatography: Elutes very quickly on normal-phase silica gel with a non-polar eluent. |
| Cyclobutane-1,1-dicarboxylic acid | Higher acidity and polarity. | 1. Selective Precipitation: Can sometimes be selectively precipitated from a solution.[3] 2. Extraction: Use a weak base to selectively extract the more acidic diacid. 3. Chromatography: Highly retained on normal-phase silica. |
Detailed Experimental Protocols
Protocol 1: Preparative Flash Chromatography for Cis/Trans Isomer Separation
This protocol outlines a general procedure for separating the diastereomers of this compound.
1. Preparation:
- TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the crude mixture on a silica gel plate and test various solvent systems (e.g., start with 70:30 Hexane:Ethyl Acetate and vary the ratio). The goal is to achieve a clear separation between the two isomer spots.
- Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude material. Wet the packed column with the initial, least polar mobile phase.
2. Sample Loading:
- Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
- Begin eluting with the mobile phase determined from your TLC analysis.
- If separation is still difficult, a shallow gradient elution can be employed. Start with a less polar mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent.
- Collect fractions and monitor their composition by TLC.
4. Isolation:
- Combine the fractions containing the pure trans isomer (which should elute first) and the pure cis isomer separately.
- Remove the solvent from each combined set of fractions under reduced pressure to yield the purified isomers.
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This protocol provides a general method for the analytical separation and purity assessment of the isomers.
1. System Preparation:
- Install a suitable C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Prepare the mobile phase, typically a mixture of water and acetonitrile (or methanol), both containing 0.1% formic acid.
- Degas the mobile phase thoroughly.
- Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
2. Sample Preparation:
- Dissolve a small amount of the purified sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
- Inject a small volume (e.g., 5-10 µL) of the sample.
- Run an isocratic or gradient elution program. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
- Monitor the elution using a UV detector, typically around 210 nm where the carboxylic acid and ester groups absorb. The less polar trans isomer is expected to have a longer retention time.
References
- Cason, J., & Allen, C. F. H. (1949). Synthesis of Cyclobutane Derivatives. The Journal of Organic Chemistry.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. Available at: [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). PMC. Available at: [Link]
-
1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. Available at: [Link]
- By Transform
- Process for separating cis and trans isomers. (1975). Google Patents.
-
3-chlorocyclobutanecarboxylic acid. Organic Syntheses. Available at: [Link]
- Process for separating cis and trans isomers of cyclopropane carboxylic acids. (1981). Google Patents.
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2021). MDPI. Available at: [Link]
-
Cyclobutanecarboxylic acid - general description. Georganics. Available at: [Link]
Sources
Technical Support Center: Reaction Condition Optimization for C-C Cleavage in Cyclobutenones
Welcome to the technical support center for reaction condition optimization of C-C cleavage in cyclobutenones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. The strain inherent in the four-membered ring of cyclobutenones makes them valuable precursors for a variety of molecular architectures through controlled C-C bond cleavage.[1] However, achieving high yields and selectivity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the C-C cleavage of cyclobutenones, offering potential causes and actionable solutions based on established chemical principles and literature precedents.
Problem 1: Low or No Conversion of the Starting Material
You've assembled your reaction, but analysis by TLC, GC, or NMR shows a significant amount of unreacted starting material.
Potential Causes & Solutions
-
Inactive Catalyst: The transition metal catalyst, often a rhodium(I) or iridium(I) complex, is the heart of the reaction.[2][3][4]
-
Troubleshooting Steps:
-
Catalyst Source and Age: Ensure the catalyst is from a reputable supplier and is not expired. Older catalysts can degrade, especially if not stored under an inert atmosphere.
-
Pre-catalyst Activation: Some reactions require an in situ activation step. For example, a halide-bridged dimer like [Rh(cod)Cl]2 might need to be treated with a silver salt (e.g., AgBF4, AgOTf) to generate the active cationic species.
-
Atmosphere Control: These reactions are typically oxygen- and moisture-sensitive. Ensure all glassware is oven- or flame-dried and that the reaction is assembled under a positive pressure of an inert gas (e.g., argon or nitrogen). Degas all solvents prior to use.
-
-
-
Inappropriate Ligand Choice: The electronic and steric properties of the ligand coordinated to the metal center are critical for reactivity and selectivity.[5][6]
-
Troubleshooting Steps:
-
Ligand Screening: If conversion is low, consider screening a panel of ligands. For rhodium-catalyzed reactions, bidentate phosphine ligands like BINAP, SEGPHOS, and their derivatives are common.[7] Chiral diene ligands have also shown great promise in achieving high diastereo- and enantioselectivity.[5][6]
-
Ligand-to-Metal Ratio: The stoichiometry of the ligand to the metal precursor is crucial. A 1:1 or 2:1 ratio is often optimal, but this can vary. Consult literature precedents for your specific transformation.
-
-
-
Insufficient Reaction Temperature: C-C bond activation is an energy-intensive process and often requires elevated temperatures.[2]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is sluggish at your initial temperature, try increasing it in 10-20 °C increments. Monitor for any decomposition of the starting material or product. Typical temperature ranges for these reactions are between room temperature and 120 °C.[2][3]
-
Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature. Toluene, THF, and 1,4-dioxane are common choices.[7][8]
-
-
Problem 2: Formation of Undesired Side Products
Your reaction is proceeding, but you're observing significant formation of byproducts, complicating purification and reducing the yield of your desired product.
Potential Causes & Solutions
-
Alternative Reaction Pathways: Cyclobutenones are prone to various rearrangements and side reactions.
-
Electrocyclic Ring Opening: At elevated temperatures, cyclobutenones can undergo a thermal 4π-electrocyclic ring-opening to form vinylketenes.[9][10] This highly reactive intermediate can then participate in various cycloadditions or other reactions.
-
Solution: If you suspect this is occurring, try running the reaction at a lower temperature for a longer duration.
-
-
Decarbonylation: In some cases, particularly with certain transition metal catalysts, decarbonylation of the cyclobutenone can occur, leading to the formation of cyclopropene derivatives or other rearranged products.
-
Solution: Screening different metal catalysts (e.g., switching from rhodium to iridium or palladium) or changing the ligand set can often suppress this side reaction.[11]
-
-
-
Substrate Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Stability Checks: Run control experiments where the starting material and the purified product are independently subjected to the reaction conditions (minus a key reagent, like the catalyst) to assess their stability.
-
Reaction Time Optimization: Monitor the reaction progress over time. It's possible that the desired product forms and then degrades. If so, a shorter reaction time may be necessary.
-
-
Problem 3: Poor Diastereo- or Enantioselectivity
For asymmetric reactions, you are obtaining a mixture of stereoisomers.
Potential Causes & Solutions
-
Suboptimal Chiral Ligand: The choice of chiral ligand is paramount for achieving high stereoselectivity.
-
Troubleshooting Steps:
-
Ligand Family Screening: Test a variety of chiral ligands from different families (e.g., BINAP derivatives, SEGPHOS derivatives, chiral dienes).[7] Even small changes to the ligand backbone or substituents can have a dramatic impact on stereochemical outcomes.[5][6]
-
Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity.
-
-
-
Incorrect Solvent: The solvent can influence the conformational flexibility of the catalyst-substrate complex, thereby affecting stereoselectivity.
-
Temperature Effects: Higher temperatures can sometimes lead to a loss of stereoselectivity by allowing the reaction to proceed through higher-energy, less-selective transition states.
-
Solution: If you are observing poor stereoselectivity at an elevated temperature, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for transition-metal-catalyzed C-C cleavage in cyclobutenones?
A1: The most commonly accepted mechanism involves the following key steps:
-
Oxidative Addition: The low-valent transition metal (e.g., Rh(I)) undergoes oxidative addition into the strained C-C bond of the cyclobutenone to form a five-membered metallacycle.[4]
-
Intermediate Formation: This metallacyclic intermediate can then undergo various transformations, such as migratory insertion of a tethered unsaturated group (e.g., an alkene or alkyne) or β-carbon elimination.[7]
-
Reductive Elimination: The final step is typically a reductive elimination from the metal center, which releases the product and regenerates the active catalyst.[2]
Caption: Generalized catalytic cycle for C-C cleavage.
Q2: How do I choose the right catalyst system for my specific cyclobutenone substrate?
A2: The optimal catalyst system is highly substrate-dependent. Here's a general approach to selection:
-
Literature Precedent: Start by searching for similar transformations in the chemical literature. This will provide a good starting point for catalyst, ligand, and solvent selection.
-
Substrate Electronics: Electron-withdrawing or -donating groups on the cyclobutenone ring can significantly impact reactivity. Electron-deficient substrates may require more electron-rich metal centers (and vice-versa).
-
Desired Transformation: The type of reaction you are performing (e.g., intramolecular vs. intermolecular, enantioselective vs. non-enantioselective) will heavily influence your choice of catalyst and ligand. For enantioselective reactions, a chiral ligand is essential.[4]
Q3: What role does the solvent play in these reactions?
A3: The solvent can have a profound impact on the reaction in several ways:
-
Solubility: It must dissolve the substrate, catalyst, and any additives.
-
Coordination: Coordinating solvents (e.g., THF, acetonitrile) can sometimes compete with the substrate for binding to the metal center, potentially inhibiting the reaction. However, in some cases, they can stabilize catalytic intermediates and improve selectivity.
-
Polarity: Solvent polarity can influence the rates of different steps in the catalytic cycle and can affect the stability of charged intermediates.[12]
Q4: Can additives be used to improve the reaction?
A4: Yes, additives can be beneficial.
-
Bases: In some cases, a base may be required to facilitate catalyst turnover or neutralize acidic byproducts.[8]
-
Co-catalysts: Certain reactions may benefit from the addition of a co-catalyst to facilitate a specific step, such as transmetalation in cross-coupling reactions.
-
Lewis Acids: Lewis acids can sometimes be used to activate the cyclobutenone substrate towards C-C cleavage.
Experimental Protocols
General Procedure for a Rhodium-Catalyzed Intramolecular C-C Cleavage/Cyclization
This protocol is a representative example and may require optimization for your specific substrate.
-
Glassware Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the cyclobutenone substrate (0.2 mmol, 1.0 equiv).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add [Rh(cod)Cl]2 (0.005 mmol, 2.5 mol%) and the desired phosphine ligand (0.011 mmol, 5.5 mol%).
-
Reaction Assembly: Add degassed toluene (2.0 mL) to the vial containing the catalyst and ligand. Stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Reaction Initiation: Transfer the catalyst solution to the Schlenk tube containing the substrate via syringe.
-
Heating and Monitoring: Place the Schlenk tube in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for C-C cleavage.
Data Summary Table
The following table summarizes representative reaction conditions for Rh-catalyzed C-C cleavage reactions, highlighting the impact of ligand and solvent choice.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | er | Reference |
| 1 | (R)-H8-BINAP | Toluene | 80 | 85 | >99:1 | [7] |
| 2 | (R)-SEGPHOS | Toluene | 80 | 82 | 96.5:3.5 | [7] |
| 3 | DTBM-SEGPHOS | THF | RT | 95 | >99:1 | [2] |
| 4 | Chiral Diene L1 | THF | RT | 85 | 95:5 | [8] |
References
- Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity.
- Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds.
- Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature.Journal of the American Chemical Society.
- Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity.
- Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition.
- Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
- Solvent Effects and Activation Parameters in the Competitive Cleavage of C-CN and C-H Bonds in 2-methyl-3-butenenitrile Using [(dippe)NiH]2.Journal of the American Chemical Society.
- Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method.Journal of the American Chemical Society.
- Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation: Mechanistic and Synthetic Aspects.Chemistry – A European Journal.
- Scheme 1 Transition metal mediated C-C bond cleavage reactions of cyclobutanone derivatives.
- Lactone formation by rhodium-catalyzed C-C bond cleavage of cyclobutanone.
- Transition-Metal Catalyzed [4+2]-Cycloaddition Reactions: A Sexennial Upd
- Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context.
- Enantioselective Rhodium-catalyzed C-C Bond Activ
- Mechanistically, the cleavage of cyclobutanes through metal-catalyzed C−C bond activation can follow different pathways.
- Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions.Chemical Reviews.
- Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.Angewandte Chemie.
- Transition-metal-catalyzed C−H functionalization of cyclobutanes.
- Cyclobutene Ring Opening Reactions.
- Transition Metal-Mediated Cycloaddition Reactions.Chemical Reviews.
- Reactions Involving C-C Bond Cleavage.Organic Chemistry Portal.
- Cyclobutene Ring Opening Reactions.Tokyo University of Science.
- Reactions of cyclobutane MCQs With Answer.Pharmacy Freak.
Sources
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation: Mechanistic and Synthetic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Rhodium-catalyzed C-C Bond Activation of Cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 7. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tus.elsevierpure.com [tus.elsevierpure.com]
- 11. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects and activation parameters in the competitive cleavage of C-CN and C-H bonds in 2-methyl-3-butenenitrile using [(dippe)NiH]2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Knoevenagel Condensation in Cyclobutane Synthesis
A Guide for Advanced Synthesis Professionals
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the nuanced application of the Knoevenagel condensation for the synthesis of cyclobutane rings. The formation of a strained four-membered ring via an intramolecular condensation presents unique challenges not typically encountered in standard Knoevenagel reactions. As your Senior Application Scientist, I will provide in-depth, field-proven insights to navigate these complexities, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: Why is my intramolecular Knoevenagel condensation failing to produce the desired cyclobutane product?
Low or no yield is the most common issue when attempting to form a strained cyclobutane ring. This typically stems from several interconnected factors, ranging from incorrect catalyst selection to unfavorable reaction kinetics and thermodynamics.
Underlying Principles: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1][2] In an intramolecular context for cyclobutane synthesis, a 1,4-dicarbonyl precursor with an active methylene group is required to undergo a 4-exo-trig cyclization. The primary barrier is the inherent ring strain of the cyclobutane system and the entropic cost of bringing the reactive ends of the linear precursor together.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclobutane yield.
Key Areas to Investigate:
-
Catalyst Choice: The catalyst must be basic enough to deprotonate the active methylene compound but not so strong that it promotes intermolecular side reactions like self-condensation or polymerization.[1][3] Weak amine bases are standard.
-
Reaction Conditions: High dilution conditions are critical for favoring intramolecular cyclization over intermolecular polymerization. Furthermore, since water is a byproduct, its efficient removal is necessary to drive the reaction equilibrium toward the product.[3][4][5]
-
Substrate Structure: The precursor's conformation and steric profile can significantly impact the feasibility of ring closure.[6] Bulky substituents may prevent the molecule from adopting the necessary conformation for cyclization.
Q2: I'm observing product spots on my TLC, but they don't correspond to the expected cyclobutane. What are the likely side products?
In addition to unreacted starting material, several side products can form, often in greater abundance than the desired cyclobutane due to the high activation energy of forming a strained ring.
Common Side Reactions:
-
Intermolecular Dimerization/Polymerization: If the concentration is too high, the enolate of one molecule will react with the carbonyl of another, leading to linear dimers or polymers instead of the cyclic product. This is often the dominant pathway if reaction conditions are not optimized.
-
Michael Addition: The newly formed α,β-unsaturated system on the cyclobutene product can be attacked by another molecule of the enolized active methylene compound, leading to undesired adducts.[3]
-
Self-Condensation: If a strong base is used, the aldehyde or ketone starting material might undergo self-condensation if it possesses α-hydrogens.[1][2]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in cyclobutane synthesis.
Troubleshooting Guide: In-Depth Solutions
Q3: How do I select the right catalyst and solvent system?
This is the most critical decision point. The goal is to find a system that promotes enolate formation efficiently at a temperature low enough to prevent degradation while favoring the intramolecular pathway.
Expertise-Driven Insights: A weak base is almost always preferred to prevent side reactions.[1][2] The choice of solvent is equally crucial; it must solubilize the substrate while being compatible with the reaction conditions, particularly water removal.[3]
Table 1: Catalyst and Solvent Selection Guide
| Catalyst | Type | Recommended Solvent(s) | Key Considerations |
| Piperidine | Secondary Amine (Weak Base) | Toluene, Benzene, Ethanol | The classic choice.[7] Ideal for use with a Dean-Stark trap for azeotropic water removal. |
| Pyridine | Tertiary Amine (Weak Base) | Pyridine (as solvent) | Often used in the Doebner modification where decarboxylation is also desired.[1][8] |
| L-Proline | Organocatalyst | Ethanol, DMF | A greener option that has shown high efficiency in some Knoevenagel condensations.[4][9] |
| DBU | Non-nucleophilic Strong Base | Acetonitrile, THF | Use with extreme caution and at very low temperatures. High risk of polymerization, but can be effective for unreactive substrates.[10] |
| Ammonium Salts | e.g., (NH₄)₂CO₃ | Ethanol, Methanol | Mild catalysts that can reduce side reactions.[3] |
Protocol 1: Catalyst Screening
-
Setup: Prepare five small-scale reactions (e.g., 50 mg of substrate) in parallel under an inert atmosphere (N₂ or Ar).
-
Variables: In each flask, use the same concentration of substrate in toluene. Assign a different catalyst to each flask from Table 1 (e.g., piperidine, pyridine, L-proline, (NH₄)₂CO₃, and a no-catalyst control).
-
Execution: Use a catalytic amount (e.g., 0.1 eq) of each base. Heat all reactions to a moderate temperature (e.g., 80 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS every hour for 6-8 hours, checking for the consumption of starting material and the appearance of a new, less polar spot corresponding to the cyclobutane product.
-
Analysis: The catalyst that provides the cleanest conversion to the desired product spot with the fewest side products is the optimal choice for scale-up.
Q4: My reaction is slow and stalls. How can I drive it to completion?
Incomplete conversion is often due to an unfavorable equilibrium or catalyst deactivation.
Causality: The Knoevenagel condensation is a reversible reaction. The accumulation of water, a byproduct, can hydrolyze the product or inhibit the catalyst, shifting the equilibrium back to the starting materials.[3][4][5]
Solutions:
-
Aggressive Water Removal: Standard drying agents may be insufficient. Azeotropic distillation is the most effective method.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote decomposition or side reactions. A careful balance is needed. A systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended after selecting the best catalyst.[3]
Protocol 2: Azeotropic Water Removal with Dean-Stark Apparatus
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add the linear precursor (1.0 eq) and a solvent that forms an azeotrope with water (e.g., toluene). The solvent volume should be sufficient to ensure high dilution (e.g., 0.01 M concentration).
-
Catalyst Addition: Add the optimized catalyst (e.g., piperidine, 0.1 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and be collected, while the toluene returns to the flask.
-
Monitoring: The reaction is complete when no more water collects in the trap and TLC analysis shows full consumption of the starting material.[11]
-
Workup: Cool the reaction mixture, wash with a dilute acid (e.g., 1M HCl) to remove the amine catalyst, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Purechemistry. [Link]
-
ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. ResearchGate. [Link]
-
Ying, A., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [Link]
-
YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
-
ResearchGate. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
ResearchGate. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]
-
ResearchGate. (n.d.). Control experiments for the Knoevenagel condensation reaction over.... [Link]
-
Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4251–4265. [Link]
-
Nature. (2018, January 16). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Nature. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.[Link]
-
ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. [Link]
-
National Institutes of Health. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. NIH. [Link]
-
PubMed. (2016, April 26). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. PubMed. [Link]
-
L.S. College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. [Link]
-
ResearchGate. (n.d.). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis | Request PDF. [Link]
-
ResearchGate. (n.d.). Synthesis of Highly Substituted Cyclobutanes via Silver‐Catalyzed Reaction of Pyrazole and Propargyl Carbonates | Request PDF. [Link]
-
ResearchGate. (2014, November). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
Chem-Station. (2014, May 3). Knoevenagel Condensation. Chem-Station Int. Ed. [Link]
-
YouTube. (2025, December 18). Knoevenagel Condensation Reaction | Organic Chemistry | Synthesis Explained![Link]
-
ResearchGate. (2025, August 6). Steric Effects in High Pressure Knoevenagel Reactions. [Link]
-
MDPI. (n.d.). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction and its mechanism. [Link]
-
National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. [Link]
-
ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic. [Link]
-
ResearchGate. (2024, February 9). (PDF) Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. [Link]
-
MDPI. (n.d.). Recent Developments on Five-Component Reactions. MDPI. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Strategies to control stereochemistry in cyclobutane derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of stereochemically complex cyclobutane derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning and field-proven insights to help you troubleshoot and optimize your synthetic strategies. This resource is structured as a series of frequently asked questions (FAQs) that directly address specific challenges encountered in the lab.
Section 1: Photochemical [2+2] Cycloadditions
The [2+2] photocycloaddition is a powerful and direct method for constructing cyclobutane rings by reacting two olefin-containing molecules under UV or visible light.[1] However, controlling the stereochemical outcome requires a nuanced understanding of the reaction mechanism, which typically proceeds through a stepwise pathway involving diradical intermediates.[2] This section addresses the most common issues in controlling the stereochemistry of these reactions.
Frequently Asked Questions (FAQs)
Question 1: My intermolecular [2+2] photocycloaddition is yielding a mixture of diastereomers. What are the key factors controlling diastereoselectivity, and how can I improve it?
Answer: This is a classic challenge in photocycloadditions. Poor diastereoselectivity often stems from the formation of a 1,4-diradical intermediate after the initial C-C bond formation. The lifetime and conformational flexibility of this intermediate before the final ring-closing step are what scramble the stereochemical information. Here’s how to troubleshoot this, based on the underlying causality:
1. Analyze the Mechanism: The Diradical Intermediate The reaction begins with photoexcitation of one alkene to its triplet state (T₁), often via a sensitizer.[3] This excited alkene adds to a ground-state alkene to form a triplet 1,4-diradical intermediate. Before this intermediate can undergo spin inversion and close to the cyclobutane product, rotation around the newly formed single bond can occur. This rotation competes with the ring-closing step, leading to a loss of stereochemical integrity and the formation of multiple diastereomers.
dot
Caption: Diradical intermediate pathway in photocycloadditions.
2. Troubleshooting Strategies:
-
Decrease Solvent Polarity: Polar solvents can stabilize the charge-separated character of the diradical intermediate, potentially increasing its lifetime and allowing more time for bond rotation.[4][5] Switching to a less polar solvent (e.g., from acetonitrile to toluene or hexanes) can promote a more "concerted-like" transition state, preserving the original alkene stereochemistry.[6]
-
Increase Steric Hindrance: Bulky substituents on the alkene partners can create a strong steric bias in the diradical intermediate. The substituents will preferentially occupy pseudo-equatorial positions in the most stable conformation, disfavoring rotation and leading to a single, less-hindered diastereomer upon ring closure.[2]
-
Employ a Covalent Template: For certain substrates like cinnamic acids, a powerful strategy is to use a template (e.g., 1,8-dihydroxynaphthalene) that covalently links the two reacting alkenes.[7] This pre-organizes the reactants in a specific orientation, often in the solid state, forcing the reaction to proceed with high diastereoselectivity according to Schmidt's criteria for solid-state reactions.[7]
-
Utilize Aqueous Media with Surfactants: For some systems, running the reaction in water with surfactants like sodium dodecyl sulfate (SDS) can create micelles.[8] The hydrophobic core of these micelles can enforce a specific orientation of the reactants, enhancing diastereoselectivity compared to reactions in standard organic solvents.[8]
Question 2: I'm attempting an enantioselective [2+2] photocycloaddition using a chiral catalyst, but the enantiomeric excess (ee) is disappointingly low. What are the likely causes and how can I improve the enantioselectivity?
Answer: Low enantioselectivity in a catalytic photochemical reaction is a common and frustrating problem. The core issue is that the uncatalyzed, "background" reaction is competing with the desired chiral pathway. Because the reaction is driven by light, any substrate molecule—whether bound to the catalyst or not—can be excited and react, producing a racemic product that erodes the overall ee.
Here’s a breakdown of the critical factors and optimization steps:
1. The Principle of Catalytic Asymmetric Photoreactions: Successful enantioselective photocycloadditions rely on a chiral catalyst (e.g., a Lewis acid, Brønsted acid, or photosensitizer) that accomplishes two things: a. It complexes with the substrate to create a well-defined chiral environment.[9] b. It facilitates the photochemical step for the bound substrate at a rate significantly faster than for the unbound substrate, effectively outcompeting the background reaction.
A common strategy is "triplet activation," where a chiral Lewis acid binds to the substrate, lowering its triplet energy.[9][10] This allows a sensitizer to selectively transfer energy to the catalyst-bound substrate, leaving the unbound substrate dormant.
dot
Caption: Competing pathways in catalytic asymmetric photoreactions.
2. Troubleshooting & Optimization Steps:
-
Match Catalyst and Sensitizer Energies: The triplet energy (ET) of your sensitizer must be high enough to activate the catalyst-substrate complex but, ideally, too low to activate the free substrate. This creates an "energy gap" that favors the catalyzed pathway. If the sensitizer's energy is too high, it will simply excite everything, leading to racemization.[10]
| Scenario | Sensitizer ET vs. Substrate ET | Outcome | Recommendation |
| Ideal | ET (Complex) < ET (Sensitizer) < ET (Free Substrate) | High ee, good yield | You are in the optimal energy window. |
| Low ee | ET (Sensitizer) > ET (Free Substrate) | Low ee, high yield | Choose a sensitizer with a lower triplet energy.[10] |
| No Reaction | ET (Sensitizer) < ET (Complex) | No product | Choose a sensitizer with a higher triplet energy.[11] |
-
Optimize the Chiral Environment:
-
Catalyst Choice: Not all catalysts are created equal. Chiral Lewis acids, Brønsted acids, and hydrogen-bonding templates have all been used successfully.[9][12] If one class fails, screen others. For example, recently developed chiral photoenzymes create a highly defined protein pocket that enforces extreme stereocontrol.[13]
-
Chiral Auxiliaries: An alternative to a chiral catalyst is to use a chiral auxiliary—a chiral group temporarily attached to your substrate.[14][15] This covalently links the source of chirality to the reactant, ensuring high facial discrimination. The auxiliary can be cleaved in a later step.[8]
-
-
Control Reaction Conditions:
-
Wavelength: Use a light source with a wavelength that is primarily absorbed by the sensitizer, not the substrate, to minimize direct excitation.
-
Concentration: Lowering the substrate concentration can sometimes disfavor the bimolecular background reaction relative to the catalyst-dependent pathway.
-
Experimental Protocol Example
General Protocol for a Triplet-Sensitized Enantioselective [2+2] Photocycloaddition
-
Preparation: In a quartz reaction tube, add the chiral Lewis acid catalyst (e.g., a chiral bisoxazoline-Mg(II) complex, 0.1 equiv.).
-
Reactant Addition: Add the alkene substrate (1.0 equiv.) and the reaction partner (1.2 equiv.). Dissolve the components in a rigorously dried, non-polar solvent (e.g., CH₂Cl₂, 0.1 M).
-
Sensitizer Addition: Add the appropriate triplet sensitizer (e.g., thioxanthone, 0.1 equiv.). The choice of sensitizer is critical and must be matched to the system's energy requirements.[16]
-
Degassing: Seal the tube with a rubber septum and thoroughly degas the solution with argon for 15-20 minutes to remove oxygen, which is an efficient quencher of triplet states.
-
Irradiation: Place the reaction tube in a photoreactor equipped with a cooling system (to maintain constant temperature) and irradiate with a suitable light source (e.g., 370 nm or 440 nm LEDs, depending on the sensitizer's absorbance).[16]
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Workup & Analysis: Upon completion, quench the reaction, perform an aqueous workup to remove the catalyst, and purify the product by flash column chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
References
-
Zhang, X., et al. (2020). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Marsden, J. A., et al. (2006). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Enone–alkene cycloadditions. Wikipedia. Retrieved from [Link]
-
American Chemical Society. (2025). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. ACS Fall 2025. Retrieved from [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Retrieved from [Link]
-
D'Auria, M., et al. (2018). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Retrieved from [Link]
-
Wang, Z., et al. (2022). Enantioselective [2+2]-cycloadditions with triplet photoenzymes. ResearchGate. Retrieved from [Link]
-
Research Communities. (2021). A new catalyst for asymmetric [2+2] photocycloadditions. Research Communities. Retrieved from [Link]
-
Ravelli, D., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lu, Z., et al. (2017). Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 29.6: Stereochemistry of Cycloadditions. Chemistry LibreTexts. Retrieved from [Link]
-
Morse, P. D., et al. (2019). Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society. Retrieved from [Link]
-
Kaan, S., et al. (2010). Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]
-
da Silva, A. B. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Retrieved from [Link]
-
Challand, B. D., & de Mayo, P. (1968). Solvent effects on stereochemistry of a photocycloaddition. Chemical Communications (London). Retrieved from [Link]
-
Horbury, M. D., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent effects on stereochemistry of a photocycloaddition - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]
- 8. Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Photochemical Cycloaddition Reactions
Welcome to the technical support center for photochemical cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to empower you with the knowledge to enhance the efficiency and reproducibility of your photochemical reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that often arise when planning and executing photochemical cycloaddition experiments.
Q1: What are the most critical parameters to consider when setting up a photochemical cycloaddition reaction?
A1: The success of a photochemical cycloaddition hinges on several interdependent parameters. The first law of photochemistry, the Grotthuss-Draper law, states that light must be absorbed by a reactant for a reaction to occur.[1] Key parameters to control are:
-
Wavelength of Light: The irradiation wavelength must overlap with the absorption spectrum of the reactant or the photosensitizer. Modern photoreactors often utilize LEDs, which offer narrow wavelength emission, providing high precision.[2]
-
Photosensitizer Choice: For reactions proceeding via a triplet state, a photosensitizer is often employed. The ideal photosensitizer should have a high intersystem crossing (ISC) quantum yield and a triplet energy higher than the reactant.
-
Solvent: The solvent can significantly influence reaction outcomes by affecting the energies of electronic states and solute-solvent interactions.[3][4] The solvent must also be transparent at the irradiation wavelength to avoid absorbing light meant for the reactants.
-
Concentration: Reactant concentration can impact the quantum yield.[5] High concentrations can sometimes lead to quenching or the formation of side products.
-
Temperature: While many photochemical reactions are not highly sensitive to temperature, it can influence the stability of intermediates and the rates of competing thermal reactions.[6] Modern photoreactors allow for precise temperature control, from as low as -40°C to +80°C.[7]
-
Reaction Atmosphere: The presence of oxygen should be carefully controlled. While some reactions utilize oxygen, it can act as a quencher for triplet excited states in many cases.[8] Degassing the solvent is a common practice.
Q2: How do I select an appropriate photosensitizer for my reaction?
A2: Selecting the right photosensitizer is crucial for reactions that proceed through a triplet-sensitized mechanism. The primary considerations are:
-
Triplet Energy (ET): The photosensitizer's triplet energy must be greater than that of the reactant to allow for efficient energy transfer (Dexter energy transfer).
-
Absorption Spectrum: The photosensitizer should absorb strongly at the wavelength of the light source being used. This is especially important when using LEDs with narrow emission bands.[9]
-
Intersystem Crossing (ISC) Quantum Yield (ΦISC): A high ΦISC (ideally close to 1) ensures that the absorbed light efficiently populates the triplet excited state of the sensitizer. Aromatic ketones like benzophenone are known for their high ISC efficiency.[10]
-
Solubility: The photosensitizer must be soluble in the reaction solvent.
-
Ease of Removal: After the reaction, the photosensitizer often needs to be removed from the product mixture. Choosing a sensitizer that can be easily separated by chromatography, extraction, or crystallization is advantageous.
Below is a table of common photosensitizers and their relevant properties:
| Photosensitizer | Triplet Energy (ET) (kcal/mol) | Absorption Max (λmax) (nm) | Intersystem Crossing Quantum Yield (ΦISC) |
| Acetone | 78-82 | ~270 | ~0.9 |
| Benzophenone | 69 | ~345 | ~1.0 |
| Thioxanthone | 65.5 | ~380 | ~0.6 |
| Rose Bengal | 39-42 | ~548 | 0.76 |
| Methylene Blue | 34 | ~664 | 0.52 |
Q3: What is quantum yield, and why is it important?
A3: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of specific events occurring divided by the number of photons absorbed by the system.[5][11] For a photochemical reaction, this can be expressed as:
Φ = (moles of product formed) / (moles of photons absorbed)[1]
The quantum yield is a critical metric for several reasons:
-
Reaction Efficiency: It provides a direct measure of how efficiently light is being used to drive the desired reaction. A low quantum yield (Φ < 1) indicates that competing non-productive pathways, such as fluorescence, phosphorescence, or non-radiative decay, are significant.[1][12]
-
Mechanistic Insight: Quantum yields greater than 1 suggest the presence of a chain reaction, where a single photon absorption initiates a series of subsequent reactions.[11][13]
-
Optimization: Measuring the quantum yield under different conditions (e.g., varying concentration, solvent, or temperature) can help in optimizing the reaction for maximum efficiency.
Troubleshooting Guide
This guide provides solutions to common problems encountered during photochemical cycloaddition experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect Wavelength: The emission wavelength of the lamp does not overlap with the absorption spectrum of the reactant or photosensitizer. 2. Low Light Intensity: The photon flux is insufficient to drive the reaction at a reasonable rate. 3. Quenching: Dissolved oxygen or other impurities are quenching the excited state. 4. Inappropriate Sensitizer: The triplet energy of the sensitizer is too low for efficient energy transfer. 5. Solvent Absorption: The solvent is absorbing a significant portion of the light. | 1. Verify Spectra: Check the absorption spectrum of your substrate/sensitizer and ensure your light source is appropriate. Consider using a different lamp or LED.[2] 2. Increase Intensity/Time: Use a more powerful lamp or increase the reaction time. For flow reactors, decreasing the flow rate increases residence time.[14] 3. Degas the Solvent: Purge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before and during the reaction.[8] 4. Select a Higher Energy Sensitizer: Choose a sensitizer with a triplet energy at least 3-4 kcal/mol higher than the reactant. 5. Choose a Transparent Solvent: Consult a solvent UV cutoff chart and select a solvent that is transparent at the desired wavelength. |
| Formation of Side Products | 1. Competing Reaction Pathways: The excited state may undergo alternative reactions (e.g., [2+2] vs. [4+4] cycloaddition).[15] 2. Product Photodegradation: The desired product may be photolabile and decompose upon prolonged exposure to light. 3. Sensitizer-Induced Side Reactions: The photosensitizer itself may react with the substrate or solvent. 4. Thermal Reactions: Competing ground-state reactions may be occurring. | 1. Change the Reaction Conditions: Altering the solvent polarity or concentration can favor one pathway over another.[3][4] For intermolecular reactions, adjusting the stoichiometry of the reactants can also help. 2. Monitor the Reaction: Use techniques like TLC, GC, or NMR to monitor the reaction progress and stop it once the maximum yield of the desired product is reached. 3. Choose a Different Sensitizer: Select a sensitizer that is less likely to participate in side reactions. For example, if hydrogen abstraction is an issue with benzophenone, consider a different sensitizer. 4. Control the Temperature: Use a photoreactor with temperature control to minimize thermal side reactions.[7] |
| Difficulty in Product Purification | 1. Residual Photosensitizer: The photosensitizer is difficult to separate from the product. 2. Formation of Polymeric Material: Polymerization of the starting material may occur. 3. Complex Mixture of Stereoisomers: The reaction may produce a mixture of head-to-head and head-to-tail isomers or other stereoisomers.[16] | 1. Select a Removable Sensitizer: Use a sensitizer that can be easily removed (e.g., one that is ionic and can be removed by an aqueous wash, or one that is polymeric and can be filtered off). 2. Optimize Concentration: Lowering the reactant concentration can sometimes reduce polymerization. 3. Chromatographic Separation: Careful column chromatography is often required. Experiment with different solvent systems and stationary phases. In some cases, derivatization of the product mixture can aid in separation. |
Experimental Protocols
Protocol 1: General Setup for a Benchtop Photochemical Reaction
This protocol describes a general procedure for setting up a photochemical reaction in a standard laboratory setting.
Materials:
-
Photoreactor (e.g., Rayonet reactor or a commercially available LED photoreactor).[17]
-
Reaction vessel (quartz or borosilicate glass, depending on the wavelength). Quartz is necessary for wavelengths below ~300 nm.
-
Magnetic stirrer and stir bar.
-
Inert gas source (argon or nitrogen) with a needle.
-
Septum to seal the reaction vessel.
-
Solvent and reactants.
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean and dry. For reactions sensitive to air, oven-dry the glassware and cool under an inert atmosphere.
-
Addition of Reagents: Add the reactants, photosensitizer (if required), and a magnetic stir bar to the vessel.
-
Solvent Addition: Add the appropriate volume of solvent.
-
Degassing: Seal the vessel with a septum and purge the solution with an inert gas for 15-30 minutes by bubbling the gas through the solution via a long needle, with a second, shorter needle acting as a vent.
-
Reaction Setup: Place the reaction vessel inside the photoreactor. If using an immersion well-type reactor, ensure the lamp is properly cooled according to the manufacturer's instructions.[18]
-
Initiation of Reaction: Turn on the stirrer and the light source to begin the reaction. If the reactor has a cooling fan or circulating bath, ensure it is active.[17]
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC, or NMR.
-
Workup: Once the reaction is complete, turn off the light source and cool the reaction to room temperature. Proceed with the appropriate workup and purification procedures.
Protocol 2: Removal of Benzophenone Photosensitizer
Benzophenone is a common photosensitizer but can sometimes be challenging to remove completely.
Method 1: Column Chromatography
-
Benzophenone is moderately polar and can typically be separated from less polar products using silica gel chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate).
Method 2: Extraction (for non-polar products)
-
After the reaction, quench any reactive intermediates.
-
Concentrate the reaction mixture.
-
Dissolve the residue in a non-polar solvent like hexane or diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite. This can sometimes help in removing residual benzophenone.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Method 3: Crystallization
-
If the product is a solid, recrystallization may effectively remove the benzophenone, which tends to remain in the mother liquor.
Visualizations
Workflow for Troubleshooting Low Reaction Yield
This diagram outlines a logical progression for diagnosing and solving the issue of low product yield in a photochemical cycloaddition.
Caption: A decision tree for troubleshooting low yields in photochemical reactions.
Key Components of a Photochemical Reaction
This diagram illustrates the essential elements required for a successful photochemical cycloaddition.
Caption: The interplay of reactants and conditions in a photochemical cycloaddition.
References
-
Experimental Set Up For Photochemical Reactions. (n.d.). Scribd. Retrieved from [Link]
-
Photochemical Reactor. (n.d.). Syrris. Retrieved from [Link]
-
Photochemical Reactor Setup. (n.d.). HepatoChem. Retrieved from [Link]
-
Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 55(1), 134-144. Retrieved from [Link]
-
What Makes a Good Photoreactor Design? (2024). Asynt. Retrieved from [Link]
-
Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. PubMed. Retrieved from [Link]
-
Bensaoula, A., et al. (1997). A new photochemical reactor design for the treatment of absorbing solutions. Water Science and Technology, 35(4), 107-113. Retrieved from [Link]
-
Photochemical Reactors. (n.d.). Trident Labortek. Retrieved from [Link]
-
Romero, J., et al. (2023). Solvent effects of photochemical hydroacylation reactions. American Chemical Society. Retrieved from [Link]
-
Photochemistry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Strieth-Kalthoff, F., et al. (2018). Low-Cost Equipment for Photochemical Reactions. Journal of Chemical Education, 95(10), 1836-1841. Retrieved from [Link]
-
Zavalza, D., et al. (2023). Solvent effects in Photo Hydroacylation. ScholarWorks. Retrieved from [Link]
-
Al-Lawati, H. A. J., et al. (2021). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113210. Retrieved from [Link]
-
Aschmann, S. M., et al. (2000). Experimental set up for photochemical reactions and product identification. ResearchGate. Retrieved from [Link]
-
Britton, J., et al. (2018). Finding the Perfect Match: A Combined Computational and Experimental Study toward Efficient and Scalable Photosensitized [2 + 2] Cycloadditions in Flow. Organic Process Research & Development, 22(9), 1159-1166. Retrieved from [Link]
-
Collins, S. G., et al. (2021). Optimization of the photocatalyzed intramolecular [2+2] cycloaddition. ResearchGate. Retrieved from [Link]
-
Griesbeck, A. G., & Maptue, N. (2016). A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Beilstein Journal of Organic Chemistry, 12, 1798-1808. Retrieved from [Link]
-
[4+4] Photocycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
Kokotos, C. G., et al. (2023). Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. ResearchGate. Retrieved from [Link]
-
Green, M. R., et al. (2022). Photosensitizer Repositioning Affords an Enantiocomplementary Enzyme for [2 + 2]‐Cycloadditions. Angewandte Chemie International Edition, 61(33), e202205510. Retrieved from [Link]
-
Fernández-Ponce, M. T., et al. (2023). Microalgae as a Source of Photosensitizers: Analytical Strategies and Biomedical Use in Photodynamic Therapy. Marine Drugs, 21(7), 395. Retrieved from [Link]
-
Can anyone guide me in probing a photochemical cycloaddition reaction theoretically? (2017). ResearchGate. Retrieved from [Link]
-
Schaller, C. (2023). 10.6: Photochemical Cycloaddition. Chemistry LibreTexts. Retrieved from [Link]
-
Allison, B. A., & Pinto, D. C. G. A. (2005). Current Clinical and Preclinical Photosensitizers for Use in Photodynamic Therapy. Journal of Medicinal Chemistry, 48(18), 5725-5742. Retrieved from [Link]
-
What is the quantum yield of a photochemical reaction? (n.d.). CK-12 Foundation. Retrieved from [Link]
-
Key Concepts in Quantum Yield Calculations to Know for Photochemistry. (n.d.). Fiveable. Retrieved from [Link]
-
Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center. Retrieved from [Link]
-
Quantum yield. (n.d.). Wikipedia. Retrieved from [Link]
-
Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Photochemical Cycloaddition Reactions: Videos & Practice Problems. (2022). Pearson. Retrieved from [Link]
-
[2 + 2] photocycloaddition. (2022). SpringerLink. Retrieved from [Link]
-
Kokotos, C. G., et al. (2023). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 88(10), 6433-6444. Retrieved from [Link]
-
Photochemical Cycloaddition Reactions Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Lopez-Gejo, J., et al. (2007). Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm: Requirements for removal of oxygen. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 25(6), 2139-2144. Retrieved from [Link]
-
Beaver, M. G., et al. (2020). Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition. Organic Process Research & Development, 24(6), 996-1004. Retrieved from [Link]
-
[2+2] Photo-Cycloadditions for Polymer Modification and Surface Decoration. (2021). ResearchGate. Retrieved from [Link]
-
List of purification methods in chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2020). Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. Chemical Society Reviews, 49(19), 7086-7101. Retrieved from [Link]
-
Fagnoni, M., & Albini, A. (2010). 1 Photochemical Methods. Wiley-VCH. Retrieved from [Link]
-
Cycloaddition reactions| Photochemistry of olefins & alpha, beta-unsaturated ketones| Organic Chem. (2023). YouTube. Retrieved from [Link]
-
Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364. Retrieved from [Link]
-
Li, X., et al. (2024). Rational design of type-I photosensitizer molecules for mitochondrion-targeted photodynamic therapy. Journal of Materials Chemistry B. Retrieved from [Link]
-
Ethirajan, M., et al. (2011). Designing photosensitizers for photodynamic therapy: strategies, challenges and promising developments. Future Medicinal Chemistry, 3(8), 1017-1040. Retrieved from [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. asynt.com [asynt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ck12.org [ck12.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. syrris.com [syrris.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. Quantum Yield [omlc.org]
- 14. A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4+4 Photocycloaddition - Wikipedia [en.wikipedia.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. hepatochem.com [hepatochem.com]
- 18. tridentlabortek.com [tridentlabortek.com]
Technical Support Center: Synthesis of 3-Oxocyclobutanecarboxylic Acid
Welcome to the dedicated technical support center for the synthesis of 3-oxocyclobutanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable synthetic intermediate. The inherent ring strain and functionality of the target molecule present unique challenges that can often lead to suboptimal yields.
This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental failures. Each answer provides a diagnostic approach and actionable solutions grounded in mechanistic understanding.
Q1: My primary reaction, the [2+2] cycloaddition of a ketene with an alkene, is failing or giving very low yields. What are the most likely causes?
This is a common and frustrating issue. The success of a [2+2] cycloaddition for forming the cyclobutanone ring is highly dependent on the precise generation and immediate consumption of a reactive ketene intermediate. Failure typically points to one of three areas: ketene generation, ketene stability, or the cycloaddition step itself.
A1: Let's break down the potential failure points:
-
Inefficient Ketene Generation: The most common method for generating ketenes in this context is the dehydrohalogenation of an acyl chloride (like chloroacetyl chloride) with a hindered amine base (e.g., triethylamine).
-
Causality: If the base is not sufficiently hindered or is added too slowly, it can react with the acyl chloride to form an amide, or the generated ketene can dimerize before it has a chance to react with your alkene. The reaction is also highly sensitive to moisture, which will quench the ketene.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Use a high-quality, distilled triethylamine. The addition should be slow and controlled, ideally via a syringe pump, to maintain a low steady-state concentration of the ketene, which favors the desired cycloaddition over dimerization.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and ketene decomposition.
-
-
-
Ketene Dimerization: Ketenes are notoriously prone to dimerization to form a diketene. This is a second-order process that competes directly with your desired first-order cycloaddition.
-
Causality: High concentrations of ketene dramatically favor dimerization.
-
Solution: As mentioned above, slow addition of the base is critical. Ensure your alkene substrate is already present in the reaction mixture in stoichiometric excess to act as an efficient trapping agent for the transiently formed ketene.
-
-
Alkene Reactivity: The electronic nature of your alkene partner is crucial.
-
Causality: Electron-rich alkenes, such as enol ethers, are generally required for efficient cycloaddition with the electrophilic ketene. If your alkene is electron-deficient, the reaction rate will be significantly slower, allowing ketene side reactions to dominate.
-
Solution: If your route allows, consider using a more nucleophilic alkene derivative, such as a silyl enol ether, which can enhance the rate of the desired [2+2] cycloaddition.
-
Caption: A diagnostic workflow for troubleshooting low yields in [2+2] cycloadditions.
Q2: I've successfully formed the cyclobutane ring, but my subsequent hydrolysis or oxidation step to get to the final acid is causing significant ring-opening and decomposition. How can I prevent this?
This is a classic problem stemming from the inherent strain of the four-membered ring. Both strongly acidic/basic hydrolysis and harsh oxidation conditions can promote ring-opening side reactions, such as the Favorskii rearrangement, which is a common fate for α-halocyclobutanones.
A2: The key is to use milder, more controlled conditions for the final transformation.
-
For Hydrolysis of an Ester Precursor:
-
Problem: Standard saponification using strong bases like NaOH or KOH at elevated temperatures can easily lead to ring cleavage.
-
Solution - Mild Basic Hydrolysis: Consider using lithium hydroxide (LiOH) in a mixed solvent system like THF/water at room temperature or slightly above. LiOH is often gentler and can provide higher yields for sensitive substrates.
-
Solution - Acidic Hydrolysis: If you must use acidic conditions, avoid strong mineral acids like H₂SO₄. Instead, try milder conditions such as para-toluenesulfonic acid (p-TsOH) in aqueous acetone or using a Lewis acid catalyst.
-
-
For Oxidation of a Cyclobutanol Precursor:
-
Problem: Strong oxidants like potassium permanganate or chromic acid will aggressively attack the strained ring system, leading to cleavage and a complex mixture of byproducts.
-
Solution - Selective Oxidation: Employ milder and more selective oxidation protocols.
-
Swern or Parikh-Doering Oxidation: These methods operate at low temperatures (-78 °C) and are known for their high selectivity and compatibility with sensitive functional groups.
-
Dess-Martin Periodinane (DMP): This is an excellent choice for a room-temperature oxidation that is experimentally simple and generally provides clean conversion with minimal side reactions.
-
TEMPO-catalyzed Oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite is a very effective and often high-yielding method for converting alcohols to ketones.
-
-
| Method | Reagents | Typical Temp. | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C | High yield, very mild | Requires low temp, produces foul odor |
| Parikh-Doering | SO₃•pyridine, DMSO, Triethylamine | 0 °C to RT | Mild, avoids low temps | Can be sluggish |
| Dess-Martin | Dess-Martin Periodinane | Room Temp | Fast, simple setup, high yield | Reagent is explosive under shock, expensive |
| TEMPO/Bleach | TEMPO (cat.), NaOCl, KBr | 0 °C | Mild, inexpensive, scalable | Requires careful pH control |
Frequently Asked Questions (FAQs)
This section covers broader questions about strategy, purification, and characterization.
Q3: What are the most reliable starting materials and synthetic routes for lab-scale synthesis of 3-oxocyclobutanecarboxylic acid?
A3: For laboratory-scale synthesis, two routes are generally considered the most robust and have been well-documented.
-
[2+2] Cycloaddition followed by Hydrolysis: This is arguably the most common route. It typically starts with the cycloaddition of dichloroketene (generated in situ from trichloroacetyl chloride) with a suitable alkene, followed by reductive dechlorination (e.g., with zinc-copper couple) and subsequent hydrolysis. A popular variation involves using an allene ketene cycloaddition.
-
Oxidation of a Bicyclic Precursor: Another effective method involves the oxidative cleavage of a bicyclic alkene, such as bicyclo[2.2.0]hexan-2-one. This precursor can be synthesized via photochemical methods. Ozonolysis or other controlled cleavage methods can then open one of the rings to reveal the desired cyclobutanone core. While this can be high-yielding, it often requires more specialized equipment (e.g., for photochemistry or ozonolysis).
Caption: A typical synthetic sequence via [2+2] cycloaddition.
Q4: How can I effectively purify the final 3-oxocyclobutanecarboxylic acid product? It seems to be highly water-soluble and difficult to crystallize.
A4: The high polarity and water solubility of the final product make purification a significant challenge. Standard extraction and crystallization can indeed be inefficient.
-
1. Extraction: Due to its high water solubility, extraction from the aqueous phase after workup requires a very polar organic solvent and multiple passes. Continuous liquid-liquid extraction can be highly effective if you have the equipment. Alternatively, use a solvent like ethyl acetate but perform at least 5-7 extractions. Salting out the aqueous layer by saturating it with sodium chloride before extraction will significantly increase the partitioning of your product into the organic phase.
-
2. Crystallization: Direct crystallization is often difficult. A common and effective method is to first convert the crude acid to a less polar derivative, purify that, and then hydrolyze it back to the acid.
-
Recommended Protocol:
-
Esterification: Convert the crude carboxylic acid to its methyl or ethyl ester using a standard method (e.g., Fischer esterification with catalytic acid or using TMS-diazomethane for a milder approach).
-
Chromatography: The resulting ester is much less polar and significantly easier to purify via standard silica gel column chromatography.
-
Hydrolysis: After obtaining the pure ester, perform a mild hydrolysis (as described in Q2) to yield the pure 3-oxocyclobutanecarboxylic acid.
-
-
-
3. Kugelrohr Distillation: If your product is thermally stable enough, short-path distillation using a Kugelrohr apparatus can be an excellent, non-chromatographic method for purification, especially on a smaller scale.
Protocols
Protocol 1: Mild Hydrolysis of Ethyl 3-Oxocyclobutanecarboxylate
This protocol is designed to minimize ring-opening side reactions.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (LiOH•H₂O, 1.5 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding 1 M HCl at 0 °C until the pH is ~2-3.
-
Saturate the aqueous layer with solid NaCl.
-
Extract the mixture with ethyl acetate (5 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acid.
-
References
-
Tidwell, T. T. (2008). Ketenes (2nd ed.). John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Learning. (General reference for standard techniques like mild hydrolysis). [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6755-6756. [Link]
-
Hassner, A., & Dillon, J. L. (1979). The reaction of allene ketene with enamines. A new synthesis of cyclobutanones. The Journal of Organic Chemistry, 44(21), 3777-3781. [Link]
Chemical Reaction Optimization: A Technical Support Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chemical reaction optimization using Design of Experiments (DoE). This guide is structured to provide researchers, scientists, and drug development professionals with practical, actionable solutions to common challenges encountered during the application of DoE methodologies. Our goal is to move beyond procedural descriptions to explain the underlying causality, ensuring your experimental designs are robust, informative, and efficient.
This center is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing foundational concepts to build a strong understanding of DoE principles.
-
Troubleshooting Guide: A problem-oriented Q&A section to tackle specific issues you may face during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about implementing DoE for chemical reaction optimization.
Q1: What is Design of Experiments (DoE) and why is it superior to the traditional 'One-Variable-at-a-Time' (OVAT) approach?
Answer: Design of Experiments (DoE) is a statistical methodology for systematically planning, executing, and analyzing experiments to understand the relationship between input variables (factors) and output variables (responses).[1][2] Unlike the traditional OVAT method where factors are varied one by one while others are held constant, DoE varies multiple factors simultaneously.[1][3]
The primary advantage of DoE is its efficiency and ability to uncover interactions between factors.[1][4] The OVAT approach can be misleading because it fails to account for these interactions, potentially leading to a false optimum.[3] For instance, the optimal temperature for a reaction might depend on the specific concentration of a catalyst. DoE can identify this relationship, whereas OVAT would miss it. By exploring the experimental space more comprehensively, DoE provides a deeper understanding of the process with fewer experimental runs, saving time and resources.[2][5]
Q2: What are the essential terms in DoE I need to know?
Answer: Understanding the following key terms is crucial for effectively applying DoE:
-
Factor: An independent variable that is intentionally varied during the experiment to observe its effect on the outcome (e.g., temperature, pressure, catalyst concentration).[6]
-
Level: The specific value or setting of a factor in an experiment (e.g., temperature levels of 80°C and 100°C).[6]
-
Response: The dependent variable or the measured outcome of the experiment (e.g., reaction yield, product purity, impurity level).[6]
-
Main Effect: The effect of an individual factor on the response.[7]
-
Interaction: Occurs when the effect of one factor on the response depends on the level of another factor.[4] Interaction plots are a key tool for visualizing these effects.[8]
-
Screening Design: An experimental design used to identify the most influential factors from a large list of potential variables.[9][10] Fractional factorial designs are commonly used for this purpose.[11][12]
-
Optimization Design: Used after screening to model the relationship between the significant factors and the response in more detail, often to find the optimal conditions. Response Surface Methodology (RSM) is a common optimization design.[6][13]
Q3: How do I choose the right experimental design for my chemical reaction?
Answer: The choice of experimental design depends on your objective.[14]
-
For Screening Many Factors: If you have a large number of potential factors (e.g., >5) and want to identify the critical few, a screening design like a Fractional Factorial or Plackett-Burman design is appropriate.[6][10] These designs are efficient in identifying the main effects with a minimal number of experiments.[11]
-
For Optimizing a Few Key Factors: Once you have identified the significant factors (typically 2-4), an optimization design is used to find the best operating conditions and understand the detailed relationships, including curvature. Response Surface Methodology (RSM) designs, such as Box-Behnken (BBD) or Central Composite Designs (CCD) , are ideal for this purpose.[11][15][16] They allow for the fitting of a quadratic model to locate the true optimum of the response surface.[5]
The relationship between these design types can be visualized as a sequential process:
Caption: Workflow for selecting the appropriate DoE design.
Q4: What is a "Design Space" and why is it important in drug development?
Answer: A "Design Space" is a key concept in the pharmaceutical industry, particularly within the Quality by Design (QbD) framework outlined by the International Council for Harmonisation (ICH) guideline Q8.[17][18][19] It is defined as the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[20]
Essentially, DoE is the tool used to map out this design space.[18] Operating within the established design space is not considered a change and therefore does not require further regulatory submission.[20] This provides operational flexibility and is a testament to a deep understanding of the process, moving away from "quality by testing" to a more proactive "quality by design" approach.[19][21]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that can arise during the execution and analysis of your DoE studies.
Q1: Problem: Several of my DoE experiments resulted in 0% yield or failed completely. How does this affect my analysis?
Answer: This is a common issue, especially when exploring the boundaries of your experimental space.[5] These "empty data points" can significantly skew the statistical model if not handled correctly.
-
Causality: Zero-yield results often indicate that the chosen factor ranges are too wide, pushing the reaction into a region where it does not proceed. For example, a temperature that is too high might decompose the starting material or catalyst.[5]
-
Immediate Action:
-
Do not simply ignore the data points. They contain valuable information about the process boundaries.
-
Review your factor ranges. The results suggest that the "high" or "low" levels for one or more factors are too extreme. Consider narrowing the ranges and re-running the failed experiments under more moderate conditions.[5]
-
For analysis: If re-running is not feasible, some statistical software can handle missing data. However, a large number of failed runs compromises the integrity of the design and the reliability of the resulting model. It is often better to pause, reassess the chemistry, and redesign the experiment.
-
Q2: Problem: My statistical model has a poor fit (e.g., low R-squared, low predicted R-squared). What are the next steps?
Answer: A model with a poor fit indicates that it does not adequately describe the relationship between your factors and the response. The cause could be experimental or statistical.[22]
-
Causality & Troubleshooting Steps:
-
Check for Experimental Error: Are your analytical methods for quantifying the response accurate and precise? High variability in measurements can obscure the true effects.[22] Consider running replicates of the center point to get a pure estimate of experimental error.[12][23]
-
Look for Curvature: A poor fit in a linear screening design might indicate that the response has a non-linear relationship with the factors.[12] The presence of significant curvature can be detected by including center points in your design.[23] If curvature is present, you need to augment your design to a Response Surface Methodology (RSM) design to model it.[2][5]
-
Consider Higher-Order Interactions: Your initial model may only account for main effects and two-factor interactions. A more complex, higher-order interaction might be at play.[4]
-
Re-evaluate Factors: It's possible a critical factor was not included in the experiment or an uncontrolled variable (a "lurking" variable) is influencing the results.[22][23]
-
Q3: Problem: The analysis shows a strong interaction between two factors. How do I interpret this chemically?
Answer: A statistical interaction means the effect of one factor is dependent on the level of another.[4] Interpreting this is key to gaining true process understanding.
-
Interpretation using an Interaction Plot: An interaction plot visualizes this relationship. If the lines on the plot are not parallel, an interaction is present.[8]
-
Example: Consider an interaction between Temperature and Catalyst Loading for reaction yield.
-
If at a low catalyst loading, increasing the temperature from 60°C to 80°C has a large positive effect on yield, but...
-
at a high catalyst loading, the same temperature increase has a small or even negative effect on yield (perhaps due to decomposition)...
-
...then a significant interaction is occurring.
-
-
-
Chemical Causality: You must use your scientific expertise to explain why. In the example above, the high catalyst loading at high temperatures might be causing side reactions or product degradation that isn't observed at lower loadings. The DoE points you to the phenomenon; your chemical knowledge explains it.
Q4: Problem: The model predicts the optimal conditions are at the very edge of my tested ranges. Should I trust this result?
Answer: This is a common outcome, especially after a first set of experiments. While the model is mathematically sound based on the data provided, it's a strong indication that the true optimum lies outside your current experimental space.
-
Trustworthiness & Validation:
-
Do not extrapolate: The model is only valid within the ranges you studied. Predicting responses outside this space is unreliable.
-
Perform a Confirmation Run: First, run the experiment at the predicted optimum conditions on the edge of your space to confirm the model's prediction.
-
Shift the Design Space: The next logical step is to design a new experiment centered around the promising region. For example, if the optimum was found at your highest tested temperature of 120°C, the next DoE should explore a range like 110°C to 140°C. This is an iterative approach to "climb the hill" to the true peak of the response surface. This iterative, sequential use of DoE is a hallmark of efficient process development.[7]
-
Q5: Problem: My results are not reproducible. What are the potential causes?
Answer: Lack of reproducibility can undermine the entire optimization effort. The cause is often an uncontrolled variable.[24]
-
Causality & Troubleshooting:
-
Uncontrolled ("Lurking") Variables: Is there a factor you are not controlling that could be affecting the outcome? Examples include ambient moisture for a water-sensitive reaction, variations in raw material quality from different batches, or even stirring efficiency.[24]
-
Procedural Inconsistency: Ensure every step of the experimental procedure is executed identically for each run. The order of reagent addition, the rate of addition, and mixing can all be critical.[24]
-
Measurement System Error: Verify the reliability of your analytical methods. If the measurement itself is not repeatable, it will appear as experimental noise.
-
Randomization: DoE relies on randomizing the run order to average out the effects of time-dependent lurking variables (like instrument drift or changes in ambient conditions).[23] Failing to randomize can lead to misleading results.
-
Workflow & Protocol Example
The overall workflow for a DoE-based optimization project follows a logical sequence from planning to validation.
Caption: A typical workflow for a Design of Experiments project.
Protocol: Setting Up a 3-Factor Box-Behnken Design (BBD) for Optimization
This protocol outlines the steps after you have identified three critical factors (e.g., Temperature, Time, Catalyst Load) from a prior screening experiment.
-
Define Factor Levels:
-
For each of the three factors, define three levels: -1 (low), 0 (center), and +1 (high).
-
Causality: The center point is crucial for detecting curvature in the response surface, a key capability of RSM designs.[16]
Factor Units Low (-1) Center (0) High (+1) Temperature °C 80 90 100 Time h 2 4 6 Catalyst Load mol% 1 1.5 2 -
-
Generate the Design Matrix:
-
Use statistical software (e.g., JMP®, Minitab®, Design-Expert®) to generate the Box-Behnken design matrix. A 3-factor BBD will typically require 15 experiments, including 3 center point replicates.
-
Trustworthiness: The software will randomize the run order, which is critical to prevent bias from lurking variables.[23]
-
-
Execute Experiments:
-
Carefully perform the 15 reactions according to the randomized schedule generated by the software.
-
Record the response (e.g., % Yield determined by HPLC) for each run.
-
-
Analyze the Results:
-
Input the response data into the software.
-
Perform an Analysis of Variance (ANOVA) to determine the statistical significance of each factor, interaction term, and quadratic term.[25][26]
-
Expertise: Look at the p-values (typically <0.05 for significance) to identify which terms are important.[8][26] A significant quadratic term for Temperature, for example, confirms a curved, non-linear effect on the yield.
-
-
Model Validation and Optimization:
-
The software will generate a predictive model (a second-order polynomial equation).
-
Use contour plots and the software's optimization function to identify the predicted conditions for maximum yield.
-
Self-Validation: Conduct 2-3 confirmation experiments at the predicted optimal conditions to verify the model's accuracy. A close match between the predicted and actual yield builds confidence in the model and the defined optimum.[27]
-
References
-
OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY- A REVIEW . ResearchGate. [Link]
-
Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma . Cognidox. [Link]
-
ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD . IntuitionLabs. [Link]
-
ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence . Scilife. [Link]
-
Response Surface Methodology - Overview & Applications . Neural Concept. [Link]
-
What you need to know about ICH Q8 . Qualio. [Link]
-
ICH Guideline Q8 Pharmaceutical Development . Slideshare. [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) . ACS Publications. [Link]
-
OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY- A REVIEW . Journal of Engineering and Sustainable Development. [Link]
-
Missing-data-in-controlled-experiment . DataKnobs. [Link]
-
RSM-BASED ANALYSIS AND OPTIMIZATION APPROACH FOR CHEMICAL PROCESSES . Journal of Advance Research in Applied Science. [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry . RSC Publishing. [Link]
-
Missing Data in Experiments: Challenges and Solutions . Robin Gomila. [Link]
-
A Brief Introduction to Chemical Reaction Optimization . White Rose Research Online. [Link]
-
Reaction Optimization Using Design of Experiments . ResearchGate. [Link]
-
Design of Experiments (DoE) Studies . Mettler Toledo. [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry . RSC Publishing. [Link]
-
OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY - A REVIEW . Iraqi Academic Scientific Journals. [Link]
-
How to handle missing values in experimental data? . WisPaper. [Link]
-
Avoiding Commonly Made Errors in Applying DoE . Catalysis Consulting. [Link]
-
Using Design of Experiments (DoE) in Method Development . Lab Manager Magazine. [Link]
-
Screening DOE: How to Efficiently Identify Key Experimental Factors . SixSigma.us. [Link]
-
How to interpret DOE results . NIST/SEMATECH e-Handbook of Statistical Methods. [Link]
-
The prevention and handling of the missing data . PMC - NIH. [Link]
-
The experimental design procedure for missing data imputation... . ResearchGate. [Link]
-
Important DOE Techniques . Integral Concepts. [Link]
-
Design of Experiment: A Rational and Still Unexplored Approach to Inorganic Materials' Synthesis . MDPI. [Link]
-
Process Capability Analysis with DOE Techniques . Air Academy Associates. [Link]
-
Troubleshooting: I Cant Reproduce an Earlier Experiment! . University of Rochester Department of Chemistry. [Link]
-
Chapter 5 DoE for Troubleshooting and Improvement . An Introduction to Acceptance Sampling and SPC with R - Bookdown. [Link]
-
How to Choose the Right Design for a Designed Experiment (DOE)? . LinkedIn. [Link]
-
A Comprehensive Guide to Factorial Two-Level Experimentation . ResearchGate. [Link]
-
Full Factorial Design: Comprehensive Guide for Optimal Experimentation . SixSigma.us. [Link]
-
Step 3 of DOE Results by Analyzing the Data . The Open Educator. [Link]
-
Experimental Designs: Factorial Designs . ACS GCI Pharmaceutical Roundtable. [Link]
-
Deciphering DOE Results . YouTube. [Link]
-
Too many parameters for DOE. How to approach that? . Reddit. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mt.com [mt.com]
- 3. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 4. Chapter 5 DoE for Troubleshooting and Improvement | An Introduction to Acceptance Sampling and SPC with R [bookdown.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using Design of Experiments (DoE) in Method Development | Lab Manager [labmanager.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening DOE: How to Efficiently Identify Key Experimental Factors [leanoutsidethebox.com]
- 11. 6sigma.us [6sigma.us]
- 12. Experimental Designs: Factorial Designs – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. ilssi.org [ilssi.org]
- 15. Response Surface Methodology - Overview & Applications | Neural Concept [neuralconcept.com]
- 16. nnpub.org [nnpub.org]
- 17. cognidox.com [cognidox.com]
- 18. intuitionlabs.ai [intuitionlabs.ai]
- 19. scilife.io [scilife.io]
- 20. ICH Guideline Q8 Pharmaceutical Development | PPTX [slideshare.net]
- 21. qualio.com [qualio.com]
- 22. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 23. Important DOE Techniques | Integral Concepts [integral-concepts.com]
- 24. Troubleshooting [chem.rochester.edu]
- 25. Process Capability Analysis with DOE Techniques [airacad.com]
- 26. The Open Educator - 4. Step 3 of DOE Results by Analyzing the Data [theopeneducator.com]
- 27. 5.4.5. How to interpret DOE results [itl.nist.gov]
Technical Support Center: Accelerated Reaction Optimization with Machine Learning
Welcome to the Technical Support Center for Accelerated Reaction Optimization with Machine Learning. This guide is designed for researchers, scientists, and drug development professionals who are leveraging machine learning to enhance their chemical synthesis workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to help you troubleshoot common issues and make informed decisions during your experiments.
Section 1: Data & Preprocessing
This section addresses the foundational element of any machine learning endeavor: the data. The quality and representation of your reaction data will directly impact the performance and reliability of your predictive models.
FAQ: My model is performing poorly. Where should I start troubleshooting?
Poor model performance often originates from issues with the training data. Before diving into complex model architecture changes, it's crucial to scrutinize your dataset.
Troubleshooting Guide:
-
Assess Data Sparsity and Quality: Machine learning models, particularly deep learning architectures, are data-hungry.[1][2] In chemistry, datasets are often small and may not adequately span the reaction space you're exploring.[2][3]
-
Causality: A sparse dataset may not contain enough information for the model to learn the underlying structure-reactivity relationships, leading to poor generalization to new, unseen conditions.[3]
-
Solution:
-
Data Augmentation: While challenging in chemistry, consider techniques to expand your dataset.
-
Active Learning: Employ an active learning strategy to intelligently select the most informative experiments to perform, thereby enriching your dataset in a resource-efficient manner.[1][4]
-
Transfer Learning: Leverage knowledge from larger, related datasets to pre-train your model, which can then be fine-tuned on your smaller, specific dataset.[1][5][6][7][8]
-
-
-
Check for Dataset Bias: Databases often suffer from a bias towards successful or high-yielding reactions, as failed experiments are less frequently published.[9][10]
-
Causality: A model trained predominantly on positive examples will struggle to predict the boundaries of successful reaction space and may fail to identify reaction cliffs (small changes in input that lead to large changes in output).
-
Solution:
-
Include Negative Data: If possible, intentionally include data from unsuccessful or low-yielding reactions in your training set. This provides the model with a more complete picture of the reaction landscape.[9]
-
Careful Data Curation: When using public databases, be aware of their inherent biases and consider how this might affect your model's predictions.[10][11]
-
-
-
Evaluate Feature Engineering (Featurization): The way you represent your molecules and reaction conditions in a machine-readable format is critical.[3][12]
-
Causality: Poor featurization can obscure the very chemical information the model needs to make accurate predictions. The choice of descriptors should capture the relevant electronic and steric properties that govern the reaction's outcome.[3]
-
Solution:
-
Experiment with Different Representations: Test various featurization methods, from simple one-hot encodings of categorical variables to more sophisticated molecular fingerprints and physics-based descriptors.[12][13]
-
Domain Knowledge: Use your chemical intuition to select features that you hypothesize are important for the reaction you are studying.
-
-
Experimental Protocol: A Basic Data Preprocessing Workflow
-
Data Collection: Gather your reaction data, ensuring each entry includes reactants, reagents, solvents, temperature, reaction time, and the measured yield or other performance metric.
-
Data Cleaning:
-
Handle missing values (e.g., through imputation or removal of the data point).
-
Standardize units (e.g., convert all temperatures to Celsius).
-
Correct any obvious data entry errors.
-
-
Featurization:
-
Reactants/Reagents: Convert chemical structures into machine-readable formats. Common choices include:
-
SMILES strings: A text-based representation of molecules.
-
Molecular Fingerprints (e.g., Morgan fingerprints): Bit vectors representing the presence or absence of particular substructures.
-
Graph-based representations: Treating molecules as graphs where atoms are nodes and bonds are edges.
-
-
Continuous Variables (e.g., Temperature, Time): Normalize these values to a common scale (e.g., 0 to 1) to prevent features with larger scales from dominating the model training process.
-
Categorical Variables (e.g., Solvents, Ligands): Use one-hot encoding to convert these into a binary vector representation.
-
-
Data Splitting: Divide your dataset into training, validation, and test sets. A common split is 80% for training, 10% for validation, and 10% for testing. This is crucial for evaluating the model's ability to generalize to new data.
Section 2: Model Selection & Training
The choice of machine learning algorithm and the way it is trained are pivotal for building a robust predictive model. This section provides guidance on navigating these choices.
FAQ: My model's predictions are either always great on my training data but poor on new data, or consistently mediocre on both. What's happening?
This classic problem points to either overfitting or underfitting .
Troubleshooting Guide:
-
Overfitting: The model has learned the training data too well, including the noise, and fails to generalize to new, unseen data.[14][15][16] You'll typically see very low error on your training set and high error on your validation or test set.[16][17]
-
Causality: This often happens with highly complex models (e.g., deep neural networks) and insufficient or non-diverse training data.[14][18]
-
Solutions:
-
Regularization: Introduce a penalty term to the model's loss function to discourage overly complex models.
-
Cross-Validation: Use techniques like k-fold cross-validation to get a more robust estimate of the model's performance on unseen data.[14]
-
Simplify the Model: A simpler model with fewer parameters is less likely to overfit.[14]
-
Get More Data: A larger and more diverse dataset can help the model learn the true underlying patterns.
-
-
-
Underfitting: The model is too simple to capture the underlying trends in the data.[14][15] You'll observe poor performance on both the training and validation sets.[16][17]
-
Causality: This can occur if the model is not complex enough or if the features provided do not contain enough information.[14]
-
Solutions:
-
Increase Model Complexity: Try a more powerful model (e.g., a random forest instead of a linear regression, or a deeper neural network).[14]
-
Improve Feature Engineering: Your features may not be capturing the relevant chemical information. Revisit your featurization strategy.
-
Train for Longer: It's possible the model simply hasn't had enough training epochs to learn the data.
-
-
Data Presentation: Comparing Common Models for Reaction Optimization
| Model | Strengths | Weaknesses | Best For |
| Random Forest | - Good performance on tabular data- Robust to overfitting- Provides feature importances | - Can be computationally expensive with many trees- Less interpretable than simpler models | - Initial baseline models- When interpretability of feature importance is desired |
| Gradient Boosting | - Often achieves state-of-the-art performance on tabular data- Can handle a mix of feature types | - Prone to overfitting if not carefully tuned- Can be slow to train | - When predictive accuracy is the top priority |
| Neural Networks | - Can model highly complex, non-linear relationships- Can learn features directly from raw data (e.g., SMILES) | - Requires large amounts of data- "Black box" nature makes interpretation difficult[18]- Prone to overfitting | - Large and complex datasets- When complex structure-activity relationships are expected |
| Gaussian Processes | - Provides uncertainty estimates for predictions- Works well with small datasets | - Computationally intensive, scales poorly with the number of data points | - Bayesian optimization and active learning loops |
Section 3: Active Learning & Optimization
For many real-world chemistry problems, generating large datasets upfront is not feasible. Active learning and Bayesian optimization offer a data-efficient way to navigate the reaction space.
FAQ: How can I optimize my reaction conditions without running hundreds of experiments?
This is precisely the problem that active learning and Bayesian optimization are designed to solve.[19][20][21] These strategies use a machine learning model to intelligently guide the selection of the next set of experiments to perform.
Workflow Diagram: The Active Learning Cycle
Caption: A decision-making workflow for interpreting ML models.
References
-
Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC - [Link]
-
The effect of chemical representation on active machine learning towards closed-loop optimization - Reaction Chemistry & Engineering (RSC Publishing) - [Link]
-
Machine Learning for Chemical Reactivity The Importance of Failed Experiments - ResearchGate - [Link]
-
Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning - Academica Research Online - [Link]
-
Machine Learning for Chemical Reactions - AIMLIC - [Link]
-
Providing accurate chemical reactivity prediction with ML models - YouTube - [Link]
-
Active machine learning for reaction condition optimization - Reker Lab - Duke University - [Link]
-
Bayesian Optimization for Chemical Reactions - CHIMIA - [Link]
-
Machine learning experiments: approaches and best practices - Nebius - [Link]
-
How a beginner should start his studies in ML for chemistry application? - Matter Modeling Stack Exchange - [Link]
-
Overfitting and Underfitting - Dremio - [Link]
-
Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias - Apollo - [Link]
-
The good, the bad, and the ugly in chemical and biological data for machine learning - PMC - [Link]
-
Predicting reaction conditions from limited data through active transfer learning - Chemical Science (RSC Publishing) - [Link]
-
Exploring Chemical Reaction Space with Machine Learning Models: Representation and Feature Perspective - ACS Publications - [Link]
-
Machine Learning in Chemistry - Exploring AI - [Link]
-
Schematic of the active learning workflow and pseudocode of the optimization loop - ResearchGate - [Link]
-
Transfer Learning: Making Retrosynthetic Predictions Based on a Small Chemical Reaction Dataset Scale to a New Level - PubMed Central - [Link]
-
Unveiling the Mysteries of Overfitting and Underfitting in Machine Learning: Strategies for Model Optimization - Medium - [Link]
-
Identifying Chemical Reaction Processes by Machine Learned Spectroscopy - CCS Chemistry - [Link]
-
Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) - [Link]
-
Machine Learning Model Experimentation Best Practices - Medium - [Link]
-
Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction - PMC - [Link]
-
A machine learning-enabled process optimization of ultra-fast flow chemistry with multiple reaction metrics - RSC Publishing - [Link]
-
Bayesian reaction optimization as a tool for chemical synthesis - The Doyle Group - [Link]
-
What Is Overfitting vs. Underfitting? - IBM - [Link]
-
Efficient exploration of reaction pathways using reaction databases and active learning - The Journal of Chemical Physics - [Link]
-
Machine Learning Experiment Tracking: Your Ultimate Guide - DagsHub - [Link]
-
Is machine learning in chemistry a fad or here to stay? - Reddit - [Link]
-
Machine learning in chemistry: new opportunities - CAS.org - [Link]
-
Data Collection for Machine Learning: The Complete Guide - Waverley - [Link]
-
Improving reaction prediction through chemically aware transfer learning - RSC Publishing - [Link]
-
Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications - MDPI - [Link]
-
Machine Learning-Guided Strategies for Reaction Condition Design and Optimization - ChemRxiv - [Link]
-
Illustration of the problem of underfitting and overfitting - ResearchGate - [Link]
-
Model Fit: Underfitting vs. Overfitting - Amazon Machine Learning - [Link]
-
Best Practices for Machine Learning Experimentation in Scientific Applications - arXiv - [Link]
-
Open-Source Machine Learning in Computational Chemistry - Journal of Chemical Information and Modeling - [Link]
-
Bayesian Optimization for Chemical Reactions - ResearchGate - [Link]
-
Enhanced Prediction Of Asymmetric Hydrogenation Reactions Using Transfer Learning - IJCRT.org - [Link]
-
Predicting Transition State Structures with Tensor Field Networks and Transfer Learning - ZONTAL - [Link]
-
Optimizing Chemical Reactions with Deep Reinforcement Learning - ACS Central Science - [Link]
Sources
- 1. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aimlic.com [aimlic.com]
- 3. The effect of chemical representation on active machine learning towards closed-loop optimization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00008C [pubs.rsc.org]
- 4. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 5. Predicting reaction conditions from limited data through active transfer learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Transfer Learning: Making Retrosynthetic Predictions Based on a Small Chemical Reaction Dataset Scale to a New Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving reaction prediction through chemically aware transfer learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. The good, the bad, and the ugly in chemical and biological data for machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. dremio.com [dremio.com]
- 15. medium.com [medium.com]
- 16. What Is Overfitting vs. Underfitting? | IBM [ibm.com]
- 17. Model Fit: Underfitting vs. Overfitting - Amazon Machine Learning [docs.aws.amazon.com]
- 18. arocjournal.com [arocjournal.com]
- 19. chimia.ch [chimia.ch]
- 20. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Separation of Disubstituted Cyclobutane Isomers
Welcome to the technical support center for the resolution of cis and trans isomers of disubstituted cyclobutanes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating these stereoisomers. Due to the rigid four-membered ring, cis and trans isomers of disubstituted cyclobutanes often exhibit very similar physical and chemical properties, making their separation a non-trivial task.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation hurdles.
I. Understanding the Challenge: Why is Separation Difficult?
The primary difficulty in separating cis and trans isomers of disubstituted cyclobutanes lies in their subtle structural differences. Unlike enantiomers, which have identical physical properties in an achiral environment, geometric isomers can have different physical properties.[2] However, for many disubstituted cyclobutanes, these differences in polarity, boiling point, and solubility can be minimal, rendering standard purification techniques ineffective. The strained cyclobutane ring can also lead to unique interactions with stationary phases in chromatography that are not observed with more flexible cyclic or acyclic molecules.[1]
II. Troubleshooting Guides: A Problem-Solution Approach
This section addresses common issues encountered during the separation of disubstituted cyclobutane isomers using various techniques.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for isomer separation, but achieving baseline resolution can be challenging.
Issue 1: Poor or No Resolution Between Cis and Trans Isomers
-
Probable Cause: The mobile phase composition is not optimal for differentiating the small polarity differences between the isomers.
-
Solution:
-
Systematic Solvent Screening: Begin with a standard mobile phase (e.g., hexane/ethyl acetate for normal-phase or acetonitrile/water for reversed-phase) and systematically vary the solvent ratio.
-
Solvent Miscibility and Polarity: Ensure the chosen solvents are miscible. For reversed-phase HPLC, increasing the mobile phase polarity will generally increase the elution time of non-polar analytes.[3]
-
Employ a "Weaker" Solvent: In normal-phase HPLC, try switching to a less polar "strong" solvent (e.g., from ethyl acetate to methyl t-butyl ether) to increase retention and potentially improve resolution.
-
Gradient Elution: If isocratic elution fails, a shallow gradient can help to resolve closely eluting peaks.
-
Temperature Optimization: Lowering the column temperature can sometimes enhance chiral recognition and improve the separation of diastereomers.[1]
-
Issue 2: Peak Splitting or Broad Peaks
-
Probable Cause: This can be due to several factors including column overload, co-elution of impurities, or issues with the sample solvent.
-
Solution:
-
Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to check for column overload.
-
Sample Solvent Compatibility: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Check for Co-eluting Impurities: If a smaller injection volume results in two distinct, smaller peaks, it indicates the presence of a closely eluting impurity. Further method development is needed to resolve these.
-
Column Health: A blocked frit or a void in the column packing can lead to peak splitting.[4] If the issue persists across different samples, consider replacing the column.
-
Mobile Phase and Column Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting. Using a solvent pre-heater or a water bath can help.[4]
-
B. Crystallization
Crystallization is a cost-effective method for large-scale separations but is highly dependent on the properties of the isomers.
Issue: Both Isomers Co-crystallize or Neither Crystallizes
-
Probable Cause: The solubilities of the cis and trans isomers are too similar in the chosen solvent system.
-
Solution:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities.
-
Solvent Mixtures: Utilize binary or even ternary solvent systems. The addition of an "anti-solvent" can often induce selective crystallization.
-
Controlled Cooling: Slow, controlled cooling is crucial. Rapid cooling often leads to the trapping of impurities and co-crystallization.
-
Seeding: If a small amount of pure isomer is available, seeding the solution can promote the crystallization of the desired isomer.
-
Evaporation: Slow evaporation of the solvent at a constant temperature can sometimes yield crystals of one isomer.
-
III. Frequently Asked Questions (FAQs)
Q1: Which separation method should I try first?
For small-scale laboratory purifications (<1 g), HPLC or flash chromatography is often the most practical first approach due to the speed of method development. For larger-scale separations, developing a crystallization method can be more time and cost-effective in the long run.[5]
Q2: How do the substituents on the cyclobutane ring affect the separation strategy?
The nature and position of the substituents are critical.
-
1,2-Disubstituted vs. 1,3-Disubstituted: 1,3-disubstituted cyclobutanes often have a larger difference in dipole moment between the cis and trans isomers compared to their 1,2-counterparts, which can sometimes make them easier to separate by chromatography.
-
Polar vs. Non-polar Substituents: For compounds with polar functional groups (e.g., diols, dicarboxylic acids), reversed-phase HPLC is often a good starting point. For non-polar substituents, normal-phase HPLC is typically more effective.
-
Bulky Substituents: The presence of bulky groups can influence the preferred conformation of the cyclobutane ring and may lead to greater differences in the physical properties of the isomers, potentially facilitating separation by crystallization.
Q3: When should I consider chemical derivatization?
Consider derivatization when direct separation by chromatography or crystallization fails. The goal of derivatization is to amplify the physical differences between the isomers. For example, converting a pair of diols to their corresponding diesters can alter their polarity and crystallinity, making them more amenable to separation.[6] This is a particularly useful strategy for GC analysis, where derivatization can increase volatility and thermal stability.[7]
Q4: Can I use chiral chromatography to separate cis/trans isomers?
While chiral chromatography is primarily designed for separating enantiomers, it can sometimes be effective for separating diastereomers, which cis and trans isomers are.[8] Chiral stationary phases can provide unique interactions that may resolve geometric isomers that are inseparable on standard achiral columns.
IV. Experimental Protocols
Protocol 1: Preparative HPLC Separation of 1,3-Disubstituted Cyclobutane Carboxylic Acid Isomers
This protocol provides a general starting point for the separation of non-polar to moderately polar disubstituted cyclobutane isomers.
1. System Preparation:
- Column: A silica-based normal-phase column (e.g., 250 x 10 mm, 5 µm particle size).
- Mobile Phase: Prepare a stock solution of 90:10 (v/v) hexane/ethyl acetate. Degas thoroughly.
- Flow Rate: Set the initial flow rate to 4 mL/min.
- Detection: UV detector set to an appropriate wavelength for your compound (e.g., 254 nm if aromatic substituents are present).
2. Sample Preparation:
- Dissolve the mixture of cis and trans isomers in the mobile phase at a concentration of 10-20 mg/mL.
- Filter the sample through a 0.45 µm syringe filter.
3. Method Development and Optimization:
- Inject a small analytical amount (5-10 µL) to determine the retention times of the isomers.
- If resolution is poor, adjust the mobile phase composition. For example, decrease the ethyl acetate content to 5% to increase retention.
- Once analytical separation is achieved, scale up to preparative injections (e.g., 0.5-1 mL).
4. Fraction Collection and Analysis:
- Collect fractions corresponding to each isomer peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Fractional Crystallization of Cis/Trans-Cyclobutane-1,2-dicarboxylic Acid
This protocol leverages the solubility differences between the cis and trans isomers of cyclobutane-1,2-dicarboxylic acid.
1. Materials:
- Crude mixture of cis- and trans-cyclobutane-1,2-dicarboxylic acid.
- Deionized water.
- Erlenmeyer flask, heated stir plate, and filtration apparatus.
2. Procedure:
- Dissolve the crude mixture in a minimal amount of boiling deionized water.
- Allow the solution to cool slowly to room temperature without stirring. The less soluble trans isomer is often reported to crystallize first.
- If no crystals form, try adding a small seed crystal of the desired isomer or gently scratching the inside of the flask with a glass rod.
- Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
- Concentrate the mother liquor by boiling off a portion of the water and cool again to induce crystallization of the more soluble cis isomer.
- Repeat the crystallization process for each isomer to improve purity.
3. Analysis:
- Determine the melting point of the crystallized products. Pure isomers will have a sharp melting point range.
- Confirm the stereochemistry using NMR spectroscopy.
Protocol 3: Derivatization of Cyclobutane Diols for GC Analysis
This protocol describes the silylation of cyclobutane diols to increase their volatility for GC analysis.
1. Reagents:
- Cyclobutane diol isomer mixture.
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
- Anhydrous pyridine or other suitable aprotic solvent.
2. Procedure:
- In a clean, dry vial, dissolve approximately 1-5 mg of the diol mixture in 100 µL of anhydrous pyridine.
- Add 100 µL of BSTFA + 1% TMCS to the vial.
- Cap the vial tightly and heat at 60-70 °C for 30 minutes.
- Allow the reaction mixture to cool to room temperature.
3. GC Analysis:
- Inject 1 µL of the derivatized sample into the GC.
- Column: A non-polar capillary column (e.g., DB-5 or HP-5).
- Carrier Gas: Helium.
- Temperature Program: Start with an initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- The derivatized cis and trans isomers should now be sufficiently volatile and exhibit different retention times.
V. Data Summary & Visualization
Table 1: Comparison of Separation Techniques
| Technique | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning between mobile and stationary phases | High resolution, applicable to a wide range of compounds, automated. | Can be costly, requires method development, limited scalability. | Analytical and small-scale preparative purification. |
| Crystallization | Difference in solubility of isomers in a particular solvent | Cost-effective, highly scalable, can yield very pure material. | Highly compound-dependent, method development can be time-consuming. | Large-scale purification of isomers with significant solubility differences. |
| GC (with Derivatization) | Difference in volatility and interaction with stationary phase | High resolution, fast analysis times, sensitive detection. | Limited to volatile and thermally stable compounds (or their derivatives). | Analysis of volatile cyclobutane derivatives or those that can be easily derivatized. |
Diagrams
VI. References
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?[Link]
-
Agilent. (2023). Preparative HPLC Troubleshooting Guide. [Link]
-
MDPI. (2023). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. [Link]
-
Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Unknown. (n.d.). GC Derivatization. [Link]
-
Unknown. (n.d.). Derivatization Methods in GC and GC/MS. [Link]
-
Unknown. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
Quora. (2018). Do geometric isomers of compounds have different properties? If so, why? If not, why distinguish between them?[Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Journal of Chemical Technology and Metallurgy. (n.d.). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*. [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Chemistry for Everyone. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]
-
PubMed. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. [Link]
-
Chemistry For Everyone. (2025). How Do You Distinguish Chromatography From Crystallization?. [Link]
-
Unknown. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. [Link]
-
PubMed. (2000). Separation of aromatic isomers on cyclophane-bonded stationary phases. [Link]
-
ResearchGate. (n.d.). Scalable preparation and property investigation of a cis -cyclobutane-1,2-dicarboxylic acid from β- trans -cinnamic acid | Request PDF. [Link]
-
HPLC.eu. (n.d.). chiral columns. [Link]
-
ResearchGate. (n.d.). (PDF) Solvent design for crystallization of carboxylic acids. [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
ResearchGate. (n.d.). Crystallization Elution Fractionation and Thermal Gradient Interaction Chromatography. Techniques Comparison | Request PDF. [Link]
-
RSC Publishing. (n.d.). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. [Link]
-
Unknown. (n.d.). Effect of Mobile Phase Compositionson HPLC Separation of Toxic Sudan Dyes and Para Red. [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
ResearchGate. (2012). Crystallization and Purification. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. iicbe.org [iicbe.org]
- 4. agilent.com [agilent.com]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Cyclobutane Synthesis: A Comparative Analysis
Introduction: The Rising Prominence of the Four-Membered Ring
In the landscape of medicinal chemistry and drug discovery, the cyclobutane motif has emerged as a powerful tool for molecular design.[1] Its unique structural properties, including a puckered conformation and strained bond angles, offer a means to impart conformational rigidity, improve metabolic stability, and explore novel chemical space.[2][3][4] The strategic incorporation of a cyclobutane ring can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the most prevalent synthetic methodologies for constructing this valuable four-membered ring, offering insights into their mechanisms, practical applications, and relative performance.
[2+2] Photocycloaddition: Harnessing Light to Forge Strained Rings
The [2+2] photocycloaddition is a cornerstone of cyclobutane synthesis, relying on the photochemical activation of alkenes to induce a cycloaddition reaction.[5][6] This method is particularly valuable for accessing complex, polycyclic systems that would be challenging to construct through other means.
Underlying Principles and Mechanism
The reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. In the ground state, a thermal [2+2] cycloaddition is symmetry-forbidden. However, upon photochemical excitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of one alkene. This excited state can then interact with the LUMO of a ground-state alkene in a symmetry-allowed fashion, leading to the concerted formation of the cyclobutane ring.[6]
The reaction can proceed through either a singlet or triplet excited state, often requiring a photosensitizer, such as acetone or benzophenone, to facilitate intersystem crossing to the more stable triplet state.[7] The regioselectivity of the addition (head-to-head vs. head-to-tail) is influenced by the electronic and steric properties of the substituents on the alkenes.
Mechanism of Photochemical [2+2] Cycloaddition
Caption: General workflow for a photochemical [2+2] cycloaddition reaction.
Experimental Protocol: Photochemical [2+2] Cycloaddition of N-Alkyl Maleimide and Styrene
This protocol describes a catalyst-free photochemical [2+2] cycloaddition, a method noted for its operational simplicity and high yields for specific substrates.
Materials:
-
N-alkyl maleimide (1.0 equiv)
-
Styrene (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Glass vial with rubber septum
-
Argon source
-
UVA LED lamp (e.g., 370 nm)
-
Stir plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a glass vial, dissolve the N-alkyl maleimide (1.0 equiv) and styrene (2.0 equiv) in dichloromethane (to a concentration of 0.1 M of the maleimide).
-
Seal the vial with a rubber septum and purge with argon for 10-15 minutes to create an inert atmosphere.
-
Place the vial on a stir plate and irradiate with a 370 nm UVA LED lamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16-70 hours, depending on the specific substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired cyclobutane adduct.
Performance Data
| Substrates | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-methylmaleimide + Styrene | 85 | 80:20 | [7] |
| N-ethylmaleimide + Styrene | 82 | 75:25 | [7] |
| N-butylmaleimide + Styrene | 78 | 70:30 | [7] |
Thermal [2+2] Cycloaddition: The Ketenes Exception
While thermal [2+2] cycloadditions are generally forbidden, certain classes of molecules, most notably ketenes, can undergo this reaction.[6][8] This is due to the unique orthogonal arrangement of the pi systems in the ketene functional group, which allows for a concerted, antarafacial-suprafacial cycloaddition.
Underlying Principles and Mechanism
The mechanism of a ketene [2+2] cycloaddition involves the interaction of the HOMO of the alkene with the LUMO of the ketene. The geometry of this interaction is such that one component adds to the other in a suprafacial manner (on the same face of the pi system), while the other adds in an antarafacial manner (on opposite faces). This geometric arrangement is symmetry-allowed for a thermal process. The high reactivity of ketenes is also attributed to the electrophilic nature of the central carbon atom.
Mechanism of Thermal [2+2] Cycloaddition of a Ketene
Caption: General workflow for a thermal [2+2] cycloaddition of a ketene.
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of Diphenylketene and Cyclopentene
This protocol utilizes a Lewis acid to promote the cycloaddition, which can lead to increased reactivity and diastereoselectivity compared to purely thermal conditions.
Materials:
-
Diphenylacetyl chloride (1.0 equiv)
-
Triethylamine (1.02 equiv)
-
Cyclopentene (2.1 equiv)
-
Ethylaluminum dichloride (EtAlCl₂) (1 M in hexanes, 2.51 equiv)
-
Dichloromethane (CH₂Cl₂), dry
-
Standard Schlenk line and oven-dried glassware
-
Dry ice/acetone bath
-
Magnetic stir bar
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, add diphenylacetyl chloride (1.0 equiv).
-
Add dry dichloromethane followed by triethylamine (1.02 equiv) via syringe. Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add cyclopentene (2.1 equiv) via syringe.
-
Slowly add a solution of ethylaluminum dichloride (2.51 equiv) dropwise over 50 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional hour.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the cyclobutanone product.
Performance Data
| Ketene Precursor | Alkene | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Diphenylacetyl chloride | Cyclopentene | EtAlCl₂ | 84 | N/A | [9] |
| Phenylacetyl chloride | Cyclopentene | EtAlCl₂ | 75 | 13:1 | [9] |
| Dichloroacetyl chloride | (S)-1-((S)-sec-butoxy)prop-1-ene | TiCl₄ | 88 | >95:5 | [10] |
Malonic Ester Synthesis: A Classic Approach to Cyclobutane Carboxylic Acids
The malonic ester synthesis is a robust and reliable method for the preparation of cyclobutane-1,1-dicarboxylic esters, which can be further elaborated to other cyclobutane derivatives.[11][12][13] This method relies on the high acidity of the α-protons of diethyl malonate, allowing for sequential alkylation reactions.
Underlying Principles and Mechanism
The synthesis proceeds through a series of steps:
-
Deprotonation: A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate.
-
First Alkylation: The enolate acts as a nucleophile and attacks one of the electrophilic carbons of a 1,3-dihalopropane (e.g., 1,3-dibromopropane), forming a C-C bond via an Sₙ2 reaction.
-
Second Deprotonation: A second equivalent of base removes the remaining acidic α-proton.
-
Intramolecular Alkylation: The newly formed enolate undergoes an intramolecular Sₙ2 reaction, displacing the second halide and forming the cyclobutane ring.
-
Hydrolysis and Decarboxylation (Optional): The resulting diethyl 1,1-cyclobutanedicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield cyclobutanecarboxylic acid.
Mechanism of Malonic Ester Synthesis for Cyclobutane Formation
Caption: General workflow for the malonic ester synthesis of a cyclobutane.
Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
This is a well-established and reproducible procedure for the synthesis of a key cyclobutane building block.
Materials:
-
Diethyl malonate (1.0 mole)
-
1,3-Dibromopropane (1.05 moles)
-
Sodium metal (2.0 gram atoms)
-
Absolute ethanol
-
Standard laboratory glassware for reflux, distillation, and extraction
-
Mechanical stirrer
-
Heating mantle
-
Calcium chloride drying tube
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel, place diethyl malonate (1.0 mole) and 1,3-dibromopropane (1.05 moles).
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 gram atoms) in absolute ethanol.
-
With vigorous stirring, add the sodium ethoxide solution dropwise to the mixture of diethyl malonate and 1,3-dibromopropane, maintaining the reaction temperature at 60-65 °C. Cooling may be necessary during the initial phase of the addition.
-
After the addition is complete, heat the reaction mixture on a steam bath for approximately 2 hours, or until the reaction is complete (as indicated by a sample being neutral to phenolphthalein when added to water).
-
Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.
-
Steam distill the reaction mixture to separate the product from non-volatile byproducts. Collect approximately 4 L of distillate.
-
Separate the organic layer from the distillate and extract the aqueous layer with ether.
-
Combine the organic layer and the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
The crude diethyl 1,1-cyclobutanedicarboxylate can be purified by vacuum distillation.
Performance Data
| Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 1,3-Dibromopropane | NaOEt | Ethanol | 53-55 | [11] |
| 1,3-Dichloropropane | NaOEt | Ethanol | Lower than dibromopropane | [3] |
| 1,3-Dibromopropane | K₂CO₃/TBAB | DMF | 89 | [4] |
Transition Metal-Catalyzed Cycloadditions: A Modern Frontier
Transition metal catalysis has opened new avenues for cyclobutane synthesis, often providing access to products with high stereoselectivity and under milder conditions than traditional methods.[14][15] These methods can involve various mechanisms, including the formation of metallacyclopentane intermediates.
Underlying Principles and Mechanism
A common mechanistic pathway involves the oxidative coupling of two alkene molecules to a low-valent transition metal center to form a metallacyclopentane. This intermediate can then undergo reductive elimination to furnish the cyclobutane ring and regenerate the active catalyst. The choice of metal, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the process. For example, rhodium(I) complexes have been shown to catalyze the [2+2+2] cycloaddition of dienes and bis-enes, with the potential for competing [2+2] cycloadditions.
Mechanism of Transition Metal-Catalyzed [2+2] Cycloaddition
Caption: A generalized catalytic cycle for transition metal-catalyzed [2+2] cycloaddition.
Performance Data
While a detailed, universally applicable protocol is difficult to provide due to the diversity of catalysts and substrates, the following table highlights some representative examples of transition metal-catalyzed cyclobutane syntheses.
| Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| RhCl(PPh₃)₃ | Diene + Bis-ene | Good | High dr | [16] |
| Cu(I)/chiral ligand | Allene + Olefin | Gram scale | High ee | [11] |
| Ni(0)/ligand | [1.1.1]propellane + Alkene | Good | N/A |
Comparative Summary and Outlook
The choice of synthetic method for constructing a cyclobutane ring depends heavily on the desired substitution pattern, stereochemistry, and the available starting materials.
| Method | Key Advantages | Key Limitations |
| [2+2] Photocycloaddition | Access to complex polycyclic systems; can be highly stereoselective. | Requires specialized photochemical equipment; potential for side reactions and low quantum yields. |
| Thermal [2+2] Cycloaddition | High yields and stereoselectivity for ketenes; does not require photochemical setup. | Largely limited to ketenes and other activated cumulenes. |
| Malonic Ester Synthesis | Reliable and scalable for cyclobutane-1,1-dicarboxylic esters; uses readily available starting materials. | Limited to the synthesis of specific substitution patterns; can have moderate yields due to competing polymerization. |
| Transition Metal-Catalyzed | High stereoselectivity (enantio- and diastereoselectivity); often proceeds under mild conditions. | Catalyst development can be challenging; substrate scope may be limited for a given catalyst system. |
The field of cyclobutane synthesis continues to evolve, with ongoing research focused on developing more efficient, selective, and environmentally benign methodologies. The increasing application of photoredox and transition metal catalysis is expected to provide novel and powerful tools for the construction of this valuable four-membered ring, further solidifying its importance in the development of new therapeutics and functional materials.
References
-
Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Israel Journal of Chemistry, 55(11-12), 1245-1254. [Link]
-
Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. ScholarWorks@UMass Amherst. [Link]
-
Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. (2016). RSC Advances, 6(84), 80975-80979. [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). Journal of Cheminformatics, 16(1), 1-21. [Link]
-
Amat, M., et al. (2007). Rhodium(I)-Catalyzed [2+2], [2+2+2], and [2+2+2+2] Cycloadditions of Dienes or Alkynes with a Bis-ene. Organometallics, 26(15), 3785-3788. [Link]
-
Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. (2014). Comprehensive Organic Synthesis, 5, 1205-1262. [Link]
-
ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition. University of Liverpool. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Scribd. (n.d.). 29 Cyclobutane Synthesis. [Link]
-
YouTube. (2014). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (2023). ACS Organic & Inorganic Au, 3(2), 114-121. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). Chemical Reviews, 100(4), 1255-1316. [Link]
-
CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. [Link]
-
Chegg. (2021). Solved: When diethylmalonate was treated with two equivalents.... [Link]
-
Synthetic and mechanistic aspects of thermal (2 + 2) cycloadditions of ketene acetals with electron-poor alkenes and carbonyl compounds. (2025). Tetrahedron, 41(14), 2885-2891. [Link]
-
Organic Syntheses. (n.d.). 19. [Link]
-
Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. (2024). Chemical Science, 15(7), 2489-2494. [Link]
-
Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. (2016). Organic Syntheses, 93, 401-412. [Link]
-
YouTube. (2014). Photochemical (2+2) Cycloaddition Example. [Link]
-
YouTube. (2014). Photochemical (2+2) Cycloaddition Reaction. [Link]
-
Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. (2023). Nature Communications, 14(1), 1-10. [Link]
-
Proposed reaction mechanism for the formation of cyclobutane 3. (2020). European Journal of Organic Chemistry, 2020(36), 5985-5994. [Link]
-
Photochemical [2+2] cycloadditions. (2022). Nature Reviews Chemistry, 6(8), 547-563. [Link]
-
[2 + 2] photocycloaddition. (2022). Photochemical & Photobiological Sciences, 21(8), 1331-1335. [Link]
-
Cyclobutane synthesis reported by Aggarwal. (2023). Angewandte Chemie International Edition, 62(10), e202216261. [Link]
-
Anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid. (2010). Organic Letters, 12(1), 128-131. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews, 116(17), 9748-9815. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2014). Molecules, 19(4), 4396-4437. [Link]
-
Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link]
-
Enone Olefin [2 + 2] Photochemical Cycloadditions. (2004). Organic Reactions, 1-496. [Link]
-
Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. (2023). The Journal of Organic Chemistry, 88(17), 11845-11866. [Link]
-
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]
-
A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins. (1964). Journal of the American Chemical Society, 86(24), 5570-5583. [Link]
-
Chemistry LibreTexts. (2014). 19.20 The Malonic Ester Synthesis: A Way to Synthesize a Carboxylic Acid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of the Cu(I)-Catalyzed Intermolecular Photocycloaddition Reaction Revealed by Optical and X-ray Transient Absorption Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed highly diastereoselective intramolecular [4 + 2] cycloaddition of 1,3-disubstituted allene-1,3-dienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 9. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Validation of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid via NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for this purpose, offering unparalleled insight into the connectivity and stereochemistry of small molecules. This guide provides an in-depth, practical comparison of the NMR-based structural validation for the cis and trans isomers of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a common scaffold in medicinal chemistry.
This guide will not follow a rigid template. Instead, it is structured to provide a logical and educational workflow, mirroring the process a seasoned analytical scientist would undertake. We will delve into the "why" behind experimental choices, ensuring a thorough understanding of the principles that underpin robust structural elucidation.
The Central Challenge: Differentiating Stereoisomers
The primary challenge in the characterization of this compound lies in the definitive assignment of the relative stereochemistry of the substituents on the cyclobutane ring. Are the carboxylic acid and methoxycarbonyl groups on the same side (cis) or opposite sides (trans) of the ring? The answer to this question has profound implications for the molecule's physical, chemical, and biological properties. NMR spectroscopy, through the nuanced analysis of chemical shifts and spin-spin coupling constants, provides a powerful and non-destructive method to resolve this ambiguity.
A Validated Workflow for Structural Elucidation
The following diagram outlines a comprehensive and self-validating workflow for the structural determination of this compound using NMR spectroscopy. This process ensures accuracy and confidence in the final structural assignment.
Caption: A comprehensive workflow for the structural validation of this compound using a suite of NMR experiments.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for acquiring high-quality NMR data for the structural elucidation of this compound.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important; Deuterated chloroform (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
2. NMR Data Acquisition:
-
Rationale: A combination of 1D and 2D NMR experiments is essential for a complete structural assignment.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are 2 or 3 bonds away, crucial for piecing together the carbon skeleton.
-
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR: Spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectral width of 220 ppm, 256-1024 scans, relaxation delay of 2 seconds.
-
2D Experiments: Standard pulse programs available on the spectrometer software should be used. The number of increments and scans will depend on the sample concentration and desired resolution.
-
Data Analysis and Interpretation: Distinguishing Cis and Trans Isomers
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | cis-Isomer | trans-Isomer | Multiplicity |
| H1/H3 (Methine) | ~3.1-3.3 | ~2.9-3.1 | Quintet |
| H2/H4 (Methylene) | ~2.4-2.6 | ~2.2-2.4 | Multiplet |
| OCH₃ | ~3.7 | ~3.7 | Singlet |
| COOH | ~10-12 | ~10-12 | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | cis-Isomer | trans-Isomer |
| C1/C3 (Methine) | ~40-42 | ~38-40 |
| C2/C4 (Methylene) | ~30-32 | ~28-30 |
| C=O (Ester) | ~175 | ~175 |
| C=O (Acid) | ~180 | ~180 |
| OCH₃ | ~52 | ~52 |
The Decisive Role of Stereochemistry
The predicted chemical shifts in the tables above highlight a key trend: the methine (H1/H3 and C1/C3) and methylene (H2/H4 and C2/C4) signals of the cis isomer are expected to be at a higher chemical shift (downfield) compared to the trans isomer. This can be rationalized by considering the through-space shielding and deshielding effects of the substituents.
-
In the cis isomer: The carboxylic acid and methoxycarbonyl groups are on the same face of the cyclobutane ring. This proximity can lead to steric compression and electronic interactions that deshield the ring protons and carbons, shifting their signals downfield.
-
In the trans isomer: The substituents are on opposite faces of the ring, minimizing these through-space interactions.
The coupling constants between the cyclobutane protons also provide crucial stereochemical information. In cyclobutane systems, the vicinal coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons. While a detailed analysis of these coupling constants would require advanced 2D NMR techniques and potentially computational modeling, a key qualitative observation is that the coupling patterns for the methine and methylene protons will differ between the two isomers due to their distinct conformations.
Visualizing Key NMR Correlations
The following diagram illustrates the key correlations that would be observed in 2D NMR experiments (COSY and HSQC) for the validation of the this compound structure.
Caption: A diagram illustrating the expected key COSY (H-H) and HSQC (H-C) correlations for this compound.
Comparative Analysis with Alternative Structures
To further solidify the structural assignment, it is instructive to consider how the NMR data would differ for a constitutional isomer, such as 2-(methoxycarbonyl)cyclobutanecarboxylic acid. In this isomer, the substituents are on adjacent carbons (a 1,2-disubstitution pattern). This would lead to a dramatically different NMR spectrum:
-
Symmetry: The 1,3-disubstituted isomers possess a plane of symmetry, leading to fewer signals in the NMR spectra. The 1,2-isomer would be asymmetric, resulting in four distinct signals for the cyclobutane ring carbons and protons.
-
Multiplicity: The splitting patterns in the ¹H NMR spectrum would be significantly more complex for the 1,2-isomer due to the different neighbor relationships of the protons.
This comparative thought experiment underscores the power of NMR in not only determining stereochemistry but also in confirming the fundamental connectivity of a molecule.
Conclusion: A Robust and Defensible Structural Assignment
By systematically acquiring and interpreting a suite of NMR experiments, a researcher can confidently and defensibly assign the structure and stereochemistry of this compound. The key differentiators between the cis and trans isomers are the chemical shifts of the cyclobutane ring protons and carbons, which are influenced by through-space electronic and steric effects. While this guide has utilized high-quality predicted data for illustrative purposes, the principles of interpretation remain the same for experimental data. A thorough understanding of these principles is essential for any scientist involved in the synthesis and characterization of novel chemical entities.
References
-
NMRShiftDB: A free database of organic structures and their NMR spectra. [Link][1]
-
Spectral Database for Organic Compounds (SDBS): A comprehensive, free-to-access spectral database hosted by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Abraham, R. J., et al. "A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes." Magnetic Resonance in Chemistry 45.10 (2007): 835-843. [Link]
-
CAS SciFinder: A comprehensive database of chemical information, including experimental and predicted NMR spectra. [Link][2]
-
Wiley Science Solutions - Spectral Databases: A provider of high-quality, curated NMR and other spectral databases. [Link][3]
Sources
A Comparative Guide to the Reactivity of Cyclobutane vs. Cyclopentane Carboxylic Acids
Introduction
In the landscape of medicinal and organic chemistry, saturated carbocyclic rings serve as foundational scaffolds. Among these, cyclobutane and cyclopentane moieties offer distinct conformational and electronic properties that significantly influence the behavior of appended functional groups. This guide provides an in-depth comparison of the reactivity of cyclobutane carboxylic acid and cyclopentane carboxylic acid. We will explore how fundamental differences in ring strain, acidity, and steric profiles translate into divergent chemical behavior, supported by experimental data and mechanistic insights to inform synthetic strategy and drug design.
The Decisive Factor: A Tale of Two Rings and Their Strain
The reactivity differences between cyclobutane and cyclopentane carboxylic acids are fundamentally rooted in the inherent strain of their parent cycloalkane structures. This strain is a composite of two main factors:
-
Angle Strain: The deviation of internal bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.
-
Torsional Strain: The eclipsing of C-H bonds on adjacent carbon atoms.
Cyclobutane: A planar cyclobutane would have internal angles of 90°, a significant deviation from 109.5°. To alleviate some of the resulting torsional strain from eight eclipsing C-H bonds, the ring puckers into a folded conformation.[1][2] Despite this, it retains substantial angle and torsional strain, with a total ring strain energy of approximately 26.3 kcal/mol.[3] This high strain energy makes the C-C bonds relatively weak and the molecule significantly more reactive than its five-membered counterpart.[1][2]
Cyclopentane: A planar cyclopentane would have internal angles of 108°, very close to the ideal tetrahedral angle, resulting in minimal angle strain.[4] However, a planar conformation would introduce significant torsional strain from ten eclipsing C-H bonds.[4] To minimize this, cyclopentane adopts non-planar puckered conformations, such as the "envelope" and "half-chair" forms, which are in rapid equilibrium.[4] This puckering effectively reduces torsional strain at the cost of a slight increase in angle strain, leading to a much lower total ring strain of about 7.4 kcal/mol.[3]
The consequence is clear: cyclobutane is a high-energy, strained system, while cyclopentane is significantly more stable and conformationally flexible.[1]
Caption: Comparative analysis of ring strain in cyclobutane and cyclopentane.
Physicochemical Properties: A Quantitative Comparison
The structural differences are reflected in the fundamental physicochemical properties of the corresponding carboxylic acids.
| Property | Cyclobutane Carboxylic Acid | Cyclopentane Carboxylic Acid |
| Molecular Formula | C₅H₈O₂[5] | C₆H₁₀O₂[6] |
| Molar Mass | 100.12 g/mol [5] | 114.14 g/mol [6] |
| Density (at 25°C) | 1.047 g/mL[7] | 1.053 g/mL[6] |
| Melting Point | -7.5 °C[7] | 3-5 °C[6] |
| Boiling Point | 195 °C[7] | 216 °C[6] |
| pKa (at 25°C) | ~4.79[5][7] | ~4.99[6] |
Acidity (pKa): A Subtle but Significant Difference
A notable divergence lies in their acidity. Cyclobutane carboxylic acid is a slightly stronger acid (lower pKa) than cyclopentane carboxylic acid.[5][6][7] This can be attributed to the hybridization of the carbon atom to which the carboxyl group is attached.
Due to the significant angle strain in the cyclobutane ring, the carbon orbitals used for the endocyclic (ring) C-C bonds have a higher degree of p-character than a typical sp³ orbital. To maintain orthogonality, the exocyclic orbital (the C-COOH bond) must consequently have a higher degree of s-character.[8] An orbital with greater s-character is held more closely to the nucleus, making the associated carbon atom more electronegative. This increased electronegativity provides a more effective inductive stabilization of the negative charge on the conjugate base (carboxylate anion) after deprotonation, thus increasing the acidity of the parent acid.
Comparative Reactivity Analysis
The interplay of ring strain and electronic effects governs the reactivity of these two acids in various chemical transformations.
Reactions Involving the Carboxyl Group
For standard transformations of the carboxylic acid moiety, such as esterification, amide formation, or reduction with agents like LiAlH₄, the reactivity is primarily dictated by local steric and electronic factors at the carbonyl center. While the puckered nature of the cyclobutane ring and the flexible conformations of the cyclopentane ring create distinct steric environments, the differences in reaction rates for these transformations are generally subtle. The primary reaction mechanism does not involve the carbocyclic ring itself, so its inherent strain does not act as a major driving force.
Reactions Driven by Ring Strain Release
The most dramatic differences in reactivity emerge in reactions where the integrity of the carbocyclic ring is challenged.
-
Cyclobutane Carboxylic Acid: The high ring strain makes cyclobutane and its derivatives susceptible to ring-opening reactions under conditions that leave more stable rings intact.[9] For example, catalytic hydrogenation of the cyclobutane ring, while more difficult than for cyclopropane, can occur under specific catalytic conditions (e.g., using Ni or Pt at elevated temperatures), leading to the formation of open-chain products.[9] This propensity for ring-opening is a key synthetic consideration, offering pathways to linear compounds that are not accessible from the cyclopentane analogue.
-
Cyclopentane Carboxylic Acid: Due to its significantly lower ring strain, the cyclopentane ring is much more stable and resistant to ring-opening reactions.[1] It behaves more like an acyclic alkane in this regard, requiring harsh conditions for C-C bond cleavage.
Reactions at the α-Carbon
The acidity of the α-protons and the stability of the corresponding enolate are critical for reactions such as halogenation and alkylation at the carbon adjacent to the carboxyl group.[10][11]
The same electronic argument used to explain the pKa difference applies here. The increased s-character of the exocyclic C-COOH bond in the cyclobutane system suggests a slightly higher acidity for the α-proton compared to the cyclopentane analogue. This can lead to faster rates of enolate formation under basic conditions.
Recent studies in C-H functionalization have highlighted these intrinsic reactivity differences. For instance, palladium-catalyzed transannular γ-C–H arylation required distinct, optimized ligand and oxidant systems for cyclobutane and cyclopentane carboxylic acids, underscoring their different behavior in organometallic catalytic cycles.[12] For cyclobutane carboxylic acids, achieving γ-arylation required overcoming a competing preference for β-C–H functionalization, a challenge not present in the same way for the cyclopentane system.[12]
Caption: Generalized pathway for reactions at the α-carbon of cycloalkane carboxylic acids.
Experimental Protocols
Synthesis of Cyclobutane Carboxylic Acid
A common laboratory-scale synthesis involves the decarboxylation of a dicarboxylic acid precursor.[13][14]
Workflow: Synthesis of Cyclobutane Carboxylic Acid
Caption: Workflow for the synthesis of cyclobutane carboxylic acid.
Step-by-Step Protocol:
-
Setup: Place 1,1-cyclobutanedicarboxylic acid into a distillation apparatus equipped with a heating mantle and a thermometer.
-
Decarboxylation: Heat the solid to approximately 160-170 °C. The solid will melt, and vigorous evolution of carbon dioxide gas will be observed.
-
Distillation: Once the gas evolution subsides, increase the temperature to distill the crude product. Collect the fraction boiling between 189-195 °C.[13]
-
Purification: Redistill the crude product under atmospheric or reduced pressure to obtain pure cyclobutane carboxylic acid. The yield is typically high (86-91%).[13]
Synthesis of Cyclopentane Carboxylic Acid
Multiple synthetic routes are available, including the oxidation of cyclopentanol or the Favorskii rearrangement of 2-chlorocyclohexanone.[15][16] A robust method involves the hydrolysis of a diester precursor.[17]
Step-by-Step Protocol (via Diester Hydrolysis):
-
Hydrolysis: Reflux diethyl 1,1-cyclopentanedicarboxylate with an excess of aqueous potassium hydroxide (KOH) in ethanol for several hours to hydrolyze the ester groups.
-
Acidification: After cooling, remove the ethanol via distillation. Acidify the remaining aqueous solution carefully with a strong mineral acid (e.g., H₂SO₄) to precipitate the dicarboxylic acid.
-
Decarboxylation: Isolate the 1,1-cyclopentanedicarboxylic acid by filtration, dry it, and then heat it above its melting point until carbon dioxide evolution ceases.
-
Purification: The resulting crude cyclopentane carboxylic acid can be purified by distillation.
Conclusion
While cyclobutane and cyclopentane carboxylic acids may appear structurally similar, their chemical reactivity profiles are distinctly different. The high ring strain of the cyclobutane ring renders it susceptible to ring-opening reactions and subtly increases the acidity of both the carboxylic proton and the α-protons. In contrast, the greater stability of the cyclopentane ring makes it behave more like a simple acyclic system, resistant to ring cleavage. These fundamental differences, rooted in ring strain, are critical for researchers and drug development professionals to consider when designing synthetic routes, predicting metabolic stability, and fine-tuning the electronic properties of molecules incorporating these important carbocyclic scaffolds.
References
-
ChemBK. (2024). cyclobutane carboxylic acid. [Link]
-
ChemBK. (2024). Cyclopentane carboxylic acid. [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
-
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]
-
Wikipedia. (n.d.). Ring strain. [Link]
-
Brainly. (2023). Consider the two-step synthesis of cyclopentanecarboxylic acid from cyclopentanol. Identify the missing. [Link]
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]
-
Thieme. (n.d.). 5. By Transformation of Other Cyclobutanes. [Link]
-
National Institutes of Health. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]
-
Quora. (2017). Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order?. [Link]
-
Wikipedia. (n.d.). Cyclopentanecarboxylic acid. [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reactions at the Alpha-Carbon. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclobutanecarboxylic acid(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. quora.com [quora.com]
- 9. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 10. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. brainly.com [brainly.com]
- 16. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 17. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
A Senior Application Scientist's Guide to Diastereomeric Ratio Analysis in Cyclobutane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a cornerstone in medicinal chemistry and materials science, offering unique conformational constraints and synthetic handles.[1][2][3] However, the synthesis of substituted cyclobutanes often yields diastereomers, making the control and analysis of the diastereomeric ratio (d.r.) a critical aspect of process development and optimization. This guide provides an in-depth comparison of key synthetic methodologies for diastereoselective cyclobutane synthesis and details the analytical techniques essential for accurate d.r. determination.
Part 1: Strategic Approaches to Diastereoselective Cyclobutane Synthesis
The formation of the cyclobutane ring is predominantly achieved through [2+2] cycloaddition reactions. The stereochemical outcome of these reactions is intimately linked to the reaction conditions, particularly whether the reaction proceeds through a thermal or photochemical pathway.
Photochemical [2+2] Cycloadditions: A Light-Driven Pathway to Complexity
Photochemical [2+2] cycloadditions are powerful tools for constructing cyclobutane rings, often providing access to strained structures that are difficult to obtain via thermal methods.[2][4] These reactions typically proceed via a suprafacial pathway, where the two reacting alkenes approach each other on the same face.[5][6][7]
Mechanistic Considerations: The stereoselectivity of photochemical [2+2] cycloadditions is often dictated by the formation of the most stable biradical intermediate.[8][9] For instance, in the Paternò-Büchi reaction, the photochemical cycloaddition of a carbonyl compound and an alkene, the relative stability of the 1,4-biradical intermediates determines the regioselectivity and diastereoselectivity.[8][10][11] Factors such as steric hindrance and the potential for stabilizing interactions in the transition state play a crucial role.
Experimental Protocol: Photochemical [2+2] Cycloaddition of an Alkene with a Maleimide [2]
This protocol describes a general procedure for the reaction between an alkene and an N-substituted maleimide.
-
For N-Alkyl Maleimides (Catalyst-Free):
-
In a glass vial, combine the alkene (2.0 equiv., 0.40 mmol) and the N-alkyl maleimide (1.0 equiv., 0.20 mmol) in CH₂Cl₂ (2.0 mL).
-
Seal the vial with a rubber septum and purge with an inert gas (e.g., argon).
-
Irradiate the stirring reaction mixture with a UVA LED (e.g., 370 nm) under an inert atmosphere for 16–70 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, purify the product by column chromatography.
-
-
For N-Aryl Maleimides (Photosensitizer-Mediated):
-
In a glass vial, combine the alkene (2.0 equiv., 0.40 mmol), the N-aryl maleimide (1.0 equiv., 0.20 mmol), and a photosensitizer such as thioxanthone (20 mol %, 0.04 mmol).
-
Add CH₂Cl₂ (2 mL), seal the vial, and purge with an inert gas.
-
Irradiate the stirring reaction mixture with a blue LED (e.g., 440 nm) for 16 hours.[2]
-
Monitor and purify the reaction as described above.
-
Causality Behind Experimental Choices: The choice of light source and the use of a photosensitizer are critical. N-alkyl maleimides can often be directly excited by UVA light, while N-aryl maleimides may require a photosensitizer to facilitate intersystem crossing to the reactive triplet state.[2] The inert atmosphere is crucial to prevent quenching of the excited state by oxygen.
Workflow for Photochemical [2+2] Cycloaddition:
Caption: Workflow for a typical photochemical [2+2] cycloaddition experiment.
Thermal [2+2] Cycloadditions: Harnessing Heat for Ring Formation
While many thermal [2+2] cycloadditions are symmetry-forbidden, certain classes of molecules, such as ketenes, can undergo these reactions readily.[12][13] These reactions provide a valuable alternative to photochemical methods.
Mechanistic Considerations: The [2+2] cycloaddition of a ketene with an alkene is a concerted, suprafacial-antarafacial process. The stereochemistry of the alkene is generally retained in the cyclobutane product. The regioselectivity is governed by the electronic properties of the reactants, with the electron-deficient carbonyl carbon of the ketene typically adding to the more electron-rich carbon of the alkene.[12]
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene [14]
This protocol describes the in-situ generation of a ketene from an acyl chloride and its subsequent cycloaddition.
-
To an oven-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and a suitable solvent (e.g., CH₂Cl₂).
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of the acyl chloride (1.1 equiv) and a hindered base (e.g., triethylamine, 1.2 equiv) in the same solvent.
-
Add the acyl chloride/base solution dropwise to the cold alkene solution.
-
Simultaneously, add a solution of a Lewis acid (e.g., ethylaluminum dichloride, 2.5 equiv) dropwise to the reaction mixture.[14]
-
Stir the reaction at -78 °C for 1 hour.
-
Slowly quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices: The use of a Lewis acid can significantly enhance the reactivity and diastereoselectivity of the cycloaddition.[14] The low temperature is crucial to control the reactivity of the ketene intermediate and prevent side reactions. The hindered base is used to generate the ketene without competing nucleophilic attack on the acyl chloride.
Part 2: Rigorous Analysis of Diastereomeric Ratios
Accurate determination of the diastereomeric ratio is paramount for evaluating the success of a stereoselective synthesis. Several analytical techniques are commonly employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining diastereomeric ratios.[15] Diastereomers have different chemical environments, leading to distinct signals in the NMR spectrum.
Principles: The integration of well-resolved signals corresponding to each diastereomer provides a direct measure of their relative abundance.[2] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, thereby improving resolution and facilitating accurate quantification.[16][17][18]
Protocol for ¹H NMR Analysis:
-
Prepare a solution of the purified cyclobutane product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify non-overlapping signals that are unique to each diastereomer. Protons adjacent to stereocenters are often good candidates.
-
Carefully integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio from the integral values.
-
If signals overlap, consider using a different solvent or a higher field NMR spectrometer.[18]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying diastereomers.[19][20] Since diastereomers have different physical properties, they can often be separated on a standard achiral stationary phase.
Principles: The separation is based on the differential partitioning of the diastereomers between the stationary phase and the mobile phase. The area of the chromatographic peak for each diastereomer is proportional to its concentration.
Protocol for HPLC Analysis:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Select an appropriate achiral column (e.g., silica gel or C18).
-
Develop a mobile phase system (e.g., a mixture of hexane and ethyl acetate for normal phase, or acetonitrile and water for reverse phase) that provides good separation of the diastereomeric peaks.
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas for each diastereomer to determine the ratio.
For challenging separations, chiral stationary phases can also be employed, as they can often provide excellent resolution of diastereomers.[21][22]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable tool for the analysis of volatile and thermally stable cyclobutane derivatives.[23]
Principles: Diastereomers may have slightly different retention times on a GC column. The mass spectrometer provides structural information and can be used to confirm the identity of the separated isomers. In some cases, derivatization may be necessary to improve volatility and chromatographic separation.[24]
Protocol for GC-MS Analysis:
-
Dissolve the sample in a volatile organic solvent.
-
Inject the sample into the GC-MS system equipped with an appropriate capillary column.
-
Develop a temperature program that allows for the separation of the diastereomers.
-
Identify the peaks corresponding to the diastereomers based on their retention times and mass spectra.
-
Determine the diastereomeric ratio by integrating the peak areas in the total ion chromatogram (TIC) or by using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Logical Flow for Diastereomeric Ratio Determination:
Caption: Analytical workflow for determining the diastereomeric ratio of a synthesized cyclobutane.
Part 3: Comparative Analysis and Data Presentation
To facilitate a direct comparison of the different synthetic methods, the following table summarizes typical diastereomeric ratios achieved for various [2+2] cycloaddition reactions.
| Reaction Type | Reactants | Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Photochemical [2+2] | Styrene + N-Alkyl Maleimide | 370 nm, catalyst-free | Good stereoselectivity | [2] |
| Photochemical [2+2] | Styrene + N-Aryl Maleimide | 440 nm, thioxanthone | Good stereoselectivity | [2] |
| Paternò-Büchi | Furan derivative + Chiral Phenylglyoxylate | Photochemical | High d.r. | [10] |
| Thermal [2+2] | Ketene + Alkene | Lewis Acid (EtAlCl₂) | up to 13:1 | [14] |
| Thermal [2+2] | Ene-ynol ether (intramolecular) | 90 °C, toluene | 3:1 | [25] |
Note: The diastereomeric ratio is highly substrate-dependent and the values in this table are representative examples.
Conclusion
The synthesis of diastereomerically enriched cyclobutanes is a challenging yet rewarding endeavor. A thorough understanding of the underlying reaction mechanisms, whether photochemical or thermal, is crucial for designing effective synthetic strategies. Furthermore, the judicious application of analytical techniques such as NMR, HPLC, and GC-MS is essential for the accurate determination of diastereomeric ratios, which in turn informs reaction optimization and ensures the quality of the final product. This guide provides a framework for researchers to navigate the complexities of cyclobutane synthesis and analysis, ultimately enabling the development of novel molecules with precisely controlled stereochemistry.
References
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]
-
Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]
-
PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]
-
Likho, D., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(15), 10182–10193. [Link]
-
Frébault, F., et al. (2010). A versatile and stereoselective synthesis of functionalized cyclobutenes. Angewandte Chemie International Edition, 49(33), 5672-5676. [Link]
-
Manchester NMR Methodology Group. (n.d.). Chemical Communications. [Link]
-
The Royal Society of Chemistry. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy – Electronic Supplementary Information. [Link]
-
ResearchGate. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
-
D'Auria, M., Emanuele, L., & Racioppi, R. (2013). regio-and diastereoselectivity in the paternò-büchi reaction on furan derivatives. Molecules, 18(10), 12757-12786. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of cyclobutanes and their derivatives. [Link]
-
PubMed. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. [Link]
-
Journal of Chemical Education. (2021). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. [Link]
-
Chemistry LibreTexts. (2024). 29.6: Stereochemistry of Cycloadditions. [Link]
-
Analytical Chemistry. (1998). Stereochemical Analysis of Monodeuterated Isomers By GC/MS/MS. [Link]
-
NC State University Libraries. (n.d.). 30.6 Stereochemistry of Cycloadditions. [Link]
-
D'Auria, M. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 19(5), 6394–6434. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Slideshare. (2016). Cycloaddition reactions [2+2]. [Link]
-
Organic Letters. (2021). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. [Link]
-
Organic Chemistry Frontiers. (2023). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. [Link]
-
Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. [Link]
-
Chemical Reviews. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. [Link]
-
Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. [Link]
-
Journal of Chemical Education. (1993). A New Photochemistry Experiment: A Simple 2+2 Photocycloaddition that Poses an Interesting NMR Problem. [Link]
-
PubMed Central. (2011). Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. [Link]
-
YouTube. (2024). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. [Link]
-
Reddit. (2022). Help with understanding 2+2 cycloadditions. [Link]
-
PubMed. (2007). Application of optical isomer analysis by diastereomer derivatization GC/MS to determine the condition of patients with short bowel syndrome. [Link]
-
ResearchGate. (2024). Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216. [Link]
-
Semantic Scholar. (n.d.). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. [Link]
-
ResearchGate. (n.d.). [2+2] photochemical cycloadditions. [Link]
-
Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. [Link]
-
PubMed Central. (2011). Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes. [Link]
-
PubMed Central. (2009). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. [Link]
-
SpringerLink. (2022). [2 + 2] photocycloaddition. [Link]
-
PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. [Link]
-
MDPI. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition. [Link]
-
National Institutes of Health. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Pittcon. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
The Journal of Organic Chemistry. (2001). Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
Sources
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. orgsyn.org [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 19. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
- 22. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Application of optical isomer analysis by diastereomer derivatization GC/MS to determine the condition of patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
The Stereo-Specific Impact of Cyclobutane Derivatives on Biological Activity: A Comparative Guide for Drug Development Professionals
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclobutane motif has emerged as a valuable scaffold for the design of novel therapeutics.[1] Its unique, puckered three-dimensional structure offers a distinct advantage over more traditional, planar ring systems.[1] By incorporating a cyclobutane core, medicinal chemists can introduce conformational rigidity, enhance metabolic stability, and fine-tune the spatial arrangement of pharmacophoric groups.[1] This often leads to improved potency, selectivity, and pharmacokinetic profiles.[2]
A critical consideration in the design of cyclobutane-containing drugs is the impact of stereoisomerism, specifically the cis and trans configurations of substituents on the ring. These geometric isomers, while possessing the same molecular formula and connectivity, can exhibit profoundly different biological activities due to their distinct shapes and how they interact with their biological targets.[3][4] This guide provides an in-depth comparison of the biological activities of cis versus trans cyclobutane derivatives, supported by experimental data and detailed protocols, to inform the strategic design of next-generation therapeutics.
The Decisive Role of Stereochemistry: A Tale of Two Isomers
The spatial orientation of substituents on a cyclobutane ring dictates the overall topology of the molecule, which in turn governs its ability to bind to a specific biological target. The difference between a cis and a trans isomer can be the difference between a potent therapeutic and an inactive compound.
Case Study 1: JAK Inhibitors - The "Cis" Advantage in Kinase Selectivity
The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling pathways that are central to inflammation and immune regulation.[5] As such, JAK inhibitors have become a crucial class of drugs for treating autoimmune diseases.[6] A key challenge in developing JAK inhibitors is achieving selectivity for a specific JAK isoform to minimize off-target effects.
In the development of selective JAK1 inhibitors, it was discovered that incorporating a cis-1,3-disubstituted cyclobutane diamine linker was critical for achieving high potency and selectivity. The puckered conformation of the cis-cyclobutane ring optimally positions a sulphonamide group to form crucial hydrogen bonds with arginine and asparagine residues within the JAK1 active site. In contrast, the trans-isomer is unable to achieve this ideal binding orientation, resulting in significantly reduced activity.[1]
Table 1: Comparative Biological Activity of Cis vs. Trans Cyclobutane-Containing JAK Inhibitors
| Compound | Target | Isomer Configuration | IC50 (nM) | Selectivity Profile | Reference |
| JAK Inhibitor A | JAK1 | cis-1,3-diaminocyclobutane | 10 | High selectivity over JAK2/3 | [1] |
| JAK Inhibitor A | JAK1 | trans-1,3-diaminocyclobutane | >1000 | Poor selectivity | [1] |
This example underscores the profound impact of stereochemistry on kinase inhibition, where the cis isomer facilitates a binding mode that is inaccessible to its trans counterpart.
Diagram 1: The JAK-STAT Signaling Pathway
Caption: A simplified diagram of the JAK-STAT signaling pathway, a key target for immunosuppressive drugs.
Case Study 2: Anti-Cancer Agents - Stereochemistry Dictates Cytotoxicity
The rigid nature of the cyclobutane ring has also been exploited in the design of novel anti-cancer agents. A recent study detailed the stereoselective synthesis of four distinct cyclobutane isomers and evaluated their cytotoxic effects against a panel of human cancer cell lines.[7] The results clearly demonstrated that the biological activity was highly dependent on the specific stereoisomer.
One isomer, designated as "Isomer 2," exhibited significantly greater anti-cancer activity across all tested cell lines compared to the other three isomers.[7] This highlights that even subtle changes in the three-dimensional arrangement of substituents on the cyclobutane ring can dramatically impact cytotoxic potency.
Table 2: Comparative Cytotoxicity (IC50, µM) of Cyclobutane Isomers in Human Cancer Cell Lines
| Cell Line | Isomer 1α | Isomer 1β | Isomer 1γ | Isomer 2 | Reference |
| T-24 (Bladder) | >20 | >20 | >20 | 7.0 ± 0.3 | [7] |
| HeLa (Cervical) | >20 | >20 | >20 | 6.2 ± 0.8 | [7] |
| BEL-7402 (Liver) | >20 | >20 | >20 | 8.9 ± 1.2 | [7] |
| HepG-2 (Liver) | >20 | >20 | >20 | 8.2 ± 0.9 | [7] |
The superior activity of Isomer 2 suggests that its specific stereochemistry allows for a more favorable interaction with its cellular target(s), leading to enhanced apoptosis and inhibition of cell proliferation.[7]
Experimental Protocols: A Guide to Assessing Biological Activity
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (for JAK Inhibitors)
This protocol describes a luminescence-based assay to determine the IC50 value of a compound against a specific JAK kinase.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Kinase substrate (e.g., a peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the assay plate. Include control wells with DMSO only (for 100% activity) and a known potent inhibitor (for 0% activity).
-
Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution in kinase assay buffer and add to each well.
-
Incubation: Incubate the plate to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a 2x ATP solution to all wells to start the kinase reaction.
-
Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal and calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram 2: Workflow for In Vitro Kinase Inhibition Assay
Caption: A step-by-step workflow for determining the IC50 of a kinase inhibitor.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both cis and trans isomers) and incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.
The Impact of Stereochemistry on Pharmacokinetics
While in vitro potency is a critical parameter, the pharmacokinetic (PK) profile of a drug candidate ultimately determines its success in vivo. The stereochemistry of cyclobutane derivatives can also influence their absorption, distribution, metabolism, and excretion (ADME) properties.
For instance, the cis and trans isomers can exhibit different lipophilicity, which affects their ability to cross cell membranes and their distribution in the body. They may also be metabolized differently by cytochrome P450 enzymes, leading to variations in their half-life and clearance rates. While comprehensive, direct comparative PK studies for cis and trans cyclobutane isomers are not abundant in the public literature, the well-documented differences in the PK profiles of other stereoisomers strongly suggest that this is a critical aspect to consider during drug development. The pharmacokinetic properties of the cis-platinum compound, Carboplatin, for example, have been extensively studied and are known to be a key determinant of its therapeutic window.[8]
Stereoselective Synthesis: A Key to Unlocking Potency
The ability to selectively synthesize either the cis or trans isomer of a cyclobutane derivative is paramount for conducting meaningful biological evaluations and for the eventual manufacturing of a drug. Several stereoselective synthetic methods have been developed to address this challenge. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclobutane ring formation. One notable approach involves the stereospecific ring contraction of pyrrolidines to afford highly substituted cyclobutanes with excellent stereocontrol. Another powerful technique is the use of solid-state photodimerization, where the conformation of precursor molecules is "frozen" in a crystal lattice, leading to the selective formation of specific cyclobutane isomers upon irradiation.[7]
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that the stereochemistry of cyclobutane derivatives is a critical determinant of their biological activity. The choice between a cis and a trans isomer can have a profound impact on a compound's potency, selectivity, and overall therapeutic potential. As the use of the cyclobutane scaffold in drug design continues to grow, a thorough understanding of the biological consequences of its stereoisomerism will be essential for the successful development of novel and effective medicines.
For researchers and drug development professionals, the key takeaways are:
-
Stereochemistry is not a minor detail: The cis and trans isomers of a cyclobutane derivative should be considered as distinct molecular entities with potentially unique biological profiles.
-
Stereoselective synthesis is crucial: The ability to access pure stereoisomers is a prerequisite for accurate biological evaluation and successful drug development.
-
Structure-activity relationships must be defined in 3D: The spatial arrangement of pharmacophoric groups on the cyclobutane ring is a key driver of biological activity.
Future research should focus on expanding the library of stereochemically pure cyclobutane building blocks and on developing a deeper understanding of how cyclobutane stereochemistry influences pharmacokinetic properties. By embracing the three-dimensional nature of these unique scaffolds, the scientific community can continue to unlock their full potential in the quest for new and improved therapies.
References
-
Antonchick, A. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8739–8743. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Wang, Y., et al. (2018). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 57(3), 732–736. [Link]
-
Li, J., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2909. [Link]
-
Malaschuk, I., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1202, 127271. [Link]
-
Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313–9323. [Link]
-
Li, J., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2909. [Link]
-
Harland, S. J., et al. (1984). Pharmacokinetics of cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) in patients with normal and impaired renal function. Cancer Research, 44(4), 1693–1697. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Malaschuk, I., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1202, 127271. [Link]
-
Li, J., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2909. [Link]
-
Harland, S. J., et al. (1984). Pharmacokinetics of cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) in patients with normal and impaired renal function. Cancer Research, 44(4), 1693–1697. [Link]
-
Al-Ostoot, F. H., et al. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 26(11), 3195. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]
-
Fiveable. (n.d.). Cis–Trans Isomerism in Cycloalkanes. [Link]
-
OpenStax. (2023). 4.2 Cis–Trans Isomerism in Cycloalkanes. In Organic Chemistry. [Link]
-
ResearchGate. (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [Link]
-
ResearchGate. (n.d.). IC50 values by cancer cell line and IC50 ratios for the comparison of conventional and simulation methods. [Link]
-
Scafato, P., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3181. [Link]
-
ResearchGate. (n.d.). Biological functions of the JAK pathways. [Link]
-
Al-Salama, Z. T. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 14(10), 1035. [Link]
-
Angelini, J., et al. (2024). Pharmaceutical aspects of JAK inhibitors: a comparative review. Inflammopharmacology, 32(1), 109–126. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. 4.2 CisâTrans Isomerism in Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 5. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference [mdpi.com]
- 6. Pharmacokinetics of cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutanecarboxylic Acids
The cyclobutane motif is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to impart unique conformational constraints and three-dimensional architectures to molecules. Consequently, the efficient synthesis of key building blocks like cyclobutanecarboxylic acid and its derivatives is of paramount importance. This guide offers a comparative analysis of established and contemporary synthetic strategies, providing experimental insights and data to inform your selection of the most suitable method for your research endeavors.
The Classical Approach: Malonic Ester Synthesis and Decarboxylation
The workhorse for constructing the cyclobutane ring en route to cyclobutanecarboxylic acid has traditionally been the malonic ester synthesis.[1][2] This method, while robust, involves a multi-step sequence that begins with the dialkylation of diethyl malonate with 1,3-dibromopropane.
Mechanism of Action
The core principle of this synthesis lies in the high acidity of the α-hydrogens of diethyl malonate, allowing for deprotonation by a base like sodium ethoxide to form a nucleophilic enolate.[1] This enolate then undergoes sequential SN2 reactions with 1,3-dibromopropane to form the cyclobutane ring. The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated upon heating to yield the final product.[3][4]
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis
Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Add 1,3-dibromopropane to the solution and reflux the mixture.
-
After the reaction is complete, remove the ethanol by distillation. Add water to the residue and extract the diethyl 1,1-cyclobutanedicarboxylate with an organic solvent.
-
Purify the product by distillation under reduced pressure.
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
Reflux the diethyl 1,1-cyclobutanedicarboxylate with a solution of potassium hydroxide in ethanol.[3]
-
Remove the ethanol by distillation and dissolve the residue in water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the 1,1-cyclobutanedicarboxylic acid.[3]
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethyl acetate.[3]
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid
-
Heat the 1,1-cyclobutanedicarboxylic acid in a distillation apparatus at approximately 160-170°C.[3][5]
-
Carbon dioxide will be evolved, and the crude cyclobutanecarboxylic acid will distill.[5]
-
Collect the fraction boiling at 189-195°C and redistill to obtain the pure product.[3] An 86%-91% yield can be expected from this step.[5]
Workflow Diagram
Caption: Workflow for the Malonic Ester Synthesis of Cyclobutanecarboxylic Acid.
Alternative Reagents and Methodologies
While the malonic ester synthesis is a reliable route, several alternative methods offer potential advantages in terms of step economy, substrate scope, and access to substituted cyclobutanes.
[2+2] Photocycloaddition
A powerful and versatile method for constructing cyclobutane rings is the [2+2] photocycloaddition of two alkene-containing molecules.[6][7] This reaction is particularly useful for accessing complex and polycyclic systems.
-
Mechanism: Upon irradiation with UV light, a photosensitizer promotes one of the alkenes to an excited state, which then reacts with a ground-state alkene in a concerted or stepwise fashion to form the cyclobutane ring.[8]
-
Advantages: This method allows for the formation of highly substituted and complex cyclobutane structures that may be difficult to access through other means.
-
Limitations: Requires specialized photochemical equipment and can sometimes lead to a mixture of regio- and stereoisomers. The yields can be variable, often in the range of 40-60%.[6]
A patented method describes the synthesis of cyclobutanecarboxylic acid from acrylic acid and ethylene via UV irradiation, reporting a high yield of 97%.[5]
Oxidative Ring Contraction
Another established, albeit less common, pathway involves the oxidative ring contraction of a cyclopentanone derivative.[9]
-
Reagents: Selenium dioxide is a key reagent for this transformation.
-
Advantages: This method can be a viable alternative when cyclopentanone starting materials are readily available.
-
Limitations: The use of selenium compounds can be a drawback due to their toxicity.
Intramolecular Cyclization (Wurtz-type)
The intramolecular cyclization of 1,4-dihalobutanes using a reducing agent like sodium metal is a conceptually simple approach.[6]
-
Mechanism: This reaction proceeds through a Wurtz-type coupling mechanism.
-
Limitations: This method often suffers from low yields due to competing elimination reactions that form butenes.[6]
Transition Metal-Catalyzed Approaches
Modern synthetic organic chemistry has seen the emergence of powerful transition metal-catalyzed methods for the construction of carbocycles.[10][11] While not always the most direct route to the parent cyclobutanecarboxylic acid, these methods offer unparalleled efficiency for the synthesis of substituted derivatives.
-
C-H Functionalization: Palladium-catalyzed C-H arylation of cyclobutane carboxylic acids has been demonstrated, allowing for the direct introduction of aryl groups onto the cyclobutane ring.[12] This approach offers a novel disconnection for the synthesis of complex, substituted cyclobutanes.
-
Cycloadditions: Transition metals can catalyze various cycloaddition reactions to form cyclobutane rings, often with high levels of stereocontrol.[10]
Comparative Performance of Synthetic Methods
| Method | Key Reagents | Typical Yield | Substrate Scope | Key Advantages | Key Limitations |
| Malonic Ester Synthesis | Diethyl malonate, 1,3-dibromopropane, NaOEt | 60-70%[6] | Specific for malonic esters | Good yields for the parent acid, well-established. | Multi-step process, limited to specific substitution patterns. |
| [2+2] Photocycloaddition | Alkenes, photosensitizer | 40-60%[6] | Broad for alkenes | Access to complex and highly substituted structures.[6] | Requires specialized equipment, potential for side reactions and isomer mixtures.[6] |
| Oxidative Ring Contraction | Cyclopentanone derivatives, SeO₂ | Variable | Specific to cyclopentanones | Utilizes readily available starting materials. | Use of toxic selenium reagents. |
| Intramolecular Cyclization | 1,4-Dihalobutanes, Sodium metal | Highly variable, often low[6] | Limited to dihalides | Simple starting materials.[6] | Low yields due to competing elimination reactions.[6] |
| Transition Metal-Catalyzed C-H Functionalization | Substituted cyclobutanes, Aryl halides, Pd catalyst | Good to excellent | Broad for substituted cyclobutanes | High efficiency for derivatization, novel disconnections. | Requires pre-functionalized cyclobutane starting materials. |
Conclusion
The choice of synthetic route to cyclobutanecarboxylic acids and their derivatives is highly dependent on the specific target molecule, available starting materials, and the desired scale of the reaction. The classical malonic ester synthesis remains a robust and high-yielding method for the parent acid. For more complex, substituted cyclobutanes, [2+2] photocycloaddition and emerging transition metal-catalyzed C-H functionalization strategies offer powerful and flexible alternatives. As a researcher, a thorough understanding of the advantages and limitations of each method is crucial for making an informed decision that will ultimately lead to the successful synthesis of your target compounds.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Coll. Vol. 3, p.213 (1955); Vol. 25, p.25 (1945). Retrieved from [Link]
- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Weldon, A. J., & Wipf, P. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(14), 6375–6391. Retrieved from [Link]
-
Request PDF. (2025). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]
-
Amjaour, H., Wang, Z., Mabin, M., & Chu, Q. R. (2020). 1,2-Cyclobutanecarboxylates synthesized using photoreaction and esterification. Acta Crystallographica Section A: Foundations and Advances, 76(a1), a184. Retrieved from [Link]
-
Katcher, M. H., Shao, Q., & Yu, J. Q. (2011). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Journal of the American Chemical Society, 133(41), 16374–16377. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Zhang, J., & Yu, Z. X. (2010). Transition-metal-catalyzed cycloadditions for the synthesis of eight-membered carbocycles. Chemistry, an Asian journal, 5(5), 1066–1077. Retrieved from [Link]
-
Semantic Scholar. (n.d.). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Coll. Vol. 6, p.271 (1988); Vol. 50, p.36 (1970). Retrieved from [Link]
-
Rainka, M. P. (2005). Development of transitional metal-catalyzed reactions for organic synthesis. DSpace@MIT. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutylamine. Coll. Vol. 5, p.273 (1973); Vol. 44, p.27 (1964). Retrieved from [Link]
-
Cason, J., & Allen, C. F. (1949). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. The Journal of Organic Chemistry, 14(6), 1036–1039. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. orgsyn.org [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Transition-metal-catalyzed cycloadditions for the synthesis of eight-membered carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of transitional metal-catalyzed reactions for organic synthesis [dspace.mit.edu]
- 12. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Synthetic Routes for 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
Introduction
3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a key building block in medicinal chemistry and materials science, has traditionally been synthesized through multi-step, often low-yielding processes. The demand for stereochemically pure and efficiently produced cyclobutane derivatives has driven the development of novel synthetic strategies. This guide provides an in-depth comparison of emerging synthetic routes to this compound, benchmarking them against historical methods. We will delve into the mechanistic underpinnings, experimental protocols, and performance data of these modern approaches, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthetic pathway.
Traditional Routes: A Brief Overview
Historically, the synthesis of the parent cyclobutane-1,3-dicarboxylic acid has been fraught with challenges, with many early 19th and 20th-century reports later being proven erroneous.[1] Classical methods often involved chemistry that was difficult to control and not amenable to scale-up. A common traditional approach involves the decarboxylation of a 1,1-cyclobutanedicarboxylic acid derivative, which itself is prepared from the condensation of ethyl malonate and trimethylene bromide.[2] While foundational, these routes often suffer from harsh reaction conditions, low overall yields, and a lack of stereocontrol, making them less suitable for modern pharmaceutical and materials development.
Modern Synthetic Benchmarks: A New Era of Cyclobutane Synthesis
Recent innovations in synthetic organic chemistry have opened up more efficient, scalable, and stereoselective avenues to this compound and its parent diacid. This guide will focus on three promising modern strategies:
-
Diastereoselective Synthesis via Meldrum's Acid Derivatives
-
Strategic Reduction of 3-Oxocyclobutanecarboxylic Acid
-
[2+2] Photocycloaddition: A Scalable Approach
A crucial final step in many of these routes is the selective mono-esterification of the cyclobutane-1,3-dicarboxylic acid intermediate. We will also explore modern, greener methods for achieving this transformation.
Diastereoselective Synthesis via Meldrum's Acid Derivatives: A Scalable Route to cis-Isomers
A highly efficient and scalable synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds has been developed, which can be adapted for the synthesis of the target molecule. This route features a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[3]
Causality of Experimental Choices
This synthetic design leverages the high acidity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to facilitate a Knoevenagel condensation with a ketone precursor. The subsequent diastereoselective reduction is the key step that establishes the desired cis stereochemistry. The choice of sodium borohydride (NaBH₄) as the reducing agent is critical for achieving high diastereoselectivity in this reduction. The reaction sequence is designed to be chromatography-free, which is a significant advantage for large-scale production.
Experimental Protocol
Step 1: Knoevenagel Condensation
A solution of a ketone precursor and Meldrum's acid in an appropriate solvent is stirred, often with a mild base catalyst, to promote the condensation reaction, forming the cyclobutylidene Meldrum's acid derivative.
Step 2: Diastereoselective Reduction
The cyclobutylidene Meldrum's acid derivative is then reduced with sodium borohydride. The reaction conditions are optimized to favor the formation of the cis isomer.
Step 3: Hydrolysis and Esterification
The resulting product is hydrolyzed and subsequently esterified to yield the target cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid.
Performance Data
| Parameter | Value | Reference |
| Overall Yield | 39% (scalable) | [3] |
| Diastereoselectivity | High for cis isomer | [3] |
| Scalability | Demonstrated on a gram scale without chromatography | [3] |
| Key Advantage | High stereocontrol for the cis isomer, scalable, and chromatography-free. | [3] |
Workflow Diagram
Caption: Diastereoselective synthesis via Meldrum's acid.
Strategic Reduction of 3-Oxocyclobutanecarboxylic Acid: Access to Both cis and trans Isomers
Another modern and versatile approach involves the synthesis of 3-oxocyclobutanecarboxylic acid as a key intermediate, which can then be stereoselectively reduced to furnish either the cis or trans isomer of the target molecule.
Causality of Experimental Choices
The synthesis of 3-oxocyclobutanecarboxylic acid has been optimized to be a high-yielding, three-step process from readily available starting materials like acetone, bromine, and malononitrile.[4] The crucial step is the subsequent reduction of the ketone functionality. The choice of reducing agent and reaction conditions determines the stereochemical outcome. For instance, certain hydride reagents will preferentially attack from the less hindered face, leading to a predominance of one diastereomer.
Experimental Protocol
Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
A multi-step synthesis starting from acetone and bromine to form 1,3-dibromoacetone, followed by reaction with malononitrile and subsequent hydrolysis and decarboxylation, affords 3-oxocyclobutanecarboxylic acid in good yield.[4]
Step 2: Diastereoselective Reduction and Esterification
The 3-oxocyclobutanecarboxylic acid is reduced using a suitable reducing agent. The choice of reagent dictates the cis/trans ratio. For example, sodium borohydride reduction of substituted cyclobutanones can exhibit diastereoselectivity.[5] Following reduction, selective mono-esterification of the resulting 3-hydroxycyclobutanecarboxylic acid would be performed, followed by conversion of the hydroxyl group to the desired functionality if necessary, or direct esterification of the carboxylic acid and subsequent reduction.
Performance Data
| Parameter | Value | Reference |
| Yield of 3-oxocyclobutanecarboxylic acid | 52-68% | [4] |
| Purity of 3-oxocyclobutanecarboxylic acid | 99-99.2% | [4] |
| Stereoselectivity of Reduction | Dependent on reducing agent and substrate | [5] |
| Key Advantage | Access to a versatile intermediate that can potentially lead to both cis and trans isomers. |
Workflow Diagram
Caption: Synthesis via 3-oxocyclobutanecarboxylic acid.
[2+2] Photocycloaddition: A Scalable and Atom-Economical Approach
The [2+2] photocycloaddition reaction is a powerful tool for the construction of cyclobutane rings and has seen significant advancements in scalability, particularly with the use of continuous flow reactors.[6][7] This method is highly atom-economical and can be environmentally friendly.
Causality of Experimental Choices
This approach involves the photochemical cycloaddition of two alkene molecules to form a cyclobutane ring. For the synthesis of the target molecule's precursor, a potential route is the [2+2] cycloaddition of ethylene with a maleic anhydride derivative. The use of a photosensitizer is often necessary to facilitate the reaction. Continuous flow technology is particularly well-suited for photochemical reactions as it allows for uniform irradiation, precise temperature control, and safe handling of gaseous reagents like ethylene, overcoming the limitations of batch scale-up.[6][7]
Experimental Protocol (Generalized)
Step 1: Photochemical [2+2] Cycloaddition
A solution of the alkene and a suitable reaction partner (e.g., maleic anhydride) in a solvent, often with a photosensitizer, is passed through a continuous flow reactor equipped with a UV or visible light source. The reaction parameters (flow rate, temperature, light intensity) are optimized to maximize conversion and selectivity.
Step 2: Ring Opening and Functional Group Manipulation
The resulting cyclobutane adduct is then subjected to further chemical transformations, such as ring-opening of an anhydride, to introduce the desired carboxylic acid and ester functionalities.
Performance Data
| Parameter | Value | Reference |
| Scalability | High, demonstrated at kg/day scale in continuous flow for related systems. | [6] |
| Atom Economy | Excellent | |
| Safety | Continuous flow enhances safety, especially with gaseous reagents. | [8] |
| Key Advantage | High scalability, atom economy, and improved safety profile with continuous flow technology. | [6] |
Workflow Diagram
Caption: [2+2] Photocycloaddition route to cyclobutanes.
Innovations in the Final Step: Selective Mono-esterification
A common challenge in these synthetic routes is the selective mono-esterification of the intermediate cyclobutane-1,3-dicarboxylic acid. Traditional methods often lead to a mixture of the diacid, monoester, and diester, requiring tedious purification. Modern, greener alternatives offer significant advantages.
Bifunctional Alumina Catalysis
An environmentally friendly protocol using methanol as the esterifying agent and alumina as a heterogeneous catalyst has been developed for the selective mono-esterification of linear dicarboxylic acids.[9][10] The selectivity is attributed to the balanced acidity and basicity of the alumina surface.[10] This method avoids toxic and hazardous reagents and is highly sustainable.
LiCl-Mediated Mono-esterification
A one-step, highly selective mono-esterification of long-chain dicarboxylic acids has been achieved using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[11][12][13] The LiCl is proposed to coordinate to one of the carboxylic acid groups, effectively shielding it and allowing for the selective activation and esterification of the other.[11][12][13] While demonstrated on linear diacids, this methodology holds promise for cyclic systems as well.
Conclusion: A Comparative Summary
| Synthetic Route | Key Advantages | Potential Challenges | Best Suited For |
| Meldrum's Acid Derivative | High diastereoselectivity for cis-isomer, scalable, chromatography-free. | Primarily yields the cis-isomer. | Large-scale production of the cis-isomer. |
| 3-Oxocyclobutanecarboxylic Acid Reduction | Access to a versatile intermediate for both cis and trans isomers. | Stereoselectivity of the reduction step needs careful optimization. | Flexible synthesis of both cis and trans isomers. |
| [2+2] Photocycloaddition | Highly scalable with continuous flow, excellent atom economy, improved safety. | Requires specialized photochemical equipment; stereoselectivity can be a challenge. | Industrial-scale production where scalability and atom economy are paramount. |
The landscape of cyclobutane synthesis has evolved significantly, moving away from classical methods towards more efficient, scalable, and stereoselective strategies. The Meldrum's acid route offers a robust and scalable path to the cis-isomer of this compound, making it highly attractive for pharmaceutical applications where specific stereoisomers are required. The route via 3-oxocyclobutanecarboxylic acid provides a flexible platform to access both cis and trans isomers, depending on the chosen reduction conditions. For large-scale industrial production, [2+2] photocycloaddition in continuous flow reactors represents the future, offering unparalleled scalability and a greener footprint. The development of selective mono-esterification techniques further enhances the efficiency of these modern synthetic pathways. The choice of the optimal route will ultimately depend on the desired stereochemistry, scale of production, and available resources.
References
- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic f
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry.
- Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina c
- Green Chemistry. (2016).
- Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts.
- Clean synthesis in water. Part 2: Uncatalysed condensation reaction of Meldrum's acid and aldehydes.
- A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository.
- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025). Royal Society of Chemistry.
- Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions of Maleic Anhydride: Stereocontrolled and Regiocontrolled Access to 1,2,3-Trifunctionalized Cyclobutanes.
- Condensação de Knoevenagel de aldeídos aromáticos com o ácido de Meldrum em água: uma aula experimental de Química Orgânica Verde. SciELO.
- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic f
- Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (2022). ACS Organic & Inorganic Au.
- Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety.
- meldrum's acid - Organic Syntheses Procedure. Organic Syntheses.
- Scalability of photochemical reactions in continuous flow mode. (2021).
- A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENS
- Scalability of photochemical reactions in continuous flow mode.
- Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH.
- 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts.
- Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Semantic Scholar.
- cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7. AChemBlock.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry.
- Photochemical (2+2) Cycloaddition Reaction. AK Lectures.
- Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction.
- 3-chlorocyclobutanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses.
- Preparation method of 3-oxocyclobutanecarboxylic acid.
- Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. (2009). PubMed.
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
- 19 - Organic Syntheses Procedure. Organic Syntheses.
- 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid. BLD Pharm.
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025). MDPI.
- CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION.
- Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. (2023). ACP.
- NaBH4 reduction of ester : r/Chempros. (2022). Reddit.
Sources
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Conformational Landscape of 1,3-Disubstituted Cyclobutanes
For researchers and professionals in drug development, understanding the three-dimensional structure of molecular scaffolds is paramount. The cyclobutane ring, a motif of growing importance in medicinal chemistry, presents a fascinating case study in conformational analysis. Its inherent ring strain and non-planar nature create a subtle yet crucial conformational landscape that dictates molecular shape, reactivity, and ultimately, biological activity. This guide provides an in-depth comparison of the conformational preferences of 1,3-disubstituted cyclobutanes, supported by experimental data and computational insights, to empower researchers in their molecular design endeavors.
The Puckered World of Cyclobutane: Beyond the Planar Square
A planar cyclobutane would be fraught with significant torsional strain from eclipsing C-H bonds, in addition to angle strain from its 90° bond angles deviating from the ideal 109.5°.[1][2] To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][3][4] In this conformation, one carbon atom is bent out of the plane of the other three, with a dihedral angle of approximately 25-30 degrees.[1][5][6][7] This puckering creates two distinct substituent positions on each carbon: axial (pointing up or down, perpendicular to the approximate plane of the ring) and equatorial (pointing out to the sides).
The energy barrier for the interconversion between two equivalent puckered conformations is low, allowing for rapid "ring flipping" at room temperature.[3] However, the introduction of substituents at the 1 and 3 positions breaks this degeneracy, leading to distinct conformational preferences for the cis and trans isomers.
Caption: Interconversion between two equivalent puckered conformations of cyclobutane via a higher-energy planar transition state.
A Tale of Two Isomers: Cis vs. Trans Stability
The relative stability of cis and trans 1,3-disubstituted cyclobutanes is a direct consequence of the steric interactions in their preferred conformations.
The Cis Isomer: A Preference for the Diequatorial State
For a cis-1,3-disubstituted cyclobutane, two major conformations are possible through ring flipping: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).
The diaxial conformation suffers from a significant destabilizing steric interaction between the two axial substituents, known as a 1,3-diaxial interaction.[8][9] This repulsive interaction is analogous to the gauche interaction in butane.[10] Consequently, the conformational equilibrium strongly favors the diequatorial arrangement, where the substituents are positioned further apart, minimizing steric clash.
Caption: The conformational equilibrium for cis-1,3-disubstituted cyclobutanes heavily favors the diequatorial conformer.
The Trans Isomer: The Axial-Equatorial Arrangement
In the case of the trans isomer, one substituent must occupy an axial position while the other is equatorial (axial-equatorial). Ring flipping converts it to an energetically equivalent equatorial-axial conformation. Therefore, the trans isomer always has one substituent in a sterically less favorable axial position.
General Stability Rule and a Notable Exception
Generally, the cis isomer of a 1,3-disubstituted cyclobutane is more stable than the trans isomer.[11] This is because the cis isomer can adopt a diequatorial conformation, avoiding the 1,3-diaxial interactions that are inherent to the axial-equatorial arrangement of the trans isomer.[8]
However, this rule is not absolute. In a fascinating exception, equilibration studies of 1,3-diphenylsulphonylcyclobutane revealed that the trans isomer is more stable than the cis isomer by 2.1 kcal/mol.[11][12] Computational studies have shown that in this case, the cyclobutane ring in both isomers is nearly planar.[11][12] This suggests that to avoid the severe steric repulsion of the very bulky phenylsulphonyl groups in a puckered cis-diequatorial conformation, the ring flattens, making the trans arrangement, where the groups are on opposite sides of the ring, energetically more favorable.
Comparative Analysis of Investigative Techniques
A combination of experimental and computational methods is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful experimental technique for determining the conformational equilibrium of cyclobutanes in solution.[13] While ³J(HH) coupling constants are informative, the four-bond coupling, ⁴J(HH), is particularly diagnostic for stereochemical assignments in puckered cyclobutanes.[13]
The magnitude of ⁴J(HH) is highly dependent on the spatial relationship of the coupled protons. Specifically, a large coupling is observed between two equatorial protons on carbons 1 and 3 (⁴Jeq-eq), while the corresponding diaxial coupling (⁴Jax-ax) is near zero.[13]
| Coupling Type | Typical ⁴J(HH) Value (Hz) | Significance |
| Equatorial-Equatorial (eq-eq) | ~5 Hz | Diagnostic for cis isomers in diequatorial conformation.[13] |
| Axial-Axial (ax-ax) | ~0 Hz | Indicates an axial orientation.[13] |
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of the cis or trans 1,3-disubstituted cyclobutane in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Integrate all signals to confirm the relative number of protons.
-
Carefully analyze the multiplicity of the signals corresponding to the cyclobutane ring protons.
-
For the cis isomer, identify the signals for the protons at C2 and C4. The observation of a significant ⁴J coupling (~5 Hz) between the equatorial protons at these positions would confirm the diequatorial conformation.
-
For the trans isomer, the absence of a large ⁴J coupling between the corresponding protons would be consistent with the axial-equatorial arrangement.
-
-
Temperature Dependence Studies (Optional): For systems with a measurable equilibrium, acquiring spectra at different temperatures can provide thermodynamic data (ΔG°, ΔH°, ΔS°) for the conformational equilibrium.[14]
Caption: A streamlined workflow for the conformational analysis of 1,3-disubstituted cyclobutanes using NMR spectroscopy.
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[5][6][7] These methods can accurately predict the geometries and relative energies of different conformers, as well as the energy barriers between them.
Computational Workflow: Conformational Energy Profile
-
Structure Building: Construct 3D models of the relevant conformers (cis-diequatorial, cis-diaxial, and trans-axial-equatorial) using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities and predict the position of the conformational equilibrium.
-
Transition State Search (Optional): To determine the energy barrier for ring inversion, perform a transition state search for the planar structure connecting the two puckered forms.
Caption: A typical workflow for the in silico conformational analysis of 1,3-disubstituted cyclobutanes.
Conclusion
The conformational analysis of 1,3-disubstituted cyclobutanes is a nuanced field where steric effects dictate a delicate energetic balance. The general preference for the cis isomer in a diequatorial conformation over the trans isomer is a foundational principle for molecular design. However, as demonstrated by unique cases like 1,3-diphenylsulphonylcyclobutane, exceptions driven by extreme steric hindrance can arise. A synergistic approach, leveraging the strengths of high-resolution NMR spectroscopy and the predictive power of computational chemistry, provides the most comprehensive understanding of these systems. For the medicinal chemist, a firm grasp of these principles is not merely academic; it is a critical tool for rationally designing molecules with the optimal three-dimensional architecture for potent and selective biological activity.
References
-
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(15), 8050–8060. [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. ACS Publications. [Link]
-
Abraham, R. J., et al. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(9), 745-751. [Link]
-
Imperial College London. (n.d.). Cycloalkanes. [Link]
-
Fiveable. (n.d.). Puckered Conformation Definition. [Link]
-
Otsubo, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11347–11354. [Link]
-
Egawa, T., et al. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 124(22), 224307. [Link]
-
ProQuest. (n.d.). An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of ligands from 1,3-disubstituted cyclobutane scaffolds. [Link]
-
Roberts, J. D., & Lambert, J. B. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(10), 2257–2258. [Link]
-
ResearchGate. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. [Link]
-
Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]
-
Reddit. (2021). Conformer search for cyclobutane. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
-
Lee-Ruff, E. (1998). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 98(2), 827–856. [Link]
-
Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry, 31(6), 2007–2011. [Link]
-
Wikipedia. (n.d.). Anomeric effect. [Link]
-
Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link]
-
Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? [Link]
-
Chemistry Stack Exchange. (n.d.). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? [Link]
-
Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link]
-
Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]
-
Lambert, J. B., & Roberts, J. D. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society, 87(17), 3884–3890. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
-
ResearchGate. (n.d.). High-Accuracy Structure of Cyclobutane by Femtosecond Rotational Raman Four-Wave Mixing. [Link]
-
ResearchGate. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
-
YouTube. (2021). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. [Link]
-
YouTube. (2019). 16.05 Anomers, Mutarotation, and the Anomeric Effect. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. [Link]
-
Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]
-
Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. [Link]
-
University of Calgary. (n.d.). Ch25: Anomeric effect. [Link]
-
ResearchGate. (n.d.). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). [Link]
-
Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]
-
YouTube. (2013). A brief introduction to 1,3-diaxial interactions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cycloalkanes [ch.ic.ac.uk]
- 5. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]
- 13. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparison of catalytic systems for cyclobutane functionalization
An In-Depth Guide to Catalytic Systems for Cyclobutane Functionalization
Introduction: The Rising Stature of a Strained Scaffold
The cyclobutane motif, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery and materials science.[1][2] Its rigid, three-dimensional structure can confer advantageous physicochemical properties, such as improved metabolic stability, enhanced binding affinity, and unique conformational constraints that can serve as bioisosteres for aromatic rings or flexible linkers.[3] However, the stereocontrolled synthesis and functionalization of these four-membered rings present a significant synthetic challenge.[4][5] Direct C–H or C–C bond functionalization offers an atom-economical and elegant solution, circumventing lengthy de novo syntheses.
This guide provides a comparative analysis of prominent catalytic systems for cyclobutane functionalization, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of systems based on palladium, nickel, copper, and iron, as well as the burgeoning field of photoredox catalysis. Our focus is on providing not just a summary of reactions, but an understanding of the causality behind experimental choices, empowering scientists to select and implement the optimal strategy for their synthetic targets.
Palladium-Catalyzed Systems: Precision in C–H and C–C Bond Activation
Palladium catalysis stands as a cornerstone for the selective functionalization of C(sp³)–H bonds, particularly through directing group strategies. These approaches leverage a coordinating group on the substrate to position the metal catalyst in close proximity to a specific C–H bond, enabling high levels of regio- and stereocontrol.
Mechanism and Scope
The dominant mechanism for directed C(sp³)–H arylation involves a Pd(II)/Pd(IV) catalytic cycle.[5][6] The directing group, often an 8-aminoquinoline (AQ) or a native functional group like a tertiary amine, coordinates to a Pd(II) precursor.[7][8][9] This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. Oxidative addition of an aryl halide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the C–C bond and regenerate the active Pd(II) catalyst. The development of chiral ligands has enabled highly enantioselective versions of these reactions, desymmetrizing prochiral cyclobutanes.[7][8][9][10]
Beyond C–H bonds, palladium catalysts are effective in the cleavage and functionalization of strained C–C bonds, particularly in cyclobutanols, providing access to linear ketones or cis-1,3-difunctionalized products through a strain-release-driven process.[3][11] Furthermore, palladium-catalyzed enantioselective desymmetrization of cyclobutenes has emerged as a powerful method to produce a variety of hydroarylated and diarylated cyclobutane derivatives.[12][13]
Comparative Performance of Palladium Systems
| System Type | Catalyst/Precursor | Directing Group / Ligand | Reaction | Key Advantages | Typical Yield | e.r. (if applicable) |
| C–H Arylation | Pd(OAc)₂ | 8-Aminoquinoline (AQ) | Di-arylation of methylene C–H | High efficiency, excellent diastereoselectivity.[5][6] | >90% | N/A |
| Enantioselective C–H Arylation | Pd(OAc)₂ | N-Acetyl Amino Acid | Desymmetrizing arylation | Uses native amine directing groups, high enantiocontrol.[7][8] | 70-95% | Up to 99:1 |
| C–C Functionalization | Pd(II) catalysts | Custom Ligands | γ-functionalization of cyclobutyl ketones | Access to cis-1,3-disubstituted products.[3] | 50-80% | N/A |
| Cyclobutene Desymmetrization | Pd₂(dba)₃ | Chiral Phosphoramidite Ligand | Divergent diarylation | Access to 1,2- and 1,3-diarylated products.[12][13] | 60-95% | Up to 99:1 |
Experimental Protocol: AQ-Directed C(sp³)–H Arylation
The following protocol is adapted from the work of Daugulis and Baran for the bis-arylation of a cyclobutane carboxamide.[5][6]
-
To an oven-dried vial equipped with a magnetic stir bar, add the cyclobutane-8-aminoquinoline substrate (1.0 equiv), Pd(OAc)₂ (0.01-0.05 equiv), and K₂CO₃ (2.5 equiv).
-
Add the aryl iodide (3.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).
-
Add anhydrous solvent (e.g., toluene or mesitylene) via syringe.
-
Seal the vial and place it in a preheated oil bath at 110-130 °C for 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Catalytic Cycle Diagram
Fig. 1: Pd(II)/Pd(IV) cycle for C-H arylation.
Nickel-Catalyzed Systems: Harnessing Strain for C–C Activation
Nickel catalysis provides a complementary approach, excelling at the activation and cleavage of C–C bonds, particularly in strained systems like vinylcyclobutanes (VCBs).[14] These reactions, often facilitated by visible light, leverage the ring strain of the cyclobutane to drive transformations that are otherwise challenging.
Mechanism and Scope
The key process involves the oxidative addition of a Ni(0) species into a C–C bond of the vinylcyclobutane, forming a Ni(II)-metallacycle intermediate.[14][15] The reaction pathway from this intermediate is highly dependent on the specific N-heterocyclic carbene (NHC) ligand and reaction conditions. Common outcomes include:
-
Retro-[2+2] Cycloaddition: Leading to the formation of butadiene and ethylene.[15]
-
β-Hydride Elimination: Yielding various hexadiene isomers.[15]
Recent work has demonstrated that visible light can promote these transformations, expanding the scope and allowing for milder reaction conditions.[16][17] This strategy has even been applied to the depolymerization of oligocyclobutanes, highlighting its potential in chemical recycling.[15]
Comparative Performance of Nickel Systems
| Catalyst System | Ligand | Promoter | Substrate | Major Product(s) | Key Features |
| [(NHC)Ni(0)] | IPr, IMes | Visible Light | Vinylcyclobutane (VCB) | Butadiene dimers, hexadienes.[14][15] | Ligand-dependent product distribution. |
| [(NHC)Ni(0)] | N-alkyl NHCs | Thermal | Vinylcyclobutane (VCB) | No reaction, stable bis(olefin) complexes.[14] | Demonstrates the critical role of ligand electronics. |
| Fe-catalyst | Pyridine-diimine | N/A | Vinylcyclopropane | Cyclobutane formation via C-C activation.[16] | Iron provides an earth-abundant alternative. |
Experimental Protocol: Ni-Catalyzed Photochemical C–C Activation of VCB
This protocol is a generalized representation based on studies of NHC-Ni systems.[14][15]
-
In a glovebox, charge a J. Young NMR tube with the Ni(0) precursor (e.g., Ni(COD)₂) (1.0 equiv) and the NHC ligand (1.0 equiv) in a deuterated solvent (e.g., benzene-d₆).
-
Allow the components to stir to form the active [(NHC)Ni(0)] catalyst in situ.
-
Add vinylcyclobutane (VCB) (10-20 equiv) to the solution.
-
Seal the NMR tube, remove it from the glovebox, and place it in front of a visible light source (e.g., blue LED lamp).
-
Monitor the reaction progress periodically by ¹H NMR spectroscopy to determine the conversion of VCB and the product distribution.
-
Product analysis is typically performed by NMR and GC-MS of the crude reaction mixture.
Catalytic Cycle Diagram
Fig. 2: Ni-catalyzed C-C activation of vinylcyclobutane (VCB).
Copper-Catalyzed Systems: Radical Pathways to Complex Cyclobutenes
Copper catalysis offers a distinct and powerful strategy, primarily operating through radical-mediated pathways. This approach enables the direct conversion of simple, unactivated cyclobutanes into highly functionalized cyclobutene derivatives through a remarkable cascade of C–H bond cleavages.[18][19]
Mechanism and Scope
A prominent system employs a copper catalyst (e.g., CuBr) in conjunction with N-fluorobenzenesulfonimide (NFSI) as both an oxidant and a nitrogen source.[18][20] The reaction is believed to initiate via a copper-mediated hydrogen atom abstraction (HAT) from the cyclobutane ring, generating a cyclobutyl radical. A subsequent cascade of oxidation, elimination, and further functionalization steps leads to the formation of a cyclobutene core. This process can involve the cleavage of four or even five C–H bonds and the formation of multiple new C–N, C–S, or C–Br bonds in a single operation.[18][20]
Additionally, photo-induced copper catalysis can be used to synthesize cyclobutanols through a sequential 1,n-HAT process, functionalizing two C–H bonds in a cascade cyclization.[21]
Comparative Performance of Copper Systems
| Catalyst System | Oxidant / Promoter | Reaction Type | Substrate | Product | Key Features |
| CuBr / phenanthroline | NFSI | Radical Cascade Amination | Substituted Cyclobutanes | 1,3-Diaminocyclobutenes.[18][20] | Multiple C–H cleavages in one pot. |
| Cu(I) complex | Blue Light Irradiation | Radical Cascade Cyclization | Iodomethylsilyl alcohols + Alkynes | Cyclobutanols.[21] | Mild, photo-induced double C–H functionalization. |
| CuBr / phenanthroline | NBS / DTBP | Radical Cascade Bromination | Substituted Cyclobutanes | Tribromocyclobutenes.[18] | Direct installation of multiple bromine atoms. |
Experimental Protocol: Copper-Catalyzed Radical Diamination of Cyclobutane
This protocol is based on the work of Zhu and coworkers.[20]
-
Add the cyclobutane substrate (1.0 equiv), NFSI (2.5 equiv), CuBr (10 mol%), and 1,10-phenanthroline (12 mol%) to a sealed tube.
-
Add the solvent (e.g., DCE) and stir the mixture.
-
Heat the reaction mixture at 50 °C for 4-12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Diagram
Fig. 3: Simplified cascade for Cu-catalyzed diamination.
Iron-Catalyzed Systems: An Earth-Abundant Approach
Iron, being earth-abundant, inexpensive, and non-toxic, represents a highly sustainable alternative to precious metal catalysts. While the field of iron-catalyzed cyclobutane functionalization is less developed than palladium or copper, significant progress has been made in C–H activation and cycloaddition reactions.[22]
Mechanism and Scope
Iron-catalyzed C–H activation often proceeds through organoiron intermediates, though the precise mechanisms can be complex and are still under investigation.[22] Like palladium systems, directing groups are typically required to achieve selectivity. Iron catalysts have been employed for the coupling of C–H bonds with a variety of substrates, including olefins and organoboron compounds.[23]
In a different vein, iron catalysts, particularly pyrimidinediimine-iron complexes, are effective in promoting [2+2]-cycloadditions of allyl amines to construct the cyclobutane ring itself, which can then be subjected to further functionalization.[24] Iron carbene complexes have also been used for intramolecular C–H insertion to form cyclopentane rings, a strategy that could potentially be adapted to cyclobutane systems.[25]
Comparative Performance of Iron Systems
| Catalyst System | Ligand | Reaction Type | Substrate | Key Features |
| Fe(acac)₃ | N/A | C–H Arylation | Substrates with directing groups | Earth-abundant catalyst.[22] |
| Pyrimidinediimine-Fe | Pyrimidinediimine | [2+2] Cycloaddition | Allyl amines | Constructs cyclobutane ring directly.[24] |
| Fe-Phthalocyanine | Phthalocyanine | Intramolecular C–H Insertion | Diazoalkanes | Carbene transfer chemistry.[25] |
Experimental Workflow Diagram
Sources
- 1. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis | Semantic Scholar [semanticscholar.org]
- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Divergent Enantioselective Functionalization of Cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nickel-Catalyzed C-C Activation of Vinylcyclobutane with Visible Light: Scope, Mechanism, and Application to Chemically Recyclable Polyolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. collaborate.princeton.edu [collaborate.princeton.edu]
- 18. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Photo-induced copper-catalyzed sequential 1,n-HAT enabling the formation of cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the purity of a chemical building block is not a mere metric; it is the foundation upon which reliable, reproducible, and safe outcomes are built. 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a key intermediate in the synthesis of complex molecules, is no exception. Its isomeric state (cis/trans) and the absence of impurities are critical for predictable reaction kinetics, desired stereochemistry, and the ultimate biological activity or material properties of the final product.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for rigorously evaluating the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating and robust approach to purity assessment.
Understanding the Source: Synthesis and Potential Impurities
A robust purity analysis begins with understanding the synthetic route, as this predicts the likely impurities. A common synthesis for cyclobutane derivatives involves the [2+2] cycloaddition of a ketene acetal with a fumaric or maleic ester, followed by selective hydrolysis.[1][2]
Given this, the primary impurities to anticipate are:
-
Starting Materials: Unreacted diester (e.g., dimethyl cyclobutane-1,3-dicarboxylate) or hydrolysis reagents.
-
Positional Isomers: 1,2-cyclobutanedicarboxylic acid derivatives, which can arise from different cycloaddition pathways.[3]
-
Stereoisomers: The presence of the undesired stereoisomer (e.g., cis if the trans is desired, or vice-versa).[4][5]
-
Byproducts of Hydrolysis: The fully hydrolyzed diacid (cyclobutane-1,3-dicarboxylic acid) and residual methanol.
-
Solvent Residues: Residual solvents from reaction and purification steps (e.g., ethyl acetate, heptane, dichloromethane).[6]
The following diagram illustrates a generalized synthetic and purity assessment workflow.
Caption: Workflow from synthesis to final purity assignment.
A Comparative Toolkit for Purity Determination
No single analytical technique provides a complete purity profile. True confidence is achieved by employing orthogonal methods—techniques that measure the analyte based on different chemical or physical principles.[7] The choice of methods should be guided by the need for structural confirmation, isomer discrimination, and accurate quantification.
| Technique | Principle | Strengths | Limitations | Primary Use Case |
| ¹H NMR Spectroscopy | Nuclear spin in a magnetic field | Provides structural confirmation, identifies and quantifies impurities with unique protons. | Lower sensitivity for trace impurities, requires soluble sample. | Initial structural verification and identification of major impurities. |
| Quantitative NMR (qNMR) | Integration of signals relative to a certified internal standard | Absolute quantification without a specific reference standard for the analyte. Highly accurate and precise.[8][9] | Requires careful sample preparation and acquisition parameters.[10] | Gold standard for assigning absolute purity (assay value). |
| HPLC-UV | Differential partitioning between mobile and stationary phases | High sensitivity for UV-active impurities, excellent for separating isomers. | Requires chromophore for detection, quantification relies on response factors. | Quantifying process-related impurities and isomer ratios. |
| GC-MS | Partitioning in the gas phase followed by mass-based detection | Excellent for volatile impurities (residual solvents) and can identify compounds by mass spectrum. | Non-volatile compounds like the analyte require derivatization.[11][12] | Analysis of residual solvents and volatile byproducts. |
| Acid-Base Titration | Neutralization of the carboxylic acid moiety | Direct, primary method for quantifying the acidic functional group. | Non-specific; will titrate any acidic impurity present. | Orthogonal check on total acidic content. |
In-Depth Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating checks and standards to ensure data integrity, in line with principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15]
Quantitative ¹H NMR (qNMR) for Absolute Purity
Causality: qNMR is a primary ratio method that determines purity by relating the integral of analyte signals to the integral of a certified internal standard of known purity and mass.[7][8] This approach provides an absolute purity value without needing a reference standard of the analyte itself. We choose an internal standard (e.g., maleic acid) that has sharp, well-resolved protons in a region of the spectrum free from analyte or impurity signals.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial. Record the mass to 0.01 mg.
-
Accurately weigh approximately 8-10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial. Record the mass to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
Instrumental Setup (400 MHz+ Spectrometer):
-
Ensure the instrument is properly tuned and shimmed.
-
Use a quantitative pulse sequence. A simple single-pulse experiment is sufficient, but the relaxation delay (d1) must be at least 5 times the longest T₁ relaxation time of any proton being integrated (typically d1 ≥ 30 seconds for quantitative accuracy).
-
Set the spectral width to include all signals from the analyte and standard.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy protons) and a unique signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula[7][8]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 158.15 g/mol )
-
m = mass
-
P = Purity of the standard
-
-
HPLC-UV for Isomeric and Process Impurity Profiling
Causality: Due to its polar and acidic nature, this compound is well-suited for reversed-phase HPLC.[16][17] A C18 column provides hydrophobic retention, while an acidic mobile phase (e.g., using formic acid) suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. UV detection is suitable as the carbonyl groups provide weak UV absorbance at low wavelengths (~210 nm).
Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the analyte at ~1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a dilution series (e.g., 0.1, 0.05, 0.01, 0.005 mg/mL) to establish linearity and determine the limit of quantitation (LOQ).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the relative purity using an area percent normalization method: % Purity = (Area_main_peak / Total_Area_all_peaks) * 100%
-
This method provides "relative purity" and is excellent for tracking impurities but should not be used for absolute purity assignment without determining the response factor for each impurity.[7]
-
GC-MS for Residual Solvent Analysis
Causality: Gas chromatography is the definitive method for separating and quantifying volatile organic compounds. A headspace autosampler is used to sample the vapor phase above the solid sample, preventing non-volatile components from contaminating the GC system. Mass spectrometry provides positive identification of the solvent peaks.
Protocol:
-
Sample Preparation (Headspace):
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 1 mL of a suitable high-boiling solvent (e.g., DMSO or N,N-Dimethylformamide) containing an internal standard (e.g., n-Undecane).
-
Crimp the vial securely with a septum cap.
-
-
Instrumental Conditions:
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Headspace Sampler: Vial oven at 80 °C, loop at 90 °C, transfer line at 100 °C.
-
Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 35 to 350.
-
-
Data Analysis:
-
Identify solvent peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to a known solvent standard.
-
Quantify each solvent against the internal standard using a pre-established calibration curve.
-
The diagram below illustrates the decision-making process for selecting the appropriate analytical method.
Caption: Decision tree for selecting purity analysis methods.
Synthesizing the Data: A Holistic Purity Assessment
A final purity statement is a consolidation of all data. For example, a hypothetical batch might yield the following results:
| Analysis | Result | Interpretation |
| qNMR | 98.8% (w/w) | The absolute amount of the target molecule in the solid material. |
| HPLC (Area %) | 99.5% | Indicates 0.5% are UV-active, structurally related impurities (e.g., isomers, diacid). |
| GC-MS | 0.3% Toluene, 0.1% Ethyl Acetate | Quantifies volatile organic impurities. |
| Water Content (Karl Fischer) | 0.2% | Quantifies residual water. |
| Mass Balance | 98.8% (qNMR) + 0.4% (Solvents) + 0.2% (Water) = 99.4% | Accounts for the majority of the sample mass. The remaining 0.6% likely corresponds to non-UV active or NMR-silent inorganic impurities (e.g., salts) and the HPLC-detected impurities. |
This multi-faceted approach provides a highly trustworthy and comprehensive purity profile, essential for advancing a compound in a research or development pipeline. By understanding the "why" behind each technique and integrating the data logically, researchers can ensure the quality and integrity of their scientific work.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Organic Syntheses Procedure, 19, 37. [Link]
-
Vogel, E., Penfold, A. R., & Simonsen, J. L. (1950). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 72(4), 1843-1844. [Link]
- Lonza AG. (2000). Process for preparing cyclobutane-1,2-dicarboxylic esters. U.S.
Sources
- 1. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 2. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]
- 3. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 4. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 5. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 6. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 16. hplc.eu [hplc.eu]
- 17. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
Comparative Guide to Bicyclobutane Reactivity in Modern Synthesis
Introduction: The Power of Strain in Molecular Design
For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with enhanced properties is a constant endeavor. Among the tools available to the synthetic chemist, strained ring systems offer a unique and powerful approach to rapidly build molecular complexity. Bicyclo[1.1.0]butane (BCB), one of the most strained isolable hydrocarbons, has transitioned from a laboratory curiosity to a versatile and powerful building block in organic synthesis.[1][2][3][4][5] Its immense strain energy, estimated at 63.9 kcal/mol, is concentrated in the central carbon-carbon bond, which exhibits significant π-character and acts as a "spring-loaded" synthon, ready to engage in a variety of transformations.[6][7][8]
This guide provides a comparative analysis of bicyclobutane's reactivity, juxtaposing its performance against alternative synthetic strategies. We will delve into the mechanistic underpinnings of its unique reactivity, provide experimental data to support performance claims, and offer detailed protocols for key transformations. Our objective is to equip you with the insights needed to strategically incorporate this remarkable scaffold into your synthetic programs.
Accessing Cyclobutane Scaffolds: Bicyclobutane Ring-Opening vs. [2+2] Cycloaddition
The synthesis of substituted cyclobutanes is of significant interest in medicinal chemistry, as these motifs are recognized as valuable bioisosteres for aromatic rings, often improving physicochemical properties like solubility and metabolic stability.[9] A primary application of BCBs is their use as precursors to densely functionalized cyclobutanes via strain-release ring-opening.[10][11][12] This approach offers a distinct alternative to the classical [2+2] cycloaddition.
Comparative Analysis
| Feature | Bicyclobutane Ring-Opening | [2+2] Photochemical Cycloaddition |
| Reaction Type | Strain-release addition of nucleophiles/radicals | Pericyclic cycloaddition |
| Stereocontrol | Often high, especially in polar/catalyzed reactions.[13][14] | Can be challenging; mixtures of diastereomers are common. |
| Substrate Scope | Broad; tolerates a wide range of nucleophiles and electrophiles.[15] | Typically requires an electronically excited alkene (photosensitization). |
| Functional Group Tolerance | Good, with modern methods using transition metal or photoredox catalysis.[15] | Can be limited by functional groups that interfere with the photochemical process. |
| Key Advantage | Access to 1,3-difunctionalized cyclobutanes in a single step.[10][14] | Direct formation of the cyclobutane ring from two alkene components. |
Mechanistic Causality: Why the Difference?
The divergent outcomes and stereocontrol stem from fundamentally different mechanisms. The reactivity of BCB is dominated by the weakness of the central C1-C3 bond. This bond can be cleaved homolytically by radicals or heterolytically by nucleophiles and electrophiles, often facilitated by a catalyst.[15][16] This stepwise or concerted, but highly polarized, process allows for precise control over the stereochemical outcome of the resulting cyclobutane. For instance, Lewis acid-catalyzed additions can proceed with high diastereoselectivity, which is often a challenge in radical-mediated ring-openings.[11][13]
In contrast, photochemical [2+2] cycloadditions proceed through a diradical intermediate formed from the excited state of one of the alkene partners. The subsequent ring closure can occur in multiple ways, often leading to a mixture of stereoisomers. While powerful, this pathway lacks the inherent stereocontrol that can be achieved through the catalyst-directed ring-opening of a BCB precursor.[6]
Experimental Protocol: Diastereoselective Synthesis of a Trisubstituted Cyclobutane
This protocol, adapted from recent literature, demonstrates the highly diastereoselective ring-opening of a bicyclobutane using a Lewis acid catalyst.[13]
Reaction: Bi(OTf)₃-catalyzed ring-opening of a bicyclo[1.1.0]butane with 2-naphthol.
Step-by-Step Methodology:
-
To an oven-dried vial equipped with a magnetic stir bar, add the bicyclobutane derivative (1.0 equiv.), 2-naphthol (1.2 equiv.), and Bi(OTf)₃ (10 mol%).
-
Add anhydrous solvent (e.g., 1,2-dichloroethane) to achieve a 0.1 M concentration.
-
Seal the vial and stir the reaction mixture at the designated temperature (e.g., 60 °C) for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired carbofunctionalized trisubstituted cyclobutane.
This method provides access to complex cyclobutane structures with high regio- and diastereoselectivity, a significant advantage over many traditional methods.[13]
Carbon-Carbon Bond Formation: Bicyclobutanes as Cross-Coupling Partners
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Recently, bicyclobutanes have emerged as novel coupling partners, acting as "homo-enolate" or "homo-allyl" equivalents. This reactivity provides a unique alternative to traditional organometallic reagents like boronic acids or organozincs.
Comparative Analysis
| Feature | Bicyclobutane Cross-Coupling | Suzuki Cross-Coupling (Typical Alternative) |
| Nature of C-source | Strained C(sp³)-C(sp³) σ-bond | Organoboron reagent (C(sp²)-B or C(sp³)-B) |
| Mechanism | Oxidative addition into C-C σ-bond / Carbopalladation[17] | Transmetalation from boron to the metal center |
| Product | Functionalized cyclobutanes or other ring-opened structures | Biaryls or alkyl-arenes |
| Key Advantage | Direct use of a strained σ-bond as a reactive handle, creating 3D complexity. | Extremely broad scope and high functional group tolerance. |
Mechanistic Discussion and Visualization
The mechanism of transition-metal-catalyzed reactions of BCBs is distinct from classical cross-coupling cycles. Instead of a transmetalation step, the catalytic cycle is often initiated by the interaction of a low-valent metal (e.g., Pd(0) or Rh(I)) with the strained central bond of the BCB.[7][15] This can lead to an oxidative addition, forming a metallacyclobutane intermediate, which can then undergo further transformations. This unique activation mode unlocks synthetic pathways that are inaccessible with traditional organometallic reagents.
Radical Reactions: Bicyclobutanes as Radical Acceptors
The renaissance in radical chemistry, largely driven by photoredox catalysis, has opened up new avenues for BCB functionalization.[15] The π-character of the central bond allows BCBs to act as excellent radical acceptors, comparable to activated alkenes in Giese-type reactions.[12]
Comparative Analysis
| Feature | Radical Addition to Bicyclobutane | Giese Reaction (Alkene Alternative) |
| Acceptor | Strained C-C σ-bond | Alkene π-bond |
| Product | Substituted cyclobutyl radical, leading to 1,3-difunctionalization. | Alkylated radical, leading to 1,2-difunctionalization. |
| Driving Force | Release of ring strain. | Formation of a more stable radical. |
| Key Advantage | Provides access to a 3D cyclobutane core. | Well-established and predictable reactivity. |
Causality and Workflow
A carbon- or heteroatom-centered radical can add to one of the bridgehead carbons of the BCB, leading to the cleavage of the central bond and the formation of a cyclobutyl radical. This intermediate can then be trapped by another reagent, leading to the formation of a 1,3-disubstituted cyclobutane. This reactivity pattern is complementary to the 1,2-addition typically observed with alkenes.[15]
The decision to use a BCB over a traditional alkene as a radical acceptor can be visualized in the following workflow:
Conclusion: A Versatile Tool for Modern Synthesis
Bicyclobutane has proven to be a uniquely reactive and versatile building block, offering novel synthetic disconnections and rapid access to valuable three-dimensional scaffolds.[1][2] Its strain-release reactivity provides distinct advantages over traditional methods for the synthesis of complex cyclobutanes, offering superior stereocontrol compared to [2+2] cycloadditions. As a cross-coupling partner and a radical acceptor, it opens up new mechanistic pathways that are complementary to classical transformations involving alkenes and organometallics. For researchers aiming to escape "flatland" and introduce greater sp³-character into their molecules, the strategic application of bicyclobutane chemistry is a powerful and increasingly accessible tool.[9][15]
References
-
Golfmann, M., & Walker, J. C. L. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Communications Chemistry, 6(1), 9. [Link][1][2][4][16]
-
Kelly, C. B., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(35), 10235-10253. [Link][3][15]
-
Feng, J.-J., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(35), 9497-9503. [Link][10][14]
-
Davies, H. M. L., & Jin, Q. (2004). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 126(34), 10488-10489. [Link][6]
-
Wang, K.-J., et al. (2023). Diastereoselective Ring-Opening of Bicyclo[1.1.0]butanes via Lewis Acid Catalysis. Synfacts, 19(08), 0831. [Link][11][13]
-
Wipf, P. (2005). The Chemical Adventures with Bicyclobutane. Wipf Group, University of Pittsburgh. [Link][7]
-
Fawcett, A., et al. (2019). Carbopalladation of C–C σ-bonds enabled by strained boronate complexes. Nature Chemistry, 11, 117–122. [Link]
-
Wipf, P., et al. (2005). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. Journal of the American Chemical Society, 127(36), 12460–12461. [Link][17]
Sources
- 1. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis [ouci.dntb.gov.ua]
- 2. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Ring strain - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. know-todays-news.com [know-todays-news.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Scientist's Guide to the Safe Disposal of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this chemical safely, ensuring the protection of both personnel and the environment.
This compound, with its dual ester and carboxylic acid functionalities, requires a nuanced approach to waste management. While the cyclobutane ring is generally stable at room temperature, the carboxylic acid group imparts corrosive properties that dictate its handling as regulated hazardous waste.[1][2]
PART 1: Hazard Profile and Immediate Safety Considerations
Before handling waste, it is essential to internalize the hazard profile of this compound. Its primary risks stem from the carboxylic acid moiety, which classifies it as a corrosive material.[2][3] Accidental contact can cause skin irritation or serious eye damage.[4] Therefore, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
Incompatible materials present a significant risk. This compound can react exothermically or violently with strong bases and strong oxidizing agents.[6] Therefore, the cornerstone of its disposal is meticulous segregation from these chemical classes.
| Chemical and Hazard Data | |
| Chemical Name | This compound |
| CAS Number | 1401103-71-6 (trans-isomer)[4] |
| Molecular Formula | C₇H₁₀O₄[4] |
| Primary Hazards | Corrosive (Acidic), Skin Irritant, Serious Eye Irritant[2][4] |
| EPA Hazardous Waste Code | Likely D002 (Corrosive) due to the carboxylic acid group[3] |
| Incompatibilities | Strong Bases, Strong Oxidizing Agents[6] |
PART 2: The Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by the principle that it must be treated as regulated hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer without authorization from your institution's Environmental Health & Safety (EHS) department.[7][8]
Step 1: Waste Segregation and Container Selection
This is the most critical phase for preventing dangerous chemical reactions within waste containers.
-
Identify the Waste Stream: Designate a specific waste stream for "Corrosive - Organic Acid."
-
Segregate Incompatibles: Physically separate this waste stream from all other waste, particularly bases, cyanides, sulfides, and oxidizing agents.[9][10] Mixing acidic waste with bases can cause a violent exothermic reaction, while mixing with cyanides or sulfides can generate highly toxic gases.
-
Select a Compatible Container:
-
Choose a container made of high-density polyethylene (HDPE) or glass. The original chemical container is often the best choice if it is in good condition.[11][12]
-
Crucially, never use a metal container for acidic waste , as the corrosive nature of the acid can degrade the metal, leading to leaks and potential reactions.[11]
-
Ensure the container has a secure, tightly-fitting screw cap to prevent leaks and evaporation.[11]
-
Step 2: Proper Labeling and Accumulation
Clear communication through labeling is a non-negotiable safety requirement mandated by regulatory bodies like the EPA.[13]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, label it with an official hazardous waste tag provided by your institution's EHS department.[7]
-
Complete the Label Information: The label must, at a minimum, include:
-
Store in a Satellite Accumulation Area (SAA):
-
The designated storage location must be a designated SAA, which is an area at or near the point of waste generation.[9][13][14] This could be a section of a lab bench or inside a chemical fume hood.
-
The SAA must have secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks from the primary container.[3]
-
Keep the waste container closed at all times except when you are actively adding waste.[7][9][11] This is a critical regulatory requirement to prevent the release of vapors and to avoid spills.
-
Step 3: Managing Container Volume and Arranging Disposal
Regulations strictly limit the amount of hazardous waste that can be stored in an SAA and for how long.
-
Monitor Volume: Do not fill the waste container beyond 90% of its capacity to allow for expansion and to prevent splashing when moved.[12]
-
Adhere to Accumulation Limits: A laboratory can typically accumulate up to 55 gallons of hazardous waste in an SAA.[7][13] While a partially filled container may remain in the SAA for up to one year, you must arrange for pickup much sooner if you approach the volume limit.[9]
-
Schedule a Pickup: Once the container is full (or approaching the time limit), submit a chemical waste pickup request to your institution's EHS department or the equivalent authority.[7] Laboratory personnel should never transport hazardous waste across campus themselves.[7]
PART 3: Emergency Procedures for Spills
Even with careful handling, spills can occur. A prepared response is key to mitigating risk.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit.[15] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with soap and water. All cleanup materials, including contaminated gloves, must be disposed of as hazardous waste.[7]
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the affected area.
-
PART 4: Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste, reinforcing the key steps of segregation, containment, and formal disposal.
Caption: A decision-making flowchart for the safe disposal of this compound.
References
- Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Safety Data Sheet for Cyclobutanecarboxylic acid. Fisher Scientific.
- Safety Data Sheet for Cyclobutanecarboxylic acid (alternative). Fisher Scientific.
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet for cis-3-(Boc-amino)cyclobutanecarboxylic Acid. Cato Research Chemicals.
- Safety Data Sheet for Cyclobutanecarboxylic Acid. TCI Chemicals.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available at: [Link]
- Safety Data Sheet for trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid. Aaron Chemicals LLC.
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. C&EN.
- Chemical Waste. University of Texas at Austin Environmental Health & Safety.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. vumc.org [vumc.org]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: From Lab Bench to Disposal
In the landscape of pharmaceutical research and novel molecule synthesis, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for managing 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a common building block in organic synthesis. As your partner in laboratory safety, we move beyond mere product provision to empower you with the knowledge and procedures necessary for safe and effective research. This document is structured to provide not just a set of rules, but a framework for thinking about chemical safety, grounded in scientific principles and practical, field-tested experience.
Understanding the Reagent: A Hazard Profile
Before any work begins, a thorough understanding of the substance is critical. This compound (CAS No. 15745-03-6) is a solid organic compound. While it is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), this does not mean it is devoid of risk. Prudent laboratory practice dictates treating all non-characterized substances with a degree of caution.
Based on available Safety Data Sheets (SDS), the primary hazards are related to direct contact and inhalation of dust particles.
-
Eye Irritation: Direct contact with the eyes is likely to cause irritation.
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory tract.
It is this potential for irritation that dictates our primary PPE and handling strategy. The goal is to establish effective barriers to prevent any direct contact with the substance.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is tailored to the specific task and the associated risks. For this compound, the focus is on preventing contact with skin, eyes, and the respiratory system.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or goggles. | Protects against accidental splashes or airborne dust particles entering the eye. Standard prescription glasses are not a substitute. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling larger quantities or for prolonged periods. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. | A NIOSH-approved N95 dust mask should be used if weighing large quantities or if engineering controls (like a fume hood) are not available. |
The effectiveness of PPE is as much about how it is worn and removed as it is about the equipment itself. Contamination during the removal process is a common and preventable source of exposure.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove by handling the earpieces.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational Plan: From Weighing to Waste
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
-
Ventilation: All handling of solid this compound should be performed in a well-ventilated area. For weighing, a chemical fume hood or a balance enclosure is strongly recommended to minimize the potential for dust inhalation.
-
Handling: Use spatulas and other appropriate tools for transferring the solid. Avoid creating dust. If the material is a fine powder, handle it with extra care.
-
Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Assemble all necessary equipment (balance, weigh paper/boat, spatula, solvent, glassware) before retrieving the chemical from storage.
-
Don PPE: Put on the complete PPE ensemble as described in Section 2.
-
Weighing: Carefully transfer the desired amount of the solid to the weigh paper or boat. Close the primary container immediately after.
-
Dissolution: Add the solid to the solvent in a flask or beaker. If necessary, gently swirl or stir to dissolve. Avoid heating unless the reaction protocol specifically requires it, and if so, do it under controlled conditions within the fume hood.
-
Cleanup: Clean the spatula and work surface immediately after use.
The following diagram illustrates the logical workflow for safe handling:
Caption: Workflow for Safe Handling of this compound.
Even with the best precautions, spills can happen. Being prepared is key to mitigating any potential harm.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Communicate: Inform your supervisor and colleagues.
-
Secure: Prevent others from entering the spill area.
-
Cleanup (for small spills):
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Sweep the absorbed material into a designated waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate), followed by soap and water.
-
All materials used for cleanup should be disposed of as chemical waste.
-
Disposal Plan: A Responsible Conclusion
Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of responsible science.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Solution Waste: Solutions containing the compound should be collected in a designated, labeled container for non-halogenated organic waste, unless the solvent used dictates otherwise.
-
Consult Local Regulations: Always follow your institution's specific waste disposal guidelines. These are designed to comply with local, state, and federal regulations.
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety within your organization. This commitment to best practices is fundamental to achieving reliable and reproducible scientific outcomes.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
